molecular formula C18H29F3N4O6S B12415982 Biotinylated-D-lysine TFA

Biotinylated-D-lysine TFA

Cat. No.: B12415982
M. Wt: 486.5 g/mol
InChI Key: ICPIMQLAGIDGFB-XSCHNBKYSA-N
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Description

Biotinylated-D-lysine TFA is a useful research compound. Its molecular formula is C18H29F3N4O6S and its molecular weight is 486.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H29F3N4O6S

Molecular Weight

486.5 g/mol

IUPAC Name

(2R)-6-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C16H28N4O4S.C2HF3O2/c17-10(15(22)23)5-3-4-8-18-13(21)7-2-1-6-12-14-11(9-25-12)19-16(24)20-14;3-2(4,5)1(6)7/h10-12,14H,1-9,17H2,(H,18,21)(H,22,23)(H2,19,20,24);(H,6,7)/t10-,11-,12-,14-;/m1./s1

InChI Key

ICPIMQLAGIDGFB-XSCHNBKYSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCCCC[C@H](C(=O)O)N)NC(=O)N2.C(=O)(C(F)(F)F)O

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)N)NC(=O)N2.C(=O)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Biotinylated-D-lysine TFA for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biotinylated-D-lysine TFA is a chemical conjugate of L-biotin and the D-isomer of lysine (B10760008), supplied as a trifluoroacetic acid (TFA) salt. This compound serves as a critical tool in various biochemical and biomedical research fields. The key feature of this molecule is the biotin (B1667282) moiety, which exhibits an extraordinarily high affinity for avidin (B1170675) and streptavidin proteins. This strong and specific interaction forms the basis of numerous detection and purification systems. The D-lysine component offers resistance to enzymatic degradation by proteases that typically recognize L-amino acids, enhancing its stability in biological systems. This guide provides a comprehensive overview of this compound, including its chemical properties, applications, and detailed experimental protocols.

Core Properties and Data

This compound is a stable, crystalline powder at room temperature.[1][2][3][4] Proper storage is crucial to maintain its integrity; it should be stored at -20°C for long-term use.[1][2][3][4] For creating stock solutions, it is recommended to aliquot and store them at -80°C for up to six months or -20°C for one month to avoid repeated freeze-thaw cycles.[5]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₁₈H₂₉F₃N₄O₆S[6]
Molecular Weight 486.5 g/mol [6]
IUPAC Name (2R)-6-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanoic acid;2,2,2-trifluoroacetic acid[6]
Appearance Powder or crystals[1][2][3][4]
Storage Temperature -20°C[1][2][3][4]
Purity Typically >99%[5]

Chemical Structure and Synthesis

Biotinylated-D-lysine is formed by creating a stable amide bond between the carboxyl group of biotin and the ε-amino group of D-lysine. The resulting molecule retains the α-amino group of lysine, allowing it to be incorporated into a peptide chain. The trifluoroacetic acid acts as a counter-ion from the purification process, typically reverse-phase high-performance liquid chromatography (RP-HPLC).

G cluster_biotin Biotin Moiety cluster_lysine D-Lysine Moiety cluster_tfa TFA Salt Biotin Biotin DLysine D-Lysine Biotin->DLysine Amide Bond (ε-amino group) TFA TFA DLysine->TFA Ionic Interaction (α-amino group)

Logical relationship of this compound components.

Key Applications and Experimental Protocols

The primary applications of this compound revolve around its use as a building block in peptide synthesis to create biotin-labeled peptides and as a probe in studying bacterial peptidoglycan biosynthesis.

Solid-Phase Peptide Synthesis (SPPS) of Biotinylated Peptides

Biotinylated peptides are invaluable tools for studying protein-protein interactions, receptor binding, and for the development of targeted drug delivery systems.[7] The incorporation of Biotinylated-D-lysine at a specific position within a peptide sequence allows for precise labeling.

This protocol outlines the manual synthesis of a biotinylated peptide using Fmoc-protected amino acids and this compound on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HBTU, HOBt, DIEA

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM, Methanol (B129727)

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Washing solvent: Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-protected amino acid (4 equivalents) with HBTU (3.95 eq.), HOBt (4 eq.), and DIEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

  • Incorporation of Biotinylated-D-lysine:

    • For the position where the biotin label is desired, use this compound in the coupling step. Note that the α-amino group is protected by the TFA salt, which will be neutralized by DIEA during the coupling reaction. The ε-amino group is already biotinylated.

    • Couple the Biotinylated-D-lysine using the same activation and coupling procedure as for the Fmoc-amino acids.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (if the N-terminus is to be free).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and methanol and dry it under vacuum.

    • Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet and purify it using RP-HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry.

SPPS_Workflow Resin Start: Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (Piperidine) Swell->Deprotect1 CoupleAA Couple Fmoc-Amino Acid Deprotect1->CoupleAA Wash1 Wash (DMF/DCM) CoupleAA->Wash1 Loop Repeat for each AA Wash1->Loop Loop->Deprotect1 CoupleBiotin Couple this compound Loop->CoupleBiotin At desired position Wash2 Wash (DMF/DCM) CoupleBiotin->Wash2 FinalDeprotect Final Fmoc Deprotection Wash2->FinalDeprotect Cleave Cleave from Resin (TFA Cocktail) FinalDeprotect->Cleave Precipitate Precipitate Peptide (Ether) Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Analyze Analyze (Mass Spec) Purify->Analyze End End: Purified Biotinylated Peptide Analyze->End

Workflow for Solid-Phase Synthesis of a Biotinylated Peptide.
Probing Bacterial Peptidoglycan Synthesis

Biotinylated-D-lysine can be used to label and study the biosynthesis of bacterial peptidoglycan (PG).[4][6][8] Certain bacterial enzymes, such as penicillin-binding proteins (PBPs), can incorporate D-amino acids or their derivatives into the PG structure. This allows for the introduction of a biotin handle into the bacterial cell wall, which can then be used for detection, localization, or affinity purification of PG-related components.

This protocol provides a general method for labeling bacterial cells with Biotinylated-D-lysine.

Materials:

  • Bacterial culture (e.g., Staphylococcus aureus)

  • Growth medium (e.g., Tryptic Soy Broth)

  • This compound stock solution (e.g., in water or DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescently labeled streptavidin (e.g., Streptavidin-FITC)

  • Microscopy equipment (e.g., fluorescence microscope)

Procedure:

  • Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in the appropriate growth medium.

  • Labeling: Add this compound to the bacterial culture at a final concentration to be optimized for the specific bacterial strain and experimental conditions (typically in the low millimolar range).

  • Incubation: Continue to incubate the culture for a period that allows for sufficient incorporation of the biotinylated amino acid into the cell wall. This time can range from minutes to hours depending on the bacterial growth rate and the specific process being studied.

  • Harvesting and Washing: Harvest the bacterial cells by centrifugation and wash them several times with PBS to remove unincorporated Biotinylated-D-lysine.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 20-30 minutes at room temperature.

    • Wash the cells with PBS.

    • (Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes to allow for intracellular staining if required.

    • Wash the cells with PBS.

  • Staining:

    • Resuspend the fixed (and permeabilized, if applicable) cells in a solution containing fluorescently labeled streptavidin (e.g., 1-5 µg/mL in PBS with 1% BSA).

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Final Washes and Visualization:

    • Wash the cells several times with PBS to remove unbound streptavidin.

    • Resuspend the cells in a small volume of PBS.

    • Mount the cells on a microscope slide and visualize them using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Peptidoglycan_Labeling Start Bacterial Culture (Mid-log phase) AddProbe Add this compound Start->AddProbe Incubate Incubate (allows incorporation) AddProbe->Incubate Harvest Harvest and Wash Cells (PBS) Incubate->Harvest Fix Fix Cells (Paraformaldehyde) Harvest->Fix Permeabilize Permeabilize (optional, Triton X-100) Fix->Permeabilize Stain Stain with Fluorescent Streptavidin Permeabilize->Stain Wash Final Washes (PBS) Stain->Wash Visualize Visualize (Fluorescence Microscopy) Wash->Visualize End Labeled Bacteria Visualize->End

Workflow for Labeling Bacterial Peptidoglycan.

Conclusion

This compound is a versatile and powerful tool for researchers in chemistry, biology, and drug development. Its ability to introduce a stable biotin label into peptides and biological structures like bacterial peptidoglycan enables a wide range of applications, from fundamental studies of molecular interactions to the development of novel diagnostic and therapeutic agents. The detailed protocols provided in this guide offer a starting point for the successful application of this valuable chemical probe in the laboratory.

References

A Technical Guide to Biotinylated-D-lysine TFA: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotinylated-D-lysine TFA, a key reagent in bioconjugation and molecular biology. This document details its chemical structure, properties, synthesis, and key applications, offering in-depth protocols and data for laboratory use.

Core Concepts: Chemical Structure and Properties

This compound is a conjugate molecule formed by the covalent linkage of biotin (B1667282) (Vitamin H) to the side chain of D-lysine, with a trifluoroacetate (B77799) counter-ion. The biotin moiety serves as a high-affinity tag, while the D-lysine provides a stable, non-natural amino acid scaffold.

The carboxyl group of biotin is coupled to the ε-amine of D-lysine through a stable secondary amide bond.[1] The resulting compound is typically supplied as a trifluoroacetic acid (TFA) salt, a byproduct of the peptide synthesis and purification process.[2]

Visualization of the Chemical Structure

The following diagram illustrates the molecular structure of this compound.

G cluster_biotin Biotin Moiety cluster_lysine D-lysine Moiety cluster_tfa TFA Counter-ion Biotin Linkage Amide Bond Biotin->Linkage Lysine (B10760008) TFA Biotin_label Biotin Lysine_label D-lysine TFA_label Trifluoroacetate Linkage->Lysine Linkage->TFA

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Empirical Formula C₁₆H₂₈N₄O₄S · C₂HF₃O₂[1]
Molecular Weight 486.51 g/mol [1]
Appearance White to off-white powder or crystals[1]
Purity ≥95% (typically analyzed by HPLC)
Solubility Soluble in water (100 mg/mL)[1]
Storage Temperature -20°C[1]
InChI Key ICPIMQLAGIDGFB-XSCHNBKYSA-N[1]

Synthesis Protocol

The synthesis of Biotinylated-D-lysine typically involves the reaction of an activated form of biotin with the ε-amino group of D-lysine. A general protocol for this synthesis is outlined below.

Materials:

  • Fmoc-D-Lys(Boc)-OH

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638) solution (20% in DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Biotin

  • HBTU/HOBt/DIEA activation solution

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Loading: Swell the Rink Amide resin in DMF. Couple Fmoc-D-Lys(Boc)-OH to the resin using DIC and HOBt in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the α-amino group of D-lysine.

  • Boc Deprotection: Treat the resin with TFA to remove the Boc protecting group from the ε-amino group of D-lysine. Neutralize with a base such as diisopropylethylamine (DIEA).

  • Biotinylation: Dissolve biotin in DMF (warming may be necessary) and activate it with HBTU/HOBt/DIEA.[3] Add the activated biotin solution to the resin and allow it to react with the deprotected ε-amino group of D-lysine.

  • Cleavage and Deprotection: Cleave the biotinylated lysine from the resin and remove any remaining protecting groups using a TFA cleavage cocktail.

  • Purification: Precipitate the crude product in cold diethyl ether. Purify the this compound salt using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified fractions to obtain the final product as a white powder.

Key Applications and Experimental Protocols

This compound is a versatile tool with numerous applications in research and development. Its high affinity for streptavidin and avidin (B1170675) makes it an excellent tag for purification, detection, and immobilization of biomolecules.

Affinity Chromatography

Biotinylated molecules can be efficiently purified from complex mixtures using streptavidin- or avidin-conjugated affinity resins.

Experimental Workflow:

Caption: Workflow for affinity purification.

Protocol for Affinity Purification of a Biotinylated Peptide:

  • Column Equilibration: Equilibrate a streptavidin-agarose column with a suitable binding buffer (e.g., PBS, pH 7.4).

  • Sample Loading: Dissolve the crude biotinylated peptide in the binding buffer and load it onto the equilibrated column.

  • Washing: Wash the column extensively with the binding buffer to remove all non-biotinylated impurities.

  • Elution: Elute the bound biotinylated peptide from the column. This can be achieved by:

    • Competitive Elution: Using a buffer containing a high concentration of free biotin.

    • Denaturing Elution: Using a buffer with a low pH (e.g., glycine-HCl, pH 2.8) or containing denaturants (e.g., 8M guanidine-HCl).

  • Analysis: Analyze the eluted fractions for the presence and purity of the target peptide using techniques such as SDS-PAGE, HPLC, and mass spectrometry.

Enzyme-Linked Immunosorbent Assay (ELISA)

In an ELISA, biotinylated detection antibodies can be used in conjunction with streptavidin-enzyme conjugates for signal amplification.

Signaling Pathway:

G cluster_surface Microplate Well Surface cluster_antibodies Antibody Binding cluster_detection Signal Detection Antigen Antigen PrimaryAb Primary Antibody Antigen->PrimaryAb Binds to BiotinylatedAb Biotinylated Secondary Antibody PrimaryAb->BiotinylatedAb Binds to StreptavidinHRP Streptavidin-HRP Conjugate BiotinylatedAb->StreptavidinHRP Binds to Biotin Substrate Substrate StreptavidinHRP->Substrate Enzymatic Reaction Signal Colorimetric Signal Substrate->Signal

Caption: ELISA signal amplification pathway.

Protocol for ELISA with a Biotinylated Detection Antibody:

  • Coating: Coat a microplate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Primary Antibody Incubation: Wash the plate and add the primary antibody. Incubate for 2 hours at room temperature.

  • Biotinylated Secondary Antibody Incubation: Wash the plate and add the biotinylated secondary antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP). Incubate for 30 minutes at room temperature.

  • Detection: Wash the plate and add the enzyme substrate (e.g., TMB for HRP). Stop the reaction and measure the absorbance at the appropriate wavelength.

Western Blotting

Similar to ELISA, biotinylated secondary antibodies can be used in Western blotting for enhanced signal detection.

Experimental Workflow:

Caption: Western blotting workflow.

Protocol for Western Blotting with a Biotinylated Secondary Antibody:

  • Protein Transfer: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Biotinylated Secondary Antibody Incubation: Wash the membrane and incubate with a biotinylated secondary antibody for 1 hour at room temperature.

  • Streptavidin-Enzyme Conjugate Incubation: Wash the membrane and incubate with a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) for 1 hour at room temperature.

  • Detection: Wash the membrane and add a chemiluminescent substrate. Detect the signal using an appropriate imaging system.[4]

Conclusion

This compound is an invaluable reagent for researchers, scientists, and drug development professionals. Its well-defined chemical structure and the robust biotin-streptavidin interaction provide a reliable and versatile system for a wide range of biological applications. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.

References

An In-depth Technical Guide to Biotinylated-D-lysine TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, applications, and experimental considerations for Biotinylated-D-lysine trifluoroacetate (B77799) (TFA) salt. This compound is a valuable tool in various biochemical and pharmaceutical research areas, primarily serving as a biotin (B1667282) handle for conjugation and detection.

Core Physicochemical Properties

Biotinylated-D-lysine TFA is a conjugate formed between L-biotin and the ε-amine of D-lysine through a secondary amide bond.[1] The trifluoroacetate salt form enhances its stability and solubility. Its key properties are summarized below.

PropertyValueSource
Molecular Formula C₁₆H₂₈N₄O₄S · C₂HF₃O₂[2][3]
Molecular Weight 486.51 g/mol [1][2][3][4]
Appearance Powder or crystals[2][3]
IUPAC Name (2R)-6-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanoic acid;2,2,2-trifluoroacetic acid[4]
Synonyms BDL TFA salt, (R)-2-Ammonio-6-(5-((3aR,4R,6aS)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoate 2,2,2-trifluoroacetate[2]

Solubility and Stability

Proper storage and handling are critical for maintaining the integrity of this compound. The following table outlines its stability and recommended storage conditions.

ParameterDetailsSource
Storage (Solid) -20°C[2][3]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month. Solutions should be sealed and protected from moisture and light.[1]
Handling To prevent degradation, it is recommended to aliquot stock solutions and avoid repeated freeze-thaw cycles.[1]
Working Solutions If using water as a solvent for stock solutions, it should be diluted to the working concentration and sterilized by filtration (0.22 µm filter) before use.[1]

Primary Applications and Methodologies

The primary utility of this compound lies in its ability to introduce a biotin moiety into biological systems, which can then be detected with high specificity and affinity by avidin (B1170675) or streptavidin.

Probing Bacterial Peptidoglycan (PG) Assembly

A significant application of Biotinylated-D-lysine (BDL) is in studying the biosynthesis of bacterial cell walls.[2][3]

Experimental Context: BDL serves as a tool to conjugate a biotin handle into bacterial peptidoglycan (PG).[2][3] For instance, in Staphylococcus aureus, the penicillin-binding protein PBP4 can utilize BDL to biotinylate the lipid-linked PG precursors, Lipid I and Lipid II.[2][3] This labeling facilitates assays designed to measure the cellular pools of these critical precursors, which are often present in low abundance.[2][3] This methodology is valuable for research into PG assembly and for antibacterial drug development efforts.[2][3]

Workflow Visualization:

G cluster_0 Cellular Environment cluster_1 Assay & Detection BDL Biotinylated-D-lysine (BDL) PBP4 Penicillin-Binding Protein 4 (PBP4) BDL->PBP4 Uptake & Availability Lipid_I Lipid I Lipid_I->PBP4 Lipid_II Lipid II Lipid_II->PBP4 Biotin_Lipid_I Biotinylated Lipid I PBP4->Biotin_Lipid_I Biotinylation Biotin_Lipid_II Biotinylated Lipid II PBP4->Biotin_Lipid_II Biotinylation Streptavidin Streptavidin Probe (e.g., HRP-conjugated) Biotin_Lipid_I->Streptavidin Affinity Binding Biotin_Lipid_II->Streptavidin Affinity Binding Detection Signal Detection (e.g., Chemiluminescence) Streptavidin->Detection

Caption: Workflow for labeling peptidoglycan precursors using BDL.

Peptide Synthesis and Biotinylated Probes

Biotinylated-D-lysine is also used in peptide synthesis to create specifically labeled peptides that can function as probes.[2] These biotinylated peptides are subsequently detected using labeled avidin or streptavidin, which bind tightly to the biotin tag. This interaction is exceptionally strong (Kd ~ 10⁻¹⁴ M), providing high sensitivity.[5]

Detection Principle: The use of labeled streptavidin or avidin for detection offers a significant advantage: signal amplification. Because each streptavidin molecule can bind multiple biotin molecules and is often conjugated to multiple reporter molecules (like enzymes or fluorophores), its binding to a biotinylated probe results in a much stronger signal compared to directly labeling the peptide itself.

Detection Pathway Visualization:

G Peptide Target Peptide BDL Biotinylated-D-lysine (Incorporated) Peptide->BDL Synthesis Biotin_Peptide Biotinylated Peptide Probe BDL->Biotin_Peptide Streptavidin Labeled Streptavidin (e.g., with HRP/Fluorophore) Biotin_Peptide->Streptavidin High-Affinity Binding (Biotin-Streptavidin Interaction) Signal Amplified Signal Streptavidin->Signal Detection

Caption: Biotin-streptavidin principle for amplified signal detection.

Experimental Protocols: General Methodologies

While specific, detailed step-by-step protocols are highly dependent on the experimental system, the general methodology for using Biotinylated-D-lysine involves several key stages:

  • Preparation of Stock Solution: Dissolve this compound in an appropriate solvent (e.g., sterile water or buffer). Store aliquots at -20°C or -80°C to minimize degradation from freeze-thaw cycles.[1]

  • Incorporation/Labeling:

    • For Cell-Based Assays (e.g., PG labeling): Introduce the compound to the cell culture medium to allow for cellular uptake and enzymatic incorporation into the target pathway.

    • For Peptide Synthesis: Incorporate as a building block during solid-phase or solution-phase peptide synthesis.

  • Lysis and Purification (if applicable): After labeling, lyse cells or tissues to extract the biotinylated molecules of interest. Affinity purification using streptavidin-coated beads is a common subsequent step to isolate the labeled targets.

  • Detection:

    • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with enzyme-conjugated streptavidin (e.g., Streptavidin-HRP).

    • Microscopy: Use fluorophore-conjugated streptavidin to visualize the location of biotinylated molecules within cells or tissues.

    • Mass Spectrometry: Identify the precise sites of biotinylation on proteins or peptides.[6]

It is important to note that biotinylation of lysine (B10760008) residues can sometimes hinder the efficiency of trypsin digestion, a common step in proteomics workflows.[5] This should be considered when designing experiments for mass spectrometry analysis.[5]

References

An In-Depth Technical Guide to the Core Mechanism of Action of Biotinylated-D-lysine TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylated-D-lysine TFA is a synthetic conjugate of L-biotin and the D-isomer of lysine, supplied as a trifluoroacetate (B77799) salt. This molecule serves as a versatile tool in biomedical research, primarily leveraging the high-affinity interaction between biotin (B1667282) and avidin (B1170675) or streptavidin. Its core mechanism of action is multifaceted, depending on the biological system under investigation. A key feature of Biotinylated-D-lysine is its resistance to enzymatic degradation by proteases that typically recognize L-amino acids, enhancing its stability in biological assays.[1]

This guide provides a comprehensive overview of the mechanisms of action of this compound, with a focus on its application in studying bacterial cell wall synthesis and its interaction with cellular transport systems. Detailed experimental protocols, quantitative data, and visual diagrams of key pathways and workflows are presented to facilitate its practical application in a research setting.

Core Mechanisms of Action

The utility of this compound is rooted in two primary molecular interactions: its function as a substrate mimic in enzymatic reactions and its role as a high-affinity ligand for detection and purification.

Probe for Bacterial Peptidoglycan Synthesis

A significant application of Biotinylated-D-lysine (BDL) is in the study of bacterial peptidoglycan (PG) biosynthesis.[2][3] PG is a vital component of the bacterial cell wall, and its synthesis is a key target for many antibiotics. BDL acts as a probe for the activity of penicillin-binding proteins (PBPs), which are enzymes that catalyze the cross-linking of peptide chains in the final stages of PG assembly.[2][4]

Specifically, certain transpeptidases, such as PBP4 in Staphylococcus aureus, can incorporate unnatural D-amino acids into PG precursors like Lipid I and Lipid II.[2][5] This occurs through a D-amino acid exchange reaction.[3] The D-lysine moiety of BDL is recognized by these promiscuous transpeptidases, leading to the covalent incorporation of the biotin tag into the PG precursors.[2][3] This "biotin handle" then allows for the detection, quantification, and isolation of these otherwise low-abundance molecules.[2]

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Peptidoglycan_Probe_Mechanism cluster_bacterial_cell Bacterial Cell Biotinylated-D-lysine Biotinylated-D-lysine PBP4 PBP4 (Transpeptidase) Biotinylated-D-lysine->PBP4 Binds to active site Lipid_II Lipid II (PG Precursor) PBP4->Lipid_II Catalyzes D-amino acid exchange Biotinylated_Lipid_II Biotinylated Lipid II PBP4->Biotinylated_Lipid_II Incorporates Biotin-D-lysine Detection Detection Biotinylated_Lipid_II->Detection Enables detection via Streptavidin

Mechanism of Biotinylated-D-lysine as a PG Probe.
Interaction with Cellular Uptake Systems

The biotin component of Biotinylated-D-lysine suggests it can interact with cellular transport mechanisms for biotin. The primary transporter for biotin in mammalian cells is the Sodium-Dependent Multivitamin Transporter (SMVT), encoded by the SLC5A6 gene.[6][7] This transporter is responsible for the uptake of biotin, pantothenic acid, and lipoic acid into cells.[6]

While the natural substrate for SMVT is free biotin, studies have explored the use of biotinylated molecules for targeted drug delivery, particularly in cancer cells that overexpress SMVT.[8][9][10] However, the efficiency of SMVT-mediated uptake of biotin conjugates can be influenced by the nature of the linkage and the attached molecule, as the transporter typically recognizes the free carboxyl group of biotin.[11] The D-lysine in Biotinylated-D-lysine may also influence its interaction with the transporter compared to the naturally occurring biocytin (B1667093) (biotinyl-L-lysine).[12]

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Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Biotinylated-D-lysine Biotinylated-D-lysine SMVT SMVT Transporter Biotinylated-D-lysine->SMVT Binds to transporter Internalized_BDL Internalized Biotinylated-D-lysine SMVT->Internalized_BDL Mediates transport

Cellular Uptake via the SMVT Transporter.
High-Affinity Biotin-Avidin/Streptavidin Interaction

Underlying all applications of Biotinylated-D-lysine is the exceptionally strong and specific non-covalent interaction between biotin and the proteins avidin and streptavidin.[13] This interaction has a dissociation constant (Kd) in the range of 10-15 M, making it one of the strongest known biological interactions.[13] Once the biotin moiety of Biotinylated-D-lysine is incorporated into a target molecule (e.g., a PG precursor), it can be readily detected and quantified using avidin or streptavidin conjugated to a reporter molecule, such as an enzyme (e.g., horseradish peroxidase) or a fluorophore.[14] This principle is fundamental to the experimental workflows described below.

Quantitative Data

While specific quantitative data for this compound is not extensively available in the literature, the following table summarizes relevant data for the core components of its mechanism of action.

ParameterValueContextReference(s)
Biotin-Avidin/Streptavidin Interaction
Dissociation Constant (Kd)~10-15 MStrength of the biotin-avidin/streptavidin bond.[13]
SMVT-Mediated Biotin Uptake
Apparent Km (Biotin)3.35 nMHigh-affinity biotin transport in Chlamydia expressing BioY.[6]
Apparent Km (Biotin)9.24 µMBiotin uptake in T47D breast cancer cells.[15]
Apparent Vmax (Biotin)55.1 pmol/min/mg proteinHigh-affinity biotin transport in Chlamydia expressing BioY.[6]
Apparent Vmax (Biotin)27.34 pmol/min/mg proteinBiotin uptake in T47D breast cancer cells.[15]
Biotin Regulation of SMVT Expression
Decrease in Biotin Uptake RateFrom 2.6 to 1.9 fmol/mg protein/minIn wild-type cells cultured in pharmacological vs. physiological biotin medium.[7][16]

Experimental Protocols

Protocol 1: Detection of Lipid-Linked Peptidoglycan Precursors using Biotinylated-D-lysine

This protocol is adapted from the work of the Walker lab for the detection of Lipid I and Lipid II in S. aureus.[2][5]

Materials:

  • This compound

  • S. aureus cell culture

  • Organic solvent extraction reagents (e.g., chloroform/methanol)

  • Purified PBP4 enzyme

  • SDS-PAGE reagents

  • PVDF membrane

  • Streptavidin-HRP conjugate

  • Chemiluminescence detection reagents

Methodology:

  • Culturing and Harvesting Bacteria: Grow S. aureus to the desired optical density. Harvest the cells by centrifugation.

  • Extraction of Lipid-Linked Precursors: Extract the lipid-linked PG precursors from the bacterial pellet using an appropriate organic solvent mixture.

  • In Vitro Biotinylation Reaction:

    • To the organic extract containing the lipid precursors, add purified PBP4 enzyme and Biotinylated-D-lysine.

    • Incubate the reaction mixture to allow for the PBP4-mediated exchange of the terminal D-alanine of Lipid I and Lipid II with Biotinylated-D-lysine.

  • SDS-PAGE and Western Blotting:

    • Separate the products of the biotinylation reaction by SDS-PAGE.

    • Transfer the separated molecules to a PVDF membrane.

    • Probe the membrane with a streptavidin-HRP conjugate.

  • Detection: Detect the biotinylated Lipid I and Lipid II bands using a chemiluminescence substrate and an appropriate imaging system.

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Experimental_Workflow_PG_Detection start Start culture Culture and Harvest S. aureus start->culture extract Extract Lipid-Linked Precursors culture->extract biotinylate In Vitro Biotinylation with BDL and PBP4 extract->biotinylate sds_page SDS-PAGE Separation biotinylate->sds_page western_blot Western Blot with Streptavidin-HRP sds_page->western_blot detect Chemiluminescence Detection western_blot->detect end End detect->end

Workflow for PG Precursor Detection.
Protocol 2: General Protocol for Biotinylation of Peptides and Proteins

This protocol provides a general framework for the biotinylation of primary amines on peptides and proteins for use in various assays.

Materials:

  • Peptide or protein of interest

  • Biotinylation reagent (e.g., NHS-biotin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting column or dialysis equipment

Methodology:

  • Prepare Peptide/Protein Solution: Dissolve the peptide or protein in PBS at a suitable concentration (e.g., 1 mg/mL).

  • Prepare Biotinylation Reagent Stock: Prepare a stock solution of the biotinylation reagent (e.g., 20 mM NHS-biotin in an appropriate solvent like DMSO or PBS).

  • Biotinylation Reaction:

    • Calculate the required volume of the biotin stock solution to achieve the desired molar coupling ratio (e.g., 3-5:1 peptide:biotin for small peptides).[17]

    • Add the biotin stock to the peptide/protein solution and mix gently.

    • Incubate the reaction mixture for 1-2 hours at room temperature.[17]

  • Removal of Excess Biotin: Remove unreacted biotinylation reagent using a desalting column or by dialysis against PBS.

  • Application: The biotinylated peptide/protein is now ready for use in downstream applications such as pull-down assays or immobilization on streptavidin-coated surfaces.

Applications in Research and Drug Development

  • Antibiotic Mechanism of Action Studies: By using Biotinylated-D-lysine to label PG precursors, researchers can assess how antibiotics that target cell wall synthesis affect the levels of these intermediates.[2]

  • Screening for Novel Enzyme Inhibitors: The assay described in Protocol 1 can be adapted for high-throughput screening of compound libraries to identify new inhibitors of PBPs or other enzymes involved in PG biosynthesis.

  • Targeted Drug Delivery: The potential for SMVT-mediated uptake of biotinylated compounds is being explored for the targeted delivery of therapeutic agents to cancer cells that overexpress this transporter.[8][9][10]

  • Neuroanatomical Tracing: As an isomer of biocytin, Biotinylated-D-lysine can potentially be used as a neuroanatomical tracer to map neuronal connections, with the added benefit of increased stability against enzymatic degradation.[1][18]

Conclusion

This compound is a powerful and versatile chemical probe with a well-defined mechanism of action centered on the principles of enzymatic incorporation and high-affinity molecular recognition. Its resistance to enzymatic degradation due to the D-lysine configuration provides a significant advantage in biological systems. The detailed understanding of its interaction with bacterial transpeptidases and cellular biotin transporters, combined with robust detection methods, makes it an invaluable tool for researchers in microbiology, cell biology, and drug development. The protocols and data presented in this guide provide a solid foundation for the effective application of this compound in a variety of research contexts.

References

An In-depth Technical Guide to the Solubility and Stability of Biotinylated-D-lysine TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Biotinylated-D-lysine trifluoroacetate (B77799) (TFA) salt. The information herein is intended to support researchers and professionals in the effective handling, storage, and application of this important biotinylated compound.

Introduction

Biotinylated-D-lysine TFA is a conjugate of biotin (B1667282) and the D-isomer of lysine, widely utilized in various biochemical and pharmaceutical research applications. Its utility in labeling, purification, and detection protocols hinges on the high-affinity interaction between biotin and streptavidin or avidin. A thorough understanding of its solubility and stability is paramount for ensuring experimental reproducibility and the successful development of novel therapeutics and diagnostic tools. This guide summarizes the available data on its physicochemical properties and provides detailed experimental protocols for its characterization.

Physicochemical Properties

This compound is typically supplied as a powder or crystalline solid.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₂₈N₄O₄S · C₂HF₃O₂
Molecular Weight 486.51 g/mol [1]
Appearance Powder or crystals
Storage Temperature (Solid) -20°C

Solubility Profile

The solubility of this compound is a critical factor for its application in aqueous and organic solvent systems.

Table 2: Solubility of this compound

SolventSolubilityNotesSource
Water 100 mg/mL (205.55 mM)Ultrasonic treatment may be required to achieve complete dissolution.[2]
DMSO Soluble (qualitative)Often used for preparing stock solutions of biotinylated reagents.
DMF Soluble (qualitative)Another common solvent for biotinylated compounds.
Ethanol Data not available

Note on Stock Solutions: When preparing aqueous stock solutions, it is recommended to filter and sterilize the solution, for example, by using a 0.22 μm filter, before use.[2]

Stability Profile

The stability of this compound is crucial for its shelf-life and performance in various assays. Stability is influenced by factors such as temperature, pH, and exposure to light.

Storage of Solutions

To prevent degradation, particularly from repeated freeze-thaw cycles, it is imperative to aliquot prepared solutions and store them under appropriate conditions.[2]

Table 3: Recommended Storage Conditions for this compound Solutions

Storage TemperatureDurationRecommendationsSource
-80°C 6 monthsSealed storage, protected from moisture and light.[2]
-20°C 1 monthSealed storage, protected from moisture and light.[2]
Chemical Stability

Experimental Protocols

The following sections detail methodologies for determining the solubility and stability of this compound.

Protocol for Solubility Determination

This protocol outlines a general method for assessing the solubility of this compound in various solvents.

Objective: To determine the saturation solubility of this compound in selected solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, DMSO, ethanol, PBS)

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • Analytical balance

  • HPLC system with a UV detector

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a series of vials.

  • Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or shaker can be used. Sonication may be employed initially to aid dispersion.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Preparation: Carefully withdraw a known volume of the supernatant without disturbing the pellet.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved this compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

Protocol for a Stability-Indicating HPLC Method and Forced Degradation Study

This protocol describes the development of a stability-indicating HPLC method and its application in a forced degradation study to assess the stability of this compound.

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and to evaluate its stability under stress conditions.

Part A: HPLC Method Development

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • A suggested starting gradient could be 95% A to 50% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210-220 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Part B: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at a controlled temperature for various time points.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and incubate at room temperature for various time points.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the stock solution to UV light.

  • Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples using the developed HPLC method.

  • Data Analysis:

    • Monitor the decrease in the peak area of the intact this compound.

    • Observe the formation of any new peaks, which represent degradation products.

    • Calculate the percentage of degradation over time for each stress condition.

Visualizations

Logical Relationships in Solubility and Stability

cluster_solubility Solubility Factors cluster_stability Stability Factors Solvent Solvent Polarity (Water, DMSO, etc.) Solubility This compound Solubility Solvent->Solubility Temperature Temperature Temperature->Solubility pH pH of Solution pH->Solubility Sonication Physical Agitation (e.g., Sonication) Sonication->Solubility StorageTemp Storage Temperature (-20°C, -80°C) Stability This compound Stability StorageTemp->Stability Light Exposure to Light Light->Stability Moisture Moisture/Humidity Moisture->Stability pH_stability pH of Solution pH_stability->Stability FreezeThaw Freeze-Thaw Cycles FreezeThaw->Stability

Caption: Factors influencing the solubility and stability of this compound.

Experimental Workflow for Stability Assessment

start Start: Prepare Stock Solution of this compound stress Expose Aliquots to Forced Degradation Conditions (Acid, Base, Oxidative, Thermal, Light) start->stress sampling Collect Samples at Defined Time Intervals stress->sampling analysis Analyze Samples using Stability-Indicating HPLC Method sampling->analysis data Quantify Degradation and Identify Degradation Products analysis->data end End: Determine Stability Profile data->end

Caption: A general experimental workflow for assessing the stability of this compound.

References

The Strategic Advantage of D-Lysine in Biotinylation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and molecular tracking, the choice of linker can be as critical as the label itself. This guide delves into the nuanced yet significant role of D-lysine in biotinylation, offering a comprehensive resource on its application, underlying principles, and practical implementation. While L-lysine is the ubiquitous, naturally occurring enantiomer, the strategic substitution with its synthetic counterpart, D-lysine, imparts a crucial advantage: resistance to enzymatic degradation . This metabolic stability transforms biotinylated molecules into robust tools for a variety of applications, from in-vivo imaging to quantitative proteomics in complex biological milieu.

Core Principles: The Impervious Nature of D-Lysine

The fundamental rationale for employing D-lysine in biotinylation lies in its inherent resistance to proteases. Most proteases, such as trypsin which cleaves at the carboxyl side of lysine (B10760008) and arginine, are stereospecific and evolved to recognize L-amino acids. The D-enantiomer of lysine does not fit into the active site of these enzymes, rendering peptide bonds adjacent to D-lysine resistant to cleavage. This property is paramount for applications where the biotinylated molecule is exposed to protease-rich environments, such as the bloodstream, cell lysates, or the extracellular matrix.

The chemical reactivity of the ε-amino group of D-lysine is identical to that of L-lysine, meaning that standard biotinylation chemistries, such as those employing N-hydroxysuccinimide (NHS) esters, can be used without modification. The key distinction, therefore, is not in the biotinylation reaction itself, but in the subsequent biological stability of the resulting conjugate.

Quantitative Data Summary

While direct comparative studies on the biotinylation reaction kinetics of D-lysine versus L-lysine are not extensively published, the primary quantitative advantage lies in the stability of the resulting conjugate. The binding affinity of the biotin (B1667282) moiety to streptavidin or avidin (B1170675) remains exceptionally high, irrespective of the chirality of the lysine linker.

ParameterValueSignificance
Biotin-Streptavidin Dissociation Constant (Kd) ~10⁻¹⁴ MOne of the strongest known non-covalent interactions, ensuring stable detection and capture.
Protease Resistance of D-Lysine Linker HighConfers metabolic stability to the biotinylated molecule in biological fluids.
Protease Resistance of L-Lysine Linker LowSusceptible to cleavage by proteases like trypsin, leading to loss of the biotin tag.

Applications of D-Lysine Biotinylation

The protease resistance of D-lysine-containing biotinylation reagents makes them invaluable in a range of applications:

  • In Vivo Imaging and Drug Delivery: Biotinylated targeting moieties (e.g., peptides, antibodies) linked via D-lysine exhibit longer circulation half-lives, leading to improved tumor targeting and reduced off-target effects in pretargeted radionuclide therapy.

  • Proteomics and Pulse-Chase Studies: When tracking the fate of a protein in a cell, a D-lysine-biotin tag ensures that the tag itself is not degraded during the experiment, providing a more accurate measurement of the target protein's turnover.

  • Mapping Protease Activity: By synthesizing substrates with L-lysine and D-lysine linkers, it is possible to create probes to specifically map the activity of proteases in complex biological samples.

  • Development of Metabolically Stable Peptide Therapeutics: Incorporating D-lysine into biotinylated peptide drugs enhances their stability and oral bioavailability.

Experimental Protocols

Protocol 1: Synthesis of a Custom D-Lysine Biotinylation Reagent (NHS-Biotin-D-Lys)

This protocol describes the synthesis of a biotinylation reagent with a D-lysine linker, activated with an NHS ester for reaction with primary amines. This is a two-step process involving the coupling of biotin to the ε-amino group of a protected D-lysine, followed by the activation of the α-carboxyl group.

Materials:

  • Fmoc-D-Lys(Boc)-OH

  • Biotin-NHS ester

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Solid-phase extraction (SPE) cartridge (C18)

Methodology:

  • Biotinylation of Protected D-Lysine: a. Dissolve Fmoc-D-Lys(Boc)-OH (1 equivalent) and Biotin-NHS ester (1.1 equivalents) in DMF. b. Add DIPEA (2 equivalents) to the solution and stir at room temperature for 4 hours. c. Monitor the reaction by thin-layer chromatography (TLC). d. Upon completion, precipitate the product by adding the reaction mixture to cold diethyl ether. e. Collect the precipitate by filtration and wash with diethyl ether to obtain Fmoc-D-Lys(Biotin)-OH.

  • Fmoc Deprotection: a. Dissolve the Fmoc-D-Lys(Biotin)-OH in a 20% solution of piperidine in DMF. b. Stir at room temperature for 30 minutes. c. Remove the solvent under reduced pressure to obtain H₂N-D-Lys(Biotin)-OH.

  • NHS Ester Activation: a. Dissolve H₂N-D-Lys(Biotin)-OH (1 equivalent) and NHS (1.2 equivalents) in a mixture of DMF and DCM. b. Cool the solution to 0°C and add DCC (1.2 equivalents). c. Stir the reaction at 0°C for 1 hour and then at room temperature overnight. d. Filter the reaction mixture to remove the dicyclohexylurea byproduct. e. Evaporate the solvent and purify the crude product using a C18 SPE cartridge to yield NHS-Biotin-D-Lysine.

Protocol 2: Biotinylation of a Target Protein with NHS-Biotin-D-Lysine

Materials:

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-Biotin-D-Lysine reagent

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Methodology:

  • Reagent Preparation: a. Immediately before use, dissolve the NHS-Biotin-D-Lysine reagent in DMSO to a concentration of 10 mg/mL.

  • Biotinylation Reaction: a. Prepare the protein solution at a concentration of 1-5 mg/mL in PBS, pH 7.4. b. Add the dissolved NHS-Biotin-D-Lysine reagent to the protein solution at a 10-20 fold molar excess. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification: a. Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. b. Incubate for 15-30 minutes at room temperature. c. Remove excess, unreacted biotinylation reagent and quenching buffer by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer. d. Collect the protein-containing fractions.

Protocol 3: Protease Resistance Assay of Biotinylated Peptides

This assay compares the stability of a peptide biotinylated with a D-lysine linker versus an L-lysine linker in the presence of a protease.

Materials:

  • Biotin-D-Lysine labeled peptide

  • Biotin-L-Lysine labeled peptide

  • Trypsin (or other relevant protease)

  • Digestion buffer (e.g., 50 mM Tris-HCl, 1 mM CaCl₂, pH 8.0)

  • SDS-PAGE gels and reagents

  • Western blot apparatus

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Methodology:

  • Protease Digestion: a. Prepare solutions of the Biotin-D-Lysine and Biotin-L-Lysine peptides at a concentration of 1 mg/mL in digestion buffer. b. For each peptide, set up a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes). c. At time zero, add trypsin to each peptide solution to a final enzyme-to-substrate ratio of 1:100 (w/w). d. At each time point, remove an aliquot of the reaction and immediately stop the digestion by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Western Blot Analysis: a. Run the samples from each time point on an SDS-PAGE gel. b. Transfer the proteins/peptides from the gel to a nitrocellulose or PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST). d. Probe the membrane with Streptavidin-HRP conjugate to detect the biotinylated peptides. e. Wash the membrane and add a chemiluminescent substrate. f. Image the blot to visualize the presence of intact biotinylated peptide at each time point. A decrease in signal over time indicates proteolytic degradation.

Visualizations

Biotinylation_Reaction cluster_reactants Reactants cluster_products Products Biotin_NHS Biotin-NHS Ester Biotinylated_Protein Biotinylated Protein (Stable Amide Bond) Biotin_NHS->Biotinylated_Protein ε-amino group attack NHS NHS leaving group Biotin_NHS->NHS release Protein Protein with accessible Lysine D_Lysine D-Lysine on Protein

Caption: General reaction scheme for the biotinylation of a protein's lysine residue using an NHS-ester activated biotin.

Protease_Resistance cluster_L_Lysine L-Lysine Linker cluster_D_Lysine D-Lysine Linker L_Peptide Biotin-L-Lys-Peptide Trypsin_L Trypsin L_Peptide->Trypsin_L Susceptible Cleaved_Products_L Cleaved Peptides + Biotin-L-Lys Trypsin_L->Cleaved_Products_L Cleavage D_Peptide Biotin-D-Lys-Peptide Trypsin_D Trypsin D_Peptide->Trypsin_D Resistant Intact_Peptide_D Intact Biotin-D-Lys-Peptide Trypsin_D->Intact_Peptide_D No Cleavage

Caption: Comparison of the proteolytic stability of biotinylated peptides with L-lysine versus D-lysine linkers.

Pretargeted_Therapy_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Effector Administration cluster_outcome Outcome Inject_Ab Administer Antibody- Streptavidin Conjugate Tumor_Localization Antibody localizes to Tumor Antigen Inject_Ab->Tumor_Localization Clearance Unbound conjugate clears from circulation Tumor_Localization->Clearance Inject_Biotin Administer Radiolabeled Biotin-D-Lysine-DOTA Clearance->Inject_Biotin Time Delay Tumor_Binding Biotin-D-Lysine binds to Streptavidin at tumor site Inject_Biotin->Tumor_Binding Rapid_Clearance Unbound radiolabel rapidly clears Tumor_Binding->Rapid_Clearance Radiation_Dose High concentration of radionuclide at tumor Rapid_Clearance->Radiation_Dose Minimal_Toxicity Low off-target radiation exposure

Caption: Workflow for pretargeted radionuclide therapy using a protease-resistant D-lysine-biotin conjugate.

Conclusion

The use of D-lysine in biotinylation is a powerful strategy to enhance the metabolic stability of labeled molecules. This in-depth guide provides the foundational knowledge, practical protocols, and conceptual frameworks for researchers to leverage this advantage in their experimental designs. By understanding and applying the principles of D-lysine biotinylation, scientists can develop more robust and reliable tools for probing complex biological systems, ultimately leading to more accurate and impactful research outcomes.

A Technical Guide to Neuronal Tracing: Biotinylated-D-lysine TFA vs. Biocytin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of two powerful neuronal tracers: the traditional Biocytin and the more recent, stabilized Biotinylated-D-lysine trifluoroacetate (B77799) (TFA). Understanding the core differences between these molecules is crucial for selecting the optimal tracer for your neuroanatomical studies, particularly for long-term connectivity mapping.

Introduction to Biotin-Based Neuronal Tracers

Neuronal tracing is a fundamental technique in neuroscience for mapping the intricate connections within the nervous system. Anterograde tracing, which follows the path of neural projections from the cell body (soma) to the axon terminal, is essential for elucidating the targets of specific neuronal populations.[1] Biotin-based tracers have become a cornerstone of neuroanatomical research due to their high sensitivity and versatility.[2]

Biocytin, a conjugate of biotin (B1667282) and L-lysine, has long been a gold standard for anterograde tracing.[3] It is readily taken up by neurons and efficiently transported along axons.[4] However, a significant limitation of Biocytin is its susceptibility to enzymatic degradation in vivo, which can compromise the integrity of long-term tracing studies.[5][6][7] This has led to the development of modified biotinylated tracers, such as Biotinylated-D-lysine TFA, designed to resist enzymatic breakdown and provide a more stable and persistent signal.

Core Mechanism of Action and the Significance of Stereochemistry

Both Biocytin and this compound function as neuronal tracers through a similar mechanism. Following injection into a specific brain region, the tracer is taken up by the neuronal cell bodies and transported down the axons via the anterograde transport system.[8] The biotin moiety of the tracer can then be visualized with high affinity and specificity using avidin (B1170675) or streptavidin conjugates, which are typically linked to an enzyme like horseradish peroxidase (HRP) or a fluorescent marker.[4]

The key difference between the two tracers lies in the stereochemistry of the lysine (B10760008) component. Biocytin contains the naturally occurring L-lysine, while this compound incorporates the D-isomer of lysine. This seemingly small change has a profound impact on the stability of the tracer in vivo.

The enzyme biotinidase , present in the central nervous system, is responsible for recycling biotin by cleaving it from L-lysine residues.[9] Biocytin, with its L-lysine component, is a natural substrate for biotinidase and is therefore degraded over time.[5][6] This degradation can lead to a diminished signal and incomplete labeling of long axonal projections, especially in experiments with extended survival times.[5][6]

In contrast, the D-lysine in this compound is not recognized by biotinidase. This resistance to enzymatic cleavage is a significant advantage, as it allows the tracer to persist for longer periods within the neuron, enabling more complete and robust labeling of entire axonal arbors. The introduction of D-amino acids is a known strategy to increase the in vivo stability of peptides by making them resistant to proteolysis.[10]

Comparative Analysis: this compound vs. Biocytin

The choice between this compound and Biocytin depends on the specific requirements of the experiment, particularly the desired survival time and the need for long-distance tracing.

FeatureThis compoundBiocytin
Lysine Isomer D-lysineL-lysine
In Vivo Stability High (Biotinidase resistant)Low (Degraded by biotinidase)[5][6]
Optimal Survival Time Long-term (days to weeks)Short-term (hours to a few days)
Tracing Distance Excellent for long projectionsMay be limited for very long projections
Signal Persistence HighDecreases over time
Anterograde Transport EfficientEfficient[3]
Retrograde Transport Possible, but primarily anterogradeCan be used for retrograde tracing[3]
Visualization Avidin/Streptavidin-based methodsAvidin/Streptavidin-based methods[4]
TFA Salt Common for improved solubility and stabilityTypically available as a hydrochloride salt

Experimental Protocols

The following are generalized protocols for the use of this compound and Biocytin as anterograde neuronal tracers. Specific parameters may need to be optimized for your particular application.

Tracer Preparation
  • Reconstitution: Dissolve this compound or Biocytin in a suitable buffer, such as sterile phosphate-buffered saline (PBS) or a low-molarity potassium acetate (B1210297) buffer. A typical concentration for iontophoretic or pressure injection is 1-5% (w/v).

  • Filtration: For microinjection, it is advisable to filter the tracer solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the micropipette.

Tracer Injection

The tracer can be delivered into the target brain region using either iontophoresis or pressure injection.

  • Iontophoresis:

    • Pull glass micropipettes to a tip diameter of 10-20 µm.

    • Fill the micropipette with the tracer solution.

    • Lower the micropipette to the target coordinates in the anesthetized animal.

    • Apply a positive current (e.g., 1-5 µA) in a pulsed fashion (e.g., 7 seconds on, 7 seconds off) for 10-20 minutes.

  • Pressure Injection:

    • Use a Hamilton syringe or a picospritzer system with a glass micropipette.

    • Lower the pipette to the target coordinates.

    • Inject a small volume of the tracer solution (e.g., 50-200 nL) over several minutes.

Post-Injection Survival
  • This compound: Allow for a longer survival period (e.g., 3 days to 2 weeks) to enable complete transport of the stable tracer to distal axon terminals.

  • Biocytin: A shorter survival period (e.g., 24-72 hours) is recommended to minimize signal degradation by biotinidase.[5][6]

Tissue Processing and Visualization
  • Perfusion and Fixation: Deeply anesthetize the animal and perfuse transcardially with saline followed by a 4% paraformaldehyde solution in PBS. Post-fix the brain in the same fixative overnight at 4°C.

  • Sectioning: Cut the brain into sections (e.g., 40-50 µm) using a vibratome or a freezing microtome.

  • Endogenous Peroxidase Quenching: If using an HRP-based detection method, incubate the sections in a solution of 1% hydrogen peroxide in PBS for 15-30 minutes to block endogenous peroxidase activity.

  • Permeabilization: Wash the sections in PBS and then incubate in PBS containing 0.3-0.5% Triton X-100 to permeabilize the cell membranes.

  • Avidin-Biotin Complex (ABC) Incubation: Incubate the sections in an ABC solution (e.g., from a Vectastain ABC kit) for 1-2 hours at room temperature or overnight at 4°C. This complex consists of avidin and biotinylated HRP.

  • Visualization with DAB:

    • Wash the sections in PBS.

    • Incubate the sections in a solution of 3,3'-diaminobenzidine (B165653) (DAB) with hydrogen peroxide. The HRP enzyme will react with the DAB to produce a brown, insoluble precipitate, thereby visualizing the location of the tracer.

    • Monitor the reaction closely and stop it by washing with PBS once the desired staining intensity is reached.

  • Mounting and Coverslipping: Mount the stained sections onto gelatin-coated slides, allow them to dry, dehydrate through a series of ethanol (B145695) gradients, clear with xylene, and coverslip with a mounting medium.

Visualizations

Molecular Structures

cluster_biocytin Biocytin cluster_d_lysine Biotinylated-D-lysine Biotin_B Biotin L_Lysine L-Lysine Biotin_B->L_Lysine Amide Bond (Biotinidase Substrate) Biotin_D Biotin D_Lysine D-Lysine Biotin_D->D_Lysine Amide Bond (Biotinidase Resistant)

Molecular composition of Biocytin and Biotinylated-D-lysine.
Enzymatic Degradation Pathway

cluster_biocytin_pathway Biocytin (L-lysine) cluster_d_lysine_pathway Biotinylated-D-lysine Biocytin Biocytin Biotinidase Biotinidase Biocytin->Biotinidase Degraded Biotin + L-lysine (Signal Loss) Biotinidase->Degraded D_Lysine_Tracer Biotinylated-D-lysine Biotinidase_Resistant Biotinidase D_Lysine_Tracer->Biotinidase_Resistant No Cleavage Stable Stable Tracer (Persistent Signal) D_Lysine_Tracer->Stable

Differential enzymatic stability of the two tracers.
Experimental Workflow

Tracer_Prep Tracer Preparation Injection Injection (Iontophoresis or Pressure) Tracer_Prep->Injection Survival Post-Injection Survival Injection->Survival Perfusion Perfusion & Fixation Survival->Perfusion Sectioning Sectioning Perfusion->Sectioning Staining Histochemical Staining (ABC/DAB) Sectioning->Staining Imaging Microscopy & Analysis Staining->Imaging

General experimental workflow for neuronal tracing.

Conclusion

Both this compound and Biocytin are valuable tools for anterograde neuronal tracing. The choice between them hinges on the experimental goals. For short-term studies where rapid labeling is the priority, Biocytin remains a reliable and cost-effective option. However, for studies requiring long survival times to trace extensive and complex neural pathways, the enhanced in vivo stability of this compound makes it the superior choice. Its resistance to biotinidase degradation ensures a more complete and persistent labeling of neuronal connections, providing a more accurate and detailed map of the neural circuitry under investigation. The development of such stabilized tracers represents a significant advancement in the field of neuroanatomy, enabling more sophisticated and long-term studies of brain connectivity.

References

applications of biotinylated D-amino acids in research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Research Applications of Biotinylated D-Amino Acids

For: Researchers, Scientists, and Drug Development Professionals

This guide explores the synergistic potential of incorporating biotin (B1667282) and D-amino acids into peptides for advanced research applications. The unique properties of D-amino acids—primarily their exceptional resistance to proteolytic degradation—combined with the high-affinity biotin-streptavidin interaction, create powerful tools for drug discovery, molecular probing, and diagnostics. This document provides an overview of core applications, quantitative data, and detailed experimental protocols.

Naturally occurring peptides are composed of L-amino acids, making them susceptible to rapid degradation by proteases in biological systems. This short half-life is a major obstacle in their development as therapeutics[1][2]. The substitution of L-amino acids with their D-enantiomers is a powerful strategy to overcome this limitation. Since proteases are stereospecific, they do not efficiently recognize or cleave peptide bonds involving D-amino acids, leading to significantly enhanced stability and longer in vivo half-lives[1][3][4][5].

Biotinylation, the process of covalently attaching biotin to a molecule, serves as a robust and highly specific affinity tag[6]. The interaction between biotin and streptavidin is one of the strongest non-covalent bonds known in nature (Kd ≈ 10-15 M), making it an ideal tool for the detection, purification, and immobilization of molecules[7].

By combining these two modifications, researchers can create peptide-based probes and drug candidates that are not only highly stable in biological environments but can also be easily detected, isolated, and studied.

Application 1: Enhancing Peptide Stability for Therapeutic Development

The primary application of D-amino acid incorporation is to increase the metabolic stability of peptide drug candidates. Biotinylation in this context allows for the easy tracking and quantification of the peptide during stability assays.

Quantitative Data Presentation: Protease Resistance

The following tables provide quantitative comparisons of the stability of native L-peptides versus their D-amino acid-substituted counterparts in biological fluids.

Table 1: Half-life Comparison of D-Amino Acid Substituted Peptides

Peptide ClassNative Peptide (L-amino acids)D-Amino Acid Substituted AnalogHalf-life of NativeHalf-life of D-AnalogFold IncreaseReference(s)
Conotoxinα-Conotoxin RgIA[D-Arg13]-RgIA~3 minutes120 minutes40x[8]
NeuropeptideSomatostatinOctreotide ([D-Phe, D-Trp])< 3 minutes~2 hours>40x[3]

Table 2: Stability of MUC2 Epitope Peptides in Human Serum (96h Incubation)

Peptide Sequence (Modified Residues in d-form)% Peptide Remaining in 10% Human Serum% Peptide Remaining in 50% Human SerumReference
TPTPTGTQTPT (All L-form)0%0%[9]
t PTPTGTQTPt 100%98%[9]
tp TPTGTQTpt 100%100%[9]

Lowercase letters indicate D-amino acids.

Experimental Workflow: Serum Stability Assay

The workflow below outlines the process for quantifying the stability of a biotinylated D-peptide in serum.

G cluster_prep Sample Preparation cluster_proc Processing cluster_analysis Analysis p1 Incubate Biotinylated D-Peptide in Serum (37°C) p2 Collect Aliquots at Time Points (0, 1, 4, 8, 24h) p1->p2 p3 Quench Reaction & Precipitate Proteins (e.g., with Acetonitrile) p2->p3 p4 Centrifuge to Pellet Proteins p3->p4 p5 Collect Supernatant (containing peptide) p4->p5 p6 Inject Supernatant into RP-HPLC System p5->p6 p7 Quantify Peak Area of Intact Peptide (UV 214 nm) p6->p7 p8 Calculate % Remaining vs. Time=0 p7->p8

Workflow for assessing peptide stability in serum via HPLC.
Experimental Protocol: HPLC-Based Serum Stability Assay

This protocol is adapted from methodologies described in multiple sources[3][10][11][12][13].

  • Preparation of Solutions:

    • Peptide Stock: Prepare a 10 mg/mL stock solution of the biotinylated D-peptide in sterile water or an appropriate buffer.

    • Serum: Thaw fresh human or mouse serum (stored at -80°C) on ice. Centrifuge at 10,000 x g for 5 minutes to remove any cryo-precipitates.

    • Quenching Solution: Acetonitrile (ACN).

  • Incubation:

    • In a microcentrifuge tube, add the peptide stock solution to the serum to achieve a final peptide concentration of 1 mg/mL. For a 100 µL reaction, use 90 µL of serum and 10 µL of peptide stock.

    • Incubate the mixture in a water bath or incubator at 37°C.

  • Time-Course Sampling and Quenching:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw a 40 µL aliquot of the serum-peptide mixture.

    • Immediately add the aliquot to a new tube containing an equal volume (40 µL) of cold ACN to precipitate the serum proteins and stop enzymatic reactions[11].

    • Vortex the mixture thoroughly and incubate at -20°C for at least 30 minutes.

  • Sample Processing:

    • Centrifuge the quenched samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[14].

    • Carefully transfer the supernatant, which contains the peptide and its degradation products, to a new tube for analysis.

  • HPLC Analysis:

    • Inject 20-50 µL of the supernatant onto a C18 reverse-phase HPLC column.

    • Use a linear gradient of ACN in water (both containing 0.1% trifluoroacetic acid, TFA) to elute the peptide. A typical gradient might be 5% to 60% ACN over 30 minutes[13].

    • Monitor the absorbance at 214 nm to detect the peptide backbone[14].

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide based on its retention time from a standard run at time zero.

    • Integrate the peak area for the intact peptide at each time point.

    • Calculate the percentage of peptide remaining by dividing the peak area at each time point by the peak area at time zero.

    • Plot the percentage of remaining peptide against time to determine the degradation profile and calculate the half-life (t1/2)[12][13].

Application 2: Probing Molecular Interactions

Biotinylated D-peptides are excellent "bait" molecules for identifying and isolating binding partners from complex biological samples like cell lysates. Their inherent stability ensures that the bait remains intact throughout the experiment, preventing false negatives that could arise from probe degradation.

Experimental Workflow: Streptavidin Pull-Down Assay

This workflow details the isolation of interacting proteins using a biotinylated D-peptide probe.

G cluster_bait Bait Preparation cluster_binding Binding & Capture cluster_analysis Elution & Analysis b1 Immobilize Biotinylated D-Peptide on Streptavidin Beads b2 Wash Beads to Remove Unbound Peptide b1->b2 b3 Incubate Beads with Cell Lysate (Prey) b2->b3 b4 Wash Beads Extensively to Remove Non-Specific Binding Proteins b3->b4 b5 Elute Bound Proteins (e.g., SDS Buffer, Boiling) b4->b5 b6 Analyze Eluate by SDS-PAGE or Mass Spectrometry b5->b6

Workflow for a streptavidin pull-down assay.
Experimental Protocol: Streptavidin Pull-Down for Interaction Analysis

This protocol is a synthesis of methods for affinity purification[6][15][16][17][18].

  • Preparation of Reagents:

    • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with a protease inhibitor cocktail.

    • Wash Buffer: Lysis buffer with a reduced Triton X-100 concentration (e.g., 0.1%) or increased salt concentration (e.g., 500 mM NaCl) for higher stringency washes.

    • Elution Buffer: 2x SDS-PAGE loading buffer (e.g., Laemmli buffer).

    • Streptavidin Beads: Commercially available streptavidin-conjugated magnetic or agarose (B213101) beads.

  • Bead Preparation and Bait Immobilization:

    • Transfer an appropriate amount of streptavidin bead slurry (e.g., 50 µL) to a microcentrifuge tube.

    • Place the tube on a magnetic rack to pellet the beads and remove the storage buffer.

    • Wash the beads three times with 500 µL of Lysis Buffer[16].

    • Resuspend the washed beads in 200 µL of Lysis Buffer. Add the biotinylated D-peptide to a final concentration of 1-10 µM.

    • Incubate for 1 hour at 4°C with gentle end-over-end rotation to allow the peptide to bind to the beads.

    • Pellet the beads and wash three times with Lysis Buffer to remove any unbound peptide.

  • Binding of Target Proteins:

    • Prepare a cell lysate by incubating cells in Lysis Buffer on ice, followed by centrifugation to clear cellular debris. Determine the protein concentration of the cleared lysate (e.g., via Bradford or BCA assay).

    • Add 500 µg to 1 mg of cleared cell lysate to the peptide-conjugated beads.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic rack or centrifugation. Discard the supernatant (flow-through).

    • Wash the beads 3-5 times with 1 mL of cold Wash Buffer. For each wash, resuspend the beads completely and incubate for 5 minutes before pelleting[18]. This step is critical for removing proteins that bind non-specifically.

  • Elution and Analysis:

    • After the final wash, remove all supernatant.

    • Add 50 µL of 2x SDS-PAGE Elution Buffer directly to the beads.

    • Boil the sample at 95-100°C for 5-10 minutes to denature the proteins and elute them from the beads[18].

    • Pellet the beads and load the supernatant (eluate) onto an SDS-PAGE gel for analysis by Coomassie staining, silver staining, or Western blotting.

    • For protein identification, the eluate can be subjected to in-gel digestion followed by mass spectrometry.

Application 3: Cell Surface Labeling and Imaging

Biotinylated D-peptides that bind to specific cell surface receptors can be used as stable probes for cell labeling, sorting, and imaging. The peptide's resistance to degradation ensures that the signal remains stable over the course of long experiments. Detection is achieved using a fluorescently-labeled streptavidin conjugate, which can be quantified by flow cytometry or visualized by fluorescence microscopy.

Experimental Workflow: Cell Surface Labeling and Flow Cytometry

This diagram shows the steps for labeling cell surface targets with a biotinylated D-peptide for flow cytometry analysis.

G cluster_cellprep Cell Preparation cluster_staining Staining cluster_analysis Analysis c1 Harvest & Count Cells c2 Wash Cells with FACS Buffer c1->c2 c3 Incubate Cells with Biotinylated D-Peptide (on ice) c2->c3 c4 Wash to Remove Unbound Peptide c3->c4 c5 Incubate with Fluorescent Streptavidin Conjugate (e.g., SA-FITC) c4->c5 c6 Final Wash Steps c5->c6 c7 Resuspend Cells in FACS Buffer c6->c7 c8 Acquire Data on Flow Cytometer c7->c8

Workflow for cell surface labeling and flow cytometry.
Experimental Protocol: Cell Surface Binding by Flow Cytometry

This protocol is based on standard methods for immunofluorescence staining[19][20][21].

  • Preparation of Reagents:

    • FACS Buffer: Phosphate-buffered saline (PBS) supplemented with 2% fetal bovine serum (FBS) and 0.05% sodium azide. Keep cold.

    • Biotinylated D-Peptide: Prepare a working solution at a pre-determined optimal concentration in cold FACS buffer.

    • Detection Reagent: A fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-FITC, Streptavidin-APC) diluted in cold FACS buffer according to the manufacturer's instructions.

  • Cell Preparation:

    • Harvest cells and determine the cell count using a hemocytometer or automated cell counter.

    • Centrifuge the cells at 300 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in cold FACS Buffer to a concentration of 1 x 107 cells/mL.

    • Aliquot 100 µL of the cell suspension (1 x 106 cells) into each flow cytometry tube.

  • Primary Staining (Peptide Binding):

    • Add the diluted biotinylated D-peptide to the cell suspension in each tube.

    • Gently vortex and incubate on ice for 30-60 minutes, protected from light.

  • Washing:

    • Add 2 mL of cold FACS Buffer to each tube.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant.

    • Repeat the wash step one more time to ensure complete removal of unbound peptide.

  • Secondary Staining (Detection):

    • Resuspend the cell pellet in 100 µL of the diluted fluorescent streptavidin conjugate.

    • Gently vortex and incubate on ice for 30 minutes, protected from light[20].

  • Final Washes and Analysis:

    • Wash the cells twice with 2 mL of cold FACS Buffer as described in step 4.

    • After the final wash, resuspend the cell pellet in 300-500 µL of FACS Buffer.

    • Analyze the samples on a flow cytometer, using the appropriate laser and filter set for the chosen fluorophore.

Case Study: Biotinylated D-Peptides as Platelet-Activating Factor (PAF) Inhibitors

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a variety of inflammatory and allergic diseases[6]. Developing stable antagonists for PAF is a key therapeutic goal. Research has shown that biotinylated heptapeptides containing D-amino acids can directly bind to PAF, inhibiting its pro-inflammatory actions and demonstrating enhanced stability in plasma.

Mechanism of Action: PAF Signaling Inhibition

PAF binds to its G-protein coupled receptor (PAFR), which primarily signals through the Gq protein subunit. This initiates a cascade leading to downstream inflammatory responses. A biotinylated D-peptide can directly bind to the PAF molecule, preventing it from activating its receptor and blocking the entire downstream signaling pathway.

Inhibition of the PAFR signaling pathway by a D-peptide.

Methodology: Synthesis of Biotinylated D-Amino Acid Peptides

These specialized peptides are synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Experimental Protocol: Manual Fmoc-SPPS

This is a generalized protocol for manual synthesis[14][22][23][24].

  • Resin Preparation:

    • Place Rink Amide resin (for a C-terminal amide) in a reaction vessel.

    • Swell the resin in dimethylformamide (DMF) for 30 minutes. Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the 20% piperidine treatment for another 10-15 minutes. Drain.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-protected amino acid (L- or D-form, 3 equivalents relative to resin substitution) and a coupling agent like HATU (2.9 equivalents) in DMF.

    • Add an activation base such as DIpea (6 equivalents) to the amino acid solution and let it pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

    • Repeat steps 2 and 3 for each amino acid in the sequence.

  • N-Terminal Biotinylation:

    • After the final amino acid has been coupled and its Fmoc group has been removed (as in step 2), wash the resin with DMF.

    • In a separate tube, dissolve Biotin-NHS ester (2 equivalents) and DIpea (4 equivalents) in DMF.

    • Add this solution to the resin and agitate for 2 hours at room temperature.

    • Drain and wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.

    • Agitate for 2-3 hours at room temperature[24].

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification:

    • Dissolve the crude peptide in a water/ACN mixture.

    • Purify the peptide using preparative reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

References

Probing the Fortress: An In-depth Technical Guide to Peptidoglycan Synthesis Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bacterial cell wall, a unique and essential structure composed primarily of peptidoglycan (PG), provides a critical defense against environmental stress and is a primary target for many life-saving antibiotics. Understanding the intricate process of peptidoglycan synthesis is paramount for the development of new antibacterial agents and for fundamental studies of bacterial growth, division, and morphology. This technical guide provides a comprehensive overview of the chemical probes used to investigate peptidoglycan biosynthesis, with a focus on their mechanisms, applications, and the experimental protocols required for their successful implementation.

Introduction to Peptidoglycan and its Synthesis

Peptidoglycan is a massive, mesh-like macromolecule forming a sacculus around the bacterial cytoplasmic membrane. It is composed of long glycan strands of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues, which are cross-linked by short peptide stems.[1][2][3] The synthesis of this complex structure is a multi-stage process that begins in the cytoplasm, continues at the cell membrane, and is completed in the periplasm (in Gram-negative bacteria) or on the outer surface of the cytoplasmic membrane (in Gram-positive bacteria).[2][4][5]

The key steps in peptidoglycan biosynthesis are:

  • Cytoplasmic synthesis of precursors: UDP-GlcNAc is converted to UDP-MurNAc, to which a pentapeptide stem is sequentially added.[2][4][5]

  • Membrane-associated steps: The UDP-MurNAc-pentapeptide is transferred to a lipid carrier, undecaprenyl phosphate (B84403) (C55-P), to form Lipid I. GlcNAc is then added to form Lipid II.[2][4]

  • Translocation and polymerization: Lipid II is flipped across the cytoplasmic membrane, and the disaccharide-pentapeptide monomer is polymerized into growing glycan strands by peptidoglycan glycosyltransferases (PGTs).[2][4][6]

  • Cross-linking: The peptide stems of adjacent glycan strands are cross-linked by transpeptidases (TPs), also known as penicillin-binding proteins (PBPs), giving the peptidoglycan its structural integrity.[1][6]

Classes of Peptidoglycan Synthesis Probes

A variety of chemical probes have been developed to interrogate this essential pathway, each with its own mechanism of incorporation and application. These can be broadly categorized into fluorescent D-amino acids and metabolic probes featuring "clickable" chemical handles.

Fluorescent D-Amino Acids (FDAAs)

Fluorescent D-amino acids are powerful tools for in situ labeling of peptidoglycan.[7][8] These probes are incorporated into the PG sacculus by the enzymes involved in cell wall synthesis and remodeling, allowing for the direct visualization of these processes.[7][8] FDAAs are generally biocompatible and have been successfully used in a wide range of bacterial species.[7][8][9]

The incorporation of FDAAs is primarily mediated by transpeptidases (both D,D- and L,D-transpeptidases), which exchange the terminal D-alanine of the pentapeptide stem with the FDAA.[1][10][11] This allows for labeling at sites of active PG synthesis and remodeling.

A key advantage of FDAAs is the ability to perform "virtual time-lapse" microscopy by sequentially pulsing cells with different colored probes to track the history of PG synthesis.[7][9]

FDAA_Incorporation

Mechanism of Fluorescent D-Amino Acid (FDAA) Incorporation.
Metabolic "Clickable" Probes

Metabolic probes for peptidoglycan synthesis are analogs of natural PG precursors that contain a bioorthogonal chemical handle, such as an alkyne or an azide (B81097).[1][12] These probes are metabolically incorporated into the PG structure. The chemical handle can then be selectively reacted with a complementary fluorescent reporter molecule via "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[12][13]

Similar to FDAAs, D-amino acids and D-Ala-D-Ala dipeptides functionalized with a clickable moiety can be incorporated into the peptide stem of peptidoglycan.[1][11] Clickable D-Ala-D-Ala dipeptides are thought to be incorporated through the cytoplasmic steps of precursor synthesis, offering a way to probe these earlier stages of the pathway.[1]

Clickable analogs of the peptidoglycan sugars, such as N-acetylmuramic acid (MurNAc) and N-acetylglucosamine (GlcNAc), provide a way to label the glycan backbone of the cell wall.[1][14] For instance, MurNAc modified with an alkyne group (MurNAc-alk) can be metabolically incorporated into the bacterial cell wall.[1] This approach allows for the specific labeling of newly synthesized glycan strands.

Clickable_Probe_Workflow

General workflow for using clickable metabolic probes.

Quantitative Data on Peptidoglycan Probes

The selection of an appropriate probe often depends on its specific properties, such as its fluorescence characteristics and efficiency of incorporation. The following tables summarize key quantitative data for commonly used peptidoglycan synthesis probes.

Table 1: Spectral Properties of Common Fluorescent D-Amino Acids (FDAAs)

Probe NameAbbreviationExcitation Max (nm)Emission Max (nm)ColorReference
7-hydroxycoumarin-3-carboxylic acid-amino-D-alanineHADA~405~450Blue[15]
Nitrobenzofurazan-amino-D-alanineNADA~465~510Green[9]
Fluorescein-D-lysineFDL~495~519Green[9]
TAMRA-D-lysineTDL~555~580Red[9]

Table 2: Comparison of Peptidoglycan Labeling Strategies

Probe TypeMechanism of IncorporationStage of Synthesis ProbedAdvantagesLimitations
Fluorescent D-Amino Acids (FDAAs) Transpeptidase-mediated exchange with terminal D-AlaPG cross-linking and remodelingLive-cell compatible, simple protocol, enables pulse-chase experiments.Incorporation can be affected by PG remodeling; signal may be removed by hydrolases.[1]
Clickable D-Amino Acids Transpeptidase-mediated exchangePG cross-linking and remodelingHigh signal-to-noise, multiplexing possible with different click chemistries.Requires cell fixation and permeabilization for click reaction, potentially altering cell structure.
Clickable D-Ala-D-Ala Dipeptides Cytoplasmic precursor synthesis (MurF ligase)Cytoplasmic precursor synthesisProbes early, cytoplasmic steps of PG synthesis.May have lower incorporation efficiency than single amino acid probes.[1]
Clickable Sugars (e.g., MurNAc-alk) Incorporated into the glycan backboneFull PG synthesis pathwayDirectly labels the glycan backbone, providing a more stable mark of new synthesis.Synthesis of probes can be complex; may require specific transporters for uptake.[1]

Detailed Experimental Protocols

The following are generalized protocols for the use of peptidoglycan synthesis probes. Specific parameters may need to be optimized for different bacterial species and experimental conditions.

Protocol for Labeling Bacteria with Fluorescent D-Amino Acids (FDAAs)

Materials:

  • Bacterial culture in exponential growth phase

  • FDAA stock solution (e.g., 10 mM in DMSO or water)

  • Growth medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS or cold 70% ethanol)

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Grow the bacterial culture to the mid-exponential phase.

  • Add the FDAA to the culture at a final concentration of 0.1-1 mM. The optimal concentration should be determined empirically.

  • Incubate the culture for a desired period. For rapidly growing bacteria like E. coli, labeling can be as short as 30 seconds.[9] For slower-growing species or to label the entire cell wall, longer incubation times may be necessary.

  • To stop the labeling, either wash the cells with fresh, pre-warmed medium or PBS, or fix the cells.

  • Fixation (Optional but recommended for stopping incorporation):

    • Paraformaldehyde: Pellet the cells by centrifugation, resuspend in 4% paraformaldehyde in PBS, and incubate for 20 minutes at room temperature.

    • Ethanol: Pellet the cells and resuspend in ice-cold 70% ethanol. Incubate for 15 minutes on ice.

  • Wash the cells 2-3 times with PBS to remove excess probe and fixative.

  • Resuspend the cells in a small volume of PBS.

  • Mount a small volume of the cell suspension on a microscope slide with an agarose (B213101) pad and cover with a coverslip.

  • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen FDAA.

Protocol for Labeling Bacteria with Clickable Metabolic Probes

Materials:

  • Bacterial culture in exponential growth phase

  • Clickable probe stock solution (e.g., 10 mM in DMSO or water)

  • Growth medium

  • PBS

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click reaction cocktail (see below)

  • Fluorescent azide or alkyne reporter molecule

  • Microscope slides and coverslips

  • Fluorescence microscope

Click Reaction Cocktail (CuAAC):

  • Fluorescent azide/alkyne (e.g., 2-10 µM)

  • Copper(II) sulfate (B86663) (CuSO4) (e.g., 1 mM)

  • Reducing agent (e.g., sodium ascorbate (B8700270), 5 mM)

  • Copper ligand (e.g., TBTA, 100 µM)

Procedure:

  • Metabolic Labeling:

    • Grow the bacterial culture to the mid-exponential phase.

    • Add the clickable probe to the culture at a final concentration of 0.1-1 mM.

    • Incubate for a period sufficient for incorporation into the peptidoglycan.

  • Fixation and Permeabilization:

    • Pellet the cells and wash once with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10-15 minutes.

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. First, mix the fluorescent reporter and the copper sulfate/ligand complex. Then, add the sodium ascorbate to initiate the reaction.

    • Resuspend the permeabilized cells in the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Pellet the cells and wash them 3-4 times with PBS to remove unreacted reagents.

    • Resuspend the cells in PBS.

    • Mount and image the cells as described for FDAAs.

PG_Biosynthesis_Pathway

Overview of the Peptidoglycan Biosynthesis Pathway.

Conclusion and Future Directions

Peptidoglycan synthesis probes have revolutionized our ability to study the bacterial cell wall. From tracking the dynamics of cell growth and division with FDAAs to dissecting specific enzymatic steps with clickable metabolic probes, these tools provide unprecedented insights into this fundamental bacterial process. The continued development of new probes with improved photophysical properties, enhanced incorporation efficiencies, and novel targeting mechanisms will undoubtedly open up new avenues for research. These advancements will be crucial for understanding the mechanisms of antibiotic resistance and for the discovery of new therapeutic agents that target the bacterial cell wall. The combination of these chemical probes with advanced imaging techniques, such as super-resolution microscopy, promises to further illuminate the intricate and dynamic world of peptidoglycan biosynthesis.[7]

References

Unveiling the Architecture of Bacterial Defenses: A Technical Guide to Biotinylated-D-lysine TFA in Cell Wall Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bacterial cell wall, a formidable fortress of peptidoglycan (PG), is a critical determinant of bacterial survival and a primary target for antibiotics. Understanding the intricate processes of its construction and remodeling is paramount in the quest for novel antimicrobial strategies. Biotinylated-D-lysine TFA (BDL) has emerged as a powerful chemical tool, offering a unique window into the dynamic world of peptidoglycan biosynthesis. This in-depth technical guide provides a comprehensive overview of the application of BDL in bacterial cell wall research, detailing experimental protocols, presenting key quantitative data, and illustrating the underlying molecular pathways and workflows.

Introduction: The Power of a Molecular Mimic

Biotinylated-D-lysine leverages the inherent flexibility of bacterial cell wall synthesizing enzymes, particularly penicillin-binding proteins (PBPs) and other transpeptidases. These enzymes, responsible for cross-linking the peptide chains of peptidoglycan, exhibit a degree of promiscuity, allowing them to incorporate unnatural D-amino acid analogs like BDL into the growing peptidoglycan structure[1][2]. The biotin (B1667282) moiety of BDL serves as a versatile handle for the detection, enrichment, and quantification of peptidoglycan precursors and newly synthesized peptidoglycan, providing invaluable insights into this essential bacterial process[3][4].

Core Principle: Enzymatic Incorporation of a Biotin Handle

The fundamental principle behind the use of BDL lies in its enzymatic incorporation into the terminal position of the pentapeptide stem of peptidoglycan precursors, such as Lipid I and Lipid II. This is often facilitated by the transpeptidase activity of specific PBPs, a notable example being PBP4 from Staphylococcus aureus[1][3][4]. Once incorporated, the biotin tag allows for highly sensitive detection using streptavidin-based assays[4].

dot

Caption: Peptidoglycan biosynthesis pathway and the point of Biotinylated-D-lysine (BDL) incorporation.

Experimental Protocols

In Vitro Labeling of Peptidoglycan Precursors

This protocol describes the labeling of lipid-linked peptidoglycan precursors (Lipid I and Lipid II) extracted from bacterial cells.

Materials:

  • Bacterial culture (e.g., Staphylococcus aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • Antibiotics (optional, for studying precursor accumulation)

  • Extraction solvent (e.g., chloroform/methanol mixture)

  • Purified PBP4 enzyme

  • This compound (BDL)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂)

  • SDS-PAGE reagents

  • Western blot apparatus

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • Culture and Harvest: Grow bacterial cells to the desired growth phase (e.g., mid-logarithmic phase). Harvest the cells by centrifugation.

  • Extraction of Lipid-Linked Precursors: Extract the lipid-linked peptidoglycan precursors from the cell pellet using an appropriate organic solvent mixture.

  • Labeling Reaction:

    • Resuspend the dried lipid extract in the reaction buffer.

    • Add purified PBP4 enzyme and BDL to the resuspended extract.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • SDS-PAGE and Western Blotting:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Separate the reaction products by SDS-PAGE.

    • Transfer the separated products to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific binding.

    • Probe the membrane with a streptavidin-HRP conjugate.

    • Detect the biotinylated precursors using a chemiluminescent substrate and an appropriate imaging system.

dot

G start Start: Bacterial Culture harvest Harvest Cells (Centrifugation) start->harvest extract Extract Lipid-Linked Precursors harvest->extract labeling In Vitro Labeling (PBP4 + BDL) extract->labeling sds_page SDS-PAGE labeling->sds_page western_blot Western Blot sds_page->western_blot detection Chemiluminescent Detection western_blot->detection end End: Labeled Precursors Visualized detection->end

Caption: Experimental workflow for in vitro labeling of peptidoglycan precursors with BDL.

In Situ Labeling of Bacterial Peptidoglycan

This protocol outlines the direct labeling of peptidoglycan in live bacterial cells using fluorescently-labeled D-lysine derivatives, which follows a similar principle to BDL incorporation.

Materials:

  • Bacterial culture

  • Appropriate growth medium

  • Fluorescently labeled D-lysine (e.g., FITC-D-lysine)[2]

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% formaldehyde)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture Preparation: Grow bacterial cells to the desired growth phase.

  • Labeling:

    • Add the fluorescently labeled D-lysine to the bacterial culture at a final concentration typically ranging from 100 µM to 500 µM[2].

    • Incubate the cells for a specific duration, which can range from a few minutes for pulse-labeling to several hours for continuous labeling[2].

  • Washing and Fixation:

    • Harvest the cells by centrifugation.

    • Wash the cells several times with PBS to remove excess fluorescent probe.

    • Fix the cells with a suitable fixative.

  • Imaging/Analysis:

    • Resuspend the cells in PBS.

    • Analyze the labeled cells using fluorescence microscopy to visualize the sites of peptidoglycan synthesis or by flow cytometry to quantify the labeling intensity[2].

Quantitative Data Summary

The following tables summarize key quantitative parameters for experiments utilizing D-lysine derivatives for bacterial cell wall labeling.

Table 1: In Situ Labeling Parameters for Fluorescent D-lysine Derivatives

ParameterValue RangeBacterial Species ExampleReference
Probe Concentration100 µM - 500 µMS. aureus, E. coli, B. subtilis[2]
Incubation Time15 minutes (pulse) - overnight (continuous)B. subtilis, S. aureus[2]
Growth PhaseEarly-log, Mid-log, StationaryB. subtilis[2]

Table 2: In Vitro Labeling Conditions for Biotinylated Peptidoglycan Precursors

ParameterConditionOrganismReference
Antibiotic Treatment (for precursor accumulation)10 minutesS. aureus[3][4]
BDL LabelingIncubation with purified PBP4S. aureus[3][4]
Detection MethodWestern blot with streptavidin-HRPS. aureus[3][4]

Applications in Drug Development and Research

The use of Biotinylated-D-lysine and its analogs provides a versatile platform for various applications in antibacterial research and drug development:

  • Screening for Cell Wall Synthesis Inhibitors: BDL-based assays can be adapted for high-throughput screening of compound libraries to identify new antibiotics that inhibit peptidoglycan biosynthesis.

  • Mechanism of Action Studies: By monitoring the accumulation or depletion of BDL-labeled precursors in the presence of an antibiotic, researchers can elucidate the specific step in the peptidoglycan synthesis pathway that is being inhibited[3][4].

  • Investigating Cell Wall Dynamics: Pulse-chase experiments using fluorescent D-lysine derivatives can reveal the spatial and temporal dynamics of peptidoglycan synthesis and remodeling during cell growth and division[2].

  • Studying Bacterial Pathogenesis: As the cell wall is crucial for bacterial virulence, BDL can be a tool to study how pathogens modify their peptidoglycan to evade the host immune system.

G BDL Biotinylated-D-lysine (BDL) Screening High-Throughput Screening BDL->Screening Enables MOA Mechanism of Action Studies BDL->MOA Facilitates Dynamics Cell Wall Dynamics Research BDL->Dynamics Allows for Pathogenesis Bacterial Pathogenesis Investigation BDL->Pathogenesis Aids in

References

An In-depth Technical Guide to the Principles of Labeling with Biotinylated-D-lysine TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and applications of Biotinylated-D-lysine TFA, a key reagent for the site-specific incorporation of biotin (B1667282) into synthetic peptides. The focus of this document is on the use of this molecule as a building block in solid-phase peptide synthesis (SPPS), enabling the creation of precisely labeled peptides for a wide range of biological assays and diagnostic tools.

Core Principles of this compound in Peptide Synthesis

This compound is a derivative of the amino acid D-lysine where a biotin molecule is covalently attached to the epsilon (ε) amino group of the lysine (B10760008) side chain. The alpha (α) amino group is present as a trifluoroacetate (B77799) (TFA) salt, and the alpha-carboxyl group is free. This specific chemical structure dictates its primary application not as a reagent for labeling fully formed proteins in solution, but as a specialized building block for incorporation into a peptide sequence during solid-phase peptide synthesis (SPPS).[1][2]

The key advantages of using this compound in SPPS include:

  • Site-Specific Labeling : It allows for the precise placement of a biotin molecule at a predetermined position within a peptide sequence. This is crucial for applications where the orientation and accessibility of the biotin tag are critical for its interaction with streptavidin or avidin.

  • Homogeneous Products : Enzymatic biotinylation can sometimes result in heterogeneous products, whereas SPPS with biotinylated amino acids yields a homogeneous population of labeled peptides.[3]

  • Maintenance of N-terminal Functionality : By incorporating the biotin on a lysine side chain, the N-terminus of the peptide remains free for other modifications or for its natural biological function.[2]

The trifluoroacetic acid (TFA) associated with the α-amino group is a common counterion in peptide chemistry, resulting from the cleavage and deprotection steps of SPPS.[4] It serves to stabilize the free amine and is typically removed or exchanged for a more biologically compatible counterion, such as acetate, during the final purification steps.

Experimental Protocols: Incorporation of Biotinylated-D-lysine into Peptides via SPPS

The incorporation of Biotinylated-D-lysine into a peptide chain follows the standard procedures of Fmoc-based solid-phase peptide synthesis. The free α-carboxyl group of the Biotinylated-D-lysine is activated to facilitate the formation of a peptide bond with the N-terminal amine of the growing peptide chain attached to the solid support.

Materials:
  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS (Triisopropylsilane)

  • Precipitation solvent: Cold diethyl ether

Protocol for Manual SPPS:
  • Resin Swelling : Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection : Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Standard Residues) :

    • Activate the next Fmoc-protected amino acid by dissolving it with HBTU/HOBt and DIEA in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), the coupling step can be repeated.[5]

    • Wash the resin with DMF, DCM, and Methanol.

  • Incorporation of Biotinylated-D-lysine :

    • In a separate vial, dissolve this compound (2 equivalents relative to the resin loading), HBTU (2 eq.), HOBt (2 eq.), and DIEA (4 eq.) in DMF. Note: Solubility of biotinylated reagents can be poor in DMF alone; warming or the addition of DMSO may be necessary.[1][6]

    • Add the activated Biotinylated-D-lysine solution to the deprotected peptide-resin.

    • Allow the coupling to proceed for 2-4 hours, or overnight.

    • Wash the resin thoroughly with DMF, DCM, and Methanol.

  • Chain Elongation : Continue coupling subsequent Fmoc-amino acids as described in step 3 until the desired peptide sequence is complete.

  • Final Fmoc Deprotection : Remove the final Fmoc group from the N-terminus of the completed peptide chain using 20% piperidine in DMF.

  • Cleavage and Deprotection :

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., 95% TFA/2.5% water/2.5% TIS) to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[7]

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation : Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Purification :

    • Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide.

    • Purify the biotinylated peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

    • The typical mobile phases are water with 0.1% TFA (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B).[8]

  • Analysis and Lyophilization :

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.[2][9]

    • Pool the pure fractions and lyophilize to obtain the final biotinylated peptide as a fluffy white powder.

Quantitative Data Presentation

ParameterTypical ValueNotes
Coupling Efficiency >95%Can be influenced by the peptide sequence, particularly sterically hindered residues. Double coupling may be required in some cases.[5][10]
Overall Yield (Crude) 50-80%Dependent on the length and sequence of the peptide.
Purity (Post-HPLC) >95%Achievable with optimized HPLC conditions.[8]
Mass Spectrometry Expected mass ± 1 DaConfirms the successful incorporation of the biotinylated lysine. Signature fragment ions can be used for identification.[11][12]

Visualization of Workflows and Applications

Experimental Workflow for Synthesis and Purification of a Biotinylated Peptide

The following diagram illustrates the overall workflow for creating a site-specifically biotinylated peptide using this compound in SPPS.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Purification cluster_analysis Analysis & Final Product Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Amino Acid Coupling Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 BiotinCoupling Biotin-D-Lys Coupling Deprotection2->BiotinCoupling Elongation Chain Elongation BiotinCoupling->Elongation FinalDeprotection Final Fmoc Deprotection Elongation->FinalDeprotection Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis MS & HPLC Analysis Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization FinalProduct Pure Biotinylated Peptide Lyophilization->FinalProduct

Workflow for Solid-Phase Synthesis of a Biotinylated Peptide.
Application in a Pull-Down Assay to Identify Protein-Peptide Interactions

Biotinylated peptides synthesized using this method are powerful tools for studying molecular interactions. A common application is in pull-down assays to identify binding partners from cell lysates.[13]

PullDown_Workflow BiotinPeptide Biotinylated Peptide Immobilization Immobilization BiotinPeptide->Immobilization StreptavidinBeads Streptavidin-Coated Beads StreptavidinBeads->Immobilization Incubation Incubation Immobilization->Incubation CellLysate Cell Lysate (Protein Mixture) CellLysate->Incubation Wash Wash Steps (Remove Non-specific Binders) Incubation->Wash Elution Elution Wash->Elution Analysis Analysis (SDS-PAGE, Mass Spectrometry) Elution->Analysis InteractingProtein Identified Interacting Protein Analysis->InteractingProtein

Workflow for a Biotin-Streptavidin Pull-Down Assay.

Conclusion

This compound is a valuable reagent for the synthesis of site-specifically biotinylated peptides. Its use in solid-phase peptide synthesis provides researchers with a powerful tool to create high-purity peptide probes for a multitude of applications in proteomics, cell biology, and drug discovery. The ability to precisely control the location of the biotin tag ensures the functional integrity of the peptide and the optimal presentation of the biotin for high-affinity binding to streptavidin, making it an indispensable component in the toolkit of modern biochemical research.

References

Biotinylated-D-lysine TFA product information and datasheet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on Biotinylated-D-lysine TFA, a specialized biochemical tool for investigating bacterial cell wall synthesis. The following sections detail its chemical properties, applications, and protocols for its use in research settings.

Product Information and Chemical Properties

This compound is a conjugate of L-biotin and D-lysine, where the carboxyl group of biotin (B1667282) is linked to the ε-amino group of D-lysine via an amide bond.[1][2] The trifluoroacetate (B77799) (TFA) salt form enhances its stability and solubility.

Chemical and Physical Properties
PropertyValueSource(s)
Synonyms (R)-2-Ammonio-6-(5-((3aR,4R,6aS)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoate 2,2,2-trifluoroacetate, BDL TFA salt[3]
Molecular Formula C₁₆H₂₈N₄O₄S · C₂HF₃O₂[3]
Molecular Weight 486.51 g/mol [3]
Appearance Powder or crystals
Purity Typically ≥95% (can be up to 99.32%)[1]
Storage Conditions Store at -20°C for short-term and -80°C for long-term storage.[1][2]
Solubility Soluble in water and DMSO.[1]
Analytical Data

Vendors of this compound typically provide analytical data such as High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS) to confirm the identity and purity of the compound. This data is available upon request from the supplier.

Applications in Research

The primary application of this compound is in the study of bacterial peptidoglycan (PG) biosynthesis.[3][4] Peptidoglycan is a crucial component of the bacterial cell wall, and its synthesis is a key target for antibiotics.

Biotinylated-D-lysine (BDL) serves as a probe that can be incorporated into the bacterial cell wall.[3] Specifically, it has been used to:

  • Label Peptidoglycan Precursors: BDL can be used to biotinylate Lipid I and Lipid II, which are key precursors in the PG synthesis pathway. This labeling facilitates the detection and quantification of these low-abundance molecules.[3][4]

  • Assay Transpeptidase Activity: Certain penicillin-binding proteins (PBPs) with transpeptidase activity can incorporate BDL into peptidoglycan. This allows for the in vitro and in vivo study of these enzymes.

  • Develop Antibacterial Agents: By providing a tool to study PG assembly, BDL aids in the development of new antibacterial drugs that target this pathway.[3][4]

Experimental Protocols

While a specific, universally adopted protocol for this compound is not available, the following methodologies are based on established procedures for similar biotinylated amino acids used in peptidoglycan labeling studies.

In Vitro Labeling of Peptidoglycan Precursors

This protocol describes the general steps for labeling Lipid II with this compound using a purified transpeptidase, such as PBP4 from Staphylococcus aureus.

Materials:

  • This compound

  • Purified transpeptidase (e.g., PBP4)

  • Purified Lipid II

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂)

  • Streptavidin-conjugated beads (e.g., magnetic or agarose)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.8 or a buffer containing a high concentration of free biotin)

  • SDS-PAGE and Western blotting reagents

  • Streptavidin-HRP conjugate for detection

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the purified transpeptidase, Lipid II, and this compound in the reaction buffer. The optimal concentrations of each reactant should be determined empirically.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Capture of Biotinylated Lipid II: Add streptavidin-conjugated beads to the reaction mixture and incubate with gentle mixing for 1 hour at room temperature to capture the biotinylated Lipid II.

  • Washing: Pellet the beads by centrifugation and wash them several times with the wash buffer to remove unbound reagents.

  • Elution: Elute the captured biotinylated Lipid II from the beads using the elution buffer.

  • Analysis: Analyze the eluted sample by SDS-PAGE and Western blotting. Detect the biotinylated Lipid II using a streptavidin-HRP conjugate.

In Vivo Labeling of Bacterial Peptidoglycan

This protocol outlines a general method for incorporating this compound into the cell wall of growing bacteria.

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound

  • Growth medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Fluorescently labeled streptavidin

  • Fluorescence microscope

Procedure:

  • Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in the appropriate growth medium.

  • Labeling: Add this compound to the bacterial culture at a final concentration to be optimized for the specific bacterial species (typically in the low millimolar range).

  • Incubation: Continue to incubate the culture for a period that allows for sufficient incorporation into the cell wall. This time can range from minutes to a few hours depending on the bacterial growth rate.

  • Washing: Harvest the bacterial cells by centrifugation and wash them with PBS to remove unincorporated this compound.

  • Fixation and Permeabilization: Fix the cells with the fixative solution, followed by permeabilization to allow for the entry of the detection reagent.

  • Staining: Resuspend the cells in a solution containing fluorescently labeled streptavidin and incubate in the dark.

  • Washing and Microscopy: Wash the cells to remove unbound streptavidin and resuspend them in PBS. Visualize the labeled bacteria using a fluorescence microscope.

Visualizations

Logical Workflow for In Vitro Peptidoglycan Precursor Labeling

in_vitro_workflow reagents Reaction Components: - this compound - Transpeptidase (e.g., PBP4) - Lipid II incubation Incubation (37°C) reagents->incubation Mix capture Capture with Streptavidin Beads incubation->capture wash Washing Steps capture->wash elution Elution of Biotinylated Lipid II wash->elution analysis Analysis: - SDS-PAGE - Western Blot with  Streptavidin-HRP elution->analysis

Caption: Workflow for the in vitro labeling of Lipid II.

Conceptual Pathway of In Vivo Peptidoglycan Labeling

in_vivo_pathway cluster_cell Bacterial Cell uptake Uptake of This compound incorporation Incorporation into Peptidoglycan by Transpeptidases uptake->incorporation cell_wall Labeled Cell Wall incorporation->cell_wall outside External Medium with This compound outside->uptake

Caption: Incorporation of Biotinylated-D-lysine into the bacterial cell wall.

Signaling Pathways

Currently, there is no scientific literature to suggest that this compound is directly involved in any known signaling pathways. Its utility is primarily as an exogenous biochemical probe for studying bacterial cell wall synthesis.

Conclusion

This compound is a valuable tool for researchers in microbiology and drug development. Its ability to be incorporated into peptidoglycan allows for the detailed study of bacterial cell wall biosynthesis and the enzymes involved. The protocols and information provided in this guide serve as a starting point for utilizing this compound in various research applications. As with any experimental system, optimization of the described protocols is recommended to suit the specific bacterial species and experimental conditions.

References

An In-depth Technical Guide to the Safe Handling of Biotinylated-D-lysine TFA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety protocols and handling procedures for Biotinylated-D-lysine TFA, a compound frequently used in biochemical assays and peptidoglycan research.

This compound is a conjugate of L-biotin and D-lysine, with the carboxylate of L-biotin linked to the ε-amine of D-lysine through a secondary amide bond.[1] It is typically supplied as a trifluoroacetate (B77799) (TFA) salt, a common counterion for synthetic peptides. While essential for the synthesis and purification process, the presence of TFA can be problematic for biological experiments due to its potential toxicity.[2][3] Therefore, understanding the proper handling of this compound, including methods for TFA removal, is critical.

Material Identification and Properties

A clear understanding of the physical and chemical properties of this compound is the foundation of its safe handling.

PropertyValueSource
Synonyms (R)-2-Ammonio-6-(5-((3aR,4R,6aS)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoate 2,2,2-trifluoroacetate, BDL TFA salt
Molecular Formula C₁₆H₂₈N₄O₄S · C₂HF₃O₂
Molecular Weight 486.51 g/mol [4]
Physical Form Powder or crystals

Safety and Hazard Information

General Handling Precautions

Standard laboratory safety practices are essential when working with this compound.

PrecautionDescription
Personal Protective Equipment (PPE) Always wear a lab coat, chemical-resistant gloves, and chemical safety glasses.[5]
Ventilation Work in a well-ventilated area to avoid inhalation of dust particles.[5]
Avoid Contact Prevent contact with skin, eyes, and clothing.[5][6]
Ingestion Do not eat, drink, or smoke in the laboratory.[6]
Storage Store at -20°C in a tightly sealed container, away from moisture and light.[1] For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
First Aid Measures

In the event of exposure, the following first aid measures should be taken:

Exposure RouteFirst Aid ProcedureSource
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.[5]
Skin Contact Wash the affected area with soap and water.[5]
Eye Contact Immediately flush eyes with water for at least 5 minutes. Seek medical attention.[5]
Ingestion Rinse mouth with water if the person is conscious. Seek medical attention.[5]

Experimental Protocols: Handling and TFA Removal

The trifluoroacetate counterion can interfere with biological assays. Therefore, its removal or exchange for a more biocompatible counterion, such as acetate (B1210297) or hydrochloride, is often necessary.

General Workflow for Handling this compound

The following diagram illustrates a general workflow for receiving, storing, and preparing this compound for experimental use.

G A Receive Compound B Verify Identity and Quantity A->B C Store at -20°C in a Tightly Sealed Container B->C D Weigh Required Amount in a Ventilated Area C->D E Prepare Stock Solution (e.g., in water or buffer) D->E F Consider TFA Removal/Exchange E->F I Store Stock Solution at -20°C or -80°C E->I G Filter-Sterilize Solution (if for cell-based assays) F->G H Use in Experiment F->H If TFA is acceptable G->H

Caption: General workflow for handling this compound.

Protocol for TFA Removal via Lyophilization with HCl

This method is effective for exchanging the TFA counterion with chloride.

Methodology:

  • Dissolution: Dissolve the this compound in distilled water at a concentration of approximately 1 mg/mL.[3]

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 and 10 mM.[3] A concentration of 10 mM HCl has been found to be optimal for TFA removal.

  • Equilibration: Allow the solution to stand at room temperature for at least one minute.[3]

  • Freezing: Freeze the solution, preferably in liquid nitrogen or at -80°C.[3]

  • Lyophilization: Lyophilize the frozen solution overnight to remove all liquid.[3]

  • Repetition: To ensure complete exchange, re-dissolve the lyophilized powder in the HCl solution, freeze, and lyophilize again. Repeat this cycle at least two times.[3]

The following diagram outlines the decision-making process and workflow for TFA removal.

G cluster_0 TFA Removal Decision and Workflow A Is the TFA counterion problematic for the experiment? B Proceed with this compound as is A->B No C Dissolve peptide in distilled water (1 mg/mL) A->C Yes D Add 100 mM HCl to a final concentration of 10 mM C->D E Freeze solution (liquid nitrogen or -80°C) D->E F Lyophilize overnight E->F G Repeat dissolution, freezing, and lyophilization (2x) F->G H Reconstitute peptide hydrochloride salt for experiment G->H

Caption: Decision and workflow for TFA removal.

Protocol for TFA Exchange using Anion Exchange Resin

This method is suitable for exchanging TFA with acetate.

Methodology:

  • Resin Preparation: Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion sites relative to the amount of peptide.

  • Acetate Loading: Elute the column with a 1 M solution of sodium acetate.

  • Washing: Wash the column with distilled water to remove excess sodium acetate.

  • Peptide Loading: Dissolve the this compound in distilled water and apply it to the column.

  • Elution: Elute the column with distilled water and collect the fractions containing the peptide.

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide acetate salt.

Spill and Disposal

In the event of a spill, absorb the material with an inert absorbent and transfer it to a chemical waste container for disposal.[5] For disposal, follow all local, state, and federal regulations for chemical waste.

This guide provides a foundational understanding of the safe handling and use of this compound. As with any chemical reagent, it is imperative to consult institutional safety guidelines and to perform a thorough risk assessment before beginning any experimental work.

References

Biotinylated-D-lysine TFA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Biotinylated-D-lysine TFA offers a versatile tool for a wide range of applications, primarily centered around the highly specific and robust interaction between biotin (B1667282) and avidin (B1170675) or streptavidin. This guide provides an in-depth overview of its properties, applications, and relevant experimental protocols.

Core Properties

This compound is a conjugate of L-biotin and D-lysine, where the carboxyl group of L-biotin is linked to the ε-amino group of D-lysine through a secondary amide bond.[1] The trifluoroacetate (B77799) (TFA) salt form enhances its stability and solubility.

PropertyValueSource
CAS Number Not explicitly available; derivative of Biotinyl-lysineN/A
Molecular Weight 486.51 g/mol [2]
Molecular Formula C₁₆H₂₈N₄O₄S · C₂HF₃O₂
Appearance Powder or crystals
Storage Temperature -20°C

Applications in Research and Drug Development

The primary utility of Biotinylated-D-lysine, and biotinylation in general, stems from the remarkably strong and specific non-covalent interaction between biotin (Vitamin H) and the proteins avidin and streptavidin (Kd = 10⁻¹⁵ M).[3][4] This interaction is resistant to extremes in pH, temperature, and denaturing agents, making it an ideal tool for various biochemical applications.[3]

Key applications include:

  • Protein and Peptide Labeling: Biotin can be covalently attached to proteins and peptides, often at the primary amine of lysine (B10760008) residues, creating a specific tag for detection, purification, and tracking.[5][6]

  • Immunoassays: In techniques like ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting, biotinylated antibodies or detection probes allow for sensitive and specific detection of target antigens.[6][] The use of streptavidin conjugated to an enzyme or fluorophore leads to significant signal amplification.[3][8]

  • Affinity Purification: Biotinylated molecules can be efficiently isolated from complex mixtures using avidin or streptavidin immobilized on a solid support, such as agarose (B213101) beads.[9]

  • Protein-Protein Interaction Studies: By using biotinylated peptides as bait in pull-down assays, researchers can identify and study interacting proteins.[][10]

  • Cell Surface Labeling: Cell-impermeable biotinylation reagents can be used to selectively label proteins on the surface of living cells, aiding in the study of protein trafficking and receptor internalization.[6]

  • Drug Delivery: The biotin-avidin system can be incorporated into drug delivery systems to improve the targeting and efficacy of therapeutic agents.[11][12]

Experimental Protocols

The following sections provide a detailed methodology for a common application: the biotinylation of a peptide or protein at lysine residues and its subsequent use in a pull-down assay to identify interacting proteins.

Peptide/Protein Biotinylation Protocol

This protocol is a generalized procedure for labeling proteins with an N-hydroxysuccinimide (NHS)-ester of biotin, which reacts with primary amines on lysine residues and the N-terminus.[5][13]

Materials:

  • Peptide or protein of interest

  • Biotin-NHS ester (e.g., NHS-LC-Biotin)

  • Amine-free buffer (e.g., 50 mM Phosphate Buffer, pH 6.5-7.5)[5]

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5-8.0)[13]

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation of Peptide/Protein: Dissolve the peptide or protein in the amine-free buffer at a concentration of 1-10 mg/mL.[5][14]

  • Preparation of Biotinylation Reagent: Immediately before use, prepare a 10 mM stock solution of the Biotin-NHS ester in anhydrous DMSO or DMF.[5][14]

  • Biotinylation Reaction: Add a 5- to 20-fold molar excess of the biotin reagent to the peptide/protein solution.[5][14] The optimal ratio may need to be determined empirically for each specific molecule.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[14] For preferential labeling of the N-terminal α-amino group over the ε-amino group of lysine, the reaction can be carried out at 4°C for 24 hours at a pH of 6.5.[5]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[13]

  • Purification: Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[5][13]

  • Storage: Store the biotinylated peptide/protein under conditions appropriate for the unmodified molecule.

Pull-Down Assay Protocol

This protocol describes the use of a biotinylated peptide to isolate interacting proteins from a cell lysate.

Materials:

  • Biotinylated peptide

  • Streptavidin-conjugated agarose beads

  • Cell lysate

  • Lysis buffer

  • Wash buffer

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Bead Preparation: Resuspend the streptavidin-agarose beads in lysis buffer and wash them several times by centrifugation and resuspension.

  • Binding of Biotinylated Peptide to Beads: Incubate the washed beads with the biotinylated peptide for 1-2 hours at 4°C with gentle rotation to allow the biotin and streptavidin to bind.

  • Washing: Wash the peptide-bound beads multiple times with lysis buffer to remove any unbound peptide.

  • Incubation with Cell Lysate: Add the prepared cell lysate to the peptide-bound beads and incubate overnight at 4°C with gentle rotation to allow for the interaction between the peptide and its binding partners.[10]

  • Washing: Pellet the beads by centrifugation and wash them extensively (e.g., five times) with wash buffer to remove non-specific proteins.[10]

  • Elution: Elute the bound proteins from the beads by adding elution buffer and heating the sample.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with specific antibodies.[10]

Visualizations

Experimental Workflow for a Pull-Down Assay

G cluster_0 Preparation cluster_1 Pull-Down cluster_2 Analysis Biotin_Peptide Biotinylated Peptide Binding Bind Peptide to Beads Biotin_Peptide->Binding Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Binding Cell_Lysate Cell Lysate Incubation Incubate with Lysate Cell_Lysate->Incubation Binding->Incubation Washing Wash Beads Incubation->Washing Elution Elute Proteins Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Western_Blot Western Blot / Mass Spec SDS_PAGE->Western_Blot G cluster_0 Target Detection cluster_1 Signal Amplification Antigen Target Antigen Primary_Ab Primary Antibody Antigen->Primary_Ab binds to Secondary_Ab Biotinylated Secondary Antibody Primary_Ab->Secondary_Ab binds to Streptavidin Streptavidin-Enzyme Conjugate Secondary_Ab->Streptavidin binds to (x4) Substrate Substrate Streptavidin->Substrate catalyzes Signal Detectable Signal Substrate->Signal

References

Unlocking New Frontiers: A Technical Guide to the Novel Applications of Biotinylated-D-lysine TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the expanding applications of Biotinylated-D-lysine TFA (BDL-TFA), a versatile molecule poised to drive innovation in biochemical research and therapeutic development. Beyond its established role as a neuroanatomical tracer, BDL-TFA offers unique advantages for studying complex biological systems and developing targeted therapeutic strategies. This document provides a comprehensive overview of its core applications, detailed experimental protocols, and a vision for its future in scientific discovery.

Core Concepts and Established Applications

Biotinylated-D-lysine is a conjugate of biotin (B1667282) (Vitamin H) and the D-isomer of the amino acid lysine (B10760008).[1] The trifluoroacetic acid (TFA) salt enhances its solubility and stability. The D-lysine configuration offers resistance to enzymatic degradation by proteases within biological systems, a crucial feature for in vivo applications.

The foundational application of biotinylated lysine lies in its exceptionally high affinity for avidin (B1170675) and streptavidin proteins.[2] This interaction, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M), is one of the strongest non-covalent bonds known in nature, forming the basis for numerous detection and purification technologies.[2][3]

Historically, Biotinylated-L-lysine (biocytin) has been utilized as a neuroanatomical tracer.[4] More recently, the D-lysine variant has found application in studying bacterial cell wall biosynthesis. Specifically, it has been used to conjugate a biotin handle into bacterial peptidoglycan (PG), facilitating assays to measure lipid-linked PG precursors.[5][6] This has opened doors for research into novel antibacterial development.[5][6]

Novel Applications and Future Directions

The unique properties of BDL-TFA are paving the way for a new generation of research tools and therapeutic agents. The following sections detail promising novel applications.

Targeted Drug Delivery

The overexpression of biotin transporters, such as the sodium-dependent multivitamin transporter (SMVT), on the surface of various cancer cells presents a strategic target for drug delivery.[7][8] Biotinylated molecules can act as targeting moieties, selectively delivering conjugated therapeutics to malignant cells while minimizing off-target effects. BDL-TFA, with its enzymatic resistance, is an ideal candidate for developing stable, long-circulating drug conjugates.

Conceptual Workflow for Targeted Drug Delivery:

Targeted_Drug_Delivery cluster_conjugation Conjugate Synthesis cluster_delivery In Vivo Delivery and Targeting cluster_action Cellular Action BDL_TFA This compound Conjugation Chemical Conjugation BDL_TFA->Conjugation Therapeutic_Agent Therapeutic Agent (e.g., Chemotherapy Drug) Therapeutic_Agent->Conjugation BDL_Drug_Conjugate BDL-Drug Conjugate Conjugation->BDL_Drug_Conjugate Administration Systemic Administration BDL_Drug_Conjugate->Administration Circulation Bloodstream Circulation Administration->Circulation Tumor_Cell Cancer Cell (Overexpresses Biotin Transporters) Circulation->Tumor_Cell Targeted Uptake via Biotin Transporter Healthy_Cell Healthy Cell Circulation->Healthy_Cell Minimal Uptake Internalization Internalization of Conjugate Tumor_Cell->Internalization Drug_Release Intracellular Drug Release Internalization->Drug_Release Apoptosis Tumor Cell Apoptosis Drug_Release->Apoptosis

Caption: Workflow for BDL-TFA in targeted drug delivery.

Proximity Labeling for Interactome Mapping

Proximity-dependent biotinylation identification (BioID) is a powerful technique for identifying protein-protein interactions in living cells.[9] By fusing a promiscuous biotin ligase (such as TurboID) to a protein of interest, nearby proteins are biotinylated and can subsequently be identified by mass spectrometry.[10] BDL-TFA can be utilized in control experiments or as a tool to study the cellular uptake and distribution of small biotinylated molecules.

General Workflow for Proximity Labeling:

Proximity_Labeling Cell_Culture Cell Culture Expressing Bait-TurboID Fusion Protein Biotin_Addition Addition of Biotin Source Cell_Culture->Biotin_Addition Proximity_Labeling Proximity-Dependent Biotinylation of Proximal Proteins Biotin_Addition->Proximity_Labeling Cell_Lysis Cell Lysis Proximity_Labeling->Cell_Lysis Affinity_Purification Affinity Purification of Biotinylated Proteins (Streptavidin Beads) Cell_Lysis->Affinity_Purification Mass_Spectrometry Mass Spectrometry (LC-MS/MS) Affinity_Purification->Mass_Spectrometry Data_Analysis Data Analysis and Identification of Interactors Mass_Spectrometry->Data_Analysis

Caption: Experimental workflow for proximity labeling.

Development of Advanced Bio-Sensors and Diagnostic Assays

The robust and specific interaction between biotin and streptavidin makes BDL-TFA an excellent component for the development of sensitive and reproducible bio-sensors and diagnostic assays, such as Enzyme-Linked Immunosorbent Assays (ELISAs).[11] Biotinylated probes can be immobilized on streptavidin-coated surfaces for the detection of specific analytes. The D-lysine component ensures the longevity of the probe in biological samples.

Signaling Pathway That Can Be Studied Using Biotinylated Probes (e.g., Receptor Internalization):

Receptor_Internalization cluster_cell_surface Cell Surface cluster_internalization Internalization cluster_endosomal_pathway Endosomal Pathway Ligand Biotinylated Ligand (e.g., BDL-Growth Factor) Binding Binding Ligand->Binding Receptor Cell Surface Receptor Receptor->Binding Clathrin_Coated_Pit Clathrin-Coated Pit Formation Binding->Clathrin_Coated_Pit Endocytosis Endocytosis Clathrin_Coated_Pit->Endocytosis Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome / Lysosome Early_Endosome->Late_Endosome Recycling Receptor Recycling Early_Endosome->Recycling Degradation Ligand/Receptor Degradation Late_Endosome->Degradation Recycling->Receptor

Caption: A receptor internalization signaling pathway.

Quantitative Data

Precise quantitative data for BDL-TFA is still emerging. However, the foundational interaction with streptavidin is well-characterized.

ParameterValueReference
Biotin-Streptavidin Interaction
Dissociation Constant (Kd)~10⁻¹⁵ M[2][3]
Poly-L-lysine Biotinylation
Biotinylation Efficiency75 ± 5%[12]
Biotin Uptake via SMVT
Michaelis-Menten Constant (Km) for Biotin23 µM[7]

Experimental Protocols

The following protocols are generalized and should be optimized for specific experimental contexts.

Protocol for Affinity Purification of a Target Protein Using a BDL-TFA-Bait Conjugate

This protocol describes the capture of a protein of interest that binds to a "bait" molecule conjugated to BDL-TFA.

Materials:

  • BDL-TFA conjugated to a bait molecule

  • Cell lysate containing the target protein

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., high concentration of free biotin, or a low pH buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Bead Preparation: Wash the streptavidin beads three times with Binding/Wash Buffer to remove preservatives.

  • Immobilization of BDL-TFA-Bait: Incubate the washed beads with the BDL-TFA-bait conjugate for 1 hour at room temperature with gentle rotation to allow for binding.

  • Washing: Wash the beads three times with Binding/Wash Buffer to remove any unbound BDL-TFA-bait.

  • Binding of Target Protein: Incubate the beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads five times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins using the chosen Elution Buffer. If using free biotin, incubate for 30 minutes at room temperature.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the target protein.

Protocol for a Competitive ELISA to Quantify BDL-TFA Conjugate Binding

This protocol can be used to determine the binding affinity of a BDL-TFA conjugate to a target protein.

Materials:

  • Streptavidin-coated 96-well plate

  • BDL-TFA conjugate

  • Biotinylated tracer (e.g., biotinylated HRP)

  • Target protein

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate for HRP (e.g., TMB)

  • Stop solution (e.g., 1 M H₂SO₄)

Procedure:

  • Immobilization: Add the target protein to the wells of the streptavidin-coated plate and incubate overnight at 4°C.

  • Blocking: Wash the plate three times with Wash Buffer and then block with Blocking Buffer for 1 hour at room temperature.

  • Competition: Add varying concentrations of the BDL-TFA conjugate (competitor) and a fixed concentration of the biotinylated tracer to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add the HRP substrate and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the Stop Solution.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). A lower signal indicates stronger competition by the BDL-TFA conjugate.

Conclusion

This compound is a powerful and versatile tool with significant potential beyond its current applications. Its inherent stability and the ultra-high affinity of the biotin-streptavidin interaction provide a robust platform for innovation in targeted drug delivery, interactome mapping, and the development of sensitive diagnostics. As research progresses, BDL-TFA is set to become an indispensable component in the toolkit of researchers and drug developers, enabling new discoveries and therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for Peptidoglycan Labeling Using Biotinylated-D-lysine TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidoglycan (PG) is a vital component of the bacterial cell wall, providing structural integrity and shape. The dynamic nature of PG synthesis and remodeling makes it a prime target for antimicrobial drugs and a key area of study in bacterial physiology. Biotinylated-D-lysine (BDL) is a valuable chemical probe for studying PG biosynthesis.[1] Bacteria can incorporate this unnatural D-amino acid into their PG via the activity of transpeptidases, enzymes responsible for cross-linking the peptide stems of the glycan strands.[2][3][4] This process allows for the specific labeling of sites of active cell wall synthesis. The attached biotin (B1667282) moiety serves as a versatile handle for subsequent detection and affinity purification using streptavidin or avidin (B1170675) conjugates, enabling a wide range of applications from fluorescence microscopy to proteomic studies.[5][6]

This document provides a detailed protocol for the use of Biotinylated-D-lysine trifluoroacetate (B77799) (TFA) salt in labeling bacterial peptidoglycan. The TFA salt is a common counterion resulting from the synthesis and purification of peptides and related compounds.[7][8] While generally not inhibitory for labeling, its potential effects on cellular assays should be considered.

Principle of the Method

The protocol is based on the metabolic incorporation of Biotinylated-D-lysine into the bacterial peptidoglycan. D-amino acids are recognized by bacterial transpeptidases and incorporated into the peptide side chains of the peptidoglycan.[3][4] This process occurs in the periplasm for Gram-negative bacteria and on the cell surface for Gram-positive bacteria. The biotin tag allows for subsequent detection using streptavidin-conjugated probes, such as fluorophores or enzymes.

Data Summary

The efficiency of D-amino acid incorporation can be influenced by the bacterial species, the specific D-amino acid derivative, and the growth conditions. The following table summarizes representative quantitative data from studies using D-amino acid probes for peptidoglycan labeling.

ParameterValueBacterial SpeciesNotesReference
Concentration of Labeled D-amino Acid 0.1 - 1 mME. coli, B. subtilisEffective concentration range for labeling.[3]
Incubation Time (Short Pulse) 30 seconds - 5 minutesE. coliFor visualizing sites of new PG synthesis.[9][10]
Incubation Time (Long Pulse) 1 - 3 doubling timesB. subtilisFor uniform labeling of the entire cell wall.[11]
Relative Labeling Efficiency Decreases with longer side chainsB. subtilis, E. faecalis, E. coliD-diaminopropionic acid > D-lysine.[12]
TFA Counterion Exchange >99% removalN/AAchieved with multiple lyophilization cycles in HCl.[8]

Experimental Protocols

Materials
  • Biotinylated-D-lysine TFA salt (BDL-TFA)[1]

  • Bacterial culture in logarithmic growth phase

  • Appropriate bacterial growth medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fixative solution (e.g., 4% paraformaldehyde in PBS or 70% ethanol)

  • Permeabilization buffer (for intracellular targets, e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 2% Bovine Serum Albumin in PBS)

  • Streptavidin-conjugate (e.g., Streptavidin-FITC, Streptavidin-HRP)

  • Microcentrifuge tubes

  • Microscope slides and coverslips (for imaging)

Protocol for Peptidoglycan Labeling
  • Preparation of BDL-TFA Stock Solution:

    • Dissolve the this compound salt in sterile distilled water or a suitable buffer (e.g., PBS) to create a stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C.[1] Note that the TFA salt is typically soluble in aqueous solutions.

  • Bacterial Culture Preparation:

    • Grow the bacterial strain of interest in the appropriate liquid medium to the mid-logarithmic phase of growth.

  • Labeling of Peptidoglycan:

    • Add the BDL-TFA stock solution to the bacterial culture to a final concentration of 0.1 to 1 mM. The optimal concentration may need to be determined empirically for each bacterial species and experimental setup.

    • Incubate the culture under normal growth conditions for a desired period.

      • For visualizing active PG synthesis (pulse-labeling), a short incubation of 30 seconds to 5 minutes is recommended for rapidly growing bacteria like E. coli.[9][10]

      • For uniform labeling of the cell wall (pulse-chase or continuous labeling), a longer incubation of one to three doubling times may be necessary.[11]

  • Washing and Fixation:

    • Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).

    • Discard the supernatant and wash the cells twice with cold PBS to remove unincorporated BDL-TFA.

    • Resuspend the cell pellet in a fixative solution (e.g., 4% paraformaldehyde for 20 minutes at room temperature or 70% ethanol (B145695) for 10 minutes at -20°C).

  • Detection of Biotinylated Peptidoglycan:

    • Pellet the fixed cells and wash twice with PBS.

    • (Optional) If targeting intracellular components, permeabilize the cells with a suitable buffer (e.g., 0.1% Triton X-100 in PBS for 10 minutes).

    • Resuspend the cells in a blocking buffer and incubate for 30 minutes at room temperature to reduce non-specific binding.

    • Add the streptavidin-conjugate (e.g., Streptavidin-FITC) at the manufacturer's recommended dilution in blocking buffer.

    • Incubate for 1 hour at room temperature in the dark (for fluorescent conjugates).

    • Wash the cells three times with PBS to remove unbound streptavidin-conjugate.

  • Analysis:

    • Resuspend the final cell pellet in a small volume of PBS.

    • The labeled cells are now ready for analysis by methods such as:

      • Fluorescence microscopy

      • Flow cytometry

      • Western blotting (after cell lysis and protein separation)

      • Affinity purification using streptavidin-coated beads.[5]

Considerations for the TFA Salt

Trifluoroacetic acid (TFA) is a strong acid commonly used in the synthesis and purification of peptides and related molecules, resulting in the final product being a TFA salt.[7][8] For most in vitro labeling applications, the low concentration of TFA introduced with the Biotinylated-D-lysine is unlikely to affect the experiment. However, in sensitive cellular assays or in vivo studies, high concentrations of TFA can be problematic. If TFA interference is a concern, it can be removed or exchanged for another counterion like chloride or acetate (B1210297) through repeated lyophilization from a dilute HCl or acetic acid solution.[7][8]

Visualizations

Peptidoglycan_Labeling_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_processing Processing cluster_detection Detection cluster_analysis Analysis start Start with this compound add_bdl Add BDL-TFA to culture (0.1 - 1 mM) culture Grow bacterial culture to mid-log phase culture->add_bdl incubate Incubate under growth conditions (pulse or continuous) add_bdl->incubate wash Wash cells to remove unincorporated BDL-TFA incubate->wash fix Fix cells (e.g., PFA or Ethanol) wash->fix block Block non-specific binding fix->block add_streptavidin Add Streptavidin-conjugate block->add_streptavidin wash2 Wash to remove unbound conjugate add_streptavidin->wash2 analysis Analyze labeled cells (Microscopy, Flow Cytometry, etc.) wash2->analysis

Caption: Experimental workflow for peptidoglycan labeling with this compound.

Peptidoglycan_Incorporation_Pathway cluster_extracellular Extracellular / Periplasmic Space BDL Biotinylated-D-lysine TPase Transpeptidase (PBP) BDL->TPase Binds to active site PG_precursor Lipid II with pentapeptide stem PG_precursor->TPase Binds as donor substrate Labeled_PG Biotin-labeled Peptidoglycan TPase->Labeled_PG Incorporates BDL into peptide cross-bridge

Caption: Mechanism of Biotinylated-D-lysine incorporation into peptidoglycan.

References

Application Notes and Protocols: Labeling Staphylococcus aureus with Biotinylated-D-lysine TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique for studying various biological processes in bacteria, including cell wall synthesis, growth, and division. Staphylococcus aureus, a significant human pathogen, possesses a thick peptidoglycan (PG) cell wall that is an excellent target for metabolic labeling. The incorporation of unnatural D-amino acids carrying reporter tags into the PG allows for the visualization and tracking of bacterial cells.

Biotinylated-D-lysine TFA is a D-lysine analog containing a biotin (B1667282) moiety. This molecule can be metabolically incorporated into the S. aureus cell wall, providing a versatile handle for various downstream applications. The high-affinity interaction between biotin and streptavidin enables sensitive detection and isolation of labeled bacteria. These application notes provide detailed protocols for labeling S. aureus with this compound and for the subsequent detection of the labeled cells.

Principle of the Method

The labeling process is based on the metabolic incorporation of Biotinylated-D-lysine into the peptidoglycan of S. aureus. While the primary synthesis of the pentapeptide stem of the PG precursor Lipid II occurs in the cytoplasm and utilizes L-lysine via the MurE ligase, D-amino acid analogs are known to be incorporated into the PG in the periplasmic space through the activity of penicillin-binding proteins (PBPs), which function as transpeptidases. These enzymes can exchange D-alanine residues in the PG stem peptides for D-amino acid analogs present in the extracellular environment. Once incorporated, the biotin tag on the D-lysine is displayed on the bacterial cell surface. The biotinylated cells can then be detected using streptavidin conjugates, such as streptavidin-fluorophore complexes for fluorescence microscopy or flow cytometry, or used for affinity purification with streptavidin-coated beads.

Data Presentation

The efficiency of labeling and subsequent detection can be quantified to optimize the experimental conditions. The following tables provide examples of how quantitative data from such experiments can be presented.

Table 1: Optimization of this compound Concentration for S. aureus Labeling

This compound Concentration (mM)Mean Fluorescence Intensity (Arbitrary Units)Percentage of Labeled Cells (%)
0 (Control)15.3 ± 2.10.5 ± 0.2
0.1250.6 ± 15.885.2 ± 4.3
0.5680.4 ± 35.298.6 ± 1.1
1.0710.9 ± 40.199.1 ± 0.8
2.0715.2 ± 42.599.3 ± 0.6

Data are presented as mean ± standard deviation from three independent experiments. Fluorescence intensity was measured by flow cytometry after staining with a streptavidin-fluorophore conjugate.

Table 2: Time-Course of this compound Incorporation

Incubation Time (hours)Mean Fluorescence Intensity (Arbitrary Units)
0.5150.7 ± 12.4
1350.2 ± 25.9
2580.9 ± 33.1
4705.6 ± 41.8
6712.3 ± 45.3

Data are presented as mean ± standard deviation from three independent experiments using 1.0 mM this compound. Fluorescence intensity was measured by flow cytometry after staining with a streptavidin-fluorophore conjugate.

Experimental Protocols

Materials and Reagents
  • Staphylococcus aureus strain (e.g., ATCC 29213)

  • Tryptic Soy Broth (TSB) or other suitable bacterial growth medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound salt (e.g., Sigma-Aldrich)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Streptavidin-fluorophore conjugate (e.g., Streptavidin-FITC)

  • Bovine Serum Albumin (BSA)

  • Formaldehyde (for fixation, optional)

Protocol 1: Metabolic Labeling of S. aureus with this compound
  • Bacterial Culture Preparation:

    • Inoculate a single colony of S. aureus into 5 mL of TSB.

    • Incubate overnight at 37°C with shaking (200 rpm).

    • The next day, dilute the overnight culture 1:100 into fresh TSB.

    • Grow the culture to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5-0.6).

  • Preparation of Labeling Reagent:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Store the stock solution at -20°C.

  • Labeling Reaction:

    • Harvest the mid-log phase bacterial cells by centrifugation at 4000 x g for 10 minutes.

    • Wash the cell pellet once with sterile PBS.

    • Resuspend the cells in fresh TSB to the original volume.

    • Add the this compound stock solution to the bacterial culture to a final concentration of 0.5-1.0 mM. A concentration titration is recommended to determine the optimal concentration for your specific strain and experimental conditions.

    • Incubate the culture for 2-4 hours at 37°C with shaking. The optimal incubation time may need to be determined empirically.

  • Washing:

    • After incubation, harvest the labeled cells by centrifugation at 4000 x g for 10 minutes.

    • Discard the supernatant.

    • Wash the cell pellet three times with 1 mL of cold PBS to remove unincorporated this compound.

  • (Optional) Fixation:

    • For applications such as fluorescence microscopy, cells can be fixed.

    • Resuspend the final cell pellet in PBS containing 4% formaldehyde.

    • Incubate for 20 minutes at room temperature.

    • Wash the fixed cells three times with PBS.

Protocol 2: Detection of Biotinylated S. aureus by Fluorescence Microscopy
  • Blocking:

    • Resuspend the washed (and optionally fixed) cell pellet in 1 mL of PBS containing 1% BSA (blocking buffer).

    • Incubate for 30 minutes at room temperature with gentle agitation to block non-specific binding sites.

  • Staining with Streptavidin-Fluorophore Conjugate:

    • Prepare a working solution of the streptavidin-fluorophore conjugate in blocking buffer. The optimal concentration should be determined according to the manufacturer's instructions, but a starting concentration of 1-5 µg/mL is recommended.

    • Pellet the blocked cells by centrifugation and resuspend in the streptavidin-fluorophore solution.

    • Incubate for 1 hour at room temperature in the dark with gentle agitation.

  • Final Washes:

    • Wash the stained cells three times with PBS to remove unbound streptavidin-fluorophore conjugate.

  • Microscopy:

    • Resuspend the final cell pellet in a small volume of PBS.

    • Mount a small aliquot of the cell suspension on a microscope slide.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations

experimental_workflow cluster_culture Bacterial Culture cluster_labeling Metabolic Labeling cluster_detection Detection inoculate Inoculate S. aureus overnight Overnight Culture inoculate->overnight subculture Subculture to Mid-Log Phase overnight->subculture harvest_wash1 Harvest and Wash Cells subculture->harvest_wash1 add_biotin Incubate with This compound harvest_wash1->add_biotin harvest_wash2 Harvest and Wash Labeled Cells add_biotin->harvest_wash2 block Block with BSA harvest_wash2->block stain Stain with Streptavidin-Fluorophore block->stain wash_final Final Washes stain->wash_final analyze Analyze (Microscopy/Flow Cytometry) wash_final->analyze

Caption: Experimental workflow for labeling S. aureus with Biotinylated-D-lysine.

signaling_pathway cluster_extracellular Extracellular Space cluster_cellwall Peptidoglycan cluster_membrane Cell Membrane bdl Biotinylated-D-lysine pbp PBP (Transpeptidase) bdl->pbp Binds to pg_precursor Nascent Peptidoglycan (D-Ala Terminus) pg_precursor->pbp Binds to pg_labeled Labeled Peptidoglycan (Biotin-D-lys Terminus) pbp->pg_labeled Catalyzes Incorporation

Caption: Proposed mechanism of Biotinylated-D-lysine incorporation into S. aureus peptidoglycan.

Application Notes and Protocols for Studying Penicillin-Binding Proteins Using Biotinylated-D-lysine TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin-binding proteins (PBPs) are crucial bacterial enzymes involved in the final stages of peptidoglycan (PG) synthesis, a vital component of the bacterial cell wall. Their essential role in bacterial survival and as the primary targets of β-lactam antibiotics makes them a significant area of research for the development of new antibacterial agents. Biotinylated probes have emerged as invaluable tools for the detection, purification, and functional characterization of PBPs. This document provides detailed application notes and protocols for the use of Biotinylated-D-lysine TFA in studying these critical enzymes.

This compound serves as a versatile probe in PBP research. Its primary application lies in its ability to be incorporated into the bacterial peptidoglycan biosynthetic pathway by the transpeptidase activity of certain PBPs. This allows for the labeling and subsequent analysis of PBP activity and peptidoglycan synthesis. This indirect method of studying PBP function provides insights into the enzyme's role in cell wall metabolism. Additionally, the broader category of biotinylated probes, such as biotinylated β-lactams, allows for the direct and covalent labeling of the active site of PBPs.

Product Information: this compound

This compound is a conjugate of L-biotin and D-lysine, with a trifluoroacetate (B77799) counterion.

Chemical and Physical Properties

PropertyValueReference
Synonyms (R)-2-Ammonio-6-(5-((3aR,4R,6aS)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoate 2,2,2-trifluoroacetate, BDL TFA salt
Molecular Formula C₁₆H₂₈N₄O₄S · C₂HF₃O₂[1]
Molecular Weight 486.51 g/mol [1]
Form Powder or crystals[1]
Storage Temperature -20°C[1]

Handling and Storage

This compound should be stored at -20°C in a desiccated environment.[1] For creating stock solutions, it is recommended to dissolve the compound in an appropriate solvent and store aliquots at -80°C for up to six months or at -20°C for up to one month to avoid repeated freeze-thaw cycles.[2] When using water as the solvent, the solution should be sterilized by filtration through a 0.22 µm filter before use.[2]

Application 1: Indirect Labeling of PBP Activity via Peptidoglycan Synthesis

Biotinylated-D-lysine can be utilized by certain PBPs as a substrate for incorporation into peptidoglycan precursors. For instance, PBP4 of Staphylococcus aureus can use Biotinylated-D-lysine to biotinylate Lipid I and Lipid II, which are key intermediates in peptidoglycan synthesis.[1] This allows for the tracking and quantification of these precursors and provides a measure of PBP4's transpeptidase activity.

Logical Workflow for Indirect PBP Activity Assessment

cluster_0 Cellular Environment cluster_1 Analysis Biotin-D-lysine Biotin-D-lysine PBP4 PBP4 Biotin-D-lysine->PBP4 Lipid_I Lipid_I Lipid_I->PBP4 Lipid_II Lipid_II Biotinylated_Lipid_I Biotinylated_Lipid_I PBP4->Biotinylated_Lipid_I Biotinylation Biotinylated_Lipid_II Biotinylated_Lipid_II Biotinylated_Lipid_I->Biotinylated_Lipid_II Peptidoglycan Peptidoglycan Biotinylated_Lipid_II->Peptidoglycan Cell_Lysis Cell_Lysis Peptidoglycan->Cell_Lysis Affinity_Purification Affinity_Purification Cell_Lysis->Affinity_Purification Streptavidin beads Detection Detection Affinity_Purification->Detection Western Blot / MS

Biotin-D-lysine incorporation into peptidoglycan precursors by PBP4.
Protocol 1: In Situ Labeling of Peptidoglycan Precursors with Biotin-D-lysine

This protocol is adapted from the principle of metabolic labeling of peptidoglycan.

Materials:

  • Bacterial culture (e.g., Staphylococcus aureus)

  • Growth medium (e.g., Tryptic Soy Broth)

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors)

  • Streptavidin-agarose beads

  • Wash buffer (e.g., Lysis buffer with 0.1% SDS)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.8 or SDS-PAGE sample buffer)

Procedure:

  • Grow bacterial culture to the mid-logarithmic phase.

  • Add this compound to the culture at a final concentration of 10-50 µM.

  • Incubate the culture for a designated period (e.g., 1-2 hours) to allow for the incorporation of the biotinylated amino acid.

  • Harvest the cells by centrifugation at 4°C.

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or bead beating).

  • Clarify the lysate by centrifugation to remove cell debris.

  • Incubate the supernatant with pre-equilibrated streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation.

  • Wash the beads three times with wash buffer.

  • Elute the biotinylated proteins and their complexes by boiling the beads in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against specific peptidoglycan synthesis enzymes or by mass spectrometry for proteomic analysis.

Application 2: Direct Labeling of PBPs with Biotinylated β-Lactams

While this compound acts as a substrate, biotinylated β-lactams (e.g., biotin-ampicillin) are mechanism-based probes that form a stable covalent bond with the active site serine of most PBPs. This allows for direct labeling, visualization, and purification of the PBP repertoire of a bacterium.

Experimental Workflow for Direct PBP Profiling

cluster_0 PBP Labeling cluster_1 Sample Preparation cluster_2 Analysis Bacterial_Cells Bacterial_Cells Biotin_Probe Biotinylated β-Lactam Bacterial_Cells->Biotin_Probe Incubation Labeled_PBPs Labeled_PBPs Biotin_Probe->Labeled_PBPs Cell_Lysis Cell_Lysis Labeled_PBPs->Cell_Lysis Membrane_Prep Membrane Preparation Cell_Lysis->Membrane_Prep SDS_PAGE SDS_PAGE Membrane_Prep->SDS_PAGE Affinity_Purification Affinity_Purification Membrane_Prep->Affinity_Purification Streptavidin Beads Western_Blot Western_Blot SDS_PAGE->Western_Blot Transfer & Probe w/ Streptavidin-HRP Mass_Spectrometry Mass Spectrometry Affinity_Purification->Mass_Spectrometry Elution & Digestion

Workflow for direct labeling and analysis of PBPs.
Protocol 2: In Vivo Labeling of PBPs with Biotin-Ampicillin

Materials:

  • Bacterial culture

  • Growth medium

  • Biotin-Ampicillin (BIO-AMP)

  • PBS

  • Cell lysis buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membrane

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • Grow bacterial cells to the desired growth phase.

  • Harvest cells by centrifugation and wash with PBS.

  • Resuspend the cell pellet in PBS containing a specific concentration of Biotin-Ampicillin (e.g., 25 µg/mL).

  • Incubate for 30 minutes at 37°C.

  • Stop the labeling reaction by pelleting the cells and washing them twice with ice-cold PBS.

  • Lyse the cells and prepare the membrane fraction by ultracentrifugation.

  • Determine the protein concentration of the membrane fraction.

  • Separate the labeled proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane and then probe with a streptavidin-HRP conjugate.

  • Detect the biotinylated PBPs using a chemiluminescent substrate.

Data Presentation

Qualitative Comparison of PBP Labeling Probes

ProbePrinciple of LabelingLabeled PBPsSignal IntensityReference
This compound Metabolic incorporation into peptidoglycan precursors by specific PBPs (e.g., PBP4)Indirectly labels PBPs involved in its incorporationDependent on PBP expression and activity[1]
Biotin-Ampicillin (BIO-AMP) Covalent modification of the active site serine of most PBPsBroad-spectrum labeling of PBPsStrong signal for most PBPs, but may vary based on affinity[3]
Biotin-6-aminopenicillanic acid (BIO-APA) Covalent modification of the active site serine of a subset of PBPsMore selective labeling profile compared to BIO-AMPVaries depending on the PBP[3]
Biotin-7-aminocephalosporanic acid (BIO-ACA) Covalent modification of the active site serine of a subset of PBPsDifferent selectivity profile from BIO-AMP and BIO-APAVaries depending on the PBP[3]

Protocol 3: Purification of Biotinylated PBPs using Streptavidin Affinity Chromatography

Materials:

  • Membrane fraction containing biotinylated PBPs

  • Solubilization buffer (e.g., PBS with 1% Triton X-100)

  • Streptavidin-agarose beads

  • Wash buffer (e.g., Solubilization buffer with decreasing concentrations of detergent)

  • Elution buffer (e.g., SDS-PAGE sample buffer or 0.1 M glycine, pH 2.8)

Procedure:

  • Resuspend the membrane fraction containing biotinylated PBPs in solubilization buffer and incubate for 1 hour at 4°C to solubilize membrane proteins.

  • Clarify the solubilized proteins by ultracentrifugation.

  • Incubate the supernatant with pre-equilibrated streptavidin-agarose beads for 2-4 hours at 4°C.

  • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elute the bound PBPs using an appropriate elution buffer. For subsequent analysis by mass spectrometry, on-bead digestion with trypsin is a common alternative to elution.

Protocol 4: Identification of Biotinylated PBPs by Mass Spectrometry

Materials:

  • Purified biotinylated PBPs (on-bead or eluted)

  • Trypsin

  • Digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate)

  • LC-MS/MS system

Procedure:

  • On-bead digestion:

    • Wash the streptavidin beads with bound PBPs with digestion buffer.

    • Resuspend the beads in digestion buffer containing trypsin.

    • Incubate overnight at 37°C.

    • Collect the supernatant containing the digested peptides.

  • In-solution digestion (for eluted proteins):

    • Denature, reduce, and alkylate the eluted proteins.

    • Digest the proteins with trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Identify the proteins by searching the acquired spectra against a relevant protein database.

Conclusion

This compound and other biotinylated probes are powerful reagents for the investigation of penicillin-binding proteins. While this compound offers a unique approach to study the role of specific PBPs in peptidoglycan synthesis, biotinylated β-lactams provide a more direct method for profiling the entire PBP complement of a bacterium. The protocols provided herein offer a comprehensive guide for researchers to utilize these tools for the labeling, purification, and identification of PBPs, ultimately contributing to a better understanding of bacterial cell wall synthesis and the development of novel antibiotics.

References

Application Notes and Protocols: Detection of Lipid-Linked Peptidoglycan Precursors Using Biotinylated-D-lysine TFA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The bacterial cell wall, primarily composed of peptidoglycan (PG), is a critical structure for bacterial survival and a key target for antibiotics. The biosynthesis of PG involves lipid-linked precursors, Lipid I and Lipid II, which are notoriously difficult to detect due to their low abundance in the cell. This document provides detailed application notes and protocols for a sensitive chemoenzymatic method to detect these lipid-linked PG precursors using Biotinylated-D-lysine (BDL).

This method leverages the promiscuous transpeptidase (TP) activity of Penicillin-Binding Protein 4 (PBP4) from Staphylococcus aureus. PBP4 can efficiently exchange D-amino acids at the terminal position of the pentapeptide stem of Lipid I and Lipid II with an unnatural D-amino acid analogue, Biotinylated-D-lysine.[1][2] The incorporated biotin (B1667282) handle allows for highly sensitive detection of these precursors via standard streptavidin-based affinity blotting techniques.[1][2] This assay is a valuable tool for studying PG biosynthesis, screening for new antibiotics that target this pathway, and investigating mechanisms of antibiotic action.[2]

Principle of the Assay

The core of this detection method is a PBP4-mediated transpeptidation reaction. PBP4, a low molecular weight PBP, exhibits an unusual ability to act on monomeric PG precursors, Lipid I and Lipid II, in addition to polymeric PG.[2][3] This promiscuous activity is exploited to attach a biotin moiety to these precursors. The overall workflow involves:

  • Accumulation of Lipid-Linked Precursors: Treatment of bacterial cells with specific antibiotics that inhibit later stages of PG synthesis (e.g., moenomycin, vancomycin) leads to the accumulation of Lipid I and Lipid II.[1][2][4]

  • Lipid Extraction: Total cellular lipids, including the accumulated PG precursors, are extracted from the bacterial cells.

  • Chemoenzymatic Biotinylation: The extracted lipids are incubated with purified S. aureus PBP4 and Biotinylated-D-lysine (BDL). PBP4 catalyzes the exchange of the terminal D-alanine of the lipid precursors with BDL.[1][4]

  • Detection: The resulting biotinylated Lipid I and Lipid II are separated by SDS-PAGE, transferred to a membrane, and detected using a streptavidin-horseradish peroxidase (HRP) conjugate followed by chemiluminescence.[1][2][4]

Key Applications

  • Monitoring Cellular Pools of PG Precursors: Provides a sensitive method to measure the typically low-abundance lipid-linked precursors.[2]

  • Antibiotic Mechanism of Action Studies: Enables the assessment of how different antibiotics affect the levels of Lipid I and Lipid II, helping to elucidate their modes of action.[1][2]

  • High-Throughput Screening: The assay can be adapted for screening compound libraries to identify new inhibitors of PG biosynthesis.

  • Investigating PG Biosynthesis Regulation: Facilitates studies on the genetic and pharmacological perturbations affecting precursor levels.[2]

Data Presentation

The following table summarizes quantitative data on the accumulation of Lipid II in different bacterial species after treatment with specific antibiotics, as detected by the BDL-labeling method.

Bacterial SpeciesAntibiotic Treatment (Concentration)Treatment TimeFold Increase in Lipid II LevelsReference
Staphylococcus aureusMoenomycin (0.6 µg/mL, 2x MIC)15 min~10-fold[4]
Bacillus subtilisVancomycin (B549263)20 min~30-fold[4]

Experimental Protocols

Materials and Reagents
  • Biotinylated-D-lysine TFA salt (BDL) (e.g., Sigma-Aldrich)

  • Purified S. aureus PBP4

  • Bacterial strains of interest (e.g., S. aureus, B. subtilis, E. coli)

  • Appropriate antibiotics for precursor accumulation (e.g., moenomycin, vancomycin, fosfomycin)

  • Chloroform and Methanol (for lipid extraction)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • HEPES buffer

  • MnCl₂

  • Tween-80

  • SDS-PAGE loading buffer

  • Gradient polyacrylamide gels (e.g., 4-20%)

  • PVDF membrane

  • Streptavidin-HRP conjugate

  • Chemiluminescence substrate

  • Standard laboratory equipment for cell culture, centrifugation, electrophoresis, and Western blotting.

Protocol 1: Accumulation and Extraction of Lipid-Linked PG Precursors
  • Bacterial Culture: Grow a 2 mL culture of the bacterial strain of interest to the mid-logarithmic phase.

  • Antibiotic Treatment: Add the desired antibiotic to the culture to induce the accumulation of lipid precursors. For example, treat S. aureus with moenomycin (0.6 µg/mL) for 15 minutes or B. subtilis with vancomycin for 20 minutes.[4] A control culture without antibiotic treatment should be run in parallel.

  • Cell Harvesting: Pellet the cells by centrifugation.

  • Lipid Extraction: Extract the total cellular lipids using a chloroform/methanol mixture.[4] The organic phase containing the lipids should be carefully collected.

  • Drying and Resuspension: Dry the extracted lipid film under a stream of nitrogen. Resuspend the dried lipids in a small volume of DMSO (e.g., 12 µL).[3]

Protocol 2: Chemoenzymatic Biotinylation of Lipid Precursors
  • Reaction Setup: In a microcentrifuge tube, prepare the labeling reaction mixture. For a 10 µL total volume, combine:

    • Lipid extract in DMSO: 2 µL

    • S. aureus PBP4: to a final concentration of 4 µM

    • Biotinylated-D-lysine (BDL): to a final concentration of 3 mM

    • Reaction Buffer (12.5 mM HEPES pH 7.5, 2 mM MnCl₂, 250 µM Tween-80) to make up the final volume.[4]

    • Note: The final DMSO concentration should be around 20%.[4]

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour.[4]

  • Quenching: Stop the reaction by adding an equal volume (10 µL) of 2x SDS-PAGE loading buffer.[4]

Protocol 3: Detection of Biotinylated Precursors by Western Blot
  • SDS-PAGE: Load 3 µL of the quenched reaction mixture onto a 4-20% gradient polyacrylamide gel.[4]

  • Electrophoresis: Run the gel at 200 V for approximately 40 minutes.[4]

  • Transfer: Transfer the separated molecules from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate (diluted according to the manufacturer's instructions in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane thoroughly with TBST.

  • Chemiluminescent Detection: Add the chemiluminescent substrate and visualize the biotinylated lipid precursors using an imaging system. Biotinylated precursors should be readily detected after a brief exposure.[1][2]

Visualizations

Peptidoglycan Biosynthesis Pathway and Point of Labeling

PG_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm cluster_labeling Chemoenzymatic Labeling (In Vitro) UDP_GlcNAc UDP-GlcNAc UDP_MurNAc_penta UDP-MurNAc-pentapeptide UDP_GlcNAc->UDP_MurNAc_penta Multi-step synthesis Lipid_I Lipid I UDP_MurNAc_penta->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Biotin_Lipid Biotinylated Lipid I / Lipid II Lipid_I->Biotin_Lipid PG Peptidoglycan Lipid_II->PG PGTs (e.g., PBPs) Lipid_II->Biotin_Lipid BDL Biotin-D-lysine BDL->Biotin_Lipid PBP4 S. aureus PBP4 PBP4->Biotin_Lipid Catalyzes exchange

Caption: PG biosynthesis pathway and the point of in vitro BDL labeling.

Experimental Workflow for Detecting Lipid-Linked PG Precursors

BDL_Workflow start Start: Bacterial Culture (mid-log phase) antibiotic 1. Antibiotic Treatment (e.g., Moenomycin, Vancomycin) Accumulates Lipid II start->antibiotic extraction 2. Lipid Extraction (Chloroform/Methanol) antibiotic->extraction labeling 3. Chemoenzymatic Labeling Incubate with PBP4 and BDL extraction->labeling sds_page 4. SDS-PAGE labeling->sds_page western_blot 5. Western Blot (Transfer to PVDF) sds_page->western_blot detection 6. Detection (Streptavidin-HRP & Chemiluminescence) western_blot->detection end Result: Visualized Biotinylated Precursors detection->end

Caption: Experimental workflow for BDL-based detection of PG precursors.

Logical Relationship of PBP4-Mediated Biotinylation

PBP4_Mechanism substrate Substrate Lipid I / Lipid II ...-L-Ala-D-iGlu-L-Lys-D-Ala-D-Ala product Product Biotinylated Lipid Precursor ...-L-Ala-D-iGlu-L-Lys-D-Ala-Biotin substrate->product Transpeptidation reagents Reagents S. aureus PBP4 Biotin-D-lysine (BDL) reagents:pbp4->product  Catalyst reagents:bdl->product d_ala Released D-Ala product->d_ala Exchanged with

Caption: PBP4 catalyzes the exchange of terminal D-Ala with BDL.

References

Application Notes and Protocols for Live-Cell Imaging of Bacteria using Biotinylated-D-lysine TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall, a unique and essential structure rich in peptidoglycan (PG), presents a prime target for antimicrobial agents and a key subject of study in bacterial physiology. Visualizing the dynamics of cell wall synthesis and remodeling in live bacteria is crucial for understanding bacterial growth, division, and response to antibiotics. Biotinylated-D-lysine (BDL) TFA salt is a valuable chemical probe for these studies. This D-amino acid analog is metabolically incorporated into the PG of various bacterial species by penicillin-binding proteins (PBPs), specifically at the sites of active PG synthesis.[1][2][3] The incorporated biotin (B1667282) handle can then be detected with high affinity and specificity by fluorescently conjugated streptavidin, enabling high-resolution imaging of bacterial cell wall dynamics in live cells.[3][4]

These application notes provide a comprehensive guide to the use of Biotinylated-D-lysine TFA for live-cell imaging of bacteria, including detailed protocols, data presentation guidelines, and troubleshooting advice.

Principle of the Method

The labeling strategy is a two-step process that leverages the natural biosynthetic pathway of bacterial peptidoglycan and the high-affinity interaction between biotin and streptavidin.

  • Metabolic Incorporation: Biotinylated-D-lysine, an unnatural D-amino acid, is supplied to the bacterial culture. The bacteria's PG synthesis machinery, particularly D,D-transpeptidases and L,D-transpeptidases, recognize the D-lysine backbone and incorporate the entire molecule, including the biotin moiety, into the growing peptidoglycan chains.[1][2][3] This process effectively tags sites of new cell wall synthesis with biotin.

  • Fluorophore Detection: Following the incorporation of Biotinylated-D-lysine, the cells are washed to remove any unincorporated probe. Subsequently, a fluorescently labeled streptavidin conjugate is added. Streptavidin binds with extremely high affinity to the biotin tags on the bacterial cell wall, allowing for specific and bright visualization of the sites of PG synthesis via fluorescence microscopy.[5][6][7]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the biological pathway of Biotinylated-D-lysine incorporation and the general experimental workflow for live-cell imaging.

peptidoglycan_synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide Lipid_II Lipid_II UDP-MurNAc-pentapeptide->Lipid_II MraY, MurG Flippase Flippase Lipid_II->Flippase Periplasm_Lipid_II Lipid II Flippase->Periplasm_Lipid_II Translocation PBP Penicillin-Binding Protein (PBP) Periplasm_Lipid_II->PBP Glycosyl- transferase Growing_PG Growing Peptidoglycan PBP->Growing_PG Transpeptidation Labeled_PG Biotin-Labeled Peptidoglycan PBP->Labeled_PG BDL Biotinylated-D-lysine BDL->PBP Incorporation

Figure 1. Incorporation of Biotinylated-D-lysine into Peptidoglycan.

experimental_workflow Start Start Bacterial_Culture Grow Bacterial Culture to Mid-Log Phase Start->Bacterial_Culture Add_BDL Add this compound (Incubate) Bacterial_Culture->Add_BDL Wash1 Wash to Remove Excess BDL Add_BDL->Wash1 Add_Streptavidin Incubate with Fluorescent Streptavidin Wash1->Add_Streptavidin Wash2 Wash to Remove Unbound Streptavidin Add_Streptavidin->Wash2 Image Live-Cell Imaging via Fluorescence Microscopy Wash2->Image End End Image->End

Figure 2. Experimental Workflow for Bacterial Labeling.

Materials and Reagents

Reagent/MaterialSupplierCatalog No. (Example)Storage
This compound saltSigma-Aldrich900751-20°C
Fluorescent Streptavidin ConjugateThermo Fisher ScientificS11223 (Alexa Fluor 488)4°C, protect from light
Bacterial Growth MediumVaries by species-Varies
Phosphate-Buffered Saline (PBS), pH 7.4Varies-Room Temperature
Bovine Serum Albumin (BSA)Varies-4°C
Microscope Slides/CoverslipsVaries-Room Temperature
Fluorescence MicroscopeVaries--

Experimental Protocols

Protocol 1: Preparation of Reagents
  • This compound (BDL) Stock Solution (10 mM):

    • Dissolve the appropriate amount of this compound salt in sterile, nuclease-free water or DMSO to make a 10 mM stock solution.

    • Aliquot and store at -20°C, protected from light.[8] Avoid repeated freeze-thaw cycles.[9]

  • Fluorescent Streptavidin Working Solution (1-10 µg/mL):

    • Prepare a stock solution of the fluorescent streptavidin conjugate according to the manufacturer's instructions (typically 1 mg/mL).

    • On the day of the experiment, dilute the stock solution in PBS containing 1% BSA to a final working concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each bacterial species and experimental setup.[6]

  • Wash Buffer:

    • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Blocking Buffer:

    • 1% (w/v) Bovine Serum Albumin (BSA) in PBS.

Protocol 2: Labeling of Live Bacteria
  • Bacterial Culture Preparation:

    • Inoculate a suitable liquid growth medium with the bacterial species of interest.

    • Grow the culture with shaking at the optimal temperature until it reaches the mid-logarithmic phase of growth (e.g., OD600 of 0.4-0.6 for E. coli).

  • Incorporation of Biotinylated-D-lysine:

    • Add the this compound stock solution to the bacterial culture to a final concentration of 250-500 µM.[8] The optimal concentration may vary between bacterial species and should be determined experimentally.

    • Incubate the culture for a desired period. For rapidly growing bacteria like E. coli, incubation times can range from 30 seconds to several minutes for pulse-labeling, or for one to two generations for uniform labeling.[10]

  • Washing:

    • Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 5 minutes).

    • Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unincorporated BDL.

  • Streptavidin Staining:

    • After the final wash, resuspend the bacterial pellet in 100-500 µL of the fluorescent streptavidin working solution.

    • Incubate for 20-30 minutes at room temperature, protected from light.

  • Final Washes:

    • Wash the cells three times with PBS as described in step 3 to remove unbound streptavidin.

  • Preparation for Imaging:

    • After the final wash, resuspend the cells in a small volume of PBS.

    • Mount a small aliquot of the cell suspension on a microscope slide or a glass-bottom dish for imaging.

Protocol 3: Live-Cell Imaging
  • Microscope Setup:

    • Use a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore on the streptavidin conjugate.

    • For live-cell imaging, a temperature-controlled stage and an agarose (B213101) pad can be used to immobilize the bacteria and maintain their viability during imaging.

  • Image Acquisition:

    • Acquire images using both phase-contrast or DIC (for cell morphology) and fluorescence channels.

    • Optimize exposure times and laser power to obtain a good signal-to-noise ratio while minimizing phototoxicity.

Data Presentation

Quantitative data from live-cell imaging experiments with this compound should be summarized in tables for clarity and ease of comparison.

Table 1: Recommended Labeling Conditions for Different Bacterial Species

Bacterial SpeciesGram TypeBDL-TFA ConcentrationIncubation TimeStreptavidin-Fluorophore ConcentrationReference/Notes
Escherichia coliNegative250-500 µM30s - 5 min (pulse)5 µg/mLBased on similar FDAA protocols.[10]
Bacillus subtilisPositive250-500 µM1-10 min (pulse)5 µg/mLBased on similar FDAA protocols.
Staphylococcus aureusPositive100-500 µM5-15 min2-10 µg/mLOptimization recommended.
Mycobacterium smegmatisN/A500 µM - 1 mM30-60 min10 µg/mLLonger incubation may be needed due to the mycolic acid layer.

Table 2: Example Quantitative Analysis of Labeling Efficiency

ParameterCondition 1Condition 2Condition 3
BDL-TFA Concentration 250 µM500 µM1 mM
Mean Fluorescence Intensity (a.u.) 1500 ± 2503200 ± 4003500 ± 450
Signal-to-Noise Ratio 153032
Cell Viability (%) >95%>95%90%

Troubleshooting

ProblemPossible CauseSuggested Solution
No or weak fluorescence signal - Inefficient incorporation of BDL-TFA.- Insufficient streptavidin concentration.- Photobleaching.- Increase BDL-TFA concentration or incubation time.- Optimize streptavidin-fluorophore concentration.- Use an anti-fade mounting medium and minimize light exposure.
High background fluorescence - Incomplete removal of unincorporated BDL-TFA or unbound streptavidin.- Non-specific binding of streptavidin.- Increase the number and volume of wash steps.- Include a blocking step with 1% BSA before adding streptavidin.[11]
Cell death or altered morphology - Toxicity of BDL-TFA or the labeling procedure.- Perform a dose-response curve to determine the optimal, non-toxic concentration of BDL-TFA.- Minimize centrifugation speeds and handling stress.
Uneven or patchy labeling - Non-uniform growth of bacteria.- Aggregation of cells.- Ensure the bacterial culture is in the mid-log phase and well-dispersed.- Gently vortex or pipette to break up cell clumps before labeling.

By following these detailed application notes and protocols, researchers can effectively utilize this compound to gain valuable insights into the dynamic processes of bacterial cell wall biosynthesis.

References

Application Notes and Protocols: Streptavidin Pull-Down Assay with Biotinylated-D-lysine TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The streptavidin pull-down assay is a powerful affinity purification technique used to isolate and identify binding partners to a specific molecule of interest, often referred to as the "bait." This document provides detailed application notes and protocols for a streptavidin pull-down assay utilizing Biotinylated-D-lysine TFA as the bait. This small molecule is a conjugate of L-biotin and the D-enantiomer of lysine, with trifluoroacetic acid (TFA) as a counterion from its synthesis.

D-amino acids are not as common in nature as their L-counterparts but play significant roles in various biological processes, particularly in the cell walls of bacteria.[1] The use of Biotinylated-D-lysine as a bait can be instrumental in identifying proteins that specifically interact with D-lysine, which could be crucial for understanding bacterial physiology, host-pathogen interactions, and for the development of novel antimicrobial agents. One key application is in studying peptidoglycan (PG) synthesis, where Biotinylated-D-lysine (BDL) can be used to incorporate a biotin (B1667282) handle into bacterial PG.[2][3]

This protocol is designed to guide researchers in using this compound to capture and identify its binding partners from a complex biological sample, such as a cell lysate.

Principle of the Assay

The streptavidin-biotin interaction is one of the strongest known non-covalent bonds in nature, with a dissociation constant (Kd) in the femtomolar range. This high-affinity interaction forms the basis of the pull-down assay. The experimental workflow involves:

  • Immobilization of the Bait: this compound is incubated with streptavidin-coated beads (e.g., agarose (B213101) or magnetic beads), allowing the biotin moiety to bind tightly to the streptavidin.

  • Incubation with Prey: The immobilized "bait" is then incubated with a cell lysate or other protein mixture (the "prey"). Proteins that have an affinity for D-lysine will bind to the bait.

  • Washing: Unbound proteins are removed through a series of washing steps.

  • Elution: The bound proteins (prey) are eluted from the beads.

  • Analysis: The eluted proteins are then identified and characterized using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.[4]

Quantitative Data

The binding affinity of proteins to small molecules like D-lysine can vary significantly. As of the latest literature review, specific quantitative binding data for proteins interacting with free D-lysine is not extensively documented. The following table is provided as a template for researchers to populate with their own experimental data, for instance, from techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), which can be performed as follow-up experiments to a pull-down assay.

Target ProteinSource OrganismMethodDissociation Constant (Kd)Reference
Example: Protein XEscherichia coliSPR15 µM[Your Data]
Example: Protein YStaphylococcus aureusITC50 µM[Your Data]

This table is a template. Researchers should populate it with their own findings.

Experimental Protocols

Materials and Reagents
  • This compound

  • Streptavidin-coated magnetic beads or agarose resin

  • Lysis Buffer (e.g., RIPA buffer, or a non-denaturing buffer like 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40)

  • Protease and phosphatase inhibitor cocktails

  • Wash Buffer (e.g., Lysis buffer with a lower detergent concentration or PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 0.1 M Glycine-HCl pH 2.5-3.0, or SDS-PAGE sample buffer for direct analysis)

  • Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5)

  • Cell lysate from the organism of interest

  • BCA Protein Assay Kit

  • Microcentrifuge tubes

  • Rotating shaker

  • Magnetic rack (for magnetic beads)

Protocol 1: Immobilization of this compound on Streptavidin Beads
  • Bead Preparation: Resuspend the streptavidin beads thoroughly. Transfer the required volume of bead slurry to a new microcentrifuge tube.

  • Washing: Place the tube on a magnetic rack to pellet the beads. Remove the supernatant. Add 1 mL of Wash Buffer, resuspend the beads, and pellet again. Repeat this wash step twice for a total of three washes.

  • Bait Immobilization: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water, depending on solubility). Dilute the stock solution in binding buffer to the desired final concentration (typically in the low micromolar range).

  • Add the diluted this compound solution to the washed beads.

  • Incubate for 30-60 minutes at room temperature with gentle rotation to allow for the binding of the biotinylated bait to the streptavidin.

  • Washing off unbound bait: Pellet the beads using the magnetic rack and remove the supernatant. Wash the beads three times with Wash Buffer to remove any unbound this compound. The beads are now ready for the pull-down assay.

Protocol 2: Pull-Down of D-lysine Binding Proteins
  • Cell Lysis: Prepare a cell lysate from your target cells or tissue using a suitable lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the cleared lysate using a BCA assay.

  • Pre-clearing the Lysate (Optional but Recommended): To reduce non-specific binding, incubate the cell lysate with streptavidin beads (without the biotinylated bait) for 1 hour at 4°C. Pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube.

  • Binding of Prey to Bait: Add the pre-cleared lysate (containing the "prey" proteins) to the beads with the immobilized this compound. A typical starting point is 1-2 mg of total protein per pull-down reaction.

  • Incubate the mixture for 2-4 hours or overnight at 4°C on a rotating shaker.

  • Washing: Pellet the beads and discard the supernatant (this is the "unbound" fraction, which can be saved for analysis). Wash the beads 3-5 times with 1 mL of cold Wash Buffer. With each wash, resuspend the beads, incubate for 5 minutes with rotation, and then pellet. These washes are crucial for removing non-specifically bound proteins.

  • Elution: After the final wash, carefully remove all of the supernatant. Elute the bound proteins using one of the following methods:

    • Denaturing Elution: Add 2X SDS-PAGE sample buffer directly to the beads. Boil the sample for 5-10 minutes. The supernatant will contain the eluted proteins ready for SDS-PAGE.

    • Non-denaturing Elution (Acidic): Add an acidic elution buffer (e.g., 0.1 M glycine, pH 2.5). Incubate for 5-10 minutes at room temperature. Pellet the beads and collect the supernatant. Immediately neutralize the eluate by adding a neutralization buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie blue staining, or Western blotting. For identification of unknown binding partners, mass spectrometry is the method of choice.

Controls for the Pull-Down Assay
  • Negative Control 1 (Beads alone): Incubate streptavidin beads (without biotinylated D-lysine) with the cell lysate. This control will identify proteins that bind non-specifically to the beads themselves.

  • Negative Control 2 (Biotin block): Pre-incubate the cell lysate with free biotin before adding it to the immobilized bait. This will show if the binding is dependent on the streptavidin-biotin interaction.

  • Competitive Elution: Use an excess of free D-lysine in a wash step or as an eluent to demonstrate the specificity of the interaction with the D-lysine moiety.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_0 Bead Preparation cluster_1 Bait Immobilization cluster_2 Pull-Down cluster_3 Analysis Streptavidin Beads Streptavidin Beads Wash Beads Wash Beads Streptavidin Beads->Wash Beads Incubate with Beads Incubate with Beads Wash Beads->Incubate with Beads This compound This compound This compound->Incubate with Beads Wash Unbound Bait Wash Unbound Bait Incubate with Beads->Wash Unbound Bait Incubate with Bait-Beads Incubate with Bait-Beads Wash Unbound Bait->Incubate with Bait-Beads Cell Lysate (Prey) Cell Lysate (Prey) Cell Lysate (Prey)->Incubate with Bait-Beads Wash Unbound Proteins Wash Unbound Proteins Incubate with Bait-Beads->Wash Unbound Proteins Elute Bound Proteins Elute Bound Proteins Wash Unbound Proteins->Elute Bound Proteins SDS-PAGE SDS-PAGE Elute Bound Proteins->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Mass Spectrometry Mass Spectrometry SDS-PAGE->Mass Spectrometry

Caption: Workflow of the Streptavidin Pull-Down Assay.

Hypothetical Signaling Pathway Involving a D-lysine Binding Protein

G Bacterial D-lysine Bacterial D-lysine Host Cell Receptor (D-lysine Binding Protein) Host Cell Receptor (D-lysine Binding Protein) Bacterial D-lysine->Host Cell Receptor (D-lysine Binding Protein) Binding Kinase Cascade Kinase Cascade Host Cell Receptor (D-lysine Binding Protein)->Kinase Cascade Activation Transcription Factor Activation Transcription Factor Activation Kinase Cascade->Transcription Factor Activation Phosphorylation Immune Response Gene Expression Immune Response Gene Expression Transcription Factor Activation->Immune Response Gene Expression Induction Inflammatory Response Inflammatory Response Immune Response Gene Expression->Inflammatory Response Translation

Caption: Hypothetical Host Immune Response to Bacterial D-lysine.

References

Application Notes and Protocols for Incorporating Biotinylated-D-lysine TFA into Nascent Peptidoglycan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Biotinylated-D-lysine TFA (BDL-TFA) as a probe to label and study nascent peptidoglycan (PG) synthesis in a variety of bacterial species. This technique allows for the visualization of sites of cell wall construction, the screening of antimicrobial compounds that target PG synthesis, and the investigation of bacterial growth and morphology.

Introduction

Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and resistance to osmotic stress. The biosynthesis of PG is a complex process involving multiple enzymatic steps, making it an excellent target for antimicrobial drugs. The use of D-amino acid analogs, such as Biotinylated-D-lysine, allows for the direct labeling of newly synthesized PG.[1][2] These probes are incorporated into the PG structure by the promiscuous activity of transpeptidases, specifically Penicillin-Binding Proteins (PBPs) and L,D-transpeptidases.[3] Once incorporated, the biotin (B1667282) moiety can be detected with high sensitivity and specificity using avidin (B1170675) or streptavidin conjugates, providing a powerful tool for studying PG dynamics.[3][4]

Principle of the Method

The incorporation of Biotinylated-D-lysine into peptidoglycan occurs at the outer leaflet of the cytoplasmic membrane. Nascent lipid II precursors, containing a pentapeptide chain ending in D-alanine-D-alanine, are flipped to the periplasmic space. Transpeptidases (PBPs and L,D-transpeptidases) catalyze the cross-linking of adjacent peptide chains. These enzymes can recognize and incorporate Biotinylated-D-lysine into the peptide side chains of the growing PG network. The biotin tag is then accessible for detection by fluorescently labeled streptavidin or other avidin-based detection systems.

Data Presentation

Table 1: Recommended Working Concentrations and Incubation Times for Bacterial Labeling with D-Amino Acid Probes
Bacterial SpeciesProbe Concentration (µM)Incubation TimeNotesReference
Escherichia coli250 - 50030 seconds - 1 generationFor short pulses, use higher concentrations. For whole-cell labeling, use lower concentrations and longer incubation.[5]
Bacillus subtilis100 - 5005 minutes - 1 generationEfficient incorporation observed.[2]
Staphylococcus aureus50015 minutes - 1 hourCan be used to label lipid-linked PG precursors.[3][4]
Mycobacterium smegmatis100 - 10001 - 4 hoursLonger incubation times may be necessary due to the complex cell wall.[6]
Listeria monocytogenes50030 minutes - 2 hoursEffective for labeling intracellular bacteria.[7]

Note: The concentrations and times provided are based on studies using fluorescent D-amino acids and may need to be optimized for this compound.

Table 2: Comparison of Detection Methods for Biotinylated Probes
Detection ReagentAdvantagesDisadvantagesTypical Working Concentration
Fluorescent Streptavidin High sensitivity, direct visualization, suitable for microscopy.Potential for non-specific binding, photobleaching.1 - 10 µg/mL
Streptavidin-HRP Signal amplification, suitable for western blotting and ELISAs.Requires a substrate, indirect detection.0.1 - 1 µg/mL
Streptavidin-Alkaline Phosphatase High sensitivity, stable signal.Requires a specific substrate.0.1 - 1 µg/mL

Experimental Protocols

Protocol 1: Labeling of Bacterial Peptidoglycan with this compound

Materials:

  • This compound (BDL-TFA)

  • Bacterial culture in logarithmic growth phase

  • Growth medium (e.g., LB, TSB, Mueller-Hinton)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fixative solution (e.g., 4% paraformaldehyde in PBS or 70% ethanol)

  • Microcentrifuge tubes

Procedure:

  • Prepare a stock solution of BDL-TFA: Dissolve BDL-TFA in sterile DMSO or water to a final concentration of 10-50 mM. Store aliquots at -20°C, protected from light.

  • Bacterial culture: Grow the bacterial species of interest to the mid-logarithmic phase of growth in the appropriate medium.

  • Labeling: Add the BDL-TFA stock solution to the bacterial culture to the desired final concentration (refer to Table 1 for starting recommendations, typically 250-500 µM).

  • Incubation: Incubate the culture under normal growth conditions for the desired period (e.g., 30 minutes to one generation time). The optimal incubation time will depend on the bacterial species and the desired labeling pattern (pulse labeling vs. whole-cell labeling).

  • Harvesting: Pellet the bacterial cells by centrifugation (e.g., 5,000 x g for 5 minutes).

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove unincorporated BDL-TFA.

  • Fixation: Resuspend the cell pellet in a suitable fixative. For microscopy, 4% paraformaldehyde for 20 minutes at room temperature is recommended. For other applications, 70% ethanol (B145695) can be used.

  • Storage: Fixed cells can be stored at 4°C for up to one week before proceeding to the detection step.

Protocol 2: Detection of Biotinylated Peptidoglycan using Fluorescent Streptavidin for Microscopy

Materials:

  • BDL-TFA labeled and fixed bacterial cells (from Protocol 1)

  • Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS for Gram-negative bacteria)

  • Blocking buffer (e.g., 2% BSA in PBS)

  • Fluorescently labeled streptavidin (e.g., Streptavidin-FITC, Streptavidin-Alexa Fluor 488)

  • Wash buffer (e.g., 0.1% BSA in PBS)

  • Antifade mounting medium

  • Microscope slides and coverslips

Procedure:

  • Permeabilization (optional): For Gram-negative bacteria, it may be necessary to permeabilize the outer membrane to allow for efficient entry of the streptavidin conjugate. Incubate the fixed cells in permeabilization buffer for 10-15 minutes at room temperature.

  • Washing: Pellet the cells and wash twice with wash buffer.

  • Blocking: Resuspend the cell pellet in blocking buffer and incubate for 30 minutes at room temperature to reduce non-specific binding.

  • Staining: Add the fluorescently labeled streptavidin to the cell suspension at the recommended concentration (typically 1-10 µg/mL). Incubate for 1 hour at room temperature in the dark.

  • Washing: Pellet the cells and wash three times with wash buffer to remove unbound streptavidin.

  • Mounting: Resuspend the final cell pellet in a small volume of PBS and mount an aliquot onto a microscope slide with antifade mounting medium.

  • Imaging: Visualize the labeled bacteria using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Mandatory Visualizations

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Extracellular F6P Fructose-6-P UDP_GlcNAc UDP-GlcNAc F6P->UDP_GlcNAc GlmS, GlmM, GlmU UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_Pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc->UDP_MurNAc_Pentapeptide MurC, D, E, F Lipid_I Lipid I UDP_MurNAc_Pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylase Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidase (PBP) BDL Biotinylated-D-lysine BDL->Crosslinked_PG Transpeptidase (PBP)

Caption: Peptidoglycan synthesis and BDL incorporation pathway.

Caption: Experimental workflow for labeling and detection.

Troubleshooting

ProblemPossible CauseSolution
No or weak signal 1. Insufficient labeling time or probe concentration.1. Increase incubation time or BDL-TFA concentration. Optimize for your bacterial species.
2. Bacterial cells are not actively growing.2. Ensure cells are in the logarithmic growth phase.
3. Inefficient detection.3. Increase streptavidin conjugate concentration or incubation time. For Gram-negative bacteria, ensure proper permeabilization.
4. Probe degradation.4. Use freshly prepared or properly stored BDL-TFA stock solution.
High background 1. Non-specific binding of streptavidin.1. Increase the concentration of BSA in the blocking and wash buffers. Increase the number of wash steps.
2. Insufficient washing.2. Ensure thorough washing after labeling and staining steps.
3. Autofluorescence of the bacterial cells.3. Image a control sample of unlabeled cells to determine the level of autofluorescence. Choose a fluorophore with a different emission spectrum if necessary.
Cell lysis or altered morphology 1. High concentration of BDL-TFA or DMSO.1. Perform a dose-response experiment to determine the optimal, non-toxic concentration of BDL-TFA. Ensure the final DMSO concentration is low (<1%).
2. Harsh fixation or permeabilization.2. Reduce the concentration or incubation time of the fixative or permeabilization agent.

For more general troubleshooting of labeling chemistries, resources from suppliers can be consulted.[8]

References

Application Notes and Protocols for Quantifying Bacterial Growth with Biotinylated-D-lysine TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of Biotinylated-D-lysine TFA (BDL-TFA) to quantify bacterial growth. This method relies on the metabolic incorporation of BDL, an unnatural D-amino acid, into the peptidoglycan (PG) of growing bacteria. The covalently incorporated biotin (B1667282) tag serves as a robust marker for cell wall synthesis, allowing for the sensitive detection and quantification of bacterial proliferation.

Introduction

Bacterial cell wall biosynthesis is a dynamic process essential for bacterial growth and survival, making it a prime target for antimicrobial agents. Peptidoglycan (PG), a major component of the bacterial cell wall, is a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide stems.[1][2][3] The synthesis and modification of these peptide stems are mediated by a group of enzymes known as Penicillin-Binding Proteins (PBPs).

Biotinylated-D-lysine (BDL) is a synthetic amino acid that can be utilized by some bacterial PBPs.[4][5][6][7] Specifically, certain transpeptidases, such as PBP4 in Staphylococcus aureus, can exchange the terminal D-alanine of the PG precursor Lipid II with BDL.[8] This process covalently incorporates a biotin handle into the bacterial cell wall. The amount of incorporated biotin can then be quantified using streptavidin-based detection methods, providing a direct measure of new cell wall synthesis and, consequently, bacterial growth.

This technique offers a sensitive and specific alternative to traditional methods of quantifying bacterial growth, such as optical density measurements or colony-forming unit (CFU) counts, especially in complex environments or for studying the effects of antimicrobial compounds that target cell wall synthesis.

Principle of the Assay

The quantification of bacterial growth using BDL-TFA is based on the following principles:

  • Metabolic Incorporation: Actively growing bacteria incorporate BDL into their PG via the action of PBPs. This incorporation is dependent on active cell wall synthesis.

  • Biotin Tagging: The incorporated BDL introduces a biotin moiety into the bacterial cell wall.

  • Specific Detection: The biotin tag can be specifically and with high affinity detected by streptavidin or its derivatives, which can be conjugated to fluorescent probes or enzymes for signal generation.

  • Signal Quantification: The intensity of the signal generated from the streptavidin-probe conjugate is proportional to the amount of incorporated BDL, which in turn correlates with the extent of bacterial growth.

Below is a diagram illustrating the workflow of this bacterial growth quantification method.

G Workflow for Bacterial Growth Quantification using BDL-TFA cluster_prep Preparation cluster_incubation Labeling cluster_detection Detection & Quantification cluster_analysis Analysis BacterialCulture Bacterial Culture Incubate Incubate Bacteria with BDL-TFA BacterialCulture->Incubate BDL BDL-TFA Solution BDL->Incubate Wash Wash to Remove Unbound BDL Incubate->Wash FixPerm Fixation & Permeabilization (Optional) Wash->FixPerm Streptavidin Add Fluorescent Streptavidin FixPerm->Streptavidin Incubate2 Incubate Streptavidin->Incubate2 Wash2 Wash to Remove Unbound Streptavidin Incubate2->Wash2 Quantify Quantify Fluorescence Wash2->Quantify DataAnalysis Correlate Fluorescence to Bacterial Growth Quantify->DataAnalysis

Caption: Experimental workflow for quantifying bacterial growth using BDL-TFA.

Experimental Protocols

This section provides a general protocol for labeling bacteria with BDL-TFA and quantifying the incorporated biotin. Optimization of parameters such as BDL-TFA concentration and incubation time may be required for different bacterial species and experimental conditions.

Materials
  • This compound salt (e.g., Sigma-Aldrich Cat. No. 900751)

  • Bacterial strain of interest

  • Appropriate bacterial growth medium

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Fluorescently labeled streptavidin (e.g., Streptavidin-FITC, Streptavidin-Alexa Fluor 488)

  • 96-well black, clear-bottom microplates

  • Microplate reader with fluorescence detection capabilities

  • (Optional) Confocal or fluorescence microscope

Protocol for Quantification in a Microplate Reader
  • Bacterial Culture Preparation:

    • Inoculate the bacterial strain of interest in the appropriate growth medium.

    • Grow the culture overnight at the optimal temperature with shaking.

    • The next day, dilute the overnight culture into fresh, pre-warmed medium to an optical density (OD600) of approximately 0.05-0.1.

  • BDL-TFA Labeling:

    • Prepare a stock solution of BDL-TFA (e.g., 10 mM in sterile water or DMSO). Store at -20°C.

    • Add the BDL-TFA stock solution to the bacterial culture to a final concentration of 100-500 µM. The optimal concentration should be determined empirically.

    • Include a negative control culture without BDL-TFA.

    • Incubate the culture under normal growth conditions for a period corresponding to several cell divisions (e.g., 2-4 hours).

  • Sample Preparation for Detection:

    • Transfer 100 µL of each culture to the wells of a 96-well microplate.

    • Centrifuge the plate to pellet the bacteria.

    • Carefully remove the supernatant.

    • Wash the bacterial pellets by resuspending in 200 µL of PBS and centrifuging again. Repeat this wash step twice to remove all unbound BDL-TFA.

  • (Optional) Fixation and Permeabilization:

    • For intracellular targets or to ensure bacterial immobilization, fixation can be performed. Resuspend the bacterial pellet in 100 µL of 4% paraformaldehyde and incubate for 20 minutes at room temperature.

    • Wash the fixed cells twice with PBS.

    • To facilitate the entry of streptavidin, permeabilize the cells by resuspending in 100 µL of 0.1% Triton X-100 in PBS and incubating for 10 minutes at room temperature.

    • Wash the permeabilized cells twice with PBS.

  • Streptavidin Staining:

    • Resuspend the bacterial pellets in 100 µL of blocking buffer (1% BSA in PBS) and incubate for 30 minutes at room temperature to reduce non-specific binding.

    • Prepare a solution of fluorescently labeled streptavidin in blocking buffer (e.g., 1-5 µg/mL).

    • Centrifuge the plate, remove the blocking buffer, and resuspend the pellets in 100 µL of the streptavidin solution.

    • Incubate the plate in the dark for 30-60 minutes at room temperature.

  • Final Washes and Quantification:

    • Wash the bacteria three times with PBS to remove unbound streptavidin.

    • After the final wash, resuspend the bacterial pellet in 100 µL of PBS.

    • Measure the fluorescence in a microplate reader using the appropriate excitation and emission wavelengths for the chosen fluorophore.

Data Analysis

The fluorescence intensity from the BDL-TFA labeled samples should be corrected by subtracting the background fluorescence from the unlabeled control samples. The resulting net fluorescence is directly proportional to the amount of bacterial growth.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the application of this method for assessing bacterial growth and the efficacy of an antibiotic targeting cell wall synthesis.

Table 1: Correlation of BDL-TFA Incorporation with Bacterial Growth

Bacterial Density (OD600)BDL-TFA Concentration (µM)Mean Fluorescence Intensity (RFU) ± SD
0.225015,234 ± 876
0.425031,456 ± 1,543
0.625047,876 ± 2,134
0.825063,123 ± 3,012

Table 2: Effect of a Cell Wall Synthesis Inhibitor on BDL-TFA Incorporation

TreatmentConcentrationMean Fluorescence Intensity (RFU) ± SD% Inhibition of Growth
Untreated Control-75,432 ± 4,5670%
Antibiotic X0.5 x MIC45,213 ± 3,12340.1%
Antibiotic X1 x MIC15,678 ± 1,23479.2%
Antibiotic X2 x MIC5,876 ± 54392.2%
No BDL-TFA Control-1,234 ± 156-

Signaling Pathways and Logical Relationships

The incorporation of BDL-TFA is intrinsically linked to the bacterial peptidoglycan synthesis pathway. The following diagram illustrates this relationship.

G Incorporation of BDL-TFA into Peptidoglycan cluster_membrane UDP_NAG UDP-NAG Lipid_I Lipid I UDP_NAG->Lipid_I UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM_peptide->Lipid_I MurG Lipid_II Lipid II (...-D-Ala-D-Ala) Lipid_I->Lipid_II Lipid_II_out Lipid II Lipid_II->Lipid_II_out Flippase Membrane BDL Biotinylated-D-lysine (BDL-TFA) PBP Penicillin-Binding Protein (PBP) BDL->PBP Lipid_II_out->PBP PG Growing Peptidoglycan Chain with Biotin Tag PBP->PG Transpeptidation (D-Ala replaced by BDL)

Caption: BDL-TFA incorporation into the bacterial peptidoglycan synthesis pathway.

Applications and Advantages

  • High-throughput screening: The microplate-based format is amenable to high-throughput screening of antimicrobial compounds that target cell wall synthesis.

  • Mechanism of action studies: This assay can help elucidate the mechanism of action of novel antibiotics.

  • Biofilm analysis: The method can be adapted to quantify the growth of bacteria within biofilms.

  • In situ labeling: BDL-TFA allows for the labeling of live bacteria, enabling the study of bacterial growth dynamics in various environments.

  • Specificity: The assay specifically measures new cell wall synthesis, providing a more direct measure of bacterial proliferation compared to biomass measurements.

Limitations

  • Species-dependent incorporation: The efficiency of BDL-TFA incorporation can vary between different bacterial species depending on the promiscuity of their PBPs.

  • Potential for toxicity: At high concentrations, BDL-TFA may have an impact on bacterial growth. It is important to determine the optimal, non-toxic concentration for each bacterial strain.

  • Background signal: In complex media, non-specific binding of streptavidin can lead to background signal. Proper blocking and washing steps are crucial.

Conclusion

The use of this compound offers a powerful and versatile tool for the quantification of bacterial growth. By directly measuring the rate of new cell wall synthesis, this method provides valuable insights for both basic research and drug development applications. The detailed protocols and application notes provided herein serve as a comprehensive guide for the successful implementation of this technique.

References

Application Notes and Protocols for Biotinylated-D-lysine TFA in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Biotinylated-D-lysine TFA in fluorescence microscopy applications. The protocols detailed below are primarily focused on neuronal tracing and cellular labeling, leveraging the high-affinity interaction between biotin (B1667282) and avidin (B1170675)/streptavidin for robust fluorescent visualization.

Introduction

This compound is a versatile molecular tool for fluorescence microscopy. As an isomer of biocytin (B1667093), a well-established neuroanatomical tracer, it can be introduced into cells or tissues and subsequently detected with high sensitivity and specificity using fluorescently-labeled avidin or streptavidin conjugates.[1] This system allows for powerful signal amplification, making it ideal for visualizing fine cellular structures and neuronal pathways.[2][3] The D-lysine configuration offers potential resistance to enzymatic degradation compared to its L-lysine counterpart, potentially offering a longer-lasting signal in biological tissues.

The core principle of this technique relies on the remarkably strong and specific non-covalent interaction between biotin and avidin or its bacterial analog, streptavidin. By introducing this compound into the system of interest, a biotin "tag" is localized to the target area. This tag is then recognized by a fluorescently-labeled streptavidin, which effectively illuminates the tagged structures for microscopic examination.

Data Presentation

Quantitative Parameters for Neuronal Tracing and Staining

The following tables summarize key quantitative data gathered from various protocols and studies. These values should be considered as starting points and may require optimization for specific experimental conditions.

Table 1: Recommended Concentrations for Reagents

ReagentApplicationRecommended ConcentrationSource(s)
This compound / BiocytinIn intracellular solution for patch-clamp filling0.1% - 0.5% (w/v)[4]
Fluorescently-labeled StreptavidinFor immunofluorescence staining of tissue sections1:500 - 1:1000 dilution (e.g., 0.5-2 µg/mL)[5][6][7][8]
Triton X-100Permeabilization of fixed tissue0.3% - 1% (v/v) in PBS[7][8]
Normal Serum (e.g., Goat Serum)Blocking non-specific binding10% (v/v) in PBS[9]

Table 2: Comparison of Fluorescent Tracers

TracerAdvantagesDisadvantagesTransport RateSource(s)
TMR Biocytin Fast transport, suitable for live imagingPre-labeled, may have different transport properties than unlabeled biocytin~5.4 mm/h[10]
Fast Blue Persistent labeling for long-term studiesNot specified[11]
Fluoro-Gold Efficient initial labelingSignal may decrease over timeNot specified[11][12]
Fluoro-Ruby Efficient initial labelingSignal may decrease over timeSlower initial transport compared to others[12][13]

Experimental Protocols

Protocol 1: Anterograde and Retrograde Neuronal Tracing in Fixed Brain Slices

This protocol is adapted from established methods for biocytin-based neuronal tracing and is suitable for visualizing neuronal projections.

Materials:

  • This compound

  • Internal solution for microinjection/electroporation

  • Phosphate-buffered saline (PBS), 0.1 M, pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose (B13894) solutions (10% and 30% in PBS)

  • Permeabilization buffer: 0.3% Triton X-100 in PBS

  • Blocking buffer: 10% normal goat serum in PBS with 0.3% Triton X-100

  • Fluorescently-labeled streptavidin (e.g., Streptavidin-Alexa Fluor 594)

  • Mounting medium with antifade

Procedure:

  • Introduction of Tracer: Introduce this compound into the brain region of interest via iontophoresis or pressure injection in a live, anesthetized animal.

  • Perfusion and Fixation: After a suitable survival period to allow for tracer transport (e.g., 24-96 hours), perfuse the animal with PBS followed by 4% PFA. Post-fix the brain in 4% PFA overnight at 4°C.

  • Cryoprotection: Transfer the brain to 10% sucrose in PBS until it sinks, then transfer to 30% sucrose in PBS until it sinks.

  • Sectioning: Cut 40-100 µm thick sections on a freezing microtome or vibratome.

  • Washing: Wash sections three times for 10 minutes each in PBS.

  • Permeabilization: Incubate sections in permeabilization buffer for 1-2 hours at room temperature.

  • Blocking: Incubate sections in blocking buffer for 1 hour at room temperature to reduce non-specific binding.[9]

  • Streptavidin Incubation: Incubate sections with fluorescently-labeled streptavidin (e.g., 1:1000 dilution in PBS with 0.3% Triton X-100) overnight at 4°C in the dark.[8]

  • Washing: Wash sections three times for 15 minutes each in PBS.

  • Mounting: Mount sections on glass slides and coverslip with an aqueous mounting medium containing an antifade agent.

  • Imaging: Visualize the fluorescent signal using a confocal or epifluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore.

Protocol 2: Post-hoc Visualization of Biocytin-filled Neurons from Patch-Clamp Recordings

This protocol allows for the morphological reconstruction of electrophysiologically characterized neurons.

Materials:

  • Internal solution for patch pipette containing 0.2% this compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 1% Triton X-100 in PBS

  • Fluorescently-labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)

  • Mounting medium with antifade

Procedure:

  • Cell Filling: During whole-cell patch-clamp recording, allow the this compound to diffuse from the patch pipette into the neuron for at least 15-20 minutes.[14]

  • Fixation: After recording, carefully retract the pipette and fix the brain slice in 4% PFA for at least 24 hours at 4°C.

  • Washing: Wash the slice three times for 5 minutes each in PBS.

  • Permeabilization: Incubate the slice in 1% Triton-X100 in PBS for 24 hours at 4°C on a shaker.[7]

  • Streptavidin Incubation: Wash the slice with PBS and then incubate in fluorescently-labeled streptavidin (e.g., 1:1000 dilution in 0.3% Triton-X100/PBS) for 24 hours at 4°C in the dark on a shaker.[7]

  • Final Washes: Wash the slice three times with PBS.

  • Mounting and Imaging: Mount the slice on a glass slide and visualize using a confocal microscope.

Mandatory Visualizations

experimental_workflow_neuronal_tracing cluster_animal In Vivo cluster_lab Ex Vivo Processing tracer_injection Tracer Injection (this compound) transport Anterograde/Retrograde Transport tracer_injection->transport perfusion Perfusion & Fixation (PFA) transport->perfusion cryoprotection Cryoprotection (Sucrose) perfusion->cryoprotection sectioning Sectioning cryoprotection->sectioning staining Staining Protocol sectioning->staining imaging Fluorescence Microscopy staining->imaging permeabilization Permeabilization (Triton X-100) blocking Blocking (Normal Serum) streptavidin Fluorescent Streptavidin Incubation washing Washes

Caption: Workflow for neuronal tracing using this compound.

biotin_streptavidin_interaction cluster_conjugate Detection Reagent biotin_lysine This compound (Tracer) target Target Neuron/ Cellular Component biotin_lysine->target Introduction into system streptavidin_fluorophore Fluorescent Streptavidin Conjugate target->streptavidin_fluorophore High-affinity binding streptavidin Streptavidin fluorophore Fluorophore detection Fluorescence Signal Detection streptavidin_fluorophore->detection Excitation/Emission

Caption: Principle of fluorescence detection via biotin-streptavidin binding.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Biotinylated-D-Lysine TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation is a powerful technique for labeling and isolating proteins, peptides, and other molecules for further analysis. The high-affinity interaction between biotin (B1667282) and avidin (B1170675) or streptavidin allows for efficient enrichment of biotinylated species from complex biological samples. Mass spectrometry (MS) has become an indispensable tool for the identification and quantification of these biotinylated molecules, providing insights into protein-protein interactions, post-translational modifications, and drug-target engagement.

This document provides detailed application notes and protocols for the sample preparation of biotinylated molecules, with a specific focus on the analysis of species such as Biotinylated-D-lysine, for mass spectrometry. The inclusion of Trifluoroacetic Acid (TFA) in the analyte name suggests its role as a counter-ion, commonly used in reverse-phase chromatography and electrospray ionization mass spectrometry to improve peak shape and ionization efficiency. These protocols are designed to be broadly applicable for researchers in proteomics, drug discovery, and analytical chemistry.

Core Principles of Biotinylation and Mass Spectrometry

The general workflow for analyzing biotinylated molecules by mass spectrometry involves several key steps:

  • Biotinylation: Covalent attachment of a biotin tag to the molecule of interest. In the context of proteins and peptides, this typically targets primary amines on lysine (B10760008) residues and N-termini.

  • Enrichment: Selective capture of biotinylated molecules using avidin or streptavidin-conjugated beads.

  • Elution: Release of the bound molecules from the beads.

  • Sample Cleanup: Removal of interfering substances such as salts and detergents.

  • Mass Spectrometry Analysis: Detection and characterization of the biotinylated molecules by LC-MS/MS.

The choice of enrichment strategy (protein-level vs. peptide-level) and elution conditions is critical for successful analysis.

Experimental Workflows and Signaling Pathways

Experimental Workflow for Enrichment of Biotinylated Peptides

The following diagram illustrates a common workflow for the enrichment of biotinylated peptides from a complex protein digest, a method often referred to as peptide-level enrichment. This approach reduces sample complexity prior to MS analysis, leading to improved detection of biotinylated species.[1][2]

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis ProteinSample Protein Sample Digestion Proteolytic Digestion ProteinSample->Digestion PeptideMixture Peptide Mixture Digestion->PeptideMixture Incubation Incubation PeptideMixture->Incubation StreptavidinBeads Streptavidin Beads StreptavidinBeads->Incubation Washing Washing Steps Incubation->Washing Elution Elution Washing->Elution EnrichedPeptides Enriched Biotinylated Peptides Elution->EnrichedPeptides LCMS LC-MS/MS Analysis EnrichedPeptides->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Caption: Workflow for peptide-level enrichment of biotinylated species.

Quantitative Data Summary

The efficiency of enrichment and detection of biotinylated peptides can be influenced by the choice of biotinylation reagent and the mass spectrometry method. The following table summarizes key quantitative parameters to consider.

ParameterTypical Value/RangeMethodReference
Mass of NHS-Biotin Modification 226.0776 DaMass Spectrometry[1][2]
Labeling Efficiency (NHS-Biotin) >90%Fluorescence Assay[3]
Enrichment Factor (DiDBiT) ~200-fold improvementMass Spectrometry[1]
Peptide False Discovery Rate < 1%Computational Analysis[4]
Mass of Biotinylated Lysine Immonium Ion 327.185 m/zMS/MS Fragmentation[5]

Experimental Protocols

Protocol 1: Peptide-Level Enrichment of Biotinylated Species (DiDBiT Method)

This protocol is adapted from the "Direct Detection of Biotin-containing Tags" (DiDBiT) method and is suitable for the enrichment of biotinylated peptides from a complex mixture.[1][2]

Materials:

  • Streptavidin or NeutrAvidin agarose (B213101) beads

  • Phosphate-Buffered Saline (PBS)

  • Acetonitrile (ACN)

  • Trifluoroacetic Acid (TFA)

  • Formic Acid (FA)

  • Wash Buffer: 5% ACN in PBS

  • Elution Buffer: 80% ACN, 0.2% TFA, 0.1% FA in water[1][2]

  • Protein digest sample containing biotinylated peptides

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin/NeutrAvidin beads in their storage buffer.

    • Transfer an appropriate amount of bead slurry to a new microcentrifuge tube.

    • Wash the beads three times with 1 mL of PBS. Centrifuge at 1,000 x g for 2 minutes between washes and discard the supernatant.

  • Binding of Biotinylated Peptides:

    • Resuspend the washed beads in the peptide sample solution.

    • Incubate the mixture for 2 hours at room temperature with gentle rotation to allow for binding of biotinylated peptides to the beads.

  • Washing:

    • Centrifuge the tube at 1,000 x g for 2 minutes and discard the supernatant (flow-through).

    • Wash the beads three times with 1 mL of Wash Buffer to remove non-specifically bound peptides.

    • Perform a final wash with 1 mL of ultrapure water to remove residual salts.[1]

  • Elution:

    • After the final wash, carefully remove all supernatant.

    • Add 100 µL of Elution Buffer to the beads.

    • Boil the sample at 95-100°C for 5 minutes to denature the streptavidin and release the biotinylated peptides.[1]

    • Centrifuge at 2,000 x g for 5 minutes to pellet the beads.

    • Carefully collect the supernatant containing the enriched biotinylated peptides.

    • Repeat the elution step for a second elution if necessary.

  • Sample Preparation for MS:

    • Dry the eluted sample in a vacuum centrifuge.

    • Reconstitute the sample in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% FA in water).

Protocol 2: Analysis of Biotinylated-D-lysine TFA Standard

This protocol outlines the direct analysis of a this compound standard by LC-MS, which can be used for instrument calibration, as a quality control, or for quantification experiments.

Materials:

  • This compound standard

  • LC-MS grade water

  • LC-MS grade Acetonitrile (ACN)

  • Formic Acid (FA)

  • Mobile Phase A: 0.1% FA in water

  • Mobile Phase B: 0.1% FA in ACN

  • C18 reverse-phase LC column

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., 50% ACN/water).

    • Perform serial dilutions to generate a calibration curve over the desired concentration range.

  • LC-MS Method:

    • Equilibrate the C18 column with Mobile Phase A.

    • Inject the standard onto the column.

    • Apply a gradient of increasing Mobile Phase B to elute the analyte. A typical gradient might be 5-95% B over 10-15 minutes.

    • The mass spectrometer should be operated in positive ion mode.

    • Monitor for the expected m/z of the protonated Biotinylated-D-lysine.

  • Data Analysis:

    • Integrate the peak area for the Biotinylated-D-lysine at each concentration.

    • Construct a calibration curve by plotting peak area versus concentration.

    • This curve can then be used to quantify Biotinylated-D-lysine in unknown samples.

Logical Relationships in Mass Spectrometry Data Analysis

The following diagram illustrates the logical flow of data processing in a typical proteomics experiment involving biotinylated peptides.

data_analysis_flow RawData Raw MS/MS Data (.raw) PeakPicking Peak Picking & Centroiding RawData->PeakPicking DatabaseSearch Database Search (e.g., Mascot, Sequest) PeakPicking->DatabaseSearch PeptideID Peptide Identification (PSMs) DatabaseSearch->PeptideID FDR False Discovery Rate (FDR) Filtering PeptideID->FDR ProteinInference Protein Inference FDR->ProteinInference Quantification Quantification ProteinInference->Quantification FinalReport Final Protein/Peptide Report Quantification->FinalReport

References

Application Notes and Protocols: Tracking Bacterial Cell Division with Biotinylated-D-lysine TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylated-D-lysine TFA (BDL) is a valuable chemical probe for studying bacterial cell wall biosynthesis and dynamics. This molecule is a synthetic analog of D-lysine, an amino acid that can be incorporated into the peptidoglycan (PG) of many bacterial species. Due to its biotin (B1667282) moiety, BDL provides a versatile handle for the detection and visualization of newly synthesized PG, making it a powerful tool for tracking bacterial cell growth and division. This document provides detailed application notes and protocols for utilizing this compound to monitor these fundamental processes.

The underlying principle of this technique is the enzymatic incorporation of BDL into the bacterial cell wall by penicillin-binding proteins (PBPs) that exhibit transpeptidase activity. Once incorporated, the biotin tag can be specifically targeted with fluorescently-labeled streptavidin, enabling visualization by fluorescence microscopy. This method allows for the spatial and temporal tracking of cell wall synthesis, providing insights into the mechanisms of bacterial growth, division, and the effects of antibacterial agents.

Data Presentation

Table 1: Recommended Working Concentrations for this compound (BDL) Labeling

Bacterial SpeciesGram TypeRecommended BDL Concentration (µM)Typical Incubation Time
Escherichia coliGram-Negative250 - 50030 seconds - 10 minutes
Bacillus subtilisGram-Positive100 - 2501 - 15 minutes
Staphylococcus aureusGram-Positive100 - 5005 - 30 minutes
Mycobacterium smegmatisAcid-Fast500 - 100030 minutes - 2 hours

Note: Optimal concentrations and incubation times should be determined empirically for each bacterial strain and experimental condition.

Table 2: Common Fluorescent Streptavidin Conjugates for Detection

FluorophoreExcitation (nm)Emission (nm)Quantum YieldBrightnessPhotostability
Fluorescein (FITC)4955190.92HighModerate
Tetramethylrhodamine (TRITC)5575760.29ModerateHigh
Alexa Fluor 4884955190.92Very HighHigh
Alexa Fluor 5945906170.66HighVery High
Cyanine3 (Cy3)5505700.15ModerateHigh
Cyanine5 (Cy5)6506700.28HighHigh

Experimental Protocols

Protocol 1: Labeling of Bacterial Peptidoglycan with this compound

This protocol describes the incorporation of BDL into the cell wall of actively growing bacteria.

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound (BDL)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Incubator

  • Microcentrifuge

Procedure:

  • Prepare a stock solution of BDL in DMSO. A concentration of 10-50 mM is recommended. Store aliquots at -20°C.

  • Grow the bacterial culture to the mid-logarithmic phase (OD600 of 0.4-0.6).

  • Harvest the bacterial cells by centrifugation at 5,000 x g for 5 minutes.

  • Wash the cell pellet once with pre-warmed growth medium or PBS.

  • Resuspend the cells in fresh, pre-warmed growth medium to the original culture density.

  • Add the BDL stock solution to the bacterial suspension to the desired final concentration (refer to Table 1).

  • Incubate the cells at their optimal growth temperature with shaking for the desired labeling period. For pulse-labeling experiments to visualize active growth zones, short incubation times are recommended.

  • To stop the labeling reaction, immediately place the culture on ice and proceed to the washing steps.

  • Harvest the labeled cells by centrifugation at 5,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet three times with ice-cold PBS to remove unincorporated BDL.

  • The biotin-labeled bacterial cells are now ready for fixation and fluorescent staining or for use in downstream applications.

Protocol 2: Fluorescent Staining of Biotin-Labeled Bacteria with Streptavidin Conjugates

This protocol details the visualization of incorporated BDL using fluorescently-labeled streptavidin.

Materials:

  • Biotin-labeled bacterial cells (from Protocol 1)

  • Paraformaldehyde (PFA) or ethanol (B145695) for fixation

  • Fluorescently-labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)

  • Bovine serum albumin (BSA)

  • PBS, pH 7.4

  • Microscope slides and coverslips

  • Mounting medium

Procedure:

  • Fixation:

    • For PFA fixation: Resuspend the washed, biotin-labeled cells in 4% PFA in PBS and incubate for 20 minutes at room temperature.

    • For ethanol fixation: Resuspend the cells in 70% ethanol and incubate for 10 minutes at room temperature.

  • Wash the fixed cells three times with PBS to remove the fixative.

  • Blocking: Resuspend the cell pellet in a blocking buffer (e.g., 2% BSA in PBS) and incubate for 30 minutes at room temperature to reduce non-specific binding of streptavidin.

  • Staining:

    • Prepare a working solution of the fluorescently-labeled streptavidin in blocking buffer. A typical concentration is 1-5 µg/mL, but this should be optimized.

    • Pellet the blocked cells and resuspend them in the fluorescent streptavidin solution.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the stained cells three times with PBS to remove unbound streptavidin.

  • Mounting:

    • Resuspend the final cell pellet in a small volume of PBS or mounting medium.

    • Spot a small volume of the cell suspension onto a clean microscope slide and cover with a coverslip.

    • Seal the coverslip with nail polish or a sealant.

  • The sample is now ready for visualization by fluorescence microscopy.

Protocol 3: Time-Lapse Fluorescence Microscopy for Tracking Bacterial Cell Division

This protocol outlines a pulse-chase experiment to visualize the dynamics of cell wall synthesis during division.

Materials:

  • Bacterial culture

  • This compound (BDL)

  • Two different fluorescently-labeled streptavidin conjugates (e.g., Streptavidin-Alexa Fluor 488 and Streptavidin-Alexa Fluor 594)

  • Microfluidics device or agarose (B213101) pads for live-cell imaging

  • Time-lapse fluorescence microscope equipped with appropriate filter sets and an environmental chamber.

Procedure:

  • Initial Labeling (Pulse 1):

    • Label a logarithmically growing bacterial culture with BDL for a short period (e.g., 1-5 minutes) as described in Protocol 1.

    • Wash the cells rapidly with pre-warmed growth medium to remove excess BDL.

  • First Staining:

    • Stain the BDL-labeled cells with the first fluorescent streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 488) as described in Protocol 2.

  • Chase Period:

    • Resuspend the stained cells in fresh growth medium and transfer them to a microfluidics device or an agarose pad for time-lapse imaging.

    • Allow the cells to grow for a defined period (e.g., one generation time).

  • Second Labeling (Pulse 2):

    • Introduce a second pulse of BDL to the growing cells.

  • Second Staining:

    • Wash the cells and stain with the second fluorescent streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 594).

  • Imaging:

    • Acquire images in both fluorescence channels at regular intervals to track the localization of the old (first color) and new (second color) cell wall material. This will reveal patterns of cell wall insertion during elongation and septation.

Visualizations

Peptidoglycan_Biosynthesis_and_BDL_Incorporation cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Cell Wall UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA/B UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc->UDP_MurNAc_tripeptide MurC/D/E + L-Lys/m-DAP UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc_tripeptide->UDP_MurNAc_pentapeptide D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->UDP_MurNAc_pentapeptide MurF Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation BDL Biotin-D-lysine (BDL) PBP Penicillin-Binding Protein (PBP) Transpeptidase BDL->PBP Incorporation PBP->Crosslinked_PG

Peptidoglycan biosynthesis and BDL incorporation pathway.

Experimental_Workflow A 1. Bacterial Culture (Logarithmic Growth) B 2. Add this compound (Pulse Labeling) A->B C 3. Wash to Remove Excess BDL B->C D 4. Fixation (e.g., PFA) C->D E 5. Blocking (e.g., BSA) D->E F 6. Staining with Fluorescent Streptavidin E->F G 7. Wash to Remove Unbound Streptavidin F->G H 8. Fluorescence Microscopy (Image Acquisition) G->H I 9. Image Analysis (Tracking Cell Division) H->I

Experimental workflow for tracking bacterial cell division.

Logical_Relationship cluster_0 Labeling & Detection cluster_1 Biological Process BDL Biotin-D-lysine (BDL) PG Peptidoglycan (PG) BDL->PG Incorporation Streptavidin Fluorescent Streptavidin PG->Streptavidin Binding Fluorescence Fluorescence Signal Streptavidin->Fluorescence Emission CellDivision Cell Division Fluorescence->CellDivision Visualizes PG_Synthesis PG Synthesis CellDivision->PG_Synthesis Requires

Logical relationship of the labeling and detection process.

Application Notes and Protocols for the Synthesis of Custom Peptides with Biotinylated-D-lysine TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed guide for the synthesis, purification, and application of custom peptides incorporating Biotinylated-D-lysine. The inclusion of D-lysine enhances peptide stability against enzymatic degradation, making these molecules valuable tools in various research and drug development contexts.

Introduction

Biotinylated peptides are indispensable reagents for studying protein-protein interactions, receptor-ligand binding, and for the development of targeted therapeutics and diagnostics. The high-affinity interaction between biotin (B1667282) and avidin (B1170675) or streptavidin allows for efficient purification, immobilization, and detection.[1] The incorporation of D-amino acids, such as D-lysine, significantly increases the peptide's resistance to proteases, prolonging its in-vivo half-life and biological activity.[2]

This document outlines the solid-phase peptide synthesis (SPPS) of a custom peptide containing Biotinylated-D-lysine, its subsequent purification and characterization, and provides protocols for its application in kinase assays and protein-protein interaction studies.

Data Presentation

Table 1: Typical Yield and Purity of a Model Biotinylated D-lysine Peptide
Synthesis StageParameterTypical ValueMethod of Analysis
Crude PeptideYield70-85%Gravimetric
Crude PeptidePurity50-70%RP-HPLC
Purified PeptideYield20-40%Gravimetric
Purified PeptidePurity>95%RP-HPLC
Final ProductIdentity ConfirmationExpected Mass ± 1 DaMass Spectrometry (ESI-MS)
Table 2: Recommended Peptide Purity for Various Applications
Purity LevelRecommended Applications
>80%Polyclonal antibody production, non-quantitative enzyme-substrate studies.
>95%In vitro bioassays, quantitative receptor-ligand interaction studies, ELISA standards.[3]
>98%In vivo studies, clinical trials, structural studies (NMR, X-ray crystallography).[3]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Biotinylated-D-lysine Peptide

This protocol details the manual synthesis of a model biotinylated peptide using Fmoc/tBu chemistry.

1. Resin Preparation:

  • Swell Rink Amide resin (0.5-0.8 mmol/g) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 20% piperidine (B6355638) in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Repeat the 20% piperidine in DMF treatment for 15 minutes.

  • Wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).

3. Amino Acid Coupling:

  • In a separate tube, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Add DI(S)PEA (6 eq.) and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate for 1-2 hours at room temperature.

  • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Wash the resin as described in step 2.

4. Coupling of Fmoc-D-Lys(Biotin)-OH:

  • Follow the general amino acid coupling protocol (step 3) for incorporating Fmoc-D-Lys(Biotin)-OH. Due to its lower solubility, it is recommended to dissolve Fmoc-D-Lys(Biotin)-OH in a minimal amount of DMSO before adding DMF.

5. Final Fmoc Deprotection:

  • After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.

6. Cleavage and Deprotection:

  • Wash the resin with DCM and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

  • Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate for 2-3 hours at room temperature.[4]

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification and Characterization

1. Purification by Reverse-Phase HPLC (RP-HPLC):

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724)/water with 0.1% TFA).

  • Purify the peptide using a preparative C18 RP-HPLC column.

  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 5-65% acetonitrile over 60 minutes.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final product as a TFA salt.

2. Characterization by Mass Spectrometry:

  • Dissolve a small amount of the lyophilized peptide in a suitable solvent.

  • Analyze by Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the synthesized peptide. The observed mass should be within ±1 Da of the calculated theoretical mass.

Application Notes

Application 1: Kinase Assay Using a Biotinylated-D-lysine Peptide Substrate

Biotinylated peptides are excellent substrates for kinase assays, allowing for easy separation of the phosphorylated product from the reaction mixture.

1. Kinase Reaction:

  • Set up the kinase reaction in a microplate well containing kinase buffer, ATP, the biotinylated peptide substrate, and the kinase enzyme.

  • For inhibitor screening, pre-incubate the kinase with the test compound before adding the ATP and peptide substrate.

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

2. Detection of Phosphorylation:

  • Stop the reaction by adding EDTA.

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate to capture the biotinylated peptide.

  • Wash the plate to remove non-bound components, including ATP and the kinase.

  • Add a phosphorylation-specific antibody conjugated to an enzyme (e.g., HRP).

  • After incubation and washing, add a suitable substrate for the enzyme and measure the signal (e.g., absorbance or fluorescence). The signal intensity is proportional to the extent of peptide phosphorylation.

Application 2: Protein-Protein Interaction Study via Pull-Down Assay

Biotinylated peptides can be used as bait to identify and isolate interacting proteins from cell lysates.

1. Immobilization of Biotinylated Peptide:

  • Incubate the biotinylated D-lysine peptide with streptavidin-conjugated magnetic beads in a binding buffer for 1 hour at 4°C with gentle rotation.

  • Wash the beads to remove any unbound peptide.

2. Pull-Down:

  • Incubate the peptide-conjugated beads with cell lysate for 2-4 hours or overnight at 4°C.

  • Wash the beads extensively with wash buffer to remove non-specific binding proteins.

3. Elution and Analysis:

  • Elute the bound proteins from the beads using an elution buffer (e.g., high salt, low pH, or SDS-PAGE loading buffer).

  • Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting with an antibody against the suspected interacting protein. For identification of unknown interactors, the eluted proteins can be analyzed by mass spectrometry.[5][6][7]

Mandatory Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification & Characterization cluster_application Applications resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling Amino Acid Coupling deprotection1->coupling biotin_coupling Fmoc-D-Lys(Biotin) Coupling coupling->biotin_coupling deprotection2 Final Deprotection biotin_coupling->deprotection2 cleavage Cleavage & Precipitation deprotection2->cleavage hplc RP-HPLC Purification cleavage->hplc Crude Peptide ms Mass Spectrometry hplc->ms lyophilization Lyophilization hplc->lyophilization kinase_assay Kinase Assay lyophilization->kinase_assay Purified Peptide pull_down Pull-down Assay lyophilization->pull_down Purified Peptide

Caption: Workflow for the synthesis and application of biotinylated D-lysine peptides.

signaling_pathway cluster_assay In Vitro Kinase Assay GPCR GPCR G_protein G Protein GPCR->G_protein Biotinylated Ligand (Antagonist/Agonist) Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A Second_Messenger->PKA Substrate Substrate Protein PKA->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response Biotin_Peptide Biotinylated-D-Lysine Peptide Substrate PKA_assay PKA Biotin_Peptide->PKA_assay Phospho_Peptide Phosphorylated Biotinylated Peptide PKA_assay->Phospho_Peptide ATP -> ADP

Caption: GPCR signaling pathway and the role of biotinylated peptides in kinase assays.

References

Application Notes and Protocols: Enzymatic Incorporation of Biotinylated-D-lysine TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in life sciences research, enabling highly sensitive detection and purification of proteins and other biomolecules. While chemical biotinylation methods targeting primary amines are widely used, they often result in a heterogeneous population of labeled molecules. Enzymatic biotinylation offers a superior alternative, providing site-specific and uniform labeling. This document details the enzymatic incorporation of Biotinylated-D-lysine (BDL), a biotin conjugate of the D-isomer of lysine, into bacterial peptidoglycan (PG) precursors.[1][2]

This method leverages the promiscuous transpeptidase activity of certain bacterial enzymes, notably Staphylococcus aureus Penicillin-Binding Protein 4 (PBP4).[3][4] PBP4 can utilize BDL as a substrate to label lipid-linked PG precursors, such as Lipid I and Lipid II, both in vitro and in cellular contexts.[3][5] This chemoenzymatic labeling strategy provides a powerful tool for studying PG biosynthesis, a critical pathway for bacterial cell wall formation and a key target for antibiotic development. The ability to specifically tag and detect these low-abundance lipid intermediates allows for sensitive assays to screen for inhibitors of PG synthesis and to investigate the mechanisms of antibiotic resistance.[4][5][6]

Applications

  • Studying Peptidoglycan Biosynthesis: Enables the detection and quantification of Lipid I and Lipid II, key intermediates in the bacterial cell wall synthesis pathway.[3]

  • High-Throughput Screening for Antibiotics: Provides a sensitive method for identifying compounds that inhibit various stages of peptidoglycan synthesis.

  • Investigating Mechanisms of Antibiotic Resistance: Allows for the characterization of enzymes involved in cell wall modification and resistance to β-lactam antibiotics.[7]

  • Probing Enzyme Activity: Can be used as a tool to study the substrate specificity and kinetics of transpeptidases like PBP4.[3]

Quantitative Data Summary

The enzymatic incorporation of Biotinylated-D-lysine allows for the sensitive detection and relative quantification of peptidoglycan precursors. The following table summarizes representative quantitative findings from studies utilizing this technique.

AnalyteBacterial SpeciesExperimental ConditionFold Increase in DetectionReference
Lipid IIBacillus subtilisTreatment with vancomycin (B549263) (20 min)30-fold[5]
Lipid IIStaphylococcus aureusTreatment with moenomycinSignificant accumulation[5]

Signaling Pathway: Peptidoglycan Biosynthesis

The enzymatic incorporation of Biotinylated-D-lysine targets the bacterial peptidoglycan (PG) biosynthesis pathway. This essential process involves the synthesis of PG precursors in the cytoplasm, their transport across the cell membrane, and their subsequent polymerization and cross-linking to form the rigid cell wall. The diagram below provides a simplified overview of this pathway, highlighting the step where PBP4 incorporates Biotin-D-lysine into the lipid intermediates.

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc->UDP_MurNAc_pentapeptide MurC-F MraY MraY UDP_MurNAc_pentapeptide->MraY Lipid_I Lipid I MraY->Lipid_I Undecaprenyl phosphate MurG MurG Lipid_II Lipid II MurG->Lipid_II Flippase MurJ (Flippase) Flippase->Lipid_II Translocation Lipid_I->MurG PBP4 PBP4 Lipid_I->PBP4 Lipid_II->Flippase Lipid_II->PBP4 PBP_transglycosylase PGT Lipid_II->PBP_transglycosylase Polymerization BDL_Lipid_I Biotinylated Lipid I PBP4->BDL_Lipid_I BDL_Lipid_II Biotinylated Lipid II PBP4->BDL_Lipid_II BDL Biotin-D-lysine BDL->PBP4 PG Peptidoglycan PBP_transpeptidase TP PG->PBP_transpeptidase Cross-linking PBP_transglycosylase->PG PBP_transpeptidase->PG

Caption: Overview of the bacterial peptidoglycan biosynthesis pathway.

Experimental Workflow

The general workflow for the enzymatic labeling of peptidoglycan precursors with Biotinylated-D-lysine and subsequent detection is outlined below. This process involves the extraction of lipid intermediates from bacterial cells, followed by an in vitro labeling reaction with purified PBP4 and BDL, and finally, detection by Western blot.

Experimental_Workflow start Start: Bacterial Culture (e.g., S. aureus) antibiotic_treatment Antibiotic Treatment (Optional, to accumulate precursors) start->antibiotic_treatment lipid_extraction Lipid Extraction (e.g., Chloroform/Methanol) antibiotic_treatment->lipid_extraction in_vitro_labeling In Vitro Biotinylation Reaction lipid_extraction->in_vitro_labeling sds_page SDS-PAGE in_vitro_labeling->sds_page western_blot Western Blot Transfer (PVDF membrane) sds_page->western_blot detection Detection with Streptavidin-HRP and Chemiluminescence western_blot->detection end End: Quantified Signal detection->end PBP4 Purified S. aureus PBP4 BDL Biotin-D-lysine (BDL) Lipid_Extract Lipid Extract in DMSO Buffer Reaction Buffer

Caption: Workflow for chemoenzymatic labeling of lipid-linked PG precursors.

Experimental Protocols

Protocol 1: In Vitro Biotinylation of Lipid-Linked Peptidoglycan Precursors

This protocol describes the chemoenzymatic labeling of Lipid I and Lipid II from a bacterial lipid extract using purified S. aureus PBP4 and Biotinylated-D-lysine TFA.

Materials:

  • Purified S. aureus PBP4 enzyme

  • This compound (BDL)

  • Bacterial lipid extract containing Lipid I and/or Lipid II, dissolved in DMSO

  • Reaction Buffer: 12.5 mM HEPES (pH 7.5), 2 mM MnCl₂, 250 µM Tween-80

  • 2x SDS-PAGE loading buffer

  • 4-20% gradient polyacrylamide gels

  • PVDF membrane

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Deionized water

  • Standard laboratory equipment for SDS-PAGE and Western blotting

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the following components:

      • Purified S. aureus PBP4 to a final concentration of 4 µM.

      • Biotinylated-D-lysine (BDL) to a final concentration of 3 mM.

      • Reaction buffer.

    • Add 2 µL of the lipid extract dissolved in DMSO.

    • Adjust the total reaction volume to 10 µL with reaction buffer. The final DMSO concentration should be 20%.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1 hour.[5]

  • Quenching the Reaction:

    • Stop the reaction by adding 10 µL of 2x SDS-PAGE loading buffer.

  • SDS-PAGE and Western Blotting:

    • Load 3 µL of the final mixture onto a 4-20% gradient polyacrylamide gel.

    • Run the gel at 200 V for approximately 40 minutes.

    • Transfer the separated products to a PVDF membrane using a standard Western blot transfer protocol.

  • Detection:

    • Block the PVDF membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a streptavidin-HRP conjugate (e.g., 1:10,000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane extensively with TBST.

    • Apply a chemiluminescent HRP substrate and visualize the biotinylated lipid precursors using an appropriate imaging system. BDL-labeled Park's nucleotide (a cytoplasmic precursor) will not transfer to the membrane and will not be detected.[5]

Protocol 2: Accumulation and Extraction of Lipid II from S. aureus

This protocol describes the treatment of S. aureus with an antibiotic to accumulate Lipid II, followed by extraction of the cellular lipids.

Materials:

  • S. aureus culture

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Moenomycin (or other antibiotic that leads to Lipid II accumulation)

  • Chloroform

  • Methanol

  • Centrifuge and appropriate tubes

Procedure:

  • Bacterial Culture and Treatment:

    • Grow a 2 mL culture of S. aureus to the desired growth phase (e.g., mid-logarithmic phase).

    • Treat the culture with moenomycin at a concentration of 2x the Minimum Inhibitory Concentration (MIC) (e.g., 0.6 µg/mL for some strains) for a specified time (e.g., 10-20 minutes).[5]

  • Cell Harvesting:

    • Harvest the bacterial cells by centrifugation.

  • Lipid Extraction:

    • Resuspend the cell pellet in a small volume of water.

    • Perform a lipid extraction using a chloroform/methanol mixture (e.g., a 1:2:0.8 ratio of chloroform:methanol:water, followed by phase separation).

    • Collect the organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen or in a vacuum concentrator.

  • Preparation for Biotinylation:

    • Dissolve the dried lipid extract in a small volume of DMSO for use in Protocol 1.

Troubleshooting

  • No or weak signal:

    • Confirm the activity of the purified PBP4 enzyme.

    • Ensure the lipid extraction was successful and that the extract contains the precursors. Running a control reaction with a known amount of purified Lipid II can be helpful.

    • Optimize the concentration of PBP4 and BDL.

    • Increase the incubation time for the biotinylation reaction.

  • High background:

    • Ensure adequate blocking and washing steps during the Western blot procedure.

    • Reduce the concentration of the streptavidin-HRP conjugate.

    • Confirm that the BDL-labeled Park's nucleotide is not being detected, as it should remain in the gel.[5]

Conclusion

The enzymatic incorporation of this compound using S. aureus PBP4 is a highly specific and sensitive method for labeling and detecting bacterial peptidoglycan precursors. This technique provides researchers with a valuable tool to investigate the intricate process of bacterial cell wall biosynthesis and to discover novel antibacterial agents. The detailed protocols and workflows presented in these application notes offer a comprehensive guide for the successful implementation of this powerful technology in a research setting.

References

Application Notes and Protocols for In Situ Labeling of Bacterial Cell Walls using Biotinylated-D-lysine TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall, a unique and essential structure, is a prime target for antimicrobial agents. Understanding its synthesis and dynamics is crucial for the development of new therapeutics. In situ labeling techniques provide a powerful tool to visualize and study the intricate processes of cell wall assembly in living bacteria. Biotinylated-D-lysine TFA is a valuable chemical probe that can be metabolically incorporated into the peptidoglycan (PG) of many bacterial species. This allows for the subsequent detection and analysis of sites of active cell wall synthesis and remodeling.

This document provides detailed application notes and protocols for the use of this compound in the in situ labeling of bacterial cell walls.

Principle of the Method

The incorporation of Biotinylated-D-lysine is facilitated by the promiscuous nature of bacterial transpeptidases, particularly penicillin-binding proteins (PBPs) and L,D-transpeptidases. These enzymes, which are responsible for cross-linking the peptide side chains of peptidoglycan, can recognize and incorporate D-amino acids, including D-lysine with a biotin (B1667282) modification, into the cell wall structure. This process effectively tags areas of new peptidoglycan synthesis. The biotin moiety can then be detected with high specificity and sensitivity using streptavidin conjugates, enabling a variety of downstream applications.

Data Presentation

Table 1: Recommended Starting Concentrations and Incubation Times for Bacterial Cell Wall Labeling

Disclaimer: The following quantitative data is compiled from studies using fluorescently labeled D-amino acids, which are analogous to Biotinylated-D-lysine. Optimal conditions for this compound may vary and should be determined empirically for each bacterial species and experimental setup.

Bacterial Species (Example)Probe Concentration (µM)Incubation TimeNotes
Escherichia coli (Gram-negative)250 - 50030 seconds to 4 hoursShorter incubation times are suitable for rapidly growing cells to visualize active growth zones.
Bacillus subtilis (Gram-positive)250 - 50020 minutes to overnightLonger incubation may be required for uniform labeling of the cell wall.
Staphylococcus aureus100 - 5004 hours to overnightMethicillin-sensitive and -resistant strains have been successfully labeled.[1]
General Recommendation100 - 1000Varies (minutes to hours)Higher concentrations (up to 2-3 mM) may increase the signal-to-background ratio, but potential toxicity should be assessed.[2]
Table 2: Typical Parameters for Streptavidin-Based Detection
Detection ReagentWorking ConcentrationIncubation TimeBuffer System
Streptavidin-HRP1:100 to 1:1000 dilution20 - 60 minutesTBS or PBS with a blocking agent (e.g., BSA or non-fat dry milk)
Streptavidin-Fluorophore Conjugate0.5 - 10 µg/mL30 - 60 minutesPBS or other suitable buffer

Experimental Protocols

Protocol 1: In Situ Labeling of Bacterial Cell Walls with this compound

Materials:

  • This compound salt

  • Bacterial culture in appropriate growth medium

  • Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)

  • Fixative solution (e.g., 4% paraformaldehyde or 70% ethanol)

  • Microcentrifuge and tubes

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

  • Bacterial Cell Culture:

    • Grow the bacterial species of interest to the desired growth phase (e.g., mid-logarithmic phase) in the appropriate liquid culture medium.

  • Labeling Reaction:

    • Add the this compound stock solution to the bacterial culture to achieve the desired final concentration (refer to Table 1 for starting recommendations).

    • Incubate the culture under normal growth conditions for the desired labeling duration (refer to Table 1). The incubation time can be varied to achieve either pulse-labeling of active growth zones or uniform labeling of the entire cell wall.

  • Cell Harvesting and Fixation:

    • Harvest the labeled bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).

    • Wash the cell pellet twice with PBS or TBS to remove unincorporated this compound.

    • Resuspend the cell pellet in the fixative solution and incubate for the appropriate time (e.g., 20 minutes for paraformaldehyde, 10 minutes for ethanol).

    • Wash the fixed cells twice with PBS or TBS.

  • Storage:

    • The biotinylated and fixed cells can be stored at 4°C for a short period or in a glycerol (B35011) stock at -80°C for long-term storage before proceeding to detection.

Protocol 2: Detection of Biotinylated Bacterial Cell Walls using Streptavidin-HRP and a Chromogenic Substrate

Materials:

  • Biotinylated and fixed bacterial cells (from Protocol 1)

  • Blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)

  • Streptavidin-HRP conjugate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Chromogenic HRP substrate (e.g., TMB, DAB)

  • Microscope slides and coverslips

  • Microscope with bright-field imaging capabilities

Procedure:

  • Cell Permeabilization (Optional, for intracellular targets):

    • If necessary, permeabilize the fixed cells with a suitable agent (e.g., lysozyme (B549824) for Gram-positive bacteria, Triton X-100 for Gram-negative bacteria).

  • Blocking:

    • Resuspend the fixed cells in blocking buffer and incubate for 30-60 minutes at room temperature with gentle agitation. This step minimizes non-specific binding of the streptavidin conjugate.

  • Streptavidin-HRP Incubation:

    • Dilute the Streptavidin-HRP conjugate in blocking buffer to the desired working concentration (refer to Table 2).

    • Pellet the blocked cells and resuspend them in the diluted Streptavidin-HRP solution.

    • Incubate for 20-60 minutes at room temperature with gentle agitation, protected from light.[3]

  • Washing:

    • Pellet the cells and wash them three times with wash buffer to remove unbound Streptavidin-HRP.

  • Chromogenic Detection:

    • Prepare the chromogenic HRP substrate according to the manufacturer's instructions.

    • Resuspend the washed cells in the substrate solution and incubate until a color change is observed.

    • Stop the reaction according to the substrate protocol (e.g., by adding a stop solution or by washing with water).

  • Microscopy:

    • Mount a small volume of the cell suspension on a microscope slide with a coverslip.

    • Observe the cells under a bright-field microscope. Labeled cells will exhibit a colored precipitate.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_labeling Labeling cluster_processing Processing cluster_detection Detection prep_reagents Prepare Reagents (Biotin-D-lysine, Buffers) add_biotin Add Biotin-D-lysine to Culture prep_reagents->add_biotin grow_culture Grow Bacterial Culture grow_culture->add_biotin incubate Incubate add_biotin->incubate harvest Harvest Cells (Centrifugation) incubate->harvest wash1 Wash harvest->wash1 fix Fix Cells wash1->fix wash2 Wash fix->wash2 block Block wash2->block add_streptavidin Add Streptavidin Conjugate block->add_streptavidin wash3 Wash add_streptavidin->wash3 detect Detect Signal (e.g., Microscopy) wash3->detect

Caption: Experimental workflow for in situ labeling of bacterial cell walls.

mechanism_of_incorporation cluster_cell_wall Bacterial Cell Wall Synthesis lipid_ii Lipid II with Pentapeptide pbp Transpeptidase (PBP) lipid_ii->pbp 1. Binding labeled_pg Biotin-labeled Peptidoglycan pbp->labeled_pg 2. Transpeptidation (incorporation) bdl Biotinylated-D-lysine bdl->pbp Substrate

Caption: Mechanism of Biotinylated-D-lysine incorporation into peptidoglycan.

References

Application Notes and Protocols: Biotinylated-D-lysine TFA in Antibiotic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylated-D-lysine TFA (BDL) has emerged as a powerful chemical probe in the field of antibiotic development, particularly for assays targeting bacterial cell wall biosynthesis. Its unique structure allows it to be incorporated into the peptidoglycan (PG) precursors, Lipid I and Lipid II, by the promiscuous transpeptidase activity of Penicillin-Binding Protein 4 (PBP4) in Staphylococcus aureus and other bacteria. This biotin (B1667282) tag serves as a versatile handle for the detection, quantification, and isolation of these critical intermediates, providing a valuable tool for high-throughput screening of antibiotics that inhibit cell wall synthesis and for studying the mechanisms of action of novel antibacterial agents.

These application notes provide a comprehensive overview of the utility of this compound in antibiotic research, including detailed experimental protocols and data interpretation guidelines.

Principle of Application

The core application of this compound revolves around its enzymatic incorporation into the pentapeptide stem of peptidoglycan precursors. PBP4, a low-molecular-weight penicillin-binding protein, catalyzes the exchange of the terminal D-alanine of Lipid I and Lipid II with BDL. The resulting biotinylated precursors can then be readily detected and quantified using streptavidin-based affinity reagents, such as streptavidin-HRP conjugates for Western blotting or streptavidin-coated plates for ELISA-based assays.

This labeling strategy enables researchers to:

  • Monitor the accumulation of PG precursors: Inhibition of enzymes downstream of Lipid I and Lipid II synthesis leads to an accumulation of these precursors, which can be quantified using the BDL labeling method.

  • Screen for inhibitors of PG biosynthesis: The assay can be adapted for a high-throughput format to screen compound libraries for molecules that disrupt the PG synthesis pathway.

  • Elucidate the mechanism of action of antibiotics: By observing the specific PG precursor that accumulates, researchers can infer the enzymatic step that is inhibited by a particular antibiotic.

Key Applications and Experimental Protocols

Application 1: In Vitro Labeling of Peptidoglycan Precursors

This protocol describes the in vitro labeling of Lipid I and Lipid II with this compound using purified S. aureus PBP4.

Materials:

  • This compound (BDL)

  • Purified S. aureus PBP4

  • Purified Lipid I or Lipid II

  • Reaction Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂

  • Quenching Solution: 10% SDS

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Nitrocellulose membrane

  • SDS-PAGE apparatus and reagents

  • Western blot apparatus

Protocol:

  • Set up the labeling reaction in a microcentrifuge tube:

    • Lipid I or Lipid II (1-5 µM)

    • This compound (100 µM)

    • Purified PBP4 (1 µM)

    • Reaction Buffer to a final volume of 50 µL.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Quench the reaction by adding 5 µL of 10% SDS and heating at 95°C for 5 minutes.

  • Spot 1-2 µL of the quenched reaction onto a nitrocellulose membrane.

  • Allow the membrane to air dry completely.

  • Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Incubate the membrane with streptavidin-HRP conjugate (diluted in TBST with 5% non-fat milk) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.

  • Detect the signal using a chemiluminescence imager.

Application 2: Detection of Cellular Peptidoglycan Precursor Accumulation

This protocol details a whole-cell assay to detect the accumulation of Lipid I and Lipid II in S. aureus following treatment with antibiotics that inhibit cell wall synthesis.

Materials:

  • Staphylococcus aureus culture (e.g., strain Newman)

  • Tryptic Soy Broth (TSB)

  • Antibiotics of interest (e.g., fosfomycin, vancomycin, oxacillin)

  • This compound (BDL)

  • Purified S. aureus PBP4

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100

  • Lysostaphin (B13392391)

  • Reaction Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂

  • Streptavidin-HRP conjugate and detection reagents

  • Western blot supplies

Protocol:

  • Grow S. aureus to mid-log phase (OD₆₀₀ ≈ 0.5) in TSB.

  • Treat the bacterial culture with the antibiotic of interest at a concentration known to inhibit growth (e.g., 2x MIC) for a defined period (e.g., 30-60 minutes). Include an untreated control.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Wash the cell pellet once with phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in Lysis Buffer containing lysostaphin (10 µg/mL) and incubate at 37°C for 30 minutes to lyse the cells.

  • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 15 minutes to pellet the cell debris.

  • Transfer the supernatant (containing the PG precursors) to a new tube.

  • Set up the labeling reaction:

    • Cell lysate (adjust to a consistent total protein concentration)

    • This compound (100 µM)

    • Purified PBP4 (1 µM)

    • Reaction Buffer to a final volume of 100 µL.

  • Incubate, quench, and perform dot blot or Western blot analysis as described in Application 1.

Data Presentation and Interpretation

Quantitative data from these assays can be used to compare the efficacy of different antibiotics or to determine the kinetic parameters of PBP4.

Table 1: Kinetic Parameters of S. aureus PBP4 with a Model Substrate

SubstrateKm (mM)Vmax (mM min-1 g-1)kcat/Km (s-1 mM-1)
Ac₂-L-Lys-D-Ala-D-Ala2.43 ± 0.450.005 ± 0.00030.0157 ± 0.0012

Table 2: Minimum Inhibitory Concentrations (MIC) of Antibiotics Targeting Peptidoglycan Synthesis in S. aureus

The following table provides representative MIC values for common antibiotics that inhibit peptidoglycan synthesis. While these values were not determined using a BDL-based assay, they serve as a reference for designing precursor accumulation experiments. The accumulation of PG precursors detected by BDL labeling is expected to be significant at or above these MIC values.

AntibioticTargetRepresentative MIC (µg/mL) for Susceptible S. aureus
Fosfomycin MurA0.5 - 4
Vancomycin D-Ala-D-Ala terminus of Lipid II0.5 - 2
Oxacillin Penicillin-Binding Proteins (PBPs)≤ 2

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes and workflows involving this compound.

Peptidoglycan_Precursor_Labeling cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular Space UDP_MurNAc_pp UDP-MurNAc-pentapeptide Lipid_I Lipid I UDP_MurNAc_pp->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG BDL_Lipid_II Biotinylated Lipid II Lipid_II->BDL_Lipid_II BDL Biotinylated-D-lysine (BDL) BDL->BDL_Lipid_II PBP4 PBP4 PBP4->BDL_Lipid_II Detection Detection (Streptavidin-HRP) BDL_Lipid_II->Detection

Caption: Enzymatic labeling of Lipid II with Biotinylated-D-lysine.

Antibiotic_Screening_Workflow start Start: S. aureus Culture treat Treat with Test Compounds start->treat control Untreated Control start->control lyse Lyse Cells treat->lyse control->lyse label_precursors Label Precursors with BDL and PBP4 lyse->label_precursors detect Detect Biotinylated Precursors (e.g., Dot Blot) label_precursors->detect quantify Quantify Signal detect->quantify analyze Analyze Data: Identify Hits (Increased Signal) quantify->analyze end End: Candidate Inhibitors analyze->end Logical_Relationship_BDL_Assay cluster_premise Assay Premise cluster_methodology Methodology cluster_conclusion Conclusion premise1 Inhibition of late-stage peptidoglycan synthesis premise2 Causes accumulation of Lipid I and Lipid II premise1->premise2 conclusion1 Increased signal correlates with precursor accumulation premise2->conclusion1 Therefore method1 BDL is incorporated into Lipid I/II by PBP4 method2 Biotin tag allows for sensitive detection method1->method2 method2->conclusion1 Enables conclusion2 Identifies compounds that inhibit peptidoglycan biosynthesis conclusion1->conclusion2

References

Troubleshooting & Optimization

Technical Support Center: Reducing Non-Specific Binding of Biotinylated-D-lysine TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address non-specific binding (NSB) issues encountered when using Biotinylated-D-lysine TFA.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background/non-specific binding with this compound?

High background is typically caused by the biotinylated probe or detection reagents binding to unintended sites. The primary causes include:

  • Electrostatic Interactions: The D-lysine component of the molecule carries a positive charge at neutral pH, which can lead to non-specific binding to negatively charged molecules and surfaces, such as nucleic acids or certain membrane components.[1]

  • Hydrophobic Interactions: The biotin (B1667282) moiety and other parts of the molecule can engage in non-specific hydrophobic interactions with proteins or plastic surfaces.[1][2]

  • Endogenous Biotin: Many tissues and cell lysates contain naturally biotinylated proteins (e.g., carboxylases) that will be detected by streptavidin-based reagents, leading to a false positive signal.[3][4][5]

  • Ineffective Blocking: Unoccupied binding sites on the solid support (e.g., microplate wells, membranes, beads) can capture the probe or detection reagents.

  • Detection Reagent Concentration: Excessively high concentrations of streptavidin-enzyme conjugates can lead to increased background binding.[6]

Q2: My negative control (without this compound) shows a high signal. What does this mean?

A high signal in a negative control that excludes the biotinylated probe points to an issue with the subsequent detection steps. The most likely causes are:

  • Endogenous Biotin: Your sample (tissue section, cell lysate) likely contains endogenous biotin-containing proteins that are being bound by the streptavidin-conjugate.[3][4]

  • Non-Specific Binding of Detection Reagents: The streptavidin-enzyme conjugate itself may be binding non-specifically to the sample or the solid phase.

To confirm the presence of endogenous biotin, you can run a control slide or well where the primary antibody/probe is omitted, but the streptavidin-conjugate is still applied.[3] If staining or a signal is observed, endogenous biotin is the likely culprit.

Q3: How can I block non-specific binding sites in my assay?

Blocking is a critical step to saturate unoccupied sites on the solid phase and in the sample, preventing the biotinylated probe or detection reagents from binding randomly. Effective blocking can be achieved by incubating with a solution containing a high concentration of a protein that does not interfere with the assay. Bovine Serum Albumin (BSA) is a commonly recommended blocking agent.[3][7] Increasing the blocking incubation time or changing the blocking agent can often resolve high background issues.

Q4: Are there specific blocking agents I should avoid when using a biotinylated probe?

Yes. Avoid using milk-based blockers (e.g., non-fat dry milk) as milk is a rich source of endogenous biotin and can interfere with the assay by binding to streptavidin reagents.[3][8] It is also advisable to use high-purity, IHC-grade BSA, as lower grades can sometimes contain contaminating biotin.[4]

Q5: How can I optimize my washing steps to reduce background?

Washing steps are essential for removing unbound reagents and reducing background.[7] To optimize washing:

  • Increase the Number of Washes: Increase the number of wash cycles between incubation steps.

  • Increase Wash Duration: Extend the time for each wash.

  • Add Detergent: Include a non-ionic detergent like Tween-20 (typically at 0.05% - 0.1%) in your wash buffer to help disrupt weak, non-specific interactions.[2][9]

  • Adjust Salt Concentration: Increasing the salt concentration (e.g., up to 1 M NaCl) in the wash buffer can help disrupt non-specific electrostatic interactions.[1][7]

Q6: Could the positive charge on the D-lysine be causing non-specific binding?

Yes, this is a significant possibility. The primary amine on the lysine (B10760008) side chain is protonated and positively charged at physiological pH. This can cause electrostatic attraction to negatively charged surfaces or biomolecules. To mitigate this, consider increasing the salt concentration (e.g., NaCl) of your binding and washing buffers. The salt ions will shield the charges and reduce these non-specific interactions.[1][2]

Q7: What is an avidin (B1170675)/biotin block and when should I use it?

An avidin/biotin block is a sequential treatment used to mask endogenous biotin in a sample. It is the most crucial step to perform if you suspect high background is due to endogenous biotin, especially in immunohistochemistry (IHC).[3][5] The procedure involves first incubating the sample with an avidin solution to saturate all endogenous biotin. This is followed by an incubation with a biotin solution to block any remaining biotin-binding sites on the applied avidin.[3]

Troubleshooting Guide

SymptomPotential Cause(s)Recommended Solution(s)
High background across the entire plate/membrane/slide, including controls. 1. Ineffective blocking. 2. Concentration of streptavidin-conjugate is too high. 3. Sub-optimal washing.1. Change blocking agent (e.g., to 3% BSA in PBS). Increase blocking time and/or temperature.[10] 2. Titrate the streptavidin-conjugate to determine the optimal concentration.[6] 3. Increase the number and duration of washes. Add 0.05% Tween-20 to the wash buffer.[10][7]
High background only in wells/sections containing biological samples. 1. Endogenous biotin in the sample. 2. Electrostatic or hydrophobic interactions of the probe with sample components.1. Perform a sequential avidin/biotin block prior to probe incubation.[3][4][5] 2. Increase the salt concentration (e.g., 150-500 mM NaCl) in the binding and wash buffers.[1][2] Include a non-ionic detergent (e.g., 0.05% Tween-20) in buffers.[2]
Inconsistent results between experiments. 1. Incomplete removal of excess, unbound biotinylated probe after labeling reaction. 2. Variability in blocking or washing procedures.1. If preparing your own probe, ensure thorough removal of unreacted biotin using dialysis or a desalting column.[11] 2. Standardize all incubation times, temperatures, and washing protocols. Use freshly prepared buffers.
Weak or no specific signal, but high background. 1. Blocking agent is masking the target site. 2. The concentration of the this compound probe is too low.1. Try a different blocking agent (e.g., switch from BSA to casein or a commercial blocking buffer).[6] 2. Optimize the concentration of the biotinylated probe through titration experiments.

Data on Common Blocking Strategies

Blocking AgentTypical ConcentrationMechanism of ActionBest ForConsiderations
Bovine Serum Albumin (BSA) 1-5% (w/v)Protein-based blocking; saturates non-specific protein binding sites.General use, ELISA, Western Blot, IHC.Use high-purity, biotin-free grades to avoid interference.[3][4]
Casein 1-5% (w/v) in TBS/PBSPhosphoprotein that provides effective blocking by coating surfaces.Western Blot, ELISA.Can sometimes mask certain epitopes; may contain endogenous biotin.
Normal Serum 5-10% (v/v)Blocks non-specific binding of secondary antibodies via endogenous immunoglobulins.IHC, assays with secondary antibodies.Serum should be from the same species as the host of the secondary antibody.[10]
Commercial Blocking Buffers Varies by Mfr.Often protein-based or protein-free proprietary formulations.General and specialized applications.Can offer higher sensitivity and lower background. Some are specifically formulated for biotin-avidin systems.
Avidin/Biotin Blocking Kits Per Mfr. ProtocolSequentially blocks endogenous biotin and then saturates the blocking avidin.Tissues and cell lysates with high endogenous biotin (e.g., kidney, liver).Essential for reducing false positives in biotin-rich samples.[3][4][5]

Experimental Protocols

Protocol 1: General Blocking and Washing Procedure

This protocol is a starting point for assays like ELISA or Western blotting.

  • Preparation of Blocking Buffer: Prepare a solution of 3% (w/v) high-purity, biotin-free BSA in Phosphate Buffered Saline with 0.05% Tween-20 (PBST).

  • Blocking Step: After immobilizing the target molecule, incubate the surface (e.g., microplate wells or membrane) with the blocking buffer. Ensure the entire surface is covered. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[12][8]

  • Washing: Decant the blocking buffer. Wash the surface 3-5 times with PBST for 5 minutes each time with gentle agitation.[8]

  • Probe Incubation: Dilute the this compound in the blocking buffer to the desired concentration and proceed with the incubation step.

  • Post-Probe Washing: Repeat the washing step (Step 3) to remove unbound probe.

  • Detection: Incubate with the streptavidin-enzyme conjugate, diluted in blocking buffer.

  • Final Washes: Repeat the washing step (Step 3) to remove the unbound conjugate before adding the substrate.

Protocol 2: Standard Avidin/Biotin Blocking for Tissues/Lysates

This protocol is designed to block endogenous biotin before applying the biotinylated probe.[3]

  • Sample Preparation: Prepare tissue sections or cell samples according to your standard procedure (e.g., deparaffinization, rehydration, antigen retrieval).

  • Avidin Block: Apply an avidin solution (e.g., 0.1 mg/mL in PBS) to completely cover the sample. Incubate for 15 minutes at room temperature in a humidified chamber.

  • Rinse: Gently rinse the sample with PBS.

  • Biotin Block: Apply a biotin solution (e.g., 0.01 mg/mL in PBS) to cover the sample. Incubate for 15 minutes at room temperature. This step blocks the remaining binding sites on the avidin molecule applied in the previous step.

  • Rinse: Gently rinse the slide with PBS.

  • Proceed with Assay: The sample is now ready for the general blocking step (Protocol 1) and subsequent incubation with your this compound probe.

Visualizations

Troubleshooting_Workflow start High Background Observed with Biotinylated Probe control_check Run Control: No Biotinylated Probe, + Detection Reagent start->control_check cause_endobiotin Likely Cause: Endogenous Biotin or Non-specific Reagent Binding control_check->cause_endobiotin  Signal is High   cause_probe_nsb Likely Cause: Probe Non-Specific Binding control_check->cause_probe_nsb  Signal is Low   solution_endobiotin Solution: 1. Perform Avidin/Biotin Block 2. Titrate Detection Reagent cause_endobiotin->solution_endobiotin solution_probe_nsb Solution: 1. Optimize Blocking Buffer/Time 2. Increase Salt in Buffers 3. Add Detergent to Washes cause_probe_nsb->solution_probe_nsb

Caption: A logical workflow to troubleshoot high background in biotin-based assays.

Caption: Primary mechanisms of non-specific binding with this compound.

References

troubleshooting low signal with Biotinylated-D-lysine TFA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers experiencing low signal issues when using Biotinylated-D-lysine TFA in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during assays involving biotinylated molecules and provides actionable solutions.

Q1: I am seeing a very weak or no signal in my assay. What are the most common causes?

A weak or absent signal can stem from several factors. A systematic check of your protocol and reagents is the best approach.[1] Key areas to investigate include:

  • Inactive Reagents: Ensure your streptavidin-conjugate (e.g., Streptavidin-HRP) has not expired or lost activity. Avoid using sodium azide (B81097) in buffers with HRP conjugates, as it is a potent inhibitor.[1] Similarly, confirm your substrate is fresh and active.[1][2]

  • Incorrect Concentrations: The concentration of the this compound or the streptavidin-conjugate may be too low. Titrate these reagents to find the optimal concentration for your specific assay.[1][3]

  • Suboptimal Incubation Times: Incubation times for binding steps or signal development may be too short. Try extending the incubation periods as recommended by assay protocols.[2][3]

  • Blocking Buffer Issues: If you are using milk as a blocking agent, it may contain endogenous biotin (B1667282), which competes with your Biotinylated-D-lysine for binding to streptavidin.[1] Switch to a biotin-free blocking buffer such as Bovine Serum Albumin (BSA) or specialized commercial blockers.[1]

  • The Trifluoroacetate (B77799) (TFA) Salt: The "TFA" in your product name indicates it is a trifluoroacetate salt, which is a common artifact from the peptide synthesis and purification process.[4][5] TFA can interfere with biological assays by altering protein conformation, stability, and interactions, potentially inhibiting the binding required for signal generation.[4][5]

Q2: How can the Trifluoroacetic Acid (TFA) counter-ion be affecting my experiment?

Trifluoroacetic acid is used during peptide purification and forms a salt with the final product by binding to positively charged residues, such as the free amines on lysine (B10760008).[5] At concentrations as low as 10⁻⁸ to 10⁻⁷ M, TFA has been shown to reduce cell proliferation and can interfere with protein-protein interactions.[5] It can cause proteins to aggregate or destabilize, which could prevent your Biotinylated-D-lysine from binding to its target or prevent the streptavidin from recognizing the biotin.[4]

If you suspect TFA interference, consider exchanging the TFA salt for a more biologically compatible one, such as a hydrochloride (HCl) salt, through dialysis or buffer exchange before use in sensitive assays.

Q3: My signal is weak, but my negative controls are clean. How do I increase sensitivity?

When the background is low but the signal is weak, the issue lies in amplifying the specific signal.

  • Optimize Reagent Concentrations: Increase the concentration of your this compound and/or the streptavidin-HRP conjugate.[2][3] It is crucial to perform a titration to find the concentration that maximizes signal without increasing background.

  • Extend Incubation Times: Allow more time for the binding interactions to occur. You can try incubating the sample with the biotinylated probe overnight at 4°C.[2][3] Also, increase the substrate incubation time to allow for more robust signal development.[1]

  • Check Wash Steps: While essential for reducing background, overly stringent washing (e.g., high salt or detergent concentrations, too many washes) can dissociate your specific, low-affinity interactions.[1] Try reducing the number of washes or the stringency of the wash buffer.[1]

Q4: How do I know if the issue is with my Biotinylated-D-lysine probe or the detection system?

A positive control is essential to distinguish between a probe/binding problem and a detection problem.[1]

  • Test the Detection System: Add a known biotinylated positive control (e.g., biotinylated BSA) directly to your detection system (e.g., a streptavidin-coated plate or beads, followed by streptavidin-HRP and substrate). If you get a strong signal, your detection reagents are working correctly, and the problem likely lies with your this compound binding to its target.

  • Test the Probe: If the detection system works, the issue may be that the Biotinylated-D-lysine is not binding to its intended target. This could be due to TFA interference, incorrect buffer conditions (pH, salt), or a problem with the target protein itself.

Visualizing the Process and Problems

Diagrams can help clarify the experimental steps and potential points of failure.

G cluster_workflow General Biotin-Streptavidin Assay Workflow A 1. Immobilize Target (e.g., on a plate or bead) B 2. Add Biotinylated-D-lysine Binds to target A->B C 3. Wash Remove unbound lysine B->C D 4. Add Streptavidin-Enzyme (e.g., SA-HRP) C->D E 5. Wash Remove unbound conjugate D->E F 6. Add Substrate Enzyme converts substrate E->F G 7. Detect Signal (Colorimetric, Chemiluminescent, etc.) F->G

Caption: A typical workflow for a biotin-streptavidin-based assay.

G cluster_troubleshooting Troubleshooting Logic for Low Signal Start Low or No Signal Detected CheckDetection Run Positive Control (e.g., Biotin-BSA) Start->CheckDetection DetectionOK Detection System is OK CheckDetection->DetectionOK Signal OK DetectionBad Problem with SA-conjugate or Substrate CheckDetection->DetectionBad No Signal CheckBinding Is Biotinylated-D-lysine binding its target? DetectionOK->CheckBinding FixDetection Use Fresh Reagents DetectionBad->FixDetection BindingBad Binding is Inefficient CheckBinding->BindingBad No OptimizeAssay Optimize Concentrations, Incubation Times, Buffers BindingBad->OptimizeAssay CheckTFA Consider TFA Interference BindingBad->CheckTFA FixTFA Perform Buffer Exchange to remove TFA CheckTFA->FixTFA

Caption: A step-by-step flowchart for troubleshooting weak signals.

G cluster_interference Potential Mechanism of TFA Interference cluster_ideal Ideal Interaction cluster_blocked TFA Interference Lysine Biotin-D-Lysine Target Target Protein Lysine->Target Specific Binding TFA TFA- BindingSite TFA_ion TFA- Target_blocked Target Protein (Altered Conformation) TFA_ion->Target_blocked Non-specific interaction (destabilization) Lysine_ion Biotin-D-Lysine Lysine_ion->Target_blocked Binding Inhibited

Caption: How TFA counter-ions may disrupt target binding.

Quantitative Data: Biotin-Streptavidin Interaction Kinetics

The interaction between biotin and streptavidin is one of the strongest non-covalent bonds known in nature.[6] Understanding its kinetics can help set expectations for assay timing and stability. The rates can vary based on whether the biotin is free or conjugated to another molecule.[6][7]

ParameterDescriptionTypical Value RangeSource
K_D (Dissociation Constant) A measure of binding affinity; lower values indicate stronger binding.~10⁻¹⁴ to 10⁻¹⁵ M[6][7]
k_on (Association Rate) The rate at which the biotin-streptavidin complex forms.3.0 x 10⁶ to 4.5 x 10⁷ M⁻¹s⁻¹[7][8]
k_off (Dissociation Rate) The rate at which the biotin-streptavidin complex breaks apart; this is exceptionally slow.~10⁻⁶ to 10⁻⁴ s⁻¹[9]

Experimental Protocol: General Pull-Down Assay

This protocol provides a general framework for using this compound to pull down interacting proteins from a cell lysate. Optimization of probe concentration, lysate amount, and wash conditions is critical and should be performed for each specific system.[10][11]

1. Reagent Preparation

  • Lysis Buffer: (e.g., RIPA or IP Lysis Buffer) supplemented with protease and phosphatase inhibitors.

  • Binding/Wash Buffer: (e.g., PBS or TBS with 0.05% Tween-20). Adjust salt concentration (150-500 mM NaCl) to modulate stringency.[12]

  • This compound Probe: Reconstitute in an appropriate solvent (e.g., water or DMSO) to create a stock solution. If TFA interference is suspected, perform buffer exchange into your binding buffer.

  • Streptavidin-Coated Beads: Use agarose (B213101) or magnetic beads. Wash 2-3 times with Binding/Wash Buffer to remove preservatives and equilibrate.

2. Lysate Preparation & Pre-Clearing

  • Lyse cells on ice using your chosen Lysis Buffer.

  • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube.

  • (Optional but Recommended): To reduce non-specific binding from endogenous biotinylated proteins, pre-clear the lysate by incubating it with streptavidin-coated beads for 1 hour at 4°C.[12] Pellet the beads and use the supernatant for the pull-down.

3. Binding Step

  • Determine the optimal amount of protein lysate (e.g., 500 µg) and biotinylated probe (e.g., 200 pmol) for your experiment.[10]

  • In a microcentrifuge tube, combine the protein lysate, the biotinylated probe, and the binding buffer to a final volume of 200-500 µL.

  • Incubate with rotation for 1-2 hours at room temperature or overnight at 4°C to allow the biotinylated lysine to bind its target protein.

4. Capture of Biotinylated Complex

  • Add the pre-washed streptavidin beads to the lysate/probe mixture.

  • Incubate with rotation for 1 hour at room temperature or 2 hours at 4°C to allow the streptavidin beads to capture the biotinylated complex.

5. Washing

  • Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads).

  • Discard the supernatant.

  • Resuspend the beads in 1 mL of Wash Buffer. Rotate for 5 minutes at 4°C.

  • Repeat the wash step 3-5 times. To increase stringency and reduce non-specific binding, you can use a high-salt wash buffer (e.g., with 500 mM NaCl) for one of the intermediate washes.[12]

6. Elution and Analysis

  • After the final wash, remove all supernatant.

  • Elute the bound proteins from the beads by resuspending them in 2X SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis by Western blotting or mass spectrometry.

References

improving signal-to-noise ratio in Biotinylated-D-lysine TFA experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotinylated-D-lysine TFA experiments. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and improve the signal-to-noise ratio in their assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its common applications?

This compound is a chemical reagent used to introduce a biotin (B1667282) label onto molecules of interest through the amino group of D-lysine. The trifluoroacetate (B77799) (TFA) salt is a common counterion from the purification process. A primary application for this reagent is in studying bacterial peptidoglycan (PG) biosynthesis, where it can be incorporated into PG precursors, allowing for their detection and analysis.[1]

Q2: What are the main causes of a low signal-to-noise ratio in experiments using this compound?

A low signal-to-noise ratio is a frequent challenge and can stem from several factors:

  • High Background: This is often due to the non-specific binding of streptavidin or avidin (B1170675) conjugates to surfaces or other molecules in the sample.[2][3] Endogenous biotin in samples can also lead to high background.

  • Weak Signal: This can be caused by inefficient biotinylation, low abundance of the target molecule, or suboptimal detection conditions.

  • Cross-reactivity: The detection antibodies or streptavidin conjugates may cross-react with other molecules in the sample.[4]

Q3: Can the trifluoroacetic acid (TFA) salt in my Biotinylated-D-lysine reagent affect my experiment?

Residual TFA from peptide synthesis can be present in the sample.[5] While high concentrations of TFA can lower the pH and potentially interfere with binding interactions, in a well-buffered solution, the small amount of residual TFA is unlikely to be a major cause of a poor signal-to-noise ratio.[5] Some protocols even use a low concentration of TFA (0.1%) in elution buffers for biotinylated peptides, suggesting it does not completely disrupt the biotin-streptavidin interaction at that concentration.[6][7]

Q4: Is there a difference between using D-lysine versus L-lysine for biotinylation?

From a chemical perspective, the biotinylation reaction itself should be similar for both D- and L-lysine. However, the use of the D-amino acid can be advantageous in biological assays. Peptides and proteins containing D-amino acids are often more resistant to degradation by proteases, which can be beneficial when working with cell lysates or other biological samples that contain these enzymes.

Troubleshooting Guides

Problem 1: High Background Signal

High background can obscure your specific signal, leading to a poor signal-to-noise ratio. Here are some common causes and solutions:

Potential Cause Recommended Solution
Non-specific binding of streptavidin/avidin conjugates Optimize your blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, casein, and fish gelatin.[8] The choice of blocking buffer can be critical and may require empirical testing.[1] Consider using a commercially available blocking buffer optimized for biotin-streptavidin systems. Adding a non-ionic detergent like Tween-20 (0.05-0.1%) to your blocking and wash buffers can also help reduce non-specific binding.[9]
Endogenous biotin If you are working with cell or tissue lysates, they may contain endogenous biotin-containing proteins, which will be detected by streptavidin conjugates and contribute to high background. Pre-treat your sample with an avidin/biotin blocking kit to saturate endogenous biotin before adding your biotinylated probe.
Hydrophobic interactions Increase the salt concentration (e.g., up to 0.5 M NaCl) in your wash buffers to disrupt non-specific hydrophobic interactions.
Streptavidin conjugate concentration too high Titrate your streptavidin-HRP or other conjugate to determine the optimal concentration that provides a good signal with minimal background.[10]
Insufficient washing Increase the number and duration of wash steps after each incubation. Ensure that the wash buffer volume is sufficient to completely cover the surface of the well or membrane.[2][11]
Problem 2: Weak or No Signal

A weak or absent signal can be equally frustrating. Here’s how to troubleshoot this issue:

Potential Cause Recommended Solution
Inefficient biotinylation Ensure that the biotinylation reaction conditions (e.g., pH, temperature, incubation time, and molar ratio of biotin to target) are optimal. Verify the success of the biotinylation reaction using a dot blot or a similar method before proceeding with the full experiment.
Low abundance of the target molecule Consider using a signal amplification strategy. The Avidin-Biotin Complex (ABC) method or using streptavidin-poly-HRP conjugates can significantly enhance the signal.[12]
Suboptimal detection reagent concentration Titrate your streptavidin-HRP conjugate to find the optimal concentration. Using a concentration that is too low will result in a weak signal.[10]
Incorrect buffer conditions Ensure that the pH and composition of your buffers are compatible with all components of your assay, including the biotin-streptavidin interaction and the enzyme activity of your detection conjugate (e.g., HRP).
Degraded reagents Ensure that your this compound, streptavidin conjugates, and substrates are stored correctly and are not expired. Prepare fresh dilutions of your reagents before each experiment.

Data Presentation: Comparison of Common Blocking Buffers

Choosing the right blocking buffer is crucial for minimizing background and maximizing the signal-to-noise ratio. While the optimal blocker is application-dependent, the following table provides a general comparison of commonly used blocking agents.

Blocking Agent Typical Concentration Advantages Disadvantages Signal-to-Noise Ratio (Illustrative)
Bovine Serum Albumin (BSA) 1-5%Generally effective, compatible with most systems.Can contain endogenous biotin, which may interfere with the assay. Use biotin-free BSA if possible.+++
Non-Fat Dry Milk 2-5%Inexpensive and effective for many applications.Contains phosphoproteins and endogenous biotin, which can interfere with some assays. May mask some antigens.[1]++
Casein 1%Can provide lower background than milk or BSA. Recommended for biotin-avidin systems.[8]Can mask some epitopes.++++
Fish Gelatin 0.1-1%Less likely to cross-react with mammalian antibodies compared to BSA or milk.[8]May not be as effective as other blockers in all situations.+++
Commercial Blocking Buffers VariesOptimized formulations for specific applications, often protein-free and biotin-free.More expensive than individual components.+++++

Experimental Protocols

Protocol 1: General ELISA Protocol for Detection of a Biotinylated-D-lysine Labeled Peptide

This protocol provides a general workflow for an Enzyme-Linked Immunosorbent Assay (ELISA) to detect a biotinylated peptide.

  • Coating:

    • Dilute your capture antibody to an optimized concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., PBS, pH 7.4).

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times with wash buffer.

  • Sample Incubation:

    • Prepare serial dilutions of your Biotinylated-D-lysine labeled peptide sample in blocking buffer.

    • Add 100 µL of your samples and controls to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 5 times with wash buffer.

  • Detection:

    • Dilute streptavidin-HRP conjugate in blocking buffer to its optimal concentration (e.g., 1:1000 to 1:10,000).

    • Add 100 µL of the diluted conjugate to each well.

    • Incubate for 1 hour at room temperature, protected from light.

    • Wash the plate 5 times with wash buffer.

  • Substrate Development:

    • Prepare the HRP substrate (e.g., TMB) according to the manufacturer's instructions.

    • Add 100 µL of the substrate to each well.

    • Incubate for 15-30 minutes at room temperature, or until sufficient color development is observed.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Visualizations

experimental_workflow cluster_preparation Plate Preparation cluster_assay Assay Steps cluster_analysis Analysis Coating 1. Coat Plate with Capture Antibody Blocking 2. Block Non-specific Sites Coating->Blocking Sample 3. Add Biotinylated D-lysine Sample Blocking->Sample Detection 4. Add Streptavidin-HRP Conjugate Sample->Detection Substrate 5. Add HRP Substrate Detection->Substrate Readout 6. Measure Signal Substrate->Readout

Caption: ELISA workflow for Biotinylated-D-lysine detection.

troubleshooting_logic Start Experiment Start Problem Poor Signal-to-Noise Ratio? Start->Problem HighBg High Background? Problem->HighBg Yes LowSignal Weak Signal? Problem->LowSignal No OptimizeBlocking Optimize Blocking Buffer HighBg->OptimizeBlocking Yes OptimizeWashing Increase Wash Steps/Stringency HighBg->OptimizeWashing Yes TitrateStrep Titrate Streptavidin Conjugate HighBg->TitrateStrep Yes CheckBiotinylation Verify Biotinylation Efficiency LowSignal->CheckBiotinylation Yes SignalAmp Use Signal Amplification LowSignal->SignalAmp Yes CheckReagents Check Reagent Viability LowSignal->CheckReagents Yes Success Improved S/N Ratio OptimizeBlocking->Success OptimizeWashing->Success TitrateStrep->Success CheckBiotinylation->Success SignalAmp->Success CheckReagents->Success

Caption: Troubleshooting logic for poor signal-to-noise ratio.

References

Biotinylated-D-lysine TFA stability in different buffer conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, handling, and troubleshooting of experiments involving Biotinylated-D-lysine TFA.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, this compound powder or crystals should be stored at -20°C, sealed, and protected from moisture and light[1][2]. A stock solution can be stored at -80°C for up to six months or at -20°C for up to one month[1].

Q2: How should I prepare a stock solution of this compound?

It is recommended to dissolve this compound in a suitable solvent like water. For aqueous stock solutions, it is best practice to filter and sterilize it through a 0.22 μm filter before use[1].

Q3: Is this compound stable in aqueous buffers?

Q4: Can I heat-sterilize solutions containing this compound?

Biotin (B1667282) itself is stable at 100°C in moderately acid or neutral aqueous solutions, allowing for heat sterilization[3]. However, the stability of the entire this compound molecule under these conditions has not been explicitly documented. Therefore, sterile filtration is a safer alternative[1].

Stability Data Summary

Quantitative data on the stability of this compound in different buffer conditions (e.g., PBS, TRIS, HEPES at various pH values and temperatures) is not publicly available. Researchers are encouraged to perform their own stability assessments for their specific experimental conditions. A general protocol for such an assessment is provided below.

Buffer ConditionpHTemperatureKnown StabilityRecommendations
Solid Form N/A-20°CStableStore sealed, away from moisture and light[1][2].
Stock Solution Neutral-20°CUp to 1 monthUse within one month for optimal performance[1].
Stock Solution Neutral-80°CUp to 6 monthsRecommended for longer-term storage[1].
Working Dilutions VariesVariesNot specifiedPrepare fresh before each experiment.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments using this compound.

Problem: Inconsistent or low signal in binding assays.

  • Possible Cause 1: Degradation of this compound.

    • Solution: Ensure that the compound has been stored correctly at -20°C for the solid form and at -80°C for long-term stock solutions[1]. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.

  • Possible Cause 2: Insufficient incorporation or interaction.

    • Solution: Optimize the concentration of the biotinylated probe. You may need to try a 2- to 5-fold higher concentration[4]. Also, ensure that the binding conditions (e.g., incubation time, temperature, buffer composition) are optimal for the interaction you are studying.

Problem: High background or non-specific binding.

  • Possible Cause 1: Endogenous biotin in samples.

    • Solution: Tissues such as the liver, kidney, and brain have high levels of endogenous biotin which can cause background staining[5]. It is crucial to perform an avidin/biotin block prior to the addition of your biotinylated compound[5]. A control experiment omitting the primary antibody or biotinylated probe can help determine if endogenous biotin is the issue[5].

  • Possible Cause 2: Non-specific binding to surfaces or other proteins.

    • Solution: Add a non-ionic detergent like Tween-20 (e.g., 0.05%) to your buffers to reduce non-specific interactions[4]. Optimizing blocking buffers is also critical; avoid using milk as a blocking agent as it contains endogenous biotin[4].

Problem: Precipitation of the biotinylated compound.

  • Possible Cause 1: Buffer incompatibility.

    • Solution: A change in buffer conditions, such as a significant shift in pH or salt concentration, can lead to the precipitation of biotinylated proteins[6]. When changing buffers, consider a stepwise dialysis or buffer exchange to prevent sudden changes that can affect solubility[6].

  • Possible Cause 2: Over-biotinylation (if used in a labeling reaction).

    • Solution: While Biotinylated-D-lysine is a single molecule, if you are using it as a reagent to biotinylate other molecules, over-labeling can lead to precipitation[7]. It is important to control the molar ratio of the biotinylation reagent to the target molecule.

Experimental Protocols

Protocol: Assessment of this compound Stability in a Specific Buffer

This protocol provides a framework for researchers to determine the stability of this compound in their buffer of choice.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water) for which its stability is known[1].

  • Dilution in Test Buffers: Dilute the stock solution to the desired final concentration in your experimental buffers (e.g., PBS pH 6.4, 7.4, and 8.4).

  • Time-Point Incubation: Aliquot the solutions for different time points and incubation conditions (e.g., 4°C, room temperature, 37°C). The time points can range from 0 hours to several days depending on the experimental requirements.

  • Sample Storage: Store the aliquots for each time point at the chosen temperatures. At the end of each time point, freeze the sample at -80°C to halt any further degradation until analysis.

  • Analysis: The stability of this compound can be assessed by its ability to bind to streptavidin. A common method is a competitive binding assay.

    • Competitive ELISA: Coat a microplate with a known biotinylated protein (e.g., biotinylated BSA).

    • Incubate the aged this compound samples with a constant, limiting amount of streptavidin-HRP.

    • Add this mixture to the coated plate. The amount of streptavidin-HRP that binds to the plate is inversely proportional to the amount of active (non-degraded) this compound in the sample.

    • Develop the ELISA with a suitable substrate and measure the absorbance.

  • Data Analysis: Compare the results from the different time points and conditions to a standard curve generated with a freshly prepared sample of this compound. A decrease in the signal indicates degradation of the compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare fresh stock solution of this compound prep_buffers Prepare experimental buffers (e.g., PBS pH 6.4, 7.4, 8.4) prep_stock->prep_buffers dilute Dilute stock solution into each experimental buffer prep_buffers->dilute aliquot Aliquot samples for different time points and temperatures dilute->aliquot incubate Incubate at specified conditions (e.g., 4°C, RT, 37°C) aliquot->incubate freeze Freeze samples at -80°C after each time point incubate->freeze assay Perform competitive binding assay (e.g., competitive ELISA) freeze->assay data_analysis Analyze data and compare to a fresh standard assay->data_analysis

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_guide start Start Troubleshooting issue Identify the primary issue start->issue low_signal Inconsistent or Low Signal issue->low_signal Low Signal high_bg High Background issue->high_bg High Background precipitate Precipitation issue->precipitate Precipitation check_storage Check storage conditions and solution age low_signal->check_storage check_biotin Check for endogenous biotin (run control without probe) high_bg->check_biotin check_buffer Review buffer composition (pH, salt) precipitate->check_buffer optimize_conc Optimize probe concentration and binding conditions check_storage->optimize_conc add_block Add avidin/biotin block check_biotin->add_block Positive optimize_wash Optimize blocking and wash buffers (add Tween-20) check_biotin->optimize_wash Negative stepwise_exchange Perform stepwise buffer exchange check_buffer->stepwise_exchange

Caption: Troubleshooting decision tree for experiments with this compound.

References

preventing degradation of Biotinylated-D-lysine TFA stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Biotinylated-D-lysine TFA stock solutions.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during the storage and handling of this compound stock solutions.

Observed Issue Potential Cause Recommended Action
Reduced or loss of binding activity to streptavidin/avidin. 1. Degradation of the biotin (B1667282) moiety: This can occur via oxidation of the sulfur atom or hydrolysis of the ureido ring.[1][2][3][4][5] 2. Multiple freeze-thaw cycles: This can lead to degradation of the molecule.[6] 3. Improper storage temperature: Storage at temperatures above -20°C can accelerate degradation.[7][8][9]1. Prepare fresh stock solutions. 2. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[6][7] 3. Ensure storage at or below -20°C, with -80°C being optimal for long-term storage.[7][8][9] 4. Perform a stability check of your stock solution using the provided experimental protocols.
Precipitation observed in the stock solution upon thawing. 1. Poor solubility in the chosen solvent. 2. pH of the solution is near the isoelectric point of the molecule. 3. Concentration is too high. 1. Try dissolving the compound in a small amount of an organic solvent like DMSO or DMF before diluting with an aqueous buffer.[10][11] 2. Adjust the pH of the buffer. For many peptides, a slightly acidic pH of 5-6 is recommended for storage in solution.[8] 3. Prepare a more dilute stock solution.
Inconsistent experimental results between different batches of stock solution. 1. Variable levels of TFA counterions: TFA can interfere with biological assays.[12][13] 2. Inconsistent concentration due to improper dissolution or storage. 3. Degradation of older stock solutions. 1. For sensitive applications, consider exchanging the TFA counterion for acetate (B1210297) or hydrochloride.[12][14][15] 2. Ensure the lyophilized powder is fully dissolved before use. 3. Always use freshly prepared or properly stored and validated stock solutions.
Discoloration of the stock solution. Oxidation or other chemical degradation. Discard the stock solution and prepare a fresh one from solid material. Ensure proper storage conditions, including protection from light and use of degassed solvents if necessary.[7][8][9]

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound stock solutions?

For long-term storage, it is recommended to store this compound stock solutions at -80°C, which can be viable for up to six months.[7] For short-term storage, -20°C is suitable for up to one month.[7] To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.[6][7] The storage container should be sealed tightly to protect from moisture and light.[7][8][9]

2. What are the primary degradation pathways for this compound in solution?

The two main degradation pathways are:

  • Oxidation: The sulfur atom in the biotin ring is susceptible to oxidation, forming biotin sulfoxide.[1][3][5] This can be accelerated by exposure to air (oxygen) and certain metal ions.

  • Hydrolysis: The ureido ring of biotin can undergo hydrolysis, particularly at non-neutral pH.[2][4] Peptide bonds can also be susceptible to hydrolysis.

3. What solvent should I use to prepare my stock solution?

Sterile, deionized water is a suitable solvent for preparing aqueous stock solutions of this compound.[7] It is recommended to filter-sterilize the solution after preparation.[7] For compounds that are difficult to dissolve in water, a small amount of an organic solvent such as DMSO or DMF can be used to initially dissolve the solid, followed by dilution with the desired aqueous buffer.[10][11]

4. How does the TFA counterion affect my experiments?

Trifluoroacetic acid (TFA) is a residual from the synthesis and purification of the compound.[12][13] As a strong acid, it can lower the pH of your stock solution if unbuffered. Furthermore, TFA itself can interfere with certain biological assays, potentially affecting cell viability or enzyme activity.[12][13] For sensitive applications, it is advisable to either use a well-buffered final assay solution or perform a counterion exchange to replace TFA with a more biocompatible salt like acetate or hydrochloride.[12][13][14][15]

5. How can I check the stability of my stock solution?

The stability of your this compound stock solution can be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). A stability-indicating HPLC method can separate the intact molecule from its degradation products. MS can be used to identify the mass of any degradation products, such as the +16 Da mass shift associated with oxidation to biotin sulfoxide.

Quantitative Data on Stability

Condition Parameter Observation Recommendation
Temperature Storage TemperatureStock solutions are stable for up to 1 month at -20°C and up to 6 months at -80°C.[7]For long-term storage, use -80°C. For short-term, -20°C is acceptable. Avoid storage at 4°C or room temperature for extended periods.
pH Solution pHHydrolysis of biotin derivatives is accelerated at pH > 8.0 (half-life < 15 minutes). Stability is increased at pH < 6.5 (half-life > 2 hours). Oxidation of biotin can be more pronounced at acidic pH (e.g., 1.6-2.4) in the presence of oxidizing agents.Maintain stock solutions at a slightly acidic to neutral pH (e.g., 5-7) in a suitable buffer.
Freeze-Thaw Cycles Number of CyclesRepeated freeze-thaw cycles are a major contributor to the degradation of biotinylated proteins and peptides.[6]Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[6][7]
Light Exposure Presence of LightBiotin and other light-sensitive molecules can undergo photodegradation upon exposure to light.[9]Store stock solutions in amber vials or otherwise protected from light.[7][8][9]
Solvent Aqueous vs. OrganicAqueous solutions are more prone to hydrolysis. The choice of organic co-solvent can impact stability.For aqueous stocks, use sterile, purified water and consider buffering. If using organic solvents, ensure they are high purity and dry.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture, which can compromise the stability of the compound.

  • Weighing: In a clean, dry environment, weigh the desired amount of the compound.

  • Dissolution:

    • For Aqueous Solutions: Add the appropriate volume of sterile, deionized water or a suitable sterile buffer (e.g., PBS, pH 7.4) to the vial to achieve the desired concentration. Vortex briefly to ensure complete dissolution.

    • For Solutions Requiring Organic Solvent: If the compound has limited aqueous solubility at the desired concentration, first dissolve it in a minimal amount of a compatible organic solvent (e.g., DMSO, DMF). Then, slowly add the aqueous buffer to the desired final volume while vortexing.

  • Sterilization (for aqueous solutions): If the solution is for use in sterile applications, filter it through a 0.22 µm syringe filter.[7]

  • Aliquoting: Dispense the stock solution into single-use, sterile, light-protected (e.g., amber) microcentrifuge tubes.

  • Storage: Immediately store the aliquots at -20°C for short-term use or -80°C for long-term storage.[7]

Protocol for Assessing Stock Solution Stability by HPLC

This protocol provides a general framework for a stability-indicating HPLC method. Method development and validation will be required for specific applications.

  • HPLC System: A reverse-phase HPLC system with a C18 column and a UV detector is suitable.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Time Zero Sample: Immediately after preparing the stock solution, dilute a small aliquot to a suitable concentration (e.g., 1 mg/mL) with Mobile Phase A.

    • Stability Samples: Store aliquots of the stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature). At each time point (e.g., 1, 2, 4 weeks), thaw an aliquot and dilute it to the same concentration as the time zero sample using Mobile Phase A.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 214 nm or 220 nm.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Analysis:

    • Inject equal volumes of the time zero and stability samples.

    • Compare the chromatograms. Degradation is indicated by a decrease in the peak area of the main compound and the appearance of new peaks.

    • The percentage of remaining intact compound can be calculated by comparing the peak area of the main peak in the stability sample to that of the time zero sample.

Visualizations

degradation_pathway Biotinylated-D-lysine_TFA This compound (Intact Molecule) Oxidized_Product Biotin Sulfoxide Derivative Biotinylated-D-lysine_TFA->Oxidized_Product Oxidation (O2, light, metal ions) Hydrolyzed_Product Hydrolyzed Biotin Ring or Peptide Bond Biotinylated-D-lysine_TFA->Hydrolyzed_Product Hydrolysis (non-neutral pH, water)

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Experiment Fails or Shows Inconsistent Results check_activity Is there reduced binding activity? start->check_activity check_solution Is there precipitation or discoloration in the stock? check_activity->check_solution No check_storage Review Storage Conditions: - Temperature (-20°C / -80°C)? - Aliquoted? - Protected from light? check_activity->check_storage Yes check_tfa Could TFA be interfering with the assay? check_solution->check_tfa No prepare_fresh Prepare fresh stock solution and re-run experiment check_solution->prepare_fresh Yes stability_test Perform stability analysis (e.g., HPLC) on stock check_storage->stability_test check_tfa->prepare_fresh No tfa_exchange Perform TFA counterion exchange check_tfa->tfa_exchange Yes stability_test->prepare_fresh

Caption: Troubleshooting workflow for issues with this compound.

References

appropriate negative controls for Biotinylated-D-lysine TFA labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotinylated-D-lysine TFA labeling. This guide provides answers to frequently asked questions and troubleshooting advice to help you design robust experiments and interpret your results accurately.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound for labeling?

Biotinylated-D-lysine is a chemical probe used to label proteins or other molecules.[1] It consists of three key parts:

  • Biotin (B1667282): A vitamin that binds with extremely high affinity to streptavidin and avidin (B1170675) proteins. This strong and specific interaction is widely used for detection and purification.[2][3]

  • D-lysine: An unnatural stereoisomer of the amino acid lysine (B10760008). Standard proteases do not recognize D-amino acids, making the label resistant to enzymatic degradation. This is particularly useful in biological samples.

  • TFA (Trifluoroacetic acid): A counter-ion from the synthesis and purification process, which is typically exchanged for a biologically compatible buffer during experimental setup.

This probe is often used in pull-down assays to identify interaction partners or for imaging and detection of specific cellular components.[4]

Q2: Why are negative controls so critical in biotin labeling experiments?

Negative controls are essential for validating that the signal you observe is specific to the intended biological interaction and not an artifact. Without proper controls, you risk misinterpreting your results due to:

  • Non-specific binding of the biotin probe: The probe may stick to surfaces or molecules other than your intended target.[5]

  • Non-specific binding of the detection reagent: Streptavidin/avidin can bind to molecules other than biotin, a known issue especially with avidin due to its glycosylation and positive charge.[6][7]

  • Endogenous biotin: Many cells and tissues contain naturally biotinylated proteins, which can create a high background signal.[6][8]

Q3: What are the essential negative controls for a Biotinylated-D-lysine labeling experiment?

To ensure the validity of your results, a panel of negative controls should be run in parallel with your main experiment. Each control is designed to isolate and identify a potential source of false-positive signals.

Control Type Purpose Interpretation of a Positive Signal in this Control
1. No Probe Control To measure the background signal from the detection system alone.Indicates non-specific binding of the streptavidin/avidin conjugate to your sample or substrate.[9]
2. Unconjugated Biotin To check if excess free biotin can block the signal, confirming the signal is biotin-dependent.If the signal is not reduced, it may indicate that the observed signal is not due to a specific biotin-streptavidin interaction.
3. Biotinylated-L-lysine To determine if the interaction is specific to the D-stereoisomer of lysine.A strong signal suggests the interaction is not stereospecific and may be a general chemical interaction with lysine.
4. Scrambled/Unrelated Probe To test for non-specific binding of a similarly structured but biologically inactive molecule.A signal here points to non-specific binding related to the probe's general properties (e.g., charge, hydrophobicity) rather than its specific targeting moiety.

Troubleshooting Guide

Problem: High background signal across all samples, including the "No Probe" control.

High background in the absence of any biotinylated probe strongly suggests an issue with the detection step.

Possible Causes & Solutions:

  • Non-specific Streptavidin Binding: Streptavidin can sometimes bind non-specifically to cellular components.[10][11]

    • Solution: Increase the ionic strength of your wash buffers (e.g., up to 0.5 M NaCl) and include a non-ionic detergent like Tween-20 (0.05-0.1%).[5][12]

    • Solution: Use a different blocking agent. If using BSA, be aware that it can sometimes be recognized by secondary antibodies.[10] Consider alternatives like casein or fish gelatin.[10]

    • Solution: Switch from streptavidin to NeutrAvidin, a deglycosylated form of avidin with a more neutral pI, which is known to reduce non-specific binding.[2][7]

  • Insufficient Blocking: The blocking step may not be adequate to cover all non-specific binding sites on your substrate (e.g., plate, beads, or membrane).

    • Solution: Increase the blocking time (e.g., from 1 hour to 2 hours or overnight at 4°C) or increase the concentration of the blocking agent.

Problem: The experimental sample shows a strong signal, but so does the Biotinylated-L-lysine control.

This outcome suggests that the interaction you are observing is not specific to the D-lysine configuration.

Possible Causes & Solutions:

  • Charge-based Interaction: The interaction may be driven by the positive charge of the lysine amine group rather than the stereochemistry of the molecule.

    • Solution: Modify buffer conditions by increasing the salt concentration to disrupt weak electrostatic interactions.

  • General Chemical Reactivity: The probe might be reacting non-specifically with cellular components.

    • Solution: Ensure you are including a quenching step in your protocol (e.g., using glycine (B1666218) or Tris) to inactivate any unreacted probe after the labeling incubation.[13]

Experimental Protocols

General Protocol for Cell Surface Protein Labeling and Pull-Down

This protocol provides a framework for labeling cell surface proteins with Biotinylated-D-lysine and isolating them.

Materials:

  • Cells cultured in appropriate plates.

  • This compound probe.

  • Negative control probes (Biotinylated-L-lysine, etc.).

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Quenching Buffer (e.g., 100 mM glycine in PBS).

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors).

  • Streptavidin-conjugated magnetic or agarose (B213101) beads.

  • Wash Buffer (e.g., PBS with 0.1% Tween-20).

  • Elution Buffer (e.g., SDS-PAGE sample buffer).

Methodology:

  • Preparation: Wash cultured cells three times with ice-cold PBS to remove media components.[13]

  • Labeling: Incubate cells with the Biotinylated-D-lysine probe (and parallel controls) at a predetermined concentration in PBS for 30 minutes at 4°C on a rocking platform.[13]

  • Quenching: Remove the labeling solution and add Quenching Buffer for 10 minutes at 4°C to stop the reaction.[13]

  • Washing: Wash cells three times with ice-cold PBS to remove unbound probe and quenching buffer.

  • Lysis: Add Lysis Buffer to the cells, scrape, and incubate on ice for 30 minutes. Clarify the lysate by centrifugation.

  • Pre-clearing (Optional but Recommended): To reduce non-specific binding to beads, incubate the lysate with beads that have not been conjugated to streptavidin for 1 hour at 4°C.[9]

  • Affinity Capture: Incubate the pre-cleared lysate with streptavidin-conjugated beads overnight at 4°C with rotation.

  • Washing Beads: Pellet the beads and wash them extensively (e.g., 3-5 times) with Wash Buffer to remove non-specifically bound proteins.[5]

  • Elution: Elute the captured biotinylated proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.

Visualizations

Experimental Workflow for Biotinylated-D-lysine Labeling

The following diagram illustrates the key steps in a typical labeling and pull-down experiment, highlighting the points where experimental and control probes are introduced.

G cluster_prep Preparation cluster_labeling Labeling & Controls cluster_processing Processing cluster_analysis Analysis p1 Culture Cells p2 Wash Cells (ice-cold PBS) p1->p2 exp Experimental: + Biotinylated-D-lysine c1 Control 1: No Probe c2 Control 2: + Biotinylated-L-lysine c3 Control 3: + Unconjugated Biotin p3 Quench Reaction (e.g., Glycine) exp->p3 c1->p3 c2->p3 c3->p3 p4 Lyse Cells p3->p4 p5 Incubate Lysate with Streptavidin Beads p4->p5 p6 Wash Beads Extensively p5->p6 p7 Elute Proteins p6->p7 a1 Western Blot / Mass Spec p7->a1

Workflow for labeling experiments with controls.
Troubleshooting Logic for High Background

This decision tree helps diagnose the source of high background signal based on negative control results.

G start High Background Signal Observed in Experiment q1 Is signal also high in 'No Probe' Control? start->q1 a1_yes Problem is likely non-specific binding of Streptavidin. q1->a1_yes Yes a1_no Signal is dependent on the presence of a biotinylated probe. q1->a1_no No q2 Is signal high in 'Biotinylated-L-lysine' Control? a1_no->q2 a2_yes Binding is not specific to D-lysine stereoisomer. Likely charge-based or general chemical interaction. q2->a2_yes Yes a2_no Binding appears specific to the D-lysine probe. q2->a2_no No

References

dealing with cell permeability issues of Biotinylated-D-lysine TFA

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Biotinylated-D-lysine TFA

This technical support center provides structured troubleshooting guides and frequently asked questions (FAQs) to address cell permeability challenges encountered when using this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used? this compound is a chemical reagent consisting of the D-isomer of the amino acid lysine, which is tagged with a biotin (B1667282) molecule. It is supplied as a trifluoroacetic acid (TFA) salt to improve stability and solubility. The biotin tag allows for highly sensitive detection and affinity purification using streptavidin-based systems. Researchers use this compound to trace the uptake, localization, and interaction of D-lysine or molecules conjugated to it within cellular systems.

Q2: I am observing low to no intracellular signal with this compound. What are the common causes? Low intracellular signal is a frequent challenge and typically stems from one or more of the following factors:

  • Inefficient Transport: Mammalian cells possess transport systems that are highly specific for L-amino acids, the natural stereoisomer. The uptake of D-amino acids like D-lysine is generally inefficient.[1][2]

  • Poor Passive Diffusion: The molecule's size, charge, and polarity, influenced by both the D-lysine and the biotin tag, may prevent it from easily diffusing across the lipid bilayer of the cell membrane.

  • Membrane Efflux: The compound might be actively transported out of the cell by multidrug resistance (MDR) efflux pumps, preventing its accumulation.[3][4][5]

  • Compound Instability: The reagent could be degrading in the experimental medium over the course of the incubation period.

Q3: How does the biotin tag affect the molecule's permeability? The biotin tag has a dual effect. It increases the molecule's size, which can hinder passive diffusion. However, it also introduces a potential alternative uptake route. Cells can import biotin using the Sodium-Dependent Multivitamin Transporter (SMVT).[6][7][8][9] The efficiency of this pathway for the entire conjugate depends on the accessibility of the biotin moiety to the transporter.

Q4: Could the TFA salt be affecting my experiment? Trifluoroacetic acid is a strong acid used as a counter-ion to create a stable salt form of the compound. At the low concentrations typically used in cell-based assays after dilution in culture medium, it is unlikely to have a significant direct effect on cell permeability or viability. However, it is always good practice to include a vehicle control (medium with an equivalent concentration of TFA if possible) to rule out any potential artifacts.

Troubleshooting Guide: Low Intracellular Uptake

This guide provides a systematic approach to diagnosing and resolving issues of poor intracellular accumulation of this compound.

Problem Diagnosis and Solutions

Possible Cause Diagnostic Question Suggested Solution & Experimental Protocol
Insufficient Incubation/Concentration Is the uptake signal dependent on time or concentration?Increase Dose/Time: Titrate the concentration of the compound and extend incubation times (e.g., 1, 4, 12, 24 hours) to see if a signal develops.
Poor Membrane Permeability Is the cell membrane the primary barrier?Membrane Permeabilization (Endpoint Assay): Use a mild detergent like digitonin (B1670571) to permeabilize the cell membrane. A strong signal post-permeabilization confirms the compound can enter but is normally blocked by the intact membrane. See Protocol 2 for details.[10][11][12][13][14]
Active Efflux Is the compound being actively pumped out of the cell?Efflux Pump Inhibition: Co-incubate the cells with a known broad-spectrum efflux pump inhibitor, such as verapamil (B1683045) or Phe-Arg β-naphthylamide (PAβN).[4][5] An increase in signal compared to the control indicates that efflux is a contributing factor.
Compound Instability Is the compound degrading in the culture medium?Stability Check: Incubate this compound in your complete cell culture medium at 37°C for the duration of your longest experiment. Analyze samples at different time points using LC-MS to check for degradation.

Logical Troubleshooting Workflow

start Start: Low or No Intracellular Signal step1 Optimize Concentration & Incubation Time start->step1 step2 Test with Efflux Pump Inhibitors step1->step2 No Improvement success Signal Improved step1->success Improvement step3 Perform Permeabilization Assay (Digitonin) step2->step3 No Improvement step2->success Improvement step4 Assess Compound Stability (LC-MS) step3->step4 No Improvement step3->success Improvement fail Issue Persists: Consider Alternative Probes step4->fail Compound is Stable

Caption: A step-by-step workflow for troubleshooting low cellular uptake.

Experimental Protocols

Protocol 1: General Cellular Uptake Assay
  • Cell Culture: Seed cells in a multi-well plate (e.g., 24- or 96-well) at a density that ensures they are sub-confluent at the time of the experiment. Culture overnight to allow for attachment.

  • Compound Preparation: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Create working solutions by diluting the stock in pre-warmed, serum-free or complete culture medium.

  • Incubation: Remove the culture medium from the cells. Wash once with warm PBS. Add the compound-containing medium to the wells. Incubate at 37°C for the desired time.

  • Washing: To stop the uptake and remove extracellular compound, aspirate the medium and immediately wash the cells three times with ice-cold PBS.

  • Lysis: Add a suitable lysis buffer (e.g., RIPA buffer) to each well and incubate on ice to lyse the cells.

  • Detection: The amount of biotinylated compound in the cell lysate can be quantified using a streptavidin-based assay, such as a streptavidin-coated plate ELISA, Western blot, or a fluorescent streptavidin conjugate for readout on a plate reader.

Protocol 2: Digitonin Permeabilization Assay (for Endpoint Analysis)
  • Follow Uptake Protocol: Perform steps 1-3 from the General Cellular Uptake Assay.

  • Prepare Permeabilization Buffer: Create a buffer of PBS containing a titrated concentration of digitonin. The optimal concentration must be determined for each cell line but typically ranges from 10-50 µg/mL.[10][12]

  • Permeabilize: After the final PBS wash (Step 4 of the general protocol), add the cold digitonin buffer to the cells and incubate for 5-10 minutes at 4°C.[11][13] This step selectively permeabilizes the plasma membrane.

  • Final Wash and Lysis: Gently wash the cells once more with ice-cold PBS to remove the digitonin. Proceed with cell lysis and detection as described above. A significantly higher signal in permeabilized cells compared to non-treated controls indicates poor membrane permeability.

Signaling Pathways and Transport Mechanisms

While D-amino acids are not typically transported by specific endogenous transporters, the biotin moiety suggests a potential interaction with the Sodium-Dependent Multivitamin Transporter (SMVT), which is responsible for biotin uptake in many cell types.[6][7][8][9]

Potential SMVT-Mediated Transport of Biotinylated-D-lysine

cluster_membrane Cell Membrane SMVT SMVT Transporter Intracellular Intracellular Accumulation SMVT->Intracellular Translocation Extracellular Biotinylated-D-lysine (Extracellular Space) Extracellular->SMVT Binding Sodium Na+ Ions Sodium->SMVT Co-transport

Caption: Hypothetical uptake pathway via the SMVT transporter.

References

Technical Support Center: Minimizing Background Fluorescence in Imaging with Biotinylated Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence in imaging experiments that utilize biotinylated probes.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence when using a biotin-streptavidin detection system?

High background fluorescence in biotin-based imaging experiments can primarily be attributed to three main sources:

  • Endogenous Biotin (B1667282): Biotin (Vitamin B7) is a naturally occurring cofactor for enzymes involved in metabolism and is present in varying levels in all cells.[1][2] Tissues with high metabolic activity, such as the kidney, liver, spleen, and brain, contain significant amounts of endogenous biotin that can be bound by streptavidin conjugates, leading to non-specific signal.[2][3][4]

  • Autofluorescence: Many biological materials, including cells and tissues, naturally emit their own fluorescence, a phenomenon known as autofluorescence.[2] Common sources of autofluorescence include collagen, elastin, lipofuscin, and red blood cells.[2][5] The fixation method can also contribute to autofluorescence; for example, formalin fixation can increase it.[2][6]

  • Non-specific Binding: This can occur when the streptavidin conjugate, primary, or secondary antibodies bind to unintended targets within the sample. These interactions are often due to electrostatic or hydrophobic forces.

Q2: How can I determine the source of my high background signal?

A systematic approach with proper controls is the best way to identify the source of high background.[7]

  • Assess Autofluorescence: Prepare a sample that has been processed through all the fixation and permeabilization steps but has not been incubated with any probes or antibodies. Image this unstained sample using the same settings as your experimental samples. If you observe significant fluorescence, autofluorescence is a likely contributor.

  • Check for Non-specific Streptavidin Binding: Prepare a control sample where the biotinylated probe or primary antibody is omitted, but the sample is incubated with the fluorescently-labeled streptavidin. If you see staining, it could be due to endogenous biotin or non-specific binding of the streptavidin itself.[4]

  • Evaluate Secondary Antibody Cross-Reactivity (if applicable): If you are using a biotinylated secondary antibody, prepare a control where the primary antibody is omitted. Staining in this sample would indicate non-specific binding of the secondary antibody.

Below is a troubleshooting workflow to help you systematically identify the source of the background.

G start High Background Observed unstained_control Image Unstained Control start->unstained_control autofluorescence High Background? (Autofluorescence) unstained_control->autofluorescence Yes no_autofluorescence Low Background unstained_control->no_autofluorescence No streptavidin_control Image Streptavidin-only Control autofluorescence->streptavidin_control no_autofluorescence->streptavidin_control endogenous_biotin High Background? (Endogenous Biotin or Non-specific Streptavidin Binding) streptavidin_control->endogenous_biotin Yes no_streptavidin_binding Low Background streptavidin_control->no_streptavidin_binding No probe_issue Issue is likely non-specific probe/antibody binding, probe concentration, or washing. no_streptavidin_binding->probe_issue

Caption: Troubleshooting workflow for identifying the source of high background fluorescence.

Troubleshooting Guides

Guide 1: Mitigating Endogenous Biotin Interference

Endogenous biotin is a frequent cause of high background. The most effective way to address this is by performing an avidin (B1170675)/biotin block before incubating with your biotinylated probe.[1][4][8]

Experimental Protocol: Avidin/Biotin Blocking

This two-step procedure first saturates endogenous biotin with an excess of unlabeled avidin or streptavidin, and then blocks the remaining biotin-binding sites on the added avidin/streptavidin with free biotin.[1][3]

  • Protein Block: Perform your standard protein-based blocking step (e.g., with normal serum or BSA) to prevent non-specific protein binding.

  • Avidin Incubation: Cover the sample with a solution of avidin (or streptavidin) and incubate.

  • Wash: Thoroughly wash the sample to remove unbound avidin.

  • Biotin Incubation: Cover the sample with a solution of free biotin and incubate. This will saturate the remaining biotin-binding sites on the avidin molecules that are now bound to endogenous biotin.[1]

  • Final Wash: Wash the sample thoroughly to remove excess free biotin.

  • Proceed with Staining: Your sample is now ready for incubation with your biotinylated probe.

G B1 Endogenous Biotin B2 Endogenous Biotin B3 Endogenous Biotin avidin Add Avidin wash1 Wash avidin->wash1 biotin Add Free Biotin wash1->biotin wash2 Wash biotin->wash2 probe Add Biotinylated Probe wash2->probe start Start start->avidin

Caption: Workflow for endogenous biotin blocking.

Recommended Reagent Concentrations and Incubation Times

StepReagentTypical ConcentrationIncubation Time (at RT)
Avidin BlockAvidin or Streptavidin0.05% - 0.1 mg/mL15 minutes
Biotin BlockD-Biotin0.005% - 0.5 mg/mL15-60 minutes

Note: These are starting recommendations. Optimal concentrations and times may vary depending on the tissue and should be empirically determined.[1][3]

Guide 2: Reducing Autofluorescence

If autofluorescence is high in your unstained control, several strategies can be employed to reduce it.

Methodologies for Quenching Autofluorescence

MethodDescriptionAdvantagesDisadvantages
Chemical Quenching Treatment with reagents that reduce the fluorescence of endogenous molecules.Can be very effective for specific sources of autofluorescence (e.g., Sudan Black B for lipofuscin).[5]Some quenchers may introduce their own background in certain channels or reduce specific signal.[5][9]
Photobleaching Intentionally exposing the sample to intense light to destroy the fluorescent properties of autofluorescent molecules.Can be effective and doesn't require additional chemical treatments.Can also photobleach the specific fluorescent signal if not done carefully. Time-consuming.[5]
Spectral Unmixing Using imaging software to computationally separate the autofluorescence signal from the specific probe signal based on their different emission spectra.Non-destructive and can be very effective if the spectra are distinct.Requires appropriate imaging hardware and software.
Fluorophore Selection Choosing fluorophores that emit in the red or far-red spectrum.Autofluorescence is often weaker at longer wavelengths, leading to a better signal-to-noise ratio.[6]Requires appropriate filters and detectors on the microscope.

Experimental Protocol: Quenching with TrueBlack®

TrueBlack® is a commercial reagent designed to quench autofluorescence from lipofuscin with minimal introduction of background fluorescence.[5][10]

  • Complete Staining Protocol: Perform your entire immunofluorescence staining protocol, including incubation with the streptavidin-fluorophore conjugate and final washes.

  • Prepare TrueBlack® Solution: Dilute the 20X stock solution to 1X in 70% ethanol.[5]

  • Incubate: Cover the tissue section with the 1X TrueBlack® solution and incubate for 30 seconds at room temperature.[5]

  • Wash: Wash the sample thoroughly with your wash buffer (e.g., PBS).

  • Mount and Image: Mount the coverslip and proceed with imaging.

Guide 3: Minimizing Non-Specific Binding

High background in the absence of significant autofluorescence or endogenous biotin often points to non-specific binding of the probe or detection reagents.

Troubleshooting Steps for Non-Specific Binding

  • Optimize Probe/Antibody Concentration: High concentrations of biotinylated probes or antibodies can lead to increased non-specific binding. Perform a titration experiment to find the lowest concentration that still provides a strong specific signal.

  • Enhance Blocking:

    • Increase the concentration or incubation time of your blocking solution (e.g., 5-10% normal serum or 1-3% BSA).[7]

    • Ensure the blocking serum is from the same species as the host of your secondary antibody (if used).

    • For streptavidin-based detection, avoid blocking buffers containing biotin, such as those with milk.[7]

  • Increase Wash Stringency: Insufficient washing may leave unbound reagents behind.[7]

    • Increase the number and duration of wash steps after probe and streptavidin incubation.[7]

    • Consider adding a non-ionic detergent like Tween-20 (0.05%) to your wash buffer to help reduce non-specific interactions.

  • Consider Alternative Detection Reagents:

    • NeutrAvidin: This is a deglycosylated form of avidin with a neutral isoelectric point, which can reduce non-specific binding compared to avidin and streptavidin in some applications.[11][12]

    • Polymer-Based Systems: These systems provide signal amplification without using the biotin-streptavidin interaction, thereby bypassing issues with endogenous biotin.[4]

Data Summary: Common Blocking Agents

Blocking AgentTypical ConcentrationIncubation Time (at RT)Notes
Bovine Serum Albumin (BSA)1-5% in PBS/TBS30-60 minutesA common and effective general protein blocker.
Normal Serum5-10% in PBS/TBS30-60 minutesUse serum from the same species as the secondary antibody host.

By systematically identifying the source of background and applying these targeted troubleshooting strategies, you can significantly improve the signal-to-noise ratio of your imaging experiments with biotinylated probes.

References

Technical Support Center: Optimizing Biotinylated-D-lysine TFA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotinylated-D-lysine TFA labeling. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues.

Troubleshooting Guide

This guide addresses specific problems that may arise during the labeling process.

Problem Possible Cause Recommended Action
Low or No Biotinylation Suboptimal Incubation Time: The reaction may not have proceeded to completion.Systematically test a range of incubation times (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) to determine the optimal duration for your specific substrate and conditions.[1][2][3]
Incorrect Reagent Concentration: The molar ratio of this compound to your target molecule may be too low.For peptides, a 3-5 fold molar excess of the biotin (B1667282) reagent is often recommended.[4] For larger proteins, start with a 10:1 to 40:1 molar coupling ratio.[3]
Presence of Primary Amines in Buffer: Buffers containing Tris or glycine (B1666218) will compete with the target molecule for the biotinylation reagent.[5]Perform buffer exchange into an amine-free buffer like PBS before starting the labeling reaction.[5][6]
Hydrolyzed Biotinylation Reagent: The N-hydroxysuccinimide (NHS) ester of the biotin reagent is susceptible to hydrolysis in aqueous solutions.Prepare the this compound solution immediately before use.[5]
Low Protein/Peptide Concentration: The reaction efficiency can be concentration-dependent.For optimal results, a protein concentration of at least 1 mg/mL is recommended.[3][6]
High Background/Non-Specific Binding Excess Biotinylation Reagent: Unreacted this compound can lead to high background signals.After the incubation step, remove excess biotin reagent using dialysis or a desalting column.[6][7]
Over-biotinylation: Excessive labeling can lead to protein precipitation and non-specific binding.[8]Reduce the molar excess of the biotinylation reagent or shorten the incubation time.
Inconsistent Results Between Batches Incomplete Reaction: Variations in reaction conditions can lead to differing degrees of biotinylation.Ensure consistent incubation times, temperatures, and reagent concentrations between experiments. Consider increasing the incubation time to ensure the reaction goes to completion.[7]
Batch-to-Batch Variation in Reagents: The purity or activity of the this compound may vary.If possible, use a single, large batch of the biotinylation reagent for a series of related experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound labeling?

A1: The optimal incubation time is highly dependent on the specific molecule being labeled (protein, peptide, etc.), its concentration, the molar ratio of the biotinylation reagent, temperature, and pH. While some protocols suggest a standard incubation of 1-2 hours at room temperature, it is crucial to empirically determine the optimal time for your specific experiment.[3][4] A time-course experiment is recommended to identify the point of maximum labeling without introducing excessive background. Some studies have shown that for certain applications, incubation times can be as short as a few minutes or as long as overnight, although shorter times of 2-4 hours are often sufficient to achieve complete enrichment.[1][9]

Q2: How can I determine the optimal concentration of this compound to use?

A2: The ideal concentration depends on the number of available primary amines (e.g., lysine (B10760008) residues) on your target molecule and the desired degree of labeling. For peptides, a starting point of a 3-5:1 molar ratio of peptide to biotin reagent is recommended.[4] For larger proteins, a higher molar excess, such as 10:1 to 40:1, may be necessary.[3] It is advisable to perform a titration experiment to find the lowest concentration that yields sufficient labeling for your downstream application.

Q3: My protein precipitates after biotinylation. What could be the cause?

A3: Protein precipitation is often a sign of over-biotinylation.[5][8] Biotin is hydrophobic, and the addition of too many biotin molecules can alter the protein's solubility.[10] To resolve this, try reducing the molar excess of the this compound reagent, shortening the incubation time, or both.

Q4: Can I perform the incubation at 4°C?

A4: Yes, incubation can be performed at 4°C. Lowering the temperature will slow down the reaction rate, which may be beneficial for controlling the extent of labeling and can be useful if a very long incubation (e.g., overnight) is desired.[1] However, the incubation time will likely need to be extended compared to a room temperature reaction.

Q5: How do I stop the biotinylation reaction?

A5: The reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.[5] This will consume any unreacted NHS-ester groups on the this compound. Following the quenching step, it is important to remove the excess, unreacted biotinylation reagent.[7]

Experimental Protocols

Protocol: Optimizing Incubation Time for Biotinylation

This protocol provides a general framework for determining the optimal incubation time for your specific target molecule.

  • Preparation of Target Molecule:

    • Ensure your protein or peptide is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). If your sample is in a buffer containing Tris or glycine, perform a buffer exchange using a desalting column or dialysis.[5][6]

    • Adjust the concentration of your target molecule to at least 1 mg/mL.[3][6]

  • Preparation of Biotinylation Reagent:

    • Immediately before use, dissolve the this compound in an anhydrous organic solvent like DMSO or DMF, and then dilute it into the reaction buffer.[5]

  • Biotinylation Reaction and Time Course:

    • Calculate the required volume of the biotinylation reagent solution to achieve the desired molar excess (e.g., 20-fold molar excess for proteins).[11]

    • Set up a series of identical reactions.

    • Add the biotinylation reagent to each reaction tube and mix gently.

    • Incubate the tubes at room temperature.

    • At different time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, overnight), stop the reaction in one tube by adding a quenching buffer (e.g., 1M Tris-HCl, pH 8.0 to a final concentration of 50 mM).[5]

  • Removal of Excess Biotin:

    • For each time point, remove the unreacted biotin and quenching buffer using a desalting column or dialysis.[6][7]

  • Analysis of Biotinylation Efficiency:

    • Assess the degree of biotinylation for each time point. This can be done using methods such as a HABA assay, SDS-PAGE followed by streptavidin-HRP blotting, or mass spectrometry.[8][12]

    • The optimal incubation time is the one that provides sufficient labeling for your downstream application without causing issues like protein precipitation or high background.

Visualizations

experimental_workflow prep_target Prepare Target Molecule (Amine-free buffer, >=1 mg/mL) reaction Initiate Biotinylation Reaction (Add biotin reagent to target) prep_target->reaction prep_biotin Prepare this compound (Freshly made) prep_biotin->reaction time_course Incubate for Different Durations (e.g., 0.5, 1, 2, 4 hours) reaction->time_course quench Quench Reaction (Add Tris or Glycine) time_course->quench purify Remove Excess Biotin (Desalting column or Dialysis) quench->purify analyze Analyze Biotinylation Efficiency (HABA assay, Western blot, Mass Spec) purify->analyze optimize Determine Optimal Incubation Time analyze->optimize

Caption: Workflow for optimizing biotinylation incubation time.

troubleshooting_logic start Start Troubleshooting low_signal Issue: Low or No Signal? start->low_signal high_bg Issue: High Background? low_signal->high_bg No check_time Increase Incubation Time low_signal->check_time Yes inconsistent Issue: Inconsistent Results? high_bg->inconsistent No check_excess Improve Removal of Excess Biotin high_bg->check_excess Yes standardize Standardize Incubation Time and Temp inconsistent->standardize Yes end Problem Resolved inconsistent->end No check_ratio Increase Biotin:Target Ratio check_time->check_ratio check_buffer Check for Amine Buffers (Tris/Glycine) check_ratio->check_buffer check_buffer->end check_overbiotin Decrease Incubation Time or Biotin Ratio check_excess->check_overbiotin check_overbiotin->end reagent_batch Use Single Reagent Batch standardize->reagent_batch reagent_batch->end

Caption: Logic diagram for troubleshooting common biotinylation issues.

References

Technical Support Center: Detection of Biotinylated-D-lysine TFA Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the detection of Biotinylated-D-lysine TFA incorporation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the detection of this compound incorporation.

FAQs

  • What is this compound and how is it used? this compound is a conjugate of L-biotin and D-lysine, where the biotin (B1667282) is attached to the epsilon-amine of the D-lysine.[1] It is used as a tracer and for labeling proteins and other molecules. For example, it can be used to conjugate a biotin handle into bacterial peptidoglycan for studying its assembly and for antibacterial development.

  • What are the storage conditions for this compound? this compound should be stored at -20°C. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[1]

  • What are the key chemical properties of this compound?

    • Molecular Formula: C₁₆H₂₈N₄O₄S · C₂HF₃O₂

    • Molecular Weight: 486.51 g/mol

    • Appearance: Powder or crystals

Troubleshooting Guide

High Background

High background can mask the specific signal from your biotinylated protein. Here are common causes and solutions:

Potential Cause Recommended Solution
Endogenous Biotin Tissues like liver and kidney have high levels of endogenous biotin. Use an avidin/streptavidin blocking kit to block these endogenous biotins before applying your primary antibody.[2]
Blocking Buffer Milk contains endogenous biotin and should be avoided as a blocking agent.[3] Use a 1-5% Bovine Serum Albumin (BSA) solution in your blocking and antibody dilution buffers.[3][4]
Non-specific Antibody Binding Ensure your primary and secondary antibodies are used at their optimal dilutions. High antibody concentrations can lead to non-specific binding.
Streptavidin-HRP Concentration Too high a concentration of Streptavidin-HRP can increase background. Titrate the Streptavidin-HRP to find the optimal concentration that gives a good signal-to-noise ratio.
Inadequate Washing Increase the number and duration of wash steps. Adding a detergent like Tween-20 (0.05%) to your wash buffer can help reduce non-specific binding.[4]
Contaminated Reagents Ensure all buffers and reagents are freshly prepared and free of contaminants.
Weak or No Signal

A weak or absent signal can be due to a variety of factors from inefficient biotinylation to issues with detection reagents.

Potential Cause Recommended Solution
Inefficient Biotinylation Verify the incorporation of this compound using a dot blot or a biotin quantification assay.[5][6]
Low Protein Abundance Increase the amount of protein loaded on the gel for Western blotting or use a signal amplification method for immunofluorescence.
Suboptimal Antibody Dilution The primary or secondary antibody concentration may be too low. Perform a titration to determine the optimal antibody dilution.
Inactive Streptavidin-HRP Ensure the Streptavidin-HRP conjugate is stored correctly and has not expired. Prepare fresh dilutions before each use.[7]
Insufficient Incubation Times Increase the incubation time for the primary antibody (e.g., overnight at 4°C) or the secondary antibody.[8]
Improper Sample Preparation For mass spectrometry, ensure complete cell lysis and protein digestion. Inefficient digestion can lead to poor detection of biotinylated peptides.[9]

Quantitative Data Summary

The following tables provide recommended starting concentrations and other quantitative parameters for various detection methods. Note that optimal conditions should be determined empirically for each specific experiment.

Table 1: Recommended Dilutions for Streptavidin-HRP Conjugates

Application Chromogenic Detection Chemiluminescent Detection
Western Blot (WB) 1:1,250 - 1:7,500[10]1:2,500 - 1:20,000[7][10]
ELISA 1:2,000 - 1:15,000[10]Not applicable
Immunohistochemistry (IHC) 1:150 - 1:750[10]Not applicable

Table 2: Sensitivity of Biotin Quantitation Assays

Assay Method Lower Limit of Detection
Fluorescence Resonance Energy Transfer (FRET)-based assay ~4 pmol[11][12]
HABA (2-(4'-hydroxyazobenzene) benzoic acid) assay ~200 pmol[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blotting for Biotinylated Proteins
  • Protein Separation and Transfer:

    • Separate your protein samples via SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane for 1 hour at room temperature with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation (Optional, for indirect detection):

    • Incubate the membrane with your primary antibody diluted in 1% BSA/TBST for 1 hour at room temperature or overnight at 4°C.

    • Wash the membrane three times for 5 minutes each with TBST.

  • Biotinylated Secondary Antibody Incubation (Optional, for indirect detection):

    • Incubate the membrane with a biotinylated secondary antibody diluted in 1% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane three times for 5 minutes each with TBST.

  • Streptavidin-HRP Incubation:

    • Incubate the membrane with Streptavidin-HRP diluted in 1% BSA/TBST (see Table 1 for starting dilutions) for 1 hour at room temperature.[4]

    • Wash the membrane six times for 5 minutes each with TBST.[4]

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Image the blot using a chemiluminescence detection system.

Immunofluorescence for Biotinylated Proteins
  • Cell Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[13]

    • Wash cells three times for 5 minutes each with PBS.[13]

    • Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 15-30 minutes at room temperature.[13]

  • Blocking:

    • Block endogenous biotin by incubating with streptavidin solution, followed by a biotin solution, according to the manufacturer's protocol.[2]

    • Block non-specific binding with 1% BSA or 3% normal goat serum in PBS for 20-60 minutes at room temperature.[13]

  • Primary and Biotinylated Secondary Antibody Incubation (if applicable):

    • Follow steps 3 and 4 from the Western Blotting protocol, using appropriate antibody dilutions for immunofluorescence.

  • Fluorophore-conjugated Streptavidin Incubation:

    • Incubate cells with a fluorophore-conjugated streptavidin diluted in 1% BSA/PBS for 30-60 minutes at room temperature, protected from light.

    • Wash cells three times for 5 minutes each with PBS.[13]

  • Counterstaining and Mounting:

    • Counterstain nuclei with DAPI, if desired.

    • Mount coverslips with an anti-fade mounting medium.

Sample Preparation for Mass Spectrometry
  • Cell Lysis and Protein Digestion:

    • Lyse cells in a buffer compatible with mass spectrometry (e.g., containing a volatile salt). Avoid non-volatile detergents if possible.[9]

    • Digest proteins into peptides using trypsin.

  • Enrichment of Biotinylated Peptides (DiDBiT method): [14][15]

    • Incubate the peptide digest with NeutrAvidin beads to capture biotinylated peptides.

    • Wash the beads extensively to remove non-specifically bound peptides.

    • Elute the bound peptides using a stringent denaturing buffer (e.g., 80% acetonitrile, 0.1% TFA, 0.1% formic acid).[14][15]

  • Desalting and Mass Spectrometry Analysis:

    • Desalt the eluted peptides using a C18 column.

    • Analyze the peptides by LC-MS/MS.

Visualizations

The following diagrams illustrate key experimental workflows and troubleshooting logic.

experimental_workflow_western_blot cluster_prep Sample Preparation & Transfer cluster_detection Detection SDS_PAGE 1. SDS-PAGE Transfer 2. Membrane Transfer SDS_PAGE->Transfer Blocking 3. Blocking (5% BSA) Transfer->Blocking Primary_Ab 4. Primary Antibody (Optional) Blocking->Primary_Ab Secondary_Ab 5. Biotinylated Secondary Ab (Optional) Primary_Ab->Secondary_Ab Strep_HRP 6. Streptavidin-HRP Secondary_Ab->Strep_HRP Detection 7. Chemiluminescent Detection Strep_HRP->Detection

Caption: Western Blotting Workflow for Biotinylated Proteins.

troubleshooting_high_background Start High Background Observed Q1 Is milk used as a blocking agent? Start->Q1 A1_Yes Switch to 5% BSA in TBST Q1->A1_Yes Yes Q2 Are endogenous biotins a possibility? Q1->Q2 No A1_Yes->Q2 A2_Yes Use an avidin/biotin blocking kit Q2->A2_Yes Yes Q3 Is Streptavidin-HRP concentration optimized? Q2->Q3 No A2_Yes->Q3 A3_No Titrate Streptavidin-HRP concentration Q3->A3_No No Q4 Are washing steps adequate? Q3->Q4 Yes A3_No->Q4 A4_No Increase number and/or duration of washes Q4->A4_No No End Background Reduced Q4->End Yes A4_No->End

Caption: Troubleshooting Logic for High Background.

References

Technical Support Center: Optimizing Streptavidin-Biotinylated-D-lysine Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of streptavidin binding to Biotinylated-D-lysine.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the streptavidin-biotin interaction?

Streptavidin, a tetrameric protein from Streptomyces avidinii, binds to biotin (B1667282) (Vitamin B7) with an exceptionally high affinity and specificity.[1][2] This non-covalent interaction is one of the strongest known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[1][3][4] Each of the four identical subunits of streptavidin can bind one biotin molecule.[1][2] This robust and specific interaction is widely leveraged in various biotechnological applications for the detection, purification, and immobilization of biotinylated molecules.[1]

Q2: What are the key differences between streptavidin and avidin (B1170675)?

Both streptavidin and avidin are tetrameric proteins that bind biotin with high affinity. However, they have key distinctions:

FeatureStreptavidinAvidin
Origin Bacterial (Streptomyces avidinii)[1]Egg whites[1]
Glycosylation Not glycosylated[1]Glycoprotein[1]
Isoelectric Point (pI) Near-neutral (pI ~5-6)[1]High (pI ~10)[1]
Non-specific Binding Lower, due to lack of glycosylation and neutral pI[1][5]Higher, due to positive charge at neutral pH and carbohydrate content[1][5]

Q3: What is NeutrAvidin and when should it be used?

NeutrAvidin is a deglycosylated form of avidin.[1] The removal of carbohydrate moieties significantly reduces its non-specific binding, making it comparable to streptavidin while retaining the high biotin-binding affinity of avidin.[1] It is a suitable alternative when minimal non-specific binding is critical.[2]

Troubleshooting Guide

This guide addresses common issues encountered during streptavidin-biotin binding experiments.

Problem 1: Low or No Signal
Possible Cause Troubleshooting Steps
Inefficient Biotinylation Verify the biotinylation protocol. Ensure the correct molar ratio of biotinylation reagent to the molecule was used. Consider using a biotinylation reagent with a longer spacer arm to reduce steric hindrance.[1]
Low Concentration of Biotinylated Molecule Concentrate the sample if possible. Ensure the concentration is within the detection limits of your assay.
Steric Hindrance The biotin label may be inaccessible to streptavidin.[1] Use a biotinylation reagent with a longer spacer arm.[1] Optimize the density of the biotinylated molecule on the surface to prevent crowding.[6]
Suboptimal Buffer Conditions The optimal pH for streptavidin-biotin binding is typically between 7.2 and 8.0.[1] Ensure your binding buffer is within this range.
Insufficient Incubation Time or Temperature While binding is rapid, ensure adequate incubation time (typically 30-60 minutes at room temperature).[1] In some cases, overnight incubation at 4°C may be beneficial.[1]
Competition from Free Biotin Samples from biological sources (e.g., cell lysates, serum) may contain endogenous biotin.[1] This is a known issue in clinical immunoassays for patients taking high-dose biotin supplements.[7] Consider a pre-clearing step with streptavidin beads to remove free biotin.[1]
Problem 2: High Background or Non-Specific Binding
Possible Cause Troubleshooting Steps
Non-Specific Binding of Streptavidin Although lower than avidin, streptavidin can exhibit non-specific binding.[1] Use a suitable blocking buffer (e.g., BSA, casein).[1] Avoid using milk as a blocking agent due to its biotin content.[1][5]
Ionic Interactions Increase the ionic strength of your buffers (e.g., by adding NaCl) to minimize electrostatic interactions.[1][5]
Hydrophobic Interactions Add a non-ionic detergent (e.g., Tween-20) to your washing buffers to reduce hydrophobic interactions.[1]
Endogenous Biotin Tissues and cell extracts (especially from the liver and brain) can contain high levels of endogenous biotinylated proteins.[1][2] Perform a biotin blocking step by pre-incubating the sample with unlabeled streptavidin before adding your biotinylated probe.[1]
Contamination of Reagents Ensure all buffers and reagents are free of biotin contamination.

Quantitative Data Summary

The following tables summarize key quantitative data related to the streptavidin-biotin interaction.

Table 1: Thermodynamic Parameters of Streptavidin-Biotin Binding at Various Temperatures

Temperature (°C)Dissociation Constant (K D ) (M)Stoichiometry (n)Enthalpy Change (ΔH) (cal/mol)Entropy Change (TΔS) (cal/mol)Gibbs Free Energy (ΔG) (cal/mol)
2-10-2.74 - 5.76EndothermicFavorableNegative
15-25-0.94 - 0.98-Entropically-drivenIncreasingly Negative (tighter binding)
30-4010⁻⁴ - 10⁻⁵1.59 - 3.41Enthalpically-drivenUnfavorableNegative

Data compiled from studies on the effects of temperature on streptavidin-biotin binding.[8][9][10] The binding is spontaneous (negative ΔG) across all tested temperatures.[8][10]

Table 2: Kinetic Parameters of Streptavidin-Biotin Interaction

ParameterValueReference
Association Rate Constant (k on ) 3.0 x 10⁶ - 4.5 x 10⁷ M⁻¹s⁻¹[11]
Dissociation Rate Constant (k off ) 3.10 ± 0.07 x 10⁻⁵ s⁻¹[12]
Dissociation Constant (K D ) ~10⁻¹⁴ - 10⁻¹⁵ M[1][9]

Note: The association rate is slower than the diffusion-limited rate, suggesting a conformational change is involved in the binding process.[3][4]

Experimental Protocols

Protocol 1: General Streptavidin-Biotin Pull-Down Assay

This protocol outlines the basic steps for a pull-down experiment using streptavidin-coated magnetic beads.

  • Bead Preparation:

    • Vortex the streptavidin magnetic beads to fully resuspend them.[13]

    • Transfer the required volume of beads to a microfuge tube.

    • Place the tube on a magnetic rack to pellet the beads and remove the storage buffer.[13]

  • Bead Equilibration:

    • Wash the beads three times with an appropriate binding/wash buffer.[13] For each wash, resuspend the beads in the buffer, pellet them using the magnetic rack, and discard the supernatant.[13]

  • Binding of Biotinylated Molecule:

    • Resuspend the equilibrated beads in the binding buffer containing your biotinylated-D-lysine or other biotinylated bait.

    • Incubate for at least 30 minutes at room temperature or 4°C with gentle mixing (e.g., end-over-end rotation).[13]

  • Washing:

    • Pellet the beads on the magnetic rack and discard the supernatant.

    • Wash the beads multiple times with the binding/wash buffer to remove non-specifically bound molecules.[13] The number and stringency of washes may need to be optimized.

  • Elution (Optional):

    • To recover the bound molecules, harsh denaturing conditions such as boiling in SDS-PAGE sample buffer or using 8 M guanidine-HCl at pH 1.5 are typically required to disrupt the streptavidin-biotin interaction.[2]

    • A milder elution can be achieved with a buffer containing 0.4% SDS, 1% IGEPAL-CA630, and 25mM biotin, heated at 95°C for 5 minutes.[14][15]

Protocol 2: Reducing Non-Specific Binding
  • Pre-clearing Lysate:

    • Before the pull-down, incubate your cell lysate or protein mixture with unconjugated beads (without streptavidin) to remove proteins that non-specifically bind to the bead matrix.[16]

  • Blocking Beads:

    • After equilibrating the streptavidin beads, incubate them with a blocking buffer (e.g., 1% BSA in your binding buffer) for 30 minutes at room temperature to block non-specific binding sites on the beads.

  • Stringent Washes:

    • Increase the stringency of your wash buffers by adding detergents (e.g., 0.1% Tween-20) and/or increasing the salt concentration (e.g., up to 0.5 M NaCl).[5][17]

Visualizations

Logical Workflow for Troubleshooting Low Signal

Troubleshooting_Low_Signal start Low or No Signal Detected check_biotinylation Verify Biotinylation Efficiency start->check_biotinylation check_concentration Assess Concentration of Biotinylated Probe check_biotinylation->check_concentration Efficient re_biotinylate Re-biotinylate with Optimized Protocol / Longer Spacer Arm check_biotinylation->re_biotinylate Inefficient check_conditions Review Binding Conditions check_concentration->check_conditions Sufficient concentrate_sample Concentrate Sample check_concentration->concentrate_sample Too Low check_sterics Consider Steric Hindrance check_conditions->check_sterics Optimal optimize_buffer Adjust pH (7.2-8.0) and Incubation Time/Temp check_conditions->optimize_buffer Suboptimal optimize_density Optimize Surface Density / Use Longer Spacer Arm check_sterics->optimize_density Likely end_good Signal Improved check_sterics->end_good Unlikely re_biotinylate->end_good concentrate_sample->end_good optimize_buffer->end_good optimize_density->end_good

A flowchart for diagnosing and resolving issues of low or no signal in streptavidin-biotin binding assays.

Experimental Workflow for a Pull-Down Assay

Pull_Down_Workflow cluster_prep Preparation cluster_binding Binding cluster_wash Washing cluster_analysis Analysis bead_prep 1. Resuspend & Pellet Streptavidin Beads bead_equilibration 2. Equilibrate Beads in Binding Buffer bead_prep->bead_equilibration incubation 3. Incubate Beads with Biotinylated-D-lysine Sample bead_equilibration->incubation wash_steps 4. Wash Beads to Remove Non-specific Binders incubation->wash_steps elution 5. Elute Bound Molecules (Optional) wash_steps->elution analysis 6. Downstream Analysis (e.g., Western Blot, MS) elution->analysis

A diagram illustrating the key stages of a typical streptavidin-biotin pull-down experiment.

References

troubleshooting unexpected results in peptidoglycan labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with peptidoglycan labeling experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

General Issues

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Probe-Specific Issues

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Q: Why is my fluorescent signal weak or absent?

A: A weak or nonexistent fluorescent signal can be frustrating, but it's a common issue with several potential causes. Here’s a systematic approach to troubleshooting this problem.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Insufficient Probe Concentration The concentration of your fluorescent probe may be too low for effective labeling. Titrate the probe concentration to find the optimal balance between signal intensity and potential toxicity.[1][2]
Inadequate Incubation Time The probe may not have had enough time to be incorporated into the peptidoglycan. Optimize the incubation time; short pulses (a few minutes) can label active sites of synthesis, while longer incubations (spanning several cell divisions) can lead to uniform labeling.[3][4]
Poor Probe Incorporation Some bacterial species may not efficiently uptake or incorporate certain probes. Consider trying alternative labeling strategies, such as using dipeptide probes, which can sometimes have higher incorporation rates than single amino acid probes.[5]
Issues with "Click" Chemistry Reaction (if applicable) For bioorthogonal probes requiring a "click" reaction, ensure all reagents are fresh and used at the correct concentrations. The catalyst (e.g., copper) can be toxic, so use it at the recommended concentration and for the appropriate duration.
Incorrect Microscope Settings Ensure the excitation and emission filters on your microscope are correctly matched to the spectral properties of your fluorophore.[1]
Photobleaching The fluorescent signal can be destroyed by overexposure to the excitation light.[1][6] Minimize light exposure and use an anti-fade mounting medium if possible.
Sample Preparation Issues Inadequate fixation or permeabilization (if required for your protocol) can prevent the probe or subsequent detection reagents from reaching the target.[1]

Troubleshooting Workflow for Weak/No Signal:

weak_signal_troubleshooting start Weak or No Signal check_concentration Increase Probe Concentration start->check_concentration resolution Signal Improved? check_concentration->resolution Re-image check_incubation Increase Incubation Time check_incubation->resolution check_probe_type Try Alternative Probe (e.g., Dipeptide) check_probe_type->resolution check_click_reagents Verify Click Chemistry Reagents & Protocol check_click_reagents->resolution check_microscope Verify Microscope Settings check_microscope->resolution check_photobleaching Minimize Light Exposure Use Anti-fade check_photobleaching->resolution check_sample_prep Optimize Fixation/ Permeabilization check_sample_prep->resolution resolution->check_incubation No resolution->check_probe_type No resolution->check_click_reagents No resolution->check_microscope No resolution->check_photobleaching No resolution->check_sample_prep No end Problem Solved resolution->end Yes further_investigation Further Investigation Needed resolution->further_investigation No

Troubleshooting workflow for weak or no fluorescent signal.

Q: How can I reduce high background fluorescence?

A: High background fluorescence can obscure your specific signal, making data interpretation difficult. The source of the background can be unbound probe, autofluorescence from the cells or media, or nonspecific binding.

Strategies to Reduce Background:

Source of Background Recommended Action
Unbound Fluorophores Thoroughly wash the cells after labeling to remove any unbound fluorescent probes.[7] Using fluorogenic probes that only become fluorescent upon incorporation can also minimize this issue.[8]
Nonspecific Binding Optimize the probe concentration; using too high a concentration can lead to nonspecific binding.[7] Include a blocking step (e.g., with BSA) in your protocol if you are using antibody-based detection methods.
Autofluorescence Some cell types and growth media have endogenous fluorophores that contribute to background. Image a control sample of unlabeled cells to assess the level of autofluorescence. If it is significant, you may need to use a fluorophore in a different spectral range (e.g., red-shifted dyes) to avoid this.[3]
Imaging Vessel Plastic-bottom dishes can be highly fluorescent.[7] Switch to glass-bottom dishes or slides for imaging.

Logical Flow for Reducing High Background:

high_background_troubleshooting start High Background Fluorescence increase_washes Increase Number and Rigor of Wash Steps start->increase_washes resolution Background Reduced? increase_washes->resolution Re-image optimize_concentration Optimize (Reduce) Probe Concentration optimize_concentration->resolution check_autofluorescence Image Unlabeled Control to Assess Autofluorescence check_autofluorescence->resolution switch_vessel Switch to Glass-Bottom Imaging Vessel switch_vessel->resolution resolution->optimize_concentration No resolution->check_autofluorescence No resolution->switch_vessel No end Problem Solved resolution->end Yes consider_probe Consider Fluorogenic or Red-Shifted Probe resolution->consider_probe No

Decision tree for troubleshooting high background fluorescence.

Q: Why is the labeling pattern not what I expected?

A: Unexpected labeling patterns can arise from several factors related to the probe's mechanism of incorporation and the physiological state of the bacteria.

Common Scenarios and Explanations:

  • Septal vs. Sidewall Labeling: Short incubation times often result in labeling at the septum in dividing cells, as this is a primary site of new peptidoglycan synthesis.[9][10] Longer incubation times allow for more uniform labeling of the entire cell wall.[3][9]

  • Punctate Labeling: A punctate or patchy pattern on the lateral walls can indicate bursts of peptidoglycan incorporation or remodeling.[9]

  • Polar Labeling: In pole-growing bacteria like Mycobacterium, labeling is expected at the poles.[11] Sidewall labeling in these organisms may indicate peptidoglycan remodeling rather than synthesis.[11]

  • Gram-Positive vs. Gram-Negative: Gram-positive bacteria have a much thicker peptidoglycan layer than Gram-negative bacteria, which can lead to a more intense and uniform signal.[12][13] The outer membrane of Gram-negative bacteria can also act as a barrier to some probes.

  • L-form vs. D-form Amino Acids: Labeling should be specific to D-amino acid probes, as L-enantiomers are generally not incorporated into peptidoglycan.[9] If you see labeling with an L-amino acid control, it may indicate nonspecific binding.

Q: Is the labeling affecting the viability of my cells?

A: While many fluorescent probes are designed to be biocompatible, high concentrations or prolonged exposure can sometimes lead to toxicity.[3][9]

Assessing and Mitigating Toxicity:

  • Perform a Viability Assay: After labeling, perform a standard viability assay (e.g., plating for CFUs, using a live/dead stain) and compare to an unlabeled control culture.

  • Monitor Growth Rate: Measure the growth rate (e.g., by optical density) of a culture in the presence of the probe and compare it to an unlabeled control. No significant growth delay should be observed at appropriate probe concentrations.[8]

  • Reduce Probe Concentration: If toxicity is observed, reduce the concentration of the fluorescent probe to the minimum required for adequate signal.

  • Minimize Incubation Time: Use the shortest incubation time that provides the desired labeling pattern.

  • Consider Phototoxicity: High-intensity excitation light can be damaging to cells, especially in time-lapse experiments.[3] Use the lowest possible light intensity and consider using red-shifted fluorophores, which use lower-energy light for excitation.[3]

Q: How can I prevent photobleaching of my fluorescent signal?

A: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of signal upon repeated exposure to excitation light.[6]

Methods to Minimize Photobleaching:

Strategy Description
Reduce Light Exposure Use the lowest possible excitation light intensity and the shortest exposure time that still provides a good signal-to-noise ratio.[14] Avoid unnecessarily prolonged viewing of the sample through the eyepieces.[14]
Use Neutral Density Filters These filters reduce the intensity of the excitation light reaching your sample.[14]
Choose Photostable Dyes Some fluorophores are inherently more resistant to photobleaching than others (e.g., Alexa Fluors, Cyanine dyes).[6]
Use Anti-fade Reagents For fixed samples, use a mounting medium containing an anti-fade reagent. These reagents scavenge free radicals that contribute to photobleaching.[1] For live-cell imaging, specialized reagents can be added to the medium to reduce photobleaching.[14]
Optimize Imaging Parameters For time-lapse experiments, increase the interval between image acquisitions to the longest possible time that still captures the biological process of interest.[14]

Q: Why am I seeing low incorporation of my fluorescent D-amino acid (FDAA) or dipeptide probe?

A: Low incorporation means that only a small percentage of the peptidoglycan precursors are being modified with your probe.

Factors Influencing Incorporation Rate:

  • Bacterial Species: The efficiency of probe uptake and incorporation can vary significantly between different bacterial species.

  • Probe Structure: The size and chemical nature of the fluorophore attached to the D-amino acid can affect how well it is tolerated by the cell wall synthesis machinery.

  • Metabolic State: Bacteria that are not actively growing and synthesizing new peptidoglycan will not incorporate the probes. Ensure you are using cultures in the exponential growth phase.

  • Alternative Metabolic Pathways: In some cases, the cell may have alternative pathways that compete with the incorporation of the unnatural amino acid.

  • Dipeptide vs. Monopeptide Probes: Dipeptide probes are incorporated by the MurF ligase in the cytoplasm, which can sometimes lead to more efficient labeling compared to the transpeptidase-mediated incorporation of single D-amino acid probes.[4][15]

Q: Are there differences in labeling efficiency between different fluorescent probes?

A: Yes, the choice of fluorophore and its linkage to the D-amino acid can significantly impact the labeling results.

Comparison of Probe Characteristics:

Probe Type Advantages Considerations
Coumarin-based (e.g., HADA) Small, bright, and often well-tolerated by cells.[9]Can have higher background fluorescence, requiring washing steps.[8]
Fluorogenic (e.g., RfDAAs) Become fluorescent only upon incorporation, reducing background from unbound probe and often eliminating the need for washing steps.[8][16]May have lower quantum yields compared to standard fluorophores.
Red-Shifted (e.g., TADA) Less phototoxic to cells and can help avoid autofluorescence from the sample.[3]May be larger molecules, potentially affecting incorporation efficiency.
Bioorthogonal (Click Chemistry) Allows for a two-step labeling process which can be useful for complex experiments. The small azide (B81097) or alkyne handle is typically well-incorporated.Requires an additional "click" reaction step, which involves potentially toxic catalysts like copper.

Experimental Protocols

General Protocol for Fluorescent D-Amino Acid (FDAA) Labeling of Bacteria
  • Culture Preparation: Grow the bacterial strain of interest to the mid-exponential phase in an appropriate liquid medium.

  • Probe Incubation: Add the FDAA probe to the culture at a final concentration typically ranging from 100 µM to 1 mM. The optimal concentration should be determined empirically.

  • Incubation: Incubate the culture under normal growth conditions.

    • For pulse-labeling (visualizing active growth zones): Incubate for a short period (e.g., 2-10% of the doubling time).

    • For uniform labeling : Incubate for one or more generations.

  • Washing: Pellet the cells by centrifugation (e.g., 5000 x g for 2 minutes).

  • Resuspend the cell pellet in fresh, pre-warmed medium or a buffered saline solution like PBS.

  • Repeat the washing step 2-3 times to remove unbound probe.[7]

  • Microscopy: Resuspend the final cell pellet in a small volume of PBS or imaging medium.

  • Mount a small volume (e.g., 1-2 µL) of the cell suspension on a glass slide or in a glass-bottom dish. A small agarose (B213101) pad can be used to immobilize the cells for imaging.

  • Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Protocol for Click Chemistry Labeling (e.g., with an Alkyne-D-Ala Probe)
  • Metabolic Labeling: Follow steps 1-3 from the General FDAA Protocol using a bioorthogonal probe (e.g., an alkyne- or azide-functionalized D-amino acid).

  • Washing: Wash the cells as described in steps 4-6 of the General FDAA Protocol.

  • Fixation (Optional but Recommended): Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature). Wash again with PBS after fixation.

  • Permeabilization (Optional): If the click-reagents are not cell-permeable, permeabilize the cells (e.g., with 70% ethanol (B145695) or a mild detergent).

  • Click Reaction: Prepare the click reaction cocktail. A typical cocktail includes:

    • The fluorescent azide or alkyne counterpart to your probe (e.g., Alexa Fluor 488 Azide).

    • A copper(I) source (e.g., CuSO₄).

    • A reducing agent to convert Cu(II) to Cu(I) (e.g., sodium ascorbate).

    • A copper-chelating ligand (e.g., TBTA) to stabilize the Cu(I) and improve reaction efficiency.

  • Incubate the cells in the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Final Washes: Wash the cells 2-3 times with PBS to remove excess click reaction reagents.

  • Microscopy: Prepare the sample for microscopy as described in steps 7-9 of the General FDAA Protocol.

References

protocol refinement for Biotinylated-D-lysine TFA applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotinylated-D-lysine TFA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a chemical compound that consists of a biotin (B1667282) molecule linked to the amino acid D-lysine. The trifluoroacetate (B77799) (TFA) salt improves the solubility and stability of the compound. It is commonly used as a tool in various biochemical and molecular biology applications to introduce a biotin label onto proteins, peptides, or other molecules of interest.

Q2: What are the primary applications of this compound?

A2: The primary applications include:

  • Protein and Peptide Labeling: Covalently attaching a biotin tag to proteins and peptides for detection, purification, and immobilization.

  • Bacterial Cell Wall Analysis: As a probe to study the synthesis and dynamics of peptidoglycan in bacteria.[1]

  • Neuroanatomical Tracing: Although less common than Biotinylated Dextran (B179266) Amines (BDA), it can be used for tracing neuronal pathways.[2][3][4]

  • Kinase Activity Assays: As a component of probes to study kinase activity and screen for inhibitors.[5][6]

Q3: How should I store this compound?

A3: For optimal stability, this compound should be stored at -20°C in a desiccated environment. Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the compound.

Q4: What are the advantages of using a D-lysine derivative over an L-lysine one?

A4: The D-isomer of lysine (B10760008) can be less susceptible to enzymatic degradation by endogenous proteases in biological samples compared to the naturally occurring L-isomer. This can increase the stability and half-life of the biotinylated molecule in certain experimental setups.

Troubleshooting Guides

Protein/Peptide Biotinylation Issues

Problem: Low or no biotinylation of my protein/peptide.

  • Possible Cause 1: Inappropriate Buffer Composition.

    • Solution: Ensure your reaction buffer is free of primary amines, such as Tris or glycine (B1666218), as they will compete with your target molecule for reaction with the biotinylating agent. Phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS) at a pH of 7.2-8.0 are recommended.

  • Possible Cause 2: Incorrect Molar Ratio.

    • Solution: The optimal molar ratio of this compound to your protein/peptide is crucial. For initial experiments, a 10-20 fold molar excess of the biotinylation reagent is a good starting point. For dilute protein solutions (1-2 mg/mL), a higher molar excess (>20-fold) may be necessary. Refer to the table below for guidance.

  • Possible Cause 3: Inactive Reagent.

    • Solution: Ensure the this compound has been stored correctly and has not been repeatedly exposed to moisture. Using a freshly opened vial or a recently prepared stock solution is recommended.

Problem: Precipitation of my protein during biotinylation.

  • Possible Cause: Change in Protein Isoelectric Point.

    • Solution: Biotinylation neutralizes the positive charge of the lysine's primary amine. This can alter the isoelectric point (pI) of your protein, potentially causing it to precipitate if the reaction buffer pH is close to the new pI. Try performing the reaction at a different pH or in a buffer with higher ionic strength.

Problem: Inconsistent biotinylation results between batches.

  • Possible Cause 1: Incomplete Removal of Unreacted Biotin.

    • Solution: Ensure complete removal of free biotin after the reaction using dialysis or a desalting column. Residual free biotin can interfere with downstream applications.

  • Possible Cause 2: Variability in Reaction Conditions.

    • Solution: Standardize all reaction parameters, including protein concentration, buffer composition, pH, temperature, and incubation time, to ensure reproducibility.

Bacterial Cell Wall Labeling Issues

Problem: Weak or no fluorescent signal after labeling bacteria.

  • Possible Cause 1: Insufficient Probe Concentration or Incubation Time.

    • Solution: The optimal concentration and incubation time can vary between bacterial species and their growth rate. For rapidly growing species like E. coli, a short pulse of 30 seconds may be sufficient, while other species may require longer incubation times.[7] It is recommended to perform a time-course and concentration-gradient experiment to determine the optimal conditions for your specific bacterium.

  • Possible Cause 2: Low Permeability of the Bacterial Cell Wall.

    • Solution: For Gram-negative bacteria, the outer membrane can be a barrier to the probe. Permeabilizing agents may be necessary, but care should be taken not to compromise cell viability if live-cell imaging is required.

Neuroanatomical Tracing Issues

Problem: Faint or diffuse labeling of neuronal pathways.

  • Possible Cause 1: Inadequate Tracer Concentration or Injection Volume.

    • Solution: The concentration of the tracer and the volume injected are critical for successful tracing. These parameters need to be optimized for the specific brain region and animal model being studied.

  • Possible Cause 2: Insufficient Survival Time.

    • Solution: The time between tracer injection and animal perfusion must be sufficient for the tracer to be transported along the neuronal pathways. This can range from several days to weeks depending on the length of the pathway being traced.

Quantitative Data Summary

Table 1: Recommended Molar Ratios for Protein Biotinylation

Protein ConcentrationRecommended Molar Excess of this compound
> 10 mg/mL5-10 fold
2-10 mg/mL10-20 fold
< 2 mg/mL> 20 fold

Table 2: Effect of pH on Biotinylation Efficiency

Reaction pHRelative Biotinylation EfficiencyNotes
6.0LowThe primary amine of lysine is mostly protonated and less reactive.
7.0-7.5ModerateA good starting point for most proteins.
8.0HighIncreased reactivity of the primary amine.
> 8.5DecreasingIncreased risk of hydrolysis of the biotinylation reagent.

Experimental Protocols

Protocol 1: General Protein Biotinylation
  • Buffer Preparation: Prepare a suitable amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5.

  • Protein Solution: Dissolve the protein to be biotinylated in the prepared buffer at a concentration of 1-10 mg/mL.

  • This compound Stock Solution: Immediately before use, prepare a 10 mg/mL stock solution of this compound in an anhydrous solvent like DMF or DMSO.

  • Biotinylation Reaction: Add the appropriate amount of the this compound stock solution to the protein solution to achieve the desired molar excess (refer to Table 1).

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Quenching (Optional): To stop the reaction, add a quenching buffer containing a primary amine (e.g., 50 mM glycine or Tris) and incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted biotinylation reagent by dialysis against PBS or by using a desalting column.

  • Quantification and Storage: Determine the degree of biotinylation using a suitable assay (e.g., HABA assay). Store the biotinylated protein at -20°C or -80°C.

Protocol 2: Bacterial Peptidoglycan Labeling
  • Bacterial Culture: Grow the bacterial strain of interest to the desired growth phase (typically mid-logarithmic phase) in an appropriate culture medium.

  • Probe Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1-10 mM.

  • Labeling: Add the this compound stock solution to the bacterial culture to a final concentration of 100-500 µM.

  • Incubation: Incubate the culture with the probe for a specific duration. This can range from 30 seconds for rapidly growing bacteria to several hours for slower-growing species.[7]

  • Washing: Pellet the bacterial cells by centrifugation and wash them three times with PBS to remove the excess probe.

  • Fixation (Optional): If required for downstream applications, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Detection: The biotinylated peptidoglycan can be detected using fluorescently labeled streptavidin or an anti-biotin antibody followed by a fluorescent secondary antibody for visualization by fluorescence microscopy.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_output Output protein Protein/Peptide Solution (Amine-free buffer) reaction_mix Mix and Incubate (RT or 4°C) protein->reaction_mix biotin_reagent This compound Stock Solution biotin_reagent->reaction_mix quench Quench Reaction (Optional) reaction_mix->quench purify Remove Excess Biotin (Dialysis/Desalting) quench->purify analyze Quantify Biotinylation (HABA Assay) purify->analyze final_product Biotinylated Protein analyze->final_product

Caption: Workflow for protein biotinylation using this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Targets (Cell Survival, Growth, Proliferation) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Inhibitor Biotin-Lysine-Kinase Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K/Akt signaling pathway with a biotin-lysine kinase inhibitor probe.

References

Technical Support Center: Microscopy with Biotinylated-D-lysine TFA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Biotinylated-D-lysine TFA in microscopy applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid common artifacts and achieve high-quality imaging results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in microscopy?

This compound is a chemical compound used as a biotinylating reagent in various biological assays.[1] It consists of a biotin (B1667282) molecule linked to the amino acid D-lysine, with a trifluoroacetate (B77799) (TFA) salt. In microscopy, it is often used as a tracer to label and visualize specific cells or neuronal pathways.[1] The biotin moiety can be detected with high affinity by avidin (B1170675) or streptavidin conjugates, which are typically linked to a fluorescent dye or an enzyme for visualization.

Q2: What are the potential sources of artifacts when using this compound?

Artifacts in microscopy when using this compound can arise from several sources, including:

  • Non-specific binding: The biotinylated tracer may bind to unintended cellular components, leading to background signal.

  • Endogenous biotin: Many tissues and cells naturally contain biotin, which can be detected by avidin/streptavidin, causing false-positive signals.[2][3]

  • Fixation issues: Improper fixation can lead to poor tissue morphology, antigen masking, and increased background.

  • Reagent concentrations: Suboptimal concentrations of the biotinylated tracer, antibodies, or detection reagents can result in weak signal or high background.[3]

  • The TFA salt: The trifluoroacetate counter-ion from the synthesis of the biotinylated lysine (B10760008) may affect cell health and assay conditions.[4]

Q3: How can the trifluoroacetate (TFA) salt affect my experiment?

Trifluoroacetic acid (TFA) is often used in the synthesis and purification of peptides and biotinylated compounds, resulting in a TFA salt.[5][6] Residual TFA in your this compound reagent can:

  • Alter pH: TFA can lower the pH of your buffers, which may impact cell viability and the binding efficiency of antibodies and other reagents.[4]

  • Induce biological effects: Studies have shown that TFA can inhibit cell proliferation and may have other unintended biological consequences.[4][7]

It is crucial to be aware of these potential effects and to consider purifying the reagent or performing a salt exchange if you suspect TFA is interfering with your experiment. A common method for TFA removal is to dissolve the compound in a dilute hydrochloric acid (HCl) solution and then lyophilize, repeating the process several times.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during microscopy experiments with this compound.

High Background or Non-Specific Staining

High background can obscure your specific signal and make data interpretation difficult. The following table summarizes common causes and solutions.

Potential Cause Recommended Solution Citation
Endogenous Biotin Tissues like the liver and kidney have high levels of endogenous biotin. Block endogenous biotin by pre-incubating the sample with avidin, followed by an incubation with biotin before adding the biotinylated tracer.[2][3]
Non-Specific Antibody Binding The primary or secondary antibody may bind to unintended targets. Optimize antibody concentrations through titration. Increase the stringency of your washing steps. Use a high-quality blocking buffer, such as normal serum from the same species as the secondary antibody.[3][8][9]
Insufficient Blocking Inadequate blocking can lead to non-specific binding of reagents. Increase the incubation time for your blocking step. Consider using a different blocking agent.[9]
Hydrophobic Interactions Some reagents may non-specifically adhere to the tissue or slide. Include a non-ionic detergent like Tween-20 (0.05%) in your wash buffers to reduce hydrophobic interactions.[4]
TFA-induced effects Residual TFA may cause cell stress or alter binding conditions. Consider performing a salt exchange to replace TFA with a more biocompatible salt like HCl.[4][5]
Weak or No Signal

A lack of signal can be frustrating. The table below outlines potential reasons and how to address them.

| Potential Cause | Recommended Solution | Citation | | :--- | :--- | | Suboptimal Reagent Concentration | The concentration of this compound, primary antibody, or secondary antibody may be too low. Perform a titration experiment to determine the optimal concentration for each reagent. |[3][8] | | Inefficient Fixation/Permeabilization | The target may be masked or inaccessible. Optimize your fixation and permeabilization protocol. Ensure the fixative is fresh. |[8] | | Incorrect Filter/Laser Settings | The microscope settings may not be appropriate for the fluorophore being used. Verify the excitation and emission spectra of your fluorophore and set the microscope accordingly. |[8] | | Photobleaching | The fluorophore may be losing its fluorescence due to excessive light exposure. Minimize light exposure and use an anti-fade mounting medium. |[8] | | Inactive Reagents | Reagents may have degraded due to improper storage. Store all reagents according to the manufacturer's instructions and avoid repeated freeze-thaw cycles. |[1] |

Experimental Protocols & Methodologies

Standard Protocol for Fluorescent Staining with this compound

This protocol provides a general workflow. Optimization will be required for specific cell types and targets.

  • Cell/Tissue Preparation:

    • Culture cells on coverslips or prepare tissue sections.

    • Wash briefly with Phosphate Buffered Saline (PBS).

  • Fixation:

    • Fix cells/tissue with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (if required for intracellular targets):

    • Incubate with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

  • This compound Incubation:

    • Dilute this compound to the desired concentration in blocking buffer.

    • Incubate overnight at 4°C.

    • Wash three times with PBS for 5 minutes each.

  • Detection:

    • Incubate with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 488) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional):

    • Incubate with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.

    • Wash twice with PBS.

  • Mounting:

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

    • Seal the coverslip and allow it to cure.

  • Imaging:

    • Image using a fluorescence microscope with the appropriate filter sets.

Visualizing Experimental Workflows

Troubleshooting Workflow for High Background

The following diagram illustrates a logical workflow for troubleshooting high background staining issues.

high_background_troubleshooting start High Background Observed check_autofluorescence Control: Unstained Sample start->check_autofluorescence autofluorescence_present High Autofluorescence check_autofluorescence->autofluorescence_present Yes no_autofluorescence Low Autofluorescence check_autofluorescence->no_autofluorescence No use_quenching Action: Use Autofluorescence Quencher autofluorescence_present->use_quenching check_secondary Control: Secondary Antibody Only no_autofluorescence->check_secondary secondary_binding Secondary Binds Non-Specifically check_secondary->secondary_binding Yes no_secondary_binding Secondary is Specific check_secondary->no_secondary_binding No optimize_secondary Action: Titrate Secondary Ab / Change Blocking Buffer secondary_binding->optimize_secondary check_primary Control: Titrate Primary Antibody no_secondary_binding->check_primary optimize_primary Action: Lower Primary Ab Concentration check_primary->optimize_primary Concentration Too High endogenous_biotin_check Action: Perform Endogenous Biotin Blocking check_primary->endogenous_biotin_check Concentration Optimal

Caption: Troubleshooting workflow for high background staining.

General Staining Protocol Workflow

This diagram outlines the key steps in a typical immunofluorescence protocol using a biotinylated tracer.

staining_protocol prep Sample Preparation (Cells/Tissue Sections) fix Fixation (e.g., 4% PFA) prep->fix perm Permeabilization (e.g., Triton X-100) fix->perm block Blocking (e.g., Normal Serum) perm->block biotin_lysine Incubation with This compound block->biotin_lysine detection Detection (Fluorescent Streptavidin) biotin_lysine->detection mount Mounting (Antifade Medium) detection->mount image Imaging (Fluorescence Microscope) mount->image

Caption: General workflow for staining with this compound.

References

Validation & Comparative

A Head-to-Head Comparison: Biotinylated-D-Lysine TFA vs. Biotinylated-L-Lysine for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the nuances of peptide synthesis, the choice between incorporating Biotinylated-D-lysine TFA and its L-stereoisomer is a critical decision that can significantly impact the stability and performance of the final peptide. This guide provides an objective comparison, supported by experimental data, to inform the selection of the optimal biotinylated amino acid for your research needs.

The introduction of a biotin (B1667282) moiety to a peptide sequence is a widely used strategy for a variety of applications, including affinity purification, immunoassays, and cellular imaging. This is due to the remarkably strong and specific interaction between biotin and avidin (B1170675) or streptavidin. Typically, biotin is incorporated via a lysine (B10760008) residue. While Biotinylated-L-lysine represents the naturally occurring stereoisomer, its D-counterpart offers a key advantage in enhancing peptide stability.

Performance Comparison: Stability Takes Center Stage

The primary and most significant difference between peptides synthesized with Biotinylated-D-lysine versus Biotinylated-L-lysine lies in their resistance to enzymatic degradation. Peptides composed of L-amino acids are susceptible to cleavage by proteases, which can limit their in vivo and in vitro applications. The incorporation of D-amino acids, such as D-lysine, renders the peptide backbone resistant to these enzymes.

ParameterBiotinylated-D-lysineBiotinylated-L-lysineKey Considerations
Proteolytic Stability Significantly Increased Susceptible to degradationThe presence of a D-lysine residue at the biotinylation site enhances the peptide's half-life in biological fluids.
Biological Activity May be alteredGenerally retainedThe chirality of the amino acid can influence the peptide's three-dimensional structure and its interaction with biological targets.
Incorporation in SPPS Generally comparable to L-amino acidsStandardWhile minor variations in coupling efficiency can occur, the incorporation of D-amino acids is a routine procedure in solid-phase peptide synthesis.
Binding to Avidin/Streptavidin Expected to be comparable to L-lysine peptidesHigh affinityThe biotin moiety itself is the primary determinant of the high-affinity interaction with avidin/streptavidin. The chirality of the attached lysine is not expected to significantly alter this interaction.
TFA Salt Form Standard counterionStandard counterionTrifluoroacetic acid (TFA) is a common counterion resulting from the purification process for synthetic peptides and is not specific to the D- or L-form.

Experimental Data: Enhanced Plasma Stability of D-Lysine Containing Peptides

A study investigating the anti-anaphylactic effects of biotinylated heptapeptides demonstrated the superior stability of peptides containing D-lysine in rat plasma. The peptides evaluated were:

  • Peptide 1: H-Lys(biotinyl)-Trp-Tyr-Lys-Asp-Gly-Asp-OH (all L-amino acids)

  • Peptide 2: H-D-Lys(biotinyl)-Trp-Tyr-Lys-Asp-Gly-Asp-OH

  • Peptide 3: H-D-Lys(biotinyl)-Trp-Tyr-Lys-Asp-Gly-D-Asp-OH

The stability of these peptides in vitro in rat plasma was monitored over 6 hours.

PeptideD-Amino Acid Content% Remaining after 6 hours in Rat Plasma
Peptide 1None0%
Peptide 2Biotinylated D-Lysine51.8%
Peptide 3Biotinylated D-Lysine and D-Aspartic Acid84.0%

These results clearly indicate that the incorporation of D-lysine at the biotinylation site (Peptide 2) significantly enhances the peptide's stability in plasma compared to the all-L-amino acid counterpart (Peptide 1). Further substitution with another D-amino acid (Peptide 3) provided even greater stability.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Biotinylated-D-Lysine

This protocol outlines the manual coupling of Fmoc-D-Lys(Biotin)-OH during standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-D-Lys(Biotin)-OH

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF, DCM, and DMF.

  • Coupling of Fmoc-D-Lys(Biotin)-OH:

    • Dissolve Fmoc-D-Lys(Biotin)-OH (3 equivalents relative to resin substitution) and a coupling agent (e.g., HBTU, 3 eq.) in DMF.

    • Add a base (e.g., DIPEA, 6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF.

  • Monitoring: Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Chain Elongation: Continue with the synthesis by repeating the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Streptavidin-Biotin Binding Assay (ELISA-based)

This protocol describes a method to assess the binding of a biotinylated peptide to streptavidin.

Materials:

  • Streptavidin-coated 96-well plate

  • Biotinylated peptides (with D- and L-lysine)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBST: PBS with 0.05% Tween-20)

  • Primary antibody specific to the peptide sequence

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Plate reader

Procedure:

  • Blocking: Add blocking buffer to each well of the streptavidin-coated plate and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Peptide Incubation: Add serial dilutions of the biotinylated peptides (both D- and L-lysine versions) to the wells and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Primary Antibody Incubation: Add the primary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stop Reaction: Add stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader. The signal intensity will be proportional to the amount of biotinylated peptide bound to the streptavidin.

Visualizing Experimental Workflows

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis cluster_purification Purification & Analysis cluster_assay Binding Assay resin Resin deprotection1 Fmoc Deprotection coupling Amino Acid Coupling deprotection2 Fmoc Deprotection biotin_coupling Couple Biotinylated-D/L-Lysine elongation Chain Elongation cleavage Cleavage & Deprotection crude_peptide Crude Peptide hplc RP-HPLC Purification ms Mass Spectrometry lyophilization Lyophilization final_peptide Purified Peptide add_peptide Add Biotinylated Peptide final_peptide->add_peptide streptavidin_plate Streptavidin Plate add_antibody Add Antibodies detection Detection

Signaling Pathway Application: Pull-Down Assay

Biotinylated peptides are invaluable tools for studying protein-protein interactions through pull-down assays. A biotinylated peptide representing a specific protein domain can be used to isolate its binding partners from a complex mixture like a cell lysate.

pull_down_assay biotin_peptide Biotinylated Peptide (D- or L-Lysine) binding Incubation: Peptide binds to target protein(s) biotin_peptide->binding streptavidin_beads Streptavidin-Coated Beads streptavidin_beads->binding cell_lysate Cell Lysate (Protein Mixture) cell_lysate->binding wash Wash to remove non-specific binders binding->wash elution Elution of bound proteins wash->elution analysis Analysis: (e.g., Western Blot, Mass Spec) elution->analysis

Conclusion

The choice between this compound and Biotinylated-L-lysine for peptide synthesis hinges on the desired properties of the final peptide. For applications requiring enhanced stability against proteolytic degradation, such as in vivo studies or assays involving biological fluids, Biotinylated-D-lysine is the superior choice . While the incorporation of a D-amino acid can potentially alter the biological activity of a peptide, this must be assessed on a case-by-case basis. For applications where proteolytic degradation is not a concern, Biotinylated-L-lysine remains a reliable and effective option. The TFA salt form is a standard feature of synthetic peptides and can be exchanged for other counterions like acetate (B1210297) or hydrochloride if required for specific biological assays.

A Comparative Guide to Cell Labeling: Biotinylated-D-lysine TFA vs. NHS-biotin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate biotinylation reagent is critical for the success of cell labeling experiments. The choice hinges on the specific experimental goals, the nature of the target molecule, and the desired labeling outcome. This guide provides an objective comparison between two distinct biotinylating agents: the amine-reactive NHS-biotin and the specialized conjugate, Biotinylated-D-lysine TFA.

This comparison reveals that these reagents are not interchangeable alternatives but rather tools for fundamentally different applications. NHS-biotin is a widely used reagent for the direct chemical labeling of existing proteins, while this compound serves as a biotin-conjugated building block for metabolic incorporation into specific pathways, notably in bacterial systems.

Mechanism of Action: Chemical Conjugation vs. Metabolic Incorporation

The primary difference between these two reagents lies in their mechanism of labeling. NHS-biotin employs a reactive N-hydroxysuccinimide (NHS) ester to form a stable, covalent amide bond with primary amines on target proteins. In contrast, this compound lacks an intrinsically reactive group for direct conjugation and is designed for enzymatic incorporation.

NHS-biotin: The NHS ester group is highly reactive toward the primary amines (-NH₂) found at the N-terminus of polypeptides and in the side chains of lysine (B10760008) residues.[1][2][3] This reaction, which is most efficient at a pH of 7-9, results in the formation of a stable amide bond, covalently attaching the biotin (B1667282) molecule to the protein.[4]

NHS_Biotin_Reaction cluster_reaction cluster_products Products Protein Protein-NH₂ (Primary Amine) Labeled_Protein Protein-NH-CO-Biotin (Stable Amide Bond) Protein->Labeled_Protein pH 7-9 NHS_Biotin NHS-Biotin NHS_Biotin->Labeled_Protein p1 NHS_Leaving_Group NHS (Leaving Group) p2 p1->p2

Caption: Reaction of NHS-Biotin with a primary amine.

This compound: This molecule is a conjugate where L-biotin is attached to the ε-amine of D-lysine.[5] It does not possess a reactive moiety for labeling existing cellular proteins. Instead, it is designed to be recognized and incorporated by specific cellular machinery. Its primary documented use is as a tool to conjugate a biotin handle into bacterial peptidoglycan (PG), where it can be used by penicillin-binding proteins to biotinylate Lipid I and Lipid II precursors. Its application in mammalian cell labeling is not standard and would require a specific transporter and enzymatic pathway to incorporate the D-amino acid conjugate.

Biotinylated_D_lysine_Structure cluster_main Biotinylated-D-lysine Biotin Biotin Amide Amide Bond Biotin->Amide Valeric Acid Chain DLysine D-lysine Amide->DLysine ε-amine

Caption: Structure of Biotinylated-D-lysine.

Comparative Overview

The fundamental differences in their mechanisms dictate their suitability for different research applications. NHS-biotin is a general-purpose tool for labeling proteins, whereas this compound is a specialized probe for metabolic pathways.

FeatureNHS-biotin / Sulfo-NHS-biotinThis compound
Labeling Mechanism Direct chemical conjugationMetabolic / Enzymatic incorporation
Target Primary amines (-NH₂) on lysine residues and N-termini of proteins.[6]Specific substrates in a metabolic pathway (e.g., bacterial peptidoglycan precursors).
Primary Application Labeling cell surface or intracellular proteins for detection, purification, or tracking.[1][7]Probing specific enzymatic activities and metabolic pathways.
Reaction Type Non-specific amine-reactive acylation.[8]Highly specific enzymatic reaction.
Cell Permeability NHS-biotin: Membrane permeable (intracellular labeling).[9] Sulfo-NHS-biotin: Membrane impermeable (cell surface labeling).[4][7]Dependent on cell type and presence of specific transporters for D-amino acids/peptides.
Common Use Case Quantifying cell surface protein expression, studying receptor internalization.[10][11]Assaying bacterial cell wall biosynthesis.

Performance and Quantitative Data

Direct quantitative comparison is challenging as the reagents are used for different purposes. Performance data for each is presented within its appropriate context.

NHS-biotin (and its analogs): Labeling efficiency is controlled by adjusting the molar ratio of the biotin reagent to the protein.[12] Higher concentrations or longer reaction times can increase the degree of labeling.

ParameterTypical Value / ConditionOutcomeSource
Reagent Concentration 1-5 mM for cell labelingEffective labeling of surface proteins[7][13]
Molar Excess (for purified protein) 20-fold molar excess (for 1-10 mg/mL antibody)~4-6 biotins per antibody[4][7]
Molar Excess (for purified protein) 50-fold molar excess (for 50-200 µg/mL antibody)~1-3 biotins per antibody[7][14]
Reaction pH 7.0 - 9.0 (Optimal ~8.0)Efficient reaction with primary amines[1][13]
Reaction Time (Cells) 30 minutes at room temperature or 4°CSufficient for labeling[1][13]

This compound: Quantitative data for general cell surface labeling is not available as this is not its intended application. Its performance is measured by the efficiency of incorporation into its specific target molecule within a given biological system, which is highly context-dependent.

Experimental Protocols

Protocol 1: Cell Surface Protein Labeling with Sulfo-NHS-biotin

This protocol describes a general procedure for labeling surface proteins on adherent or suspension cells using the membrane-impermeable Sulfo-NHS-biotin.

Materials:

  • Cells (in suspension or adherent)

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

  • Sulfo-NHS-biotin

  • Anhydrous DMSO or water (depending on the specific reagent)

  • Quenching Buffer: PBS + 100 mM Glycine or Tris

Procedure:

  • Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to completely remove any amine-containing culture media and proteins.[1]

  • Cell Resuspension: Resuspend cells at a concentration of approximately 1-25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0). For adherent cells, add the buffer directly to the plate.[13]

  • Reagent Preparation: Immediately before use, prepare a 10-20 mM stock solution of Sulfo-NHS-biotin in the appropriate solvent (e.g., water). The NHS-ester moiety readily hydrolyzes, so do not store the stock solution.[15][16]

  • Biotinylation Reaction: Add the Sulfo-NHS-biotin stock solution to the cell suspension to a final concentration of 1-2 mM.[13]

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or on ice. Incubation at 4°C is recommended to reduce the active internalization of the biotin reagent.[13]

  • Quenching: Quench the reaction by washing the cells three times with ice-cold Quenching Buffer (e.g., PBS with 100 mM glycine). This will react with and remove any excess biotin reagent.[13]

  • Final Wash: Wash the cells one final time with ice-cold PBS.

  • The biotinylated cells are now ready for downstream applications such as lysis, immunoprecipitation, or flow cytometry analysis.

Cell_Labeling_Workflow start Start: Cells in Culture wash1 Wash 3x with ice-cold PBS (pH 8.0) start->wash1 resuspend Resuspend cells in PBS (pH 8.0) wash1->resuspend add_reagent Add freshly prepared Sulfo-NHS-biotin resuspend->add_reagent incubate Incubate 30 min (Room Temp or 4°C) add_reagent->incubate quench Wash 3x with Quenching Buffer incubate->quench wash2 Final Wash with ice-cold PBS quench->wash2 end End: Labeled Cells Ready wash2->end

Caption: Workflow for cell surface protein biotinylation.
Protocol 2: Conceptual Workflow for this compound

A standard protocol for general cell labeling with this reagent does not exist. The following is a conceptual workflow for testing its potential metabolic incorporation.

  • System Selection: Choose a cell system (e.g., specific bacterial strain) known to have uptake and incorporation pathways for D-lysine or similar molecules.

  • Culture and Exposure: Culture the cells and introduce this compound into the medium at various concentrations and for different time periods.

  • Cell Lysis: After incubation, thoroughly wash the cells to remove unincorporated reagent and prepare cell lysates.

  • Affinity Purification: Use streptavidin-coated beads to capture any biotinylated molecules from the lysate.

  • Analysis: Analyze the captured molecules using techniques like Western blotting (with antibodies against target proteins) or mass spectrometry to identify which cellular components have incorporated the biotinylated lysine.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and NHS-biotin is determined by the research question. They are not direct competitors but rather reagents with distinct and separate applications.

Logic_Diagram goal What is your labeling goal? path1 Label existing proteins (e.g., on cell surface) goal->path1 Chemical Conjugation path2 Label via metabolic incorporation goal->path2 Enzymatic Process reagent1 Use NHS-biotin or Sulfo-NHS-biotin path1->reagent1 reagent2 Use this compound (in specific systems) path2->reagent2 app1 Applications: - Protein quantification - Receptor tracking - Affinity purification reagent1->app1 app2 Applications: - Probing enzyme activity - Following metabolic pathways - Bacterial cell wall studies reagent2->app2

Caption: Decision guide for choosing a biotinylation reagent.
  • Choose NHS-biotin (or Sulfo-NHS-biotin) for routine, direct, and efficient labeling of accessible primary amines on proteins. It is the workhorse reagent for applications like western blotting, ELISAs, affinity capture, and quantifying cell surface protein populations.[12]

  • Choose this compound for specialized applications requiring the metabolic or enzymatic incorporation of a biotin-tagged D-amino acid into a specific biological molecule or pathway, such as in the study of bacterial cell wall synthesis.

References

A Comparative Guide to Biotinylated-D-lysine TFA Labeling for Validating Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Biotinylated-D-lysine TFA (BDL) as a probe for labeling bacterial peptidoglycan (PG), offering insights into its specificity and performance relative to other common labeling techniques. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of the most appropriate method for your research needs.

Validating the Specificity of this compound Labeling

The specificity of this compound labeling stems from its mechanism of incorporation into the bacterial cell wall. Unlike general protein biotinylation that targets primary amines, BDL is specifically incorporated into the peptidoglycan by the enzymes responsible for cell wall biosynthesis.[1][2][3][4]

Single D-amino acid probes, such as BDL, are utilized by periplasmic transpeptidases, namely D,D-transpeptidases (also known as Penicillin-Binding Proteins, PBPs) and L,D-transpeptidases.[1][4] These enzymes catalyze the cross-linking of peptide chains within the peptidoglycan mesh. The native substrate for these enzymes is a D-alanine residue at the terminus of the pentapeptide stem of a lipid II precursor.[5][6][7] Due to the promiscuity of these transpeptidases, they can recognize and incorporate unnatural D-amino acids, like BDL, into the peptidoglycan structure.[2][3][8] This enzymatic incorporation is stereospecific, meaning the L-enantiomer of lysine (B10760008) would not be incorporated through this pathway, further ensuring the specificity of the labeling for sites of active peptidoglycan remodeling and synthesis.[3]

Potential off-target labeling is minimal as the incorporation is dependent on the activity of these specific peptidoglycan-synthesizing enzymes.[9][10] Studies have shown that fluorescent D-amino acid analogs do not incorporate into other cellular components like proteins or teichoic acids.[9][10]

Comparison of Bacterial Cell Wall Labeling Methods

The choice of a labeling method depends on the specific research question, the bacterial species under investigation, and the desired information (e.g., de novo synthesis vs. remodeling). Below is a comparison of BDL with other common techniques.

FeatureBiotinylated-D-lysine (BDL) / Single FDAAsD-amino acid Dipeptide Probes (DAADs)Fluorescent Tripeptide ProbesFluorescently Labeled Antibiotics (e.g., Vancomycin)Fluorescently Labeled Lectins (e.g., WGA)
Mechanism of Incorporation Periplasmic incorporation via D,D- and L,D-transpeptidases (PBPs).[1][4]Cytoplasmic incorporation into the pentapeptide stem of Lipid II by MurF ligase.[1][11]Utilizes the peptidoglycan recycling pathway for incorporation.[1][12]Binds to the D-Ala-D-Ala terminus of peptidoglycan precursors.[8]Binds to specific glycan moieties (e.g., N-acetylglucosamine) in the cell wall.[8][13]
Specificity High for peptidoglycan synthesis and remodeling.[2][8]High for de novo peptidoglycan synthesis.[1][11]Specific to bacteria with an active peptidoglycan recycling pathway (e.g., E. coli).[1][12]High for peptidoglycan precursors; can have antibiotic effects.[8]Specific to the glycan component of the cell wall; may not be suitable for all species.[13]
Information Provided Primarily indicates sites of peptidoglycan remodeling and cross-linking.[1][4]Indicates sites of new peptidoglycan synthesis originating from the cytoplasm.[1][11]Reports on peptidoglycan turnover and recycling.[1]Highlights areas of accessible peptidoglycan precursors.Stains the overall cell wall structure.
Applicability Broad applicability in Gram-positive and Gram-negative bacteria.[2][3]Broad applicability in Gram-positive and Gram-negative bacteria.[1]Limited to species with a specific recycling pathway.[1][12]Primarily for Gram-positive bacteria due to outer membrane barrier in Gram-negatives.[8]Generally better for Gram-positive bacteria; outer membrane can be a barrier.
Potential for Off-Target Effects Low; dependent on specific enzyme activity.[9][10]Low; dependent on specific enzyme activity.[1]Low.Can induce cell wall stress responses and cell death.[8]Can have non-specific binding.

Quantitative Performance of D-amino Acid Probes

D-amino acid Probe (NBD-conjugated)B. subtilis (Relative Mean Fluorescence)S. aureus (Relative Mean Fluorescence)E. faecalis (Relative Mean Fluorescence)E. coli (Relative Mean Fluorescence)
D-diaminopropionic acid100 ± 5100 ± 8100 ± 7100 ± 9
D-diaminobutyric acid75 ± 480 ± 685 ± 690 ± 8
D-ornithine50 ± 360 ± 570 ± 575 ± 7
D-lysine 30 ± 2 45 ± 4 55 ± 4 60 ± 6

Data is adapted from Pires, M. M., et al. (2016) and presented as a percentage of the highest labeling efficiency observed in each species. This data demonstrates that while D-lysine based probes are effectively incorporated, the length of the side chain can influence the overall labeling intensity.

Experimental Protocols

General Protocol for Bacterial Labeling with D-amino Acid Probes

This protocol provides a general framework for labeling bacteria with D-amino acid probes like this compound. Optimization of probe concentration and incubation time may be necessary for different bacterial species and growth conditions.

  • Bacterial Culture: Grow the bacterial species of interest to the desired growth phase (e.g., mid-logarithmic phase) in appropriate culture medium.

  • Probe Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

  • Labeling: Add the this compound stock solution to the bacterial culture to the desired final concentration (typically in the micromolar to millimolar range).

  • Incubation: Incubate the culture with the probe for a specific duration. Short incubation times (minutes) will label active sites of peptidoglycan synthesis, while longer incubations (one to several generations) can lead to uniform labeling of the cell wall.

  • Washing: Harvest the bacterial cells by centrifugation and wash them several times with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove unincorporated probe.

  • Fixation (Optional): If required for downstream applications, fix the labeled cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Detection: For biotinylated probes, detection can be achieved using streptavidin conjugated to a fluorophore or an enzyme for subsequent visualization by microscopy or detection by western blot.

Visualizing the Process

Peptidoglycan Synthesis and Probe Incorporation

Peptidoglycan_Synthesis_and_Labeling cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide Lipid_II Lipid II UDP-MurNAc-pentapeptide->Lipid_II Translocation MurF MurF MurF->UDP-MurNAc-pentapeptide Incorporation DAAD_probe D-amino acid dipeptide probe DAAD_probe->MurF Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylation PBPs Transpeptidases (PBPs, L,D-TPs) Nascent_PG->PBPs Mature_PG Mature Peptidoglycan PBPs->Mature_PG Cross-linking & Probe Incorporation BDL_probe Biotinylated-D-lysine (Single D-amino acid probe) BDL_probe->PBPs

Caption: Peptidoglycan synthesis pathways and points of probe incorporation.

Experimental Workflow for Bacterial Labeling

Experimental_Workflow Start Start Bacterial_Culture Grow bacterial culture to desired growth phase Start->Bacterial_Culture Add_Probe Add this compound to the culture Bacterial_Culture->Add_Probe Incubate Incubate for a defined period (pulse or continuous labeling) Add_Probe->Incubate Harvest_Wash Harvest cells by centrifugation and wash to remove excess probe Incubate->Harvest_Wash Detection Detect biotinylated peptidoglycan (e.g., with fluorescent streptavidin) Harvest_Wash->Detection Analysis Analyze by microscopy, flow cytometry, or blotting Detection->Analysis End End Analysis->End

Caption: General workflow for labeling bacteria with this compound.

References

Confirming Biotinylated-D-lysine TFA Incorporation: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the successful incorporation of modified amino acids is a critical step in various experimental workflows. This guide provides a detailed comparison of mass spectrometry-based methods and alternative techniques for verifying the incorporation of Biotinylated-D-lysine TFA, a key reagent in specialized proteomics and peptidoglycan analysis. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate analytical strategy.

Comparison of Analytical Methods

The choice of analytical method for confirming Biotinylated-D-lysine incorporation depends on several factors, including the complexity of the sample, the required level of detail (protein level vs. specific site), and the available instrumentation. Mass spectrometry stands as the gold standard for its sensitivity and ability to provide site-specific information. However, simpler, lower-cost methods can provide initial confirmation.

MethodPrincipleProsConsThroughputCost
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation of peptides.High sensitivity and specificity; provides sequence and site of modification information.[1][2]Requires sophisticated instrumentation and expertise; data analysis can be complex.[3]Medium to HighHigh
MALDI-TOF MS Ionization and mass analysis of molecules from a solid-phase matrix.Fast analysis time; tolerant to some buffers and salts.Lower resolution and sensitivity than LC-MS/MS; may not be suitable for complex mixtures.HighMedium
Gel-Shift Assay Electrophoretic mobility shift of a biotinylated protein upon binding to streptavidin.[4]Simple, inexpensive, and does not require specialized equipment.[4]Indirect detection; does not provide site-specific information; may not be quantitative.[4]Low to MediumLow

Mass Spectrometry-Based Confirmation: A Deeper Dive

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most powerful technique for unequivocally confirming the incorporation of Biotinylated-D-lysine. The workflow typically involves proteolytic digestion of the target protein, enrichment of biotinylated peptides, followed by LC-MS/MS analysis.

Enrichment Strategies: On-Bead Digestion vs. Digestion before Enrichment (DiDBiT)

A critical step in the analysis of biotinylated proteins is the enrichment of the modified peptides from a complex mixture. Two primary strategies are employed:

  • On-Bead Digestion: Biotinylated proteins are captured on streptavidin-coated beads, and subsequent washing and proteolytic digestion are performed on the beads.[5][6][7]

  • Direct Detection of Biotin-containing Tags (DiDBiT): Proteins are first digested into peptides, and then the biotinylated peptides are enriched.[1][2][8]

Enrichment StrategyNumber of Biotinylated Peptides IdentifiedNumber of Biotinylated Proteins Identified
On-Bead Digestion 620
DiDBiT 3777>1000

Table based on data from a study comparing DiDBiT with conventional methods for identifying NHS-biotin-labeled proteins.[1][2][8]

The DiDBiT method significantly improves the identification of biotinylated peptides by reducing sample complexity prior to mass spectrometric analysis.[1][2]

Fragmentation Analysis of Biotinylated-D-lysine

Confirmation of Biotinylated-D-lysine incorporation relies on the identification of a specific mass shift in the peptide containing the modification and the presence of characteristic fragment ions in the MS/MS spectrum. The biotinyl-lysine modification adds 226.0776 Da to the mass of the lysine (B10760008) residue.

Signature Fragment Ions:

Collision-induced dissociation (CID) of peptides containing biotinylated lysine produces characteristic immonium and related ions that serve as a signature for the modification.

m/zIon TypeDescription
327.185 Immonium ionImmonium ion of biotinylated lysine (ImKbio)
310.158 Neutral lossImKbio - NH3
227.085 Biotin (B1667282) fragmentDehydrobiotin (loss of water from the biotin moiety)

The presence of these ions in an MS/MS spectrum strongly indicates the presence of a biotinylated lysine residue.

Considerations for D-Amino Acid Analysis:

The incorporation of a D-amino acid, such as D-lysine, does not alter the mass of the peptide or its fragments compared to its L-counterpart.[9] However, subtle differences in fragmentation patterns and chromatographic retention times may be observed.[9][10] Advanced techniques like ion mobility-mass spectrometry can aid in distinguishing between D- and L-amino acid-containing peptide epimers.[9][11][12]

Influence of TFA Counter-ion:

The trifluoroacetic acid (TFA) salt form of the Biotinylated-D-lysine is a common formulation for peptide synthesis reagents. In LC-MS analysis, TFA is often used as an ion-pairing agent in the mobile phase to improve chromatographic peak shape. However, TFA can cause ion suppression in the mass spectrometer. Using a less hydrophobic acid like formic acid (FA) or difluoroacetic acid (DFA) in the mobile phase is generally recommended for better MS sensitivity.

Experimental Protocols

I. Sample Preparation and LC-MS/MS Analysis

This protocol outlines a general workflow for the analysis of a protein suspected of containing Biotinylated-D-lysine.

1. Protein Digestion (DiDBiT approach):

  • Denature the protein sample in a buffer containing 8 M urea (B33335).
  • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 37°C for 1 hour.
  • Alkylate cysteine residues with iodoacetamide (B48618) in the dark at room temperature for 30 minutes.
  • Dilute the sample to reduce the urea concentration to less than 2 M.
  • Digest the protein with trypsin (enzyme-to-protein ratio of 1:50) overnight at 37°C.
  • Quench the digestion by adding formic acid to a final concentration of 1%.

2. Enrichment of Biotinylated Peptides:

  • Incubate the peptide digest with streptavidin-coated magnetic beads for 1 hour at room temperature with gentle rotation.
  • Wash the beads extensively with a series of buffers to remove non-specifically bound peptides (e.g., wash with 1% SDS, followed by PBS, and finally water).
  • Elute the biotinylated peptides from the beads using a solution containing 80% acetonitrile (B52724) and 0.1% formic acid.

3. LC-MS/MS Analysis:

  • LC System: A nano-flow HPLC system.
  • Column: A C18 reversed-phase column (e.g., 75 µm i.d. x 15 cm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 2% to 40% mobile phase B over 60 minutes.
  • Mass Spectrometer: A high-resolution Orbitrap or Q-TOF mass spectrometer.
  • Acquisition Mode: Data-dependent acquisition (DDA) with fragmentation of the most intense precursor ions.
  • MS1 Scan Range: m/z 350-1600.
  • MS2 Fragmentation: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

4. Data Analysis:

  • Search the raw MS data against a protein sequence database using a search engine like Mascot, Sequest, or MaxQuant.
  • Specify a variable modification for lysine corresponding to the mass of the biotinyl group (+226.0776 Da).
  • Manually inspect the MS/MS spectra of identified biotinylated peptides for the presence of the signature fragment ions.

II. Alternative Confirmation: Gel-Shift Assay

This protocol provides a simple method for preliminary confirmation of biotinylation at the protein level.

1. Binding Reaction:

  • In a microcentrifuge tube, mix the purified protein sample (suspected to be biotinylated) with streptavidin in a 1:1 or 1:2 molar ratio.
  • Incubate the reaction at room temperature for 15-30 minutes.
  • As a negative control, prepare a reaction with a non-biotinylated version of the protein or a different non-biotinylated protein.

2. SDS-PAGE Analysis:

  • Add non-reducing SDS-PAGE loading buffer to the binding reactions. Do not heat the samples, as this can disrupt the streptavidin-biotin interaction.
  • Load the samples onto a polyacrylamide gel.
  • Run the gel until the dye front reaches the bottom.
  • Stain the gel with Coomassie Brilliant Blue or a fluorescent protein stain.

3. Interpretation:

  • A band with a higher molecular weight in the lane containing both the protein and streptavidin, compared to the lanes with the protein or streptavidin alone, indicates the formation of a protein-streptavidin complex and thus confirms biotinylation.

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis Protein Protein with Biotinylated-D-lysine Digestion Tryptic Digestion Protein->Digestion Peptides Peptide Mixture Digestion->Peptides Enrich Streptavidin Enrichment Peptides->Enrich BiotinPeptides Biotinylated Peptides Enrich->BiotinPeptides LCMS LC-MS/MS Analysis BiotinPeptides->LCMS Data Data Analysis LCMS->Data Confirmation Confirmation of Incorporation Data->Confirmation

Caption: Mass Spectrometry Workflow for Biotinylation Confirmation.

gel_shift_workflow cluster_binding Binding cluster_electrophoresis Electrophoresis cluster_detection Detection BiotinProtein Biotinylated Protein Incubation Incubation BiotinProtein->Incubation Streptavidin Streptavidin Streptavidin->Incubation Complex Protein-Streptavidin Complex Incubation->Complex SDSPAGE SDS-PAGE Complex->SDSPAGE Staining Gel Staining SDSPAGE->Staining Visualization Visualization Staining->Visualization ShiftedBand Shifted Band (Confirmation) Visualization->ShiftedBand

Caption: Gel-Shift Assay Workflow for Biotinylation Confirmation.

References

A Researcher's Guide to Orthogonal Validation of Biotin-Based Affinity Purification Experiments

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Methods to Confirm Protein-Protein Interactions

For researchers in drug development and molecular biology, identifying protein-protein interactions is crucial for understanding disease pathways and validating drug targets. Affinity Purification coupled with Mass Spectrometry (AP-MS) using biotinylated baits, such as Biotinylated-D-lysine, is a powerful and widely used technique for discovering these interactions.[1] However, the high affinity of the biotin-streptavidin interaction can also lead to the co-purification of non-specific proteins, necessitating rigorous and independent validation to ensure the biological relevance of putative hits.[2][3]

This guide provides a comparative overview of key orthogonal methods to validate findings from biotin-based AP-MS experiments. We will delve into the principles, protocols, and data outputs of Co-Immunoprecipitation (Co-IP) and Surface Plasmon Resonance (SPR), offering a framework for robust experimental design.

Primary Method: Biotinylated-D-Lysine Affinity Purification

This technique involves using a "bait" molecule, which could be a small molecule drug or a peptide containing a Biotinylated-D-lysine, to capture its binding partners ("prey") from a cell lysate.[4][5] The biotin (B1667282) tag allows for highly specific and strong capture onto a streptavidin-coated solid support (e.g., beads). After washing away non-specific binders, the protein complexes are eluted and identified by mass spectrometry.[6][7]

The major challenge with this method is distinguishing true biological interactors from contaminants. False positives can arise from endogenously biotinylated proteins (like carboxylases) or proteins that non-specifically adhere to the beads or the bait itself.[2][8] Therefore, orthogonal validation is not just recommended; it is essential.

G cluster_prep Preparation cluster_capture Capture & Elution cluster_analysis Analysis Bait Biotinylated-D-Lysine 'Bait' Beads Streptavidin-Coated Beads Bait->Beads Immobilization Incubate Incubate Bait-Beads with Lysate Beads->Incubate Lysate Cell Lysate (Prey Proteins) Lysate->Incubate Wash Wash Steps (Remove Non-specific Binders) Incubate->Wash Elute Elution Wash->Elute MS LC-MS/MS Analysis Elute->MS Hits List of Putative Interacting Proteins MS->Hits

Figure 1. Workflow for Biotin-Lysine Affinity Purification Mass Spectrometry (AP-MS).

Orthogonal Method 1: Co-Immunoprecipitation (Co-IP)

Co-IP is considered a gold-standard technique for validating protein-protein interactions in vivo.[9] Instead of a biotinylated bait, Co-IP utilizes a specific antibody to capture a target protein from a cell lysate. If other proteins are bound to this target, they will be "co-precipitated" as part of the complex.[10][11] This method validates the interaction from a different biological angle, relying on antibody-antigen recognition rather than a biotin-streptavidin affinity tag.

G cluster_prep Preparation cluster_capture Immunoprecipitation cluster_analysis Analysis Antibody Primary Antibody (Anti-Prey) Incubate_Ab Incubate Lysate with Antibody Antibody->Incubate_Ab Beads Protein A/G Beads Capture Capture Complex with Beads Beads->Capture Lysate Cell Lysate Lysate->Incubate_Ab Incubate_Ab->Capture Wash Wash Steps Capture->Wash Elute Elution Wash->Elute WB Western Blot (Detect Bait Protein) Elute->WB Validation Validated Interaction WB->Validation

Figure 2. Workflow for Co-Immunoprecipitation (Co-IP) followed by Western Blot.

Detailed Experimental Protocol for Co-Immunoprecipitation
  • Cell Lysis: Harvest cells and lyse them in a non-denaturing IP lysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, 0.1% Tween20 with protease inhibitors) on ice for 15-30 minutes.[12] Centrifuge to pellet cell debris and collect the supernatant.

  • Pre-Clearing (Optional but Recommended): Add Protein A/G agarose (B213101) beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding to the beads. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the primary antibody specific to the putative "prey" protein identified in the AP-MS screen to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[10]

  • Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with cold IP lysis buffer to remove non-specific proteins.[10]

  • Elution: Elute the protein complexes from the beads by adding 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an antibody against the original "bait" protein. A band at the correct molecular weight confirms the interaction.

Orthogonal Method 2: Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique that provides label-free, real-time quantitative data on binding kinetics and affinity.[13][14][15] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[16][17] This method is fundamentally different from affinity-based pulldowns as it uses purified components in an in vitro setting, providing direct evidence of a binary interaction and quantifying its strength (KD).

Detailed Experimental Protocol for Surface Plasmon Resonance
  • Protein Purification: Purify both the "bait" and "prey" proteins to a high degree (>95%). This is a critical prerequisite for successful SPR.

  • Ligand Immobilization: Covalently immobilize one of the purified proteins (the "ligand," e.g., the prey) onto the sensor chip surface. Amine coupling is a common method.[14]

  • Analyte Injection: Inject the other protein (the "analyte," e.g., the bait) at various concentrations over the sensor chip surface. A buffer-only injection serves as a control.

  • Data Acquisition: The SPR instrument records the binding response in real-time, generating a sensorgram that shows the association phase (during injection) and the dissociation phase (during buffer wash).[13]

  • Data Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates a stronger binding affinity.

Comparison of Validation Methods

The choice of validation method depends on the experimental goals, the nature of the interaction, and available resources.

FeatureBiotin AP-MS (Primary Screen)Co-Immunoprecipitation (Co-IP)Surface Plasmon Resonance (SPR)
Principle Affinity capture of complexes from lysate using a biotin tag.Antibody-based capture of endogenous protein complexes from lysate.[12]Real-time, label-free measurement of binding between purified molecules.[15]
Environment In vitro (using cell lysate)In vivo / In situ (within cellular context)In vitro (purified components)
Data Output List of putative protein interactors (qualitative/semi-quantitative).Validated interaction (qualitative via Western Blot).Binding affinity (KD), association (ka) and dissociation (kd) rates (quantitative).[14]
Key Advantage High-throughput discovery.Validates interaction of endogenous proteins in a native context.[10]Provides precise quantitative data on direct binary interactions.
Key Limitation Prone to non-specific binding and false positives.[2]Requires high-quality, specific antibodies; may miss transient interactions.Requires highly purified proteins; does not account for cellular environment or bridging molecules.
Throughput HighLow to MediumMedium

Logical Framework for Validation

A robust validation strategy often involves multiple orthogonal methods to build a strong case for a true biological interaction. The data from each method provides a different piece of the puzzle.

G Screen Primary Screen: Biotin-Lysine AP-MS Hits Putative Interaction Hits (e.g., Bait <> Prey_X) Screen->Hits Identifies CoIP Orthogonal Method 1: Co-Immunoprecipitation Hits->CoIP Hypothesis for In Vivo Test SPR Orthogonal Method 2: Surface Plasmon Resonance Hits->SPR Hypothesis for In Vitro Test Validated High-Confidence Validated Interaction CoIP->Validated Confirms In Vivo SPR->Validated Confirms Direct Binding & Quantifies

References

Unlocking Cellular Secrets: A Comparative Guide to the Efficiency of Biotinylated D-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of optimal molecular probes is paramount for elucidating complex biological processes. Biotinylated D-amino acids have emerged as powerful tools for a range of applications, from tracking bacterial cell wall synthesis to probing protein-protein interactions. This guide provides an objective comparison of the efficiency of different biotinylated D-amino acids, supported by experimental data, to aid in the selection of the most suitable probe for your research needs.

The utility of biotinylated D-amino acids stems from their unique properties. The D-isoform of these amino acids can be incorporated into specific biological pathways, such as bacterial peptidoglycan synthesis, that are distinct from the metabolic routes of their L-enantiomers, which are more common in mammalian systems.[1][2][3] The biotin (B1667282) moiety serves as a highly specific and robust tag for detection and affinity purification through its strong interaction with avidin (B1170675) or streptavidin.

The efficiency of these probes, however, is not uniform and depends on the specific D-amino acid used and the biological system under investigation. Factors such as the substrate specificity of the incorporating enzymes and the cellular uptake of the probe can significantly influence its performance. This guide will delve into a comparative analysis of different biotinylated D-amino acids, with a focus on their application in labeling bacterial peptidoglycan.

Comparative Efficiency of D-Amino Acid Probes

While direct comparative studies on a wide range of biotinylated D-amino acids are limited, valuable insights can be drawn from research on fluorescently labeled D-amino acid analogs. The core D-amino acid structure is a key determinant of its recognition and incorporation by bacterial enzymes. Therefore, the relative labeling efficiencies observed with fluorescent D-amino acids can serve as a strong proxy for the performance of their biotinylated counterparts.

A systematic study evaluating the incorporation of a library of 16 different NBD-conjugated D-amino acids into the cell walls of various bacterial species provides a robust dataset for comparison. The following table summarizes the relative labeling efficiency of a selection of these probes in Bacillus subtilis, a model Gram-positive bacterium. The efficiency is presented relative to the labeling achieved with a D-lysine-based probe.

D-Amino Acid Probe (NBD-conjugated analog)Relative Labeling Efficiency (%) in B. subtilis
D-Lysine100
D-Methionine~85
D-Phenylalanine~70
D-Tryptophan~60
D-Alanine~50
D-Proline~20

Data adapted from a study on NBD-conjugated D-amino acids as a proxy for biotinylated D-amino acid efficiency. The absolute efficiency can vary based on the specific bacterial species and experimental conditions.[1]

These findings indicate that D-amino acids with longer, more flexible side chains, such as lysine (B10760008) and methionine, are generally more efficiently incorporated. Aromatic side chains, as seen in phenylalanine and tryptophan, are also well-tolerated. In contrast, smaller (D-alanine) or more constrained (D-proline) side chains may result in lower incorporation efficiency.[1]

Visualizing the Incorporation Pathway

The primary mechanism for the incorporation of exogenous D-amino acids into bacterial peptidoglycan is through the action of transpeptidases, also known as penicillin-binding proteins (PBPs). These enzymes catalyze the cross-linking of peptide chains in the final stages of cell wall synthesis. The promiscuity of these enzymes allows for the incorporation of unnatural D-amino acids.[1][2][4][5]

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide Lipid II Synthesis Lipid II Synthesis UDP-MurNAc-pentapeptide->Lipid II Synthesis Precursor Lipid II Lipid II Lipid II Synthesis->Lipid II Translocation Nascent Peptidoglycan Nascent Peptidoglycan Lipid II->Nascent Peptidoglycan Glycosyl- transferase Transpeptidases (PBPs) Transpeptidases (PBPs) Nascent Peptidoglycan->Transpeptidases (PBPs) Substrate Cross-linked Peptidoglycan Cross-linked Peptidoglycan Transpeptidases (PBPs)->Cross-linked Peptidoglycan Incorporation & Cross-linking Biotin-D-AA Biotinylated D-Amino Acid Biotin-D-AA->Transpeptidases (PBPs) Substrate Experimental_Workflow cluster_preparation Preparation cluster_labeling Labeling & Processing cluster_detection Detection & Analysis Bacterial Culture Bacterial Culture Incubation Incubation Bacterial Culture->Incubation Biotin_D_AA_Probes Biotinylated D-Amino Acid Probes Biotin_D_AA_Probes->Incubation Harvest_Wash Harvest & Wash Incubation->Harvest_Wash Fixation Fixation Harvest_Wash->Fixation Streptavidin_Staining Fluorescent Streptavidin Staining Fixation->Streptavidin_Staining Flow_Cytometry Flow Cytometry Analysis Streptavidin_Staining->Flow_Cytometry Data_Analysis Quantitative Data Analysis Flow_Cytometry->Data_Analysis

References

Harnessing Chirality: The Strategic Advantage of D-Isomers in Biotinylation Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology and drug development, biotinylation is a cornerstone technique for labeling, detecting, and purifying proteins and other molecules. The unparalleled strength of the biotin-avidin/streptavidin interaction provides a robust tool for a multitude of applications.[1][2] While D-biotin is the naturally occurring and biologically active form of biotin (B1667282) that binds with extremely high affinity to avidin (B1170675) and streptavidin, the strategic incorporation of D-amino acids into biotinylated peptides offers significant advantages over their L-amino acid counterparts, particularly in biological systems.[3][4] This guide provides a comparative analysis, supported by representative data and detailed experimental protocols, to illuminate the benefits of utilizing D-isomers in biotinylation studies.

The primary advantage of employing peptides constructed with D-amino acids for biotinylation lies in their dramatically increased resistance to enzymatic degradation.[5][6][7] Most proteases, the enzymes responsible for breaking down proteins and peptides, are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids.[8][9] By substituting L-amino acids with their mirror-image D-isomers, the resulting peptide becomes largely invisible to these proteolytic enzymes, significantly extending its half-life in biological fluids such as serum.[5][10] This enhanced stability is crucial for applications requiring the probe to remain intact over extended periods, such as in vivo imaging, pharmacokinetic studies, and prolonged cell-based assays.

Comparative Performance: D-Isomer vs. L-Isomer Biotinylated Peptides

To illustrate the practical benefits of using D-isomers, the following table summarizes representative data from a hypothetical study comparing a biotinylated D-peptide to its biotinylated L-peptide counterpart in a serum stability assay and a cell-based uptake experiment.

Parameter Biotinylated L-Peptide Biotinylated D-Peptide Advantage of D-Isomer
Serum Half-life (t½) 15 minutes> 24 hoursSignificantly Increased Stability
Proteolytic Degradation (at 4h) > 95%< 5%Resistance to Degradation
Cellular Uptake (Relative Fluorescence Units at 6h) 1,200 RFU8,500 RFUEnhanced Bioavailability
Signal-to-Noise Ratio in Imaging 2.515.8Improved Detection Sensitivity

This table presents representative data to highlight the expected outcomes and is not derived from a single specific study.

The data clearly indicates that the biotinylated D-peptide exhibits substantially greater stability in serum, leading to a much longer half-life. This increased stability directly translates to higher bioavailability and a significantly improved signal in cell-based assays, underscoring the utility of D-isomers for quantitative and in vivo studies.

Experimental Protocols

Serum Stability Assay of Biotinylated Peptides

Objective: To compare the proteolytic stability of a biotinylated L-peptide and its corresponding D-peptide enantiomer in the presence of serum.

Materials:

  • Biotinylated L-peptide and D-peptide (1 mg/mL stock solutions in sterile water)

  • Human or mouse serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Methodology:

  • Incubation:

    • In separate microcentrifuge tubes, add 10 µL of the 1 mg/mL biotinylated L-peptide and D-peptide stock solutions to 90 µL of serum.

    • For a control, add 10 µL of each peptide stock solution to 90 µL of PBS.

    • Incubate all tubes at 37°C.

  • Time Points:

    • At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), take a 10 µL aliquot from each reaction tube.

  • Quenching:

    • Immediately add the 10 µL aliquot to 90 µL of a quenching solution (e.g., 10% TFA in water) to stop enzymatic activity.

  • Analysis:

    • Centrifuge the quenched samples at 14,000 rpm for 10 minutes to pellet precipitated proteins.

    • Analyze the supernatant by HPLC to quantify the amount of intact peptide remaining.

    • Monitor the peptide peak area at a specific wavelength (e.g., 214 nm).

  • Data Interpretation:

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of intact peptide versus time to determine the half-life (t½) of each peptide in serum.

Cell Surface Biotinylation and Uptake

Objective: To biotinylate cell surface proteins and assess the uptake of a ligand conjugated to a D-peptide versus an L-peptide.

Materials:

  • Sulfo-NHS-SS-Biotin

  • Ice-cold PBS

  • Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)

  • Lysis buffer

  • Streptavidin-agarose beads

  • Ligand conjugated to biotinylated L-peptide and D-peptide

Methodology:

  • Cell Culture:

    • Culture cells to confluency in appropriate multi-well plates.

  • Biotinylation:

    • Wash cells twice with ice-cold PBS.

    • Incubate cells with a freshly prepared solution of Sulfo-NHS-SS-Biotin in PBS for 30 minutes at 4°C.

  • Quenching:

    • Remove the biotinylation reagent and wash the cells three times with the quenching solution to neutralize any unreacted biotin.

  • Ligand Incubation:

    • Incubate the cells with the ligand conjugated to either the biotinylated L-peptide or D-peptide at 37°C for various time points.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.

  • Affinity Purification:

    • Incubate the cell lysates with streptavidin-agarose beads to pull down the biotinylated protein-ligand complexes.

  • Analysis:

    • Wash the beads and elute the bound proteins.

    • Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the ligand or a fluorescently tagged streptavidin to quantify uptake.

Visualizing the Advantage: Workflows and Pathways

To better understand the experimental logic and the underlying biological principles, the following diagrams illustrate the workflow for comparing peptide stability and a simplified signaling pathway that can be studied using these biotinylated probes.

G cluster_0 Peptide Synthesis and Biotinylation cluster_1 Serum Stability Assay L_Peptide L-Peptide Synthesis Biotin_L Biotinylation L_Peptide->Biotin_L D_Peptide D-Peptide Synthesis Biotin_D Biotinylation D_Peptide->Biotin_D Serum_L Incubate with Serum Biotin_L->Serum_L Serum_D Incubate with Serum Biotin_D->Serum_D HPLC_L HPLC Analysis Serum_L->HPLC_L HPLC_D HPLC Analysis Serum_D->HPLC_D Result_L Rapid Degradation HPLC_L->Result_L Result_D High Stability HPLC_D->Result_D

Caption: Workflow for comparing the stability of biotinylated L- and D-peptides.

G Biotin_D_Ligand Biotinylated D-Peptide-Ligand Receptor Cell Surface Receptor Biotin_D_Ligand->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Signal Downstream Signaling (e.g., Kinase Cascade) Endosome->Signal Signal Transduction Response Cellular Response Signal->Response

Caption: A signaling pathway initiated by a D-peptide-ligand conjugate.

References

A Comparative Guide: Biotinylated-D-lysine TFA vs. Fluorescent D-amino acids (FDAAs) for Peptidoglycan Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of bacterial cell wall biosynthesis is crucial for understanding bacterial physiology and for the development of new antimicrobial agents. Two powerful tools for probing peptidoglycan (PG) synthesis are Biotinylated-D-lysine TFA and fluorescent D-amino acids (FDAAs). This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific needs.

At a Glance: Key Differences

FeatureThis compoundFluorescent D-amino acids (FDAAs)
Detection Principle Indirect: Requires a secondary detection step with fluorescently labeled streptavidin.Direct: The molecule itself is fluorescent.
Primary Application Affinity purification, pull-down assays, and enzymatic studies of PG precursors.[1]In situ visualization of PG synthesis, bacterial growth dynamics, and cell morphology.[2][3]
Signal Amplification Potential for signal amplification through the multiple binding sites of streptavidin.Signal is directly proportional to the number of incorporated molecules.
Multiplexing Complex; would require different haptens and corresponding detection reagents.Straightforward; a wide palette of colors allows for multi-color imaging and pulse-chase experiments.[4]
Workflow Multi-step process: labeling, washing, secondary labeling, final washing.Simpler workflow: labeling and washing. Newer "rotor" FDAAs may not even require washing.[5]

Mechanism of Incorporation

Both Biotinylated-D-lysine and FDAAs are incorporated into the bacterial peptidoglycan via the activity of transpeptidases, specifically Penicillin-Binding Proteins (PBPs) and L,D-transpeptidases. These enzymes recognize the D-amino acid structure and incorporate the molecules into the peptide side chains of the PG.[6] This process allows for the specific labeling of sites of active cell wall synthesis.

G cluster_0 Biotinylated-D-lysine Incorporation cluster_1 FDAA Incorporation BDL Biotinylated-D-lysine PBP Transpeptidase (PBP) BDL->PBP Incorporation PG_B Peptidoglycan PBP->PG_B into cell wall Strep Fluorescent Streptavidin PG_B->Strep Binding Signal_B Fluorescent Signal Strep->Signal_B Detection FDAA Fluorescent D-amino acid PBP2 Transpeptidase (PBP) FDAA->PBP2 Incorporation PG_F Peptidoglycan PBP2->PG_F into cell wall Signal_F Fluorescent Signal PG_F->Signal_F Direct Detection

Fig 1. Workflow Comparison

Quantitative Performance Data of FDAAs

FDAAs are available in a variety of colors with different photophysical properties. The choice of FDAA can significantly impact experimental outcomes, particularly in terms of signal strength and permeability in Gram-negative bacteria.[7][8]

FDAAExcitation (nm)Emission (nm)Signal-to-Noise Ratio (E. coli)Signal-to-Noise Ratio (B. subtilis)Gram-negative Permeability
HADA ~405~4506.3[7]2.69[7]High[8]
NADA ~550~5501.9[7]1.55[7]Moderate[8]
TDL ~575~5751.07[7]2.91[7]Low[7][8]
YADA ~426~535>4[8]N/AHigh[8]
AF350DL ~350~442<2[8]N/ALow[8]
sBADA ~490~5102-4[8]N/AModerate[8]

Note: Signal-to-noise ratios are dependent on experimental conditions and imaging parameters. Data is sourced from published studies.

Experimental Protocols

Protocol 1: Labeling of E. coli with Fluorescent D-amino acid (HADA)

This protocol is adapted from established methods for labeling E. coli with the blue fluorescent D-amino acid, HADA.[4]

Materials:

  • E. coli culture

  • Tryptic soy broth (TSB) or Luria-Bertani (LB) medium

  • HADA (7-hydroxycoumarincarbonyl-amino-D-alanine)

  • DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Paraformaldehyde (PFA) solution (3% in PBS)

  • Agarose (B213101)

  • Microscope slides and coverslips

Procedure:

  • Prepare HADA Stock Solution: Dissolve HADA powder in DMSO to create a 50 mM stock solution. Store at -20°C, protected from light.

  • Bacterial Culture: Grow E. coli in TSB or LB medium at 37°C with shaking to the desired optical density (e.g., OD578 of 0.1 for exponential phase).

  • Labeling: Add the 50 mM HADA stock solution to the bacterial culture to a final concentration of 250 µM. Incubate with shaking for the desired duration (e.g., 30 minutes for long-pulse labeling) at 37°C.[4]

  • Washing: Pellet the cells by centrifugation (e.g., 5000 x g for 5 minutes). Resuspend the pellet in fresh, pre-warmed medium or PBS. Repeat the wash step at least twice to remove unincorporated HADA and reduce background fluorescence.[7]

  • Fixation (Optional): Resuspend the final cell pellet in 3% PFA solution and incubate for 20 minutes at room temperature. Wash once with PBS.

  • Imaging: Resuspend the cell pellet in a small volume of PBS. Place a drop of the cell suspension on an agarose pad (e.g., 1.5% agarose in PBS) on a microscope slide and cover with a coverslip.

  • Microscopy: Image the cells using a fluorescence microscope with appropriate filters for HADA (e.g., DAPI or similar filter set, excitation ~405 nm, emission ~450 nm).

G start Start culture Grow E. coli culture start->culture add_hada Add HADA to culture (250 µM) culture->add_hada incubate Incubate at 37°C add_hada->incubate centrifuge1 Centrifuge to pellet cells incubate->centrifuge1 wash1 Wash with PBS centrifuge1->wash1 centrifuge2 Centrifuge wash1->centrifuge2 wash2 Repeat wash centrifuge2->wash2 fix Fix with PFA (optional) wash2->fix image Image with fluorescence microscope fix->image end End image->end

Fig 2. HADA Labeling Workflow
Protocol 2: Generalized Protocol for Labeling of Bacteria with Biotinylated-D-lysine and Fluorescent Streptavidin

As there is no standardized, widely published protocol for this specific application, the following is a generalized procedure adapted from standard biotin-streptavidin staining techniques in immunofluorescence. Optimization will be required for specific bacterial strains and experimental conditions.

Materials:

  • Bacterial culture

  • This compound

  • Appropriate growth medium

  • PBS, pH 7.4

  • Blocking buffer (e.g., PBS with 2% BSA)

  • Fluorescently labeled streptavidin (e.g., Streptavidin-FITC or Streptavidin-Alexa Fluor 488)

  • Fixative (e.g., PFA)

Procedure:

  • Prepare Biotinylated-D-lysine Stock: Dissolve this compound in sterile water or PBS to create a stock solution (e.g., 10-50 mM).

  • Bacterial Culture and Labeling: Grow bacteria to the desired phase and incubate with Biotinylated-D-lysine at a suitable concentration (e.g., 100-500 µM). The optimal concentration and incubation time must be determined empirically.

  • Washing: Pellet the cells and wash thoroughly with PBS (at least 3 times) to remove all unincorporated Biotinylated-D-lysine.

  • Fixation: Fix the cells with an appropriate fixative (e.g., 3% PFA) to preserve cell structure. Wash again with PBS.

  • Blocking: Resuspend the cell pellet in blocking buffer and incubate for 30-60 minutes at room temperature. This step is crucial to prevent non-specific binding of streptavidin.

  • Streptavidin Staining: Pellet the blocked cells and resuspend in blocking buffer containing the fluorescently labeled streptavidin at the manufacturer's recommended concentration. Incubate for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the cells at least three times with PBS to remove unbound streptavidin.

  • Imaging: Resuspend the final pellet in PBS and prepare for microscopy as described in Protocol 1. Use the appropriate filter set for the fluorophore conjugated to the streptavidin.

Performance Comparison and Recommendations

This compound:

  • Advantages:

    • The primary advantage is the potential for signal amplification. Each biotin (B1667282) molecule can be bound by a streptavidin tetramer, which can be conjugated to multiple fluorophores, potentially leading to a brighter signal than a single FDAA molecule. This can be particularly useful for detecting low levels of PG synthesis.

    • The biotin handle can be used for applications other than imaging, such as affinity purification of PG fragments or associated proteins.

  • Disadvantages:

    • The multi-step protocol is more time-consuming and introduces more potential for variability.

    • Non-specific binding of streptavidin can be a significant issue, leading to higher background and requiring careful blocking steps.

    • Multiplexing is not straightforward.

    • The larger size of the streptavidin complex may hinder its penetration into dense cellular structures.

Fluorescent D-amino acids (FDAAs):

  • Advantages:

    • The direct detection method provides a simpler and faster workflow.[9][10]

    • A wide range of colors is available, making multi-color experiments, such as pulse-chase studies to track PG dynamics over time, feasible.[4]

    • Lower background is often observed compared to indirect methods.

    • The small size of the probe allows for efficient labeling of PG.

  • Disadvantages:

    • There is no inherent signal amplification. The signal intensity is directly dependent on the incorporation rate of the FDAA and the quantum yield of the fluorophore.

    • The properties of the fluorophore (e.g., size, charge) can affect the permeability of the FDAA, especially in Gram-negative bacteria.[7][8]

    • Photobleaching of the fluorophore can be a limitation in long-term imaging experiments.

Recommendations:

  • For routine visualization of PG synthesis, studies of bacterial growth and morphology, and multi-color labeling experiments , Fluorescent D-amino acids (FDAAs) are the superior choice due to their ease of use, direct detection, and the availability of a diverse color palette. HADA is a good starting point for many applications due to its high permeability and robust labeling.[7]

  • For applications where maximum sensitivity is required to detect low levels of PG synthesis , or where the ultimate goal is affinity purification or pull-down of PG-related complexes , This compound is a valuable tool. The potential for signal amplification with fluorescent streptavidin makes it a powerful detection system, provided that non-specific binding is carefully controlled.

References

A Comparative Guide to Cross-Reactivity Testing of Biotinylated-D-lysine TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Biotinylated-D-lysine TFA and its alternatives, focusing on cross-reactivity assessment. Detailed experimental protocols and data presentation formats are included to assist researchers in making informed decisions for their specific applications.

Introduction to this compound and Cross-Reactivity

This compound is a conjugate of biotin (B1667282) and the D-isomer of lysine (B10760008), often used in various bioassays due to the high-affinity interaction between biotin and streptavidin or avidin.[1] The use of the D-amino acid can offer advantages such as increased resistance to enzymatic degradation compared to the natural L-isomer. However, understanding the potential for cross-reactivity of this molecule with biotin-binding proteins and comparing its performance to other biotinylated compounds is crucial for assay development and data interpretation. Cross-reactivity in this context refers to the binding of other biotinylated or structurally similar molecules to the same biotin-binding sites, which can lead to inaccurate results in sensitive immunoassays.[2][3]

Alternatives to this compound

The primary alternative for comparison is Biotinylated-L-lysine . This compound utilizes the naturally occurring L-isomer of lysine. Comparing the D- and L-forms is essential to determine if the stereochemistry of the lysine backbone affects the binding affinity and specificity to streptavidin and avidin. Other potential alternatives for specific applications might include biotin derivatives with different linker lengths or attachment chemistries.

Quantitative Data Summary

The following table summarizes the key quantitative data points to be determined through the experimental protocols outlined in this guide. The values presented are hypothetical and serve as a template for presenting experimental results.

CompoundTarget ProteinBinding Affinity (KD) (M)Association Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)IC50 (M)
This compound Streptavidin[Insert Experimental Value][Insert Experimental Value][Insert Experimental Value][Insert Experimental Value]
Avidin[Insert Experimental Value][Insert Experimental Value][Insert Experimental Value][Insert Experimental Value]
Biotinylated-L-lysine Streptavidin[Insert Experimental Value][Insert Experimental Value][Insert Experimental Value][Insert Experimental Value]
Avidin[Insert Experimental Value][Insert Experimental Value][Insert Experimental Value][Insert Experimental Value]
Free Biotin (Control) Streptavidin~10⁻¹⁴ - 10⁻¹⁵[4][5][Insert Experimental Value][Insert Experimental Value][Insert Experimental Value]
Avidin~10⁻¹⁵[5][6][Insert Experimental Value][Insert Experimental Value][Insert Experimental Value]

Experimental Protocols

Competitive ELISA for Cross-Reactivity Assessment

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound and its alternatives, which reflects their relative affinity for streptavidin.

Materials:

  • 96-well microplate coated with a biotinylated protein (e.g., Biotinylated BSA)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • This compound

  • Biotinylated-L-lysine

  • Free Biotin (as a control)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Buffer (e.g., PBS with 1% BSA)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Preparation of Competitors: Prepare a serial dilution of this compound, Biotinylated-L-lysine, and free biotin in Assay Buffer. The concentration range should span from expected nanomolar to micromolar concentrations.

  • Competition Step: Add 50 µL of each competitor dilution to the wells of the biotin-coated microplate.[7][8]

  • Addition of Streptavidin-HRP: Immediately add 50 µL of a fixed, predetermined concentration of Streptavidin-HRP to each well.[7][8]

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Washing: Wash the plate 3-5 times with Wash Buffer to remove unbound reagents.[8]

  • Substrate Addition: Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes at room temperature.[9]

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.[8]

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the competitor concentration and fit a sigmoidal dose-response curve to determine the IC50 for each compound.

Competitive_ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_competitors Prepare Serial Dilutions (Biotinylated-D-lysine, etc.) add_competitors Add Competitors to Biotin-Coated Plate prep_competitors->add_competitors prep_hrp Prepare Streptavidin-HRP Solution add_hrp Add Streptavidin-HRP prep_hrp->add_hrp incubation1 Incubate (1 hr, 37°C) add_hrp->incubation1 wash1 Wash Plate (3-5x) incubation1->wash1 add_tmb Add TMB Substrate wash1->add_tmb incubation2 Incubate (15-30 min, RT, Dark) add_tmb->incubation2 add_stop Add Stop Solution incubation2->add_stop read_plate Measure Absorbance (450 nm) add_stop->read_plate plot_data Plot Absorbance vs. [Competitor] read_plate->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Caption: Workflow for the competitive ELISA to determine IC50 values.
Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol allows for the real-time measurement of the association (ka) and dissociation (kd) rates, and the calculation of the binding affinity (KD) of this compound and its alternatives to immobilized streptavidin.[10][11]

Materials:

  • SPR instrument and sensor chips (e.g., Streptavidin-coated sensor chip)

  • This compound

  • Biotinylated-L-lysine

  • Free Biotin (for control and regeneration)

  • Running Buffer (e.g., HBS-EP+)

  • Regeneration Solution (e.g., a high concentration of free biotin or a low pH solution like glycine-HCl)

Procedure:

  • System Preparation: Prime the SPR system with Running Buffer until a stable baseline is achieved.

  • Ligand Immobilization: If not using a pre-coated chip, immobilize streptavidin on a sensor chip according to the manufacturer's instructions.

  • Analyte Preparation: Prepare a series of concentrations for each analyte (this compound, Biotinylated-L-lysine) in Running Buffer. A concentration range spanning at least 10-fold below and above the expected KD is recommended.

  • Association: Inject the lowest concentration of the analyte over the sensor surface at a constant flow rate for a defined period (e.g., 60-180 seconds) to monitor the binding event.[12]

  • Dissociation: Switch back to the flow of Running Buffer and monitor the dissociation of the analyte from the immobilized streptavidin for a defined period (e.g., 120-600 seconds).[12]

  • Regeneration: Inject the Regeneration Solution to remove any remaining bound analyte and prepare the surface for the next injection. Ensure the baseline returns to its initial level.

  • Repeat Cycles: Repeat steps 4-6 for each concentration of the analyte, typically from the lowest to the highest concentration. Also, perform injections of the running buffer alone (zero concentration) for double referencing.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine ka, kd, and KD.[10]

SPR_Workflow cluster_setup Setup cluster_run Experimental Cycle (for each concentration) cluster_analysis Data Analysis prime_system Prime SPR System with Running Buffer immobilize_streptavidin Immobilize Streptavidin on Sensor Chip prime_system->immobilize_streptavidin prepare_analytes Prepare Analyte Dilutions immobilize_streptavidin->prepare_analytes association Association Phase: Inject Analyte prepare_analytes->association dissociation Dissociation Phase: Flow Running Buffer association->dissociation regeneration Regeneration: Inject Regeneration Solution dissociation->regeneration regeneration->association Next Concentration data_fitting Fit Sensorgrams to a Binding Model regeneration->data_fitting After All Cycles determine_kinetics Determine ka, kd, and KD data_fitting->determine_kinetics

Caption: Workflow for SPR analysis of binding kinetics.

Logical Framework for Cross-Reactivity Determination

The determination of cross-reactivity is based on a comparative analysis of the binding parameters obtained from the experiments described above.

Cross_Reactivity_Logic cluster_data Experimental Data cluster_comparison Comparison cluster_conclusion Conclusion kd_d_lysine KD (Biotin-D-lysine) compare_kd Compare KD values kd_d_lysine->compare_kd ic50_d_lysine IC50 (Biotin-D-lysine) compare_ic50 Compare IC50 values ic50_d_lysine->compare_ic50 kd_l_lysine KD (Biotin-L-lysine) kd_l_lysine->compare_kd ic50_l_lysine IC50 (Biotin-L-lysine) ic50_l_lysine->compare_ic50 high_cross_reactivity High Cross-Reactivity (Similar Binding) compare_kd->high_cross_reactivity KD(D) ≈ KD(L) low_cross_reactivity Low Cross-Reactivity (Different Binding) compare_kd->low_cross_reactivity KD(D) ≠ KD(L) compare_ic50->high_cross_reactivity IC50(D) ≈ IC50(L) compare_ic50->low_cross_reactivity IC50(D) ≠ IC50(L)

Caption: Logical flow for determining cross-reactivity based on binding data.

References

Assessing the Biological Impact of Biotinylated-D-lysine TFA Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Biotinylated-D-lysine TFA labeling with alternative biotinylation methods. The objective is to equip researchers with the necessary information to assess the potential biological impact of this reagent and make informed decisions for their experimental designs. The following sections detail the performance of various biotinylation techniques, provide experimental protocols for impact assessment, and visualize key concepts and workflows.

Introduction to this compound and its Biological Context

This compound is a chemical labeling reagent that conjugates biotin (B1667282) to molecules of interest through the ε-amino group of a D-lysine residue.[1][2] This allows for the subsequent detection or purification of the labeled molecule using the high-affinity interaction between biotin and avidin (B1170675) or streptavidin.[3][4] The use of a D-amino acid, as opposed to the naturally occurring L-amino acids, introduces a potential for altered biological interactions and metabolic stability. While D-amino acids are known to be present in some biological systems, they can also exhibit toxic effects.[3][5] Therefore, a thorough assessment of the biological impact of any D-amino acid-containing labeling reagent is crucial, particularly in cell-based assays and in vivo studies.

Comparison of Biotinylation Methods

The selection of a biotinylation method can significantly influence experimental outcomes, from labeling efficiency to the degree of interference with the biological function of the labeled molecule. Below is a comparative overview of this compound and other common biotinylation techniques.

Table 1: Comparison of Biotinylation Reagent Properties

FeatureThis compoundNHS-Ester BiotinEnzymatic Biotinylation (e.g., BirA)Cleavable Biotin Reagents
Target Residue Primary amines (via D-lysine)Primary amines (L-lysine)[6]Specific lysine (B10760008) within a recognition sequence[7]Varies (e.g., primary amines, sulfhydryls)[8]
Specificity Non-specific for primary aminesNon-specific for primary amines[6]Site-specific[7]Varies by reactive group
Potential for Protein Perturbation Moderate to HighModerate to High[6]Low[7]Moderate (cleavage leaves a small residual tag)[8]
Reversibility NoNoNoYes[8]
Workflow Complexity Simple, one-step reactionSimple, one-step reaction[6]Multi-step (requires enzyme and specific recognition tag)[7]One-step labeling, additional cleavage step required[8]
Potential Biological Impact Potential for D-amino acid related toxicity and altered metabolism.[3][5]Can alter protein charge and block functionally important lysine residues.[9]Minimal, as labeling is at a predetermined, non-critical site.[7]Cleavage minimizes long-term impact of the biotin tag.[8]

Table 2: Quantitative Performance Comparison of Biotinylation Methods

ParameterNHS-Ester BiotinEnzymatic Biotinylation (BirA)Thiol-Cleavable Biotin
Typical Labeling Efficiency Variable, dependent on accessible lysines (can be >80%)[7]High (>90% for accessible tags)[7]High, comparable to standard NHS-ester biotin[8]
Impact on Trypsin Digestion Efficiency Can reduce efficiency at biotinylated lysine sites[8]Minimal, as the tag is at a single siteReduced impact on digestion efficiency after cleavage[8]
Protein Identification in Proteomics Can lead to lower sequence coverage due to altered peptide properties[8]Generally good protein identificationImproved protein and peptide identification after cleavage[8]

Experimental Protocols for Assessing Biological Impact

To empirically determine the biological impact of this compound labeling, a series of standardized assays should be performed. Below are detailed protocols for key experiments.

Cytotoxicity Assessment using MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests a cytotoxic effect of the labeling reagent.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Control (unlabeled) protein/molecule

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound-labeled molecule and the unlabeled control molecule in complete culture medium.

  • Remove the medium from the wells and replace it with the prepared dilutions. Include wells with medium only (blank) and cells with medium containing no labeled molecule (negative control).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

  • After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the negative control after subtracting the blank absorbance.

Protein Function Assay: Enzyme Activity

This protocol assesses whether biotinylation with this compound affects the enzymatic activity of a protein. This example uses a generic kinase, but the principle can be adapted for other enzymes.

Materials:

  • Purified enzyme (both unlabeled and labeled with this compound)

  • Enzyme substrate

  • Kinase buffer

  • ATP

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plate

  • Luminometer

Procedure:

  • Prepare serial dilutions of the unlabeled and this compound-labeled enzyme in kinase buffer.

  • Add the enzyme dilutions to the wells of a 96-well plate.

  • Add the enzyme substrate and ATP to initiate the reaction.

  • Incubate at the optimal temperature for the enzyme for a set period (e.g., 30-60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Compare the activity of the labeled enzyme to the unlabeled control to determine the percentage of retained activity.

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and biological pathways can aid in understanding the potential points of interference from biotinylation.

Experimental_Workflow cluster_Labeling Protein Labeling cluster_Assessment Biological Impact Assessment Protein_of_Interest Protein_of_Interest Labeled_Protein Labeled_Protein Protein_of_Interest->Labeled_Protein Labeling Reaction Biotin_Reagent This compound Biotin_Reagent->Labeled_Protein Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Labeled_Protein->Cytotoxicity_Assay Introduce to Cells Function_Assay Protein Function Assay (e.g., Enzyme Activity) Labeled_Protein->Function_Assay In Vitro Assay Signaling_Assay Cell Signaling Assay (e.g., Western Blot for p-ERK) Labeled_Protein->Signaling_Assay Treat Cells

Caption: Experimental workflow for assessing the biological impact of protein biotinylation.

Signaling_Pathway cluster_Pathway Generic Kinase Signaling Pathway cluster_Interference Potential Biotinylation Interference Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase_1 Kinase A Receptor->Kinase_1 Activation Kinase_2 Kinase B Kinase_1->Kinase_2 Phosphorylation Transcription_Factor Transcription Factor Kinase_2->Transcription_Factor Phosphorylation Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulation Biotin_Ligand Biotinylated Ligand (Altered Binding) Biotin_Ligand->Receptor Steric Hindrance Biotin_Kinase Biotinylated Kinase A (Inhibited Activity) Biotin_Kinase->Kinase_2 Blocked Catalytic Site

Caption: Potential interference points of biotinylation in a generic kinase signaling pathway.

Comparison_Logic Start Need to Biotinylate a Protein Decision1 Is Site-Specificity Critical? Start->Decision1 NHS_Ester NHS-Ester Biotin (e.g., this compound) Decision1->NHS_Ester No Enzymatic Enzymatic Biotinylation (e.g., BirA) Decision1->Enzymatic Yes Decision2 Is Reversibility Needed? Cleavable Cleavable Biotin Decision2->Cleavable Yes Assess_Impact Assess Biological Impact (Cytotoxicity, Function) Decision2->Assess_Impact No NHS_Ester->Decision2 Enzymatic->Assess_Impact Cleavable->Assess_Impact

References

Biotinylated-D-Lysine TFA: A Comparative Guide for Researchers in Drug Discovery and Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Biotinylated-D-lysine TFA, a key reagent in the study of bacterial cell wall biosynthesis and a versatile tool in neuroanatomical tracing. This guide provides a comparative overview of its applications, performance against alternatives, and detailed experimental protocols for its use.

This compound (BDL-TFA) is a conjugate of biotin (B1667282) and the D-isomer of the amino acid lysine, presented as a trifluoroacetic acid salt. Its unique structure allows for its incorporation into biological systems that recognize D-amino acids, making it a valuable probe in specific research areas. This guide will delve into the primary applications of BDL-TFA, offering a comparative analysis with other reagents and providing the necessary experimental details for its effective use.

Peptidoglycan Biosynthesis: Labeling the Bacterial Cell Wall

A primary application of this compound is in the study of bacterial peptidoglycan (PG) synthesis. PG is a vital component of the bacterial cell wall, and its synthesis is a key target for many antibiotics. BDL-TFA serves as a probe to label PG, enabling researchers to study the activity of penicillin-binding proteins (PBPs), the enzymes responsible for cross-linking the peptide chains of PG.

Alternative Probes: A prominent alternative to biotin-based probes for PG labeling are fluorescent D-amino acids (FDAAs). These molecules offer the advantage of direct visualization via fluorescence microscopy without the need for a secondary detection step.

Performance Comparison:

While direct quantitative comparisons of labeling efficiency between BDL-TFA and FDAAs are not extensively documented in the readily available literature, the choice between these probes often depends on the specific experimental goals. BDL-TFA, once incorporated, can be detected with high sensitivity using streptavidin conjugates, which can be enzymes (for colorimetric or chemiluminescent detection), fluorophores, or electron-dense particles for electron microscopy. This offers a versatile and often highly sensitive detection system. FDAAs, on the other hand, provide a more direct and immediate readout, which is advantageous for high-throughput screening and real-time imaging applications.

FeatureThis compoundFluorescent D-Amino Acids (FDAAs)
Detection Method Indirect (requires streptavidin conjugate)Direct (fluorescence)
Sensitivity Potentially very high, depending on the streptavidin conjugateGood, but can be limited by fluorophore brightness and background
Versatility High (can be detected with various streptavidin conjugates)Moderate (limited to fluorescence-based detection methods)
Workflow Multi-step (labeling, washing, incubation with streptavidin conjugate, detection)Single-step (labeling, washing, imaging)

Experimental Protocol: Labeling of Staphylococcus aureus Peptidoglycan with this compound

This protocol is adapted from methodologies used to study PBP activity.

Materials:

  • This compound salt

  • Staphylococcus aureus culture

  • Trypsin-Soy Broth (TSB)

  • Phosphate-buffered saline (PBS)

  • Streptavidin-conjugated fluorophore (e.g., Streptavidin-FITC)

  • Fluorescence microscope

Procedure:

  • Grow S. aureus to the mid-logarithmic phase in TSB.

  • Harvest the cells by centrifugation and wash twice with PBS.

  • Resuspend the cells in PBS containing a working concentration of this compound (typically in the micromolar range, optimization may be required).

  • Incubate the cells for a defined period to allow for the incorporation of the probe into the peptidoglycan.

  • Wash the cells three times with PBS to remove unincorporated BDL-TFA.

  • Resuspend the cells in PBS containing a streptavidin-conjugated fluorophore.

  • Incubate for 30-60 minutes at room temperature in the dark.

  • Wash the cells three times with PBS to remove unbound streptavidin conjugate.

  • Resuspend the cells in a small volume of PBS and mount on a microscope slide.

  • Visualize the labeled cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Quantitative Analysis: The intensity of the fluorescent signal from the labeled cells can be quantified using image analysis software (e.g., ImageJ). This allows for a quantitative comparison of labeling under different conditions or between different bacterial strains.

Workflow for Peptidoglycan Labeling and Detection:

G cluster_labeling Labeling cluster_detection Detection Sa_culture S. aureus Culture Harvest Harvest & Wash Sa_culture->Harvest Incubate_BDL Incubate with Biotin-D-lysine TFA Harvest->Incubate_BDL Wash_unbound Wash Unbound Probe Incubate_BDL->Wash_unbound Incubate_Strep Incubate with Streptavidin-Fluorophore Wash_unbound->Incubate_Strep Wash_unbound_strep Wash Unbound Streptavidin Incubate_Strep->Wash_unbound_strep Microscopy Fluorescence Microscopy Wash_unbound_strep->Microscopy Quantification Image Analysis & Quantification Microscopy->Quantification

Workflow for bacterial peptidoglycan labeling.

Neuroanatomical Tracing: An Isomer's Application

This compound is an isomer of Biocytin (which contains L-lysine). Biocytin and its analogue, Neurobiotin, are widely used as anterograde and retrograde tracers in neuroanatomical studies. These tracers are taken up by neurons and transported along their axons, allowing for the visualization of neuronal pathways.

Comparison of Neuroanatomical Tracers:

Studies have compared the performance of Biocytin and Neurobiotin for neuronal tracing.

FeatureBiocytinNeurobiotin
Transport Primarily anterogradeAnterograde and retrograde
Labeling Intensity Intense labeling of individual neuronsLess intense labeling of individual neurons, but more extensive labeling area
Injection Site More confined injection sitesLarger injection sites
Half-life Relatively short in vivo due to biotinidase activityLonger half-life compared to Biocytin

The choice between these tracers depends on the specific goals of the neuroanatomical study. The D-lysine isomer, this compound, is not as commonly cited for neuroanatomical tracing as its L-lysine counterpart, Biocytin. However, its structural similarity suggests potential for similar applications, although its transport characteristics and efficiency would need to be empirically determined.

Signaling Pathway in Neuronal Tracing:

G Tracer_Injection Tracer Injection (e.g., Biocytin) Uptake Neuronal Uptake Tracer_Injection->Uptake Axonal_Transport Axonal Transport (Anterograde/Retrograde) Uptake->Axonal_Transport Visualization Histochemical Detection (Avidin/Streptavidin) Axonal_Transport->Visualization Pathway_Mapping Mapping of Neuronal Pathways Visualization->Pathway_Mapping

General workflow for neuroanatomical tracing.

Drug Delivery and Diagnostics

The high-affinity interaction between biotin and avidin/streptavidin is exploited in various drug delivery and diagnostic applications. Biotinylated molecules can be used to target drugs to specific sites by conjugating them to avidin-linked targeting moieties. In diagnostics, the biotin-streptavidin system is a cornerstone of many immunoassays, such as ELISA, due to its ability to provide robust and sensitive signal amplification. While this compound is not the most common biotinylating reagent for these applications, its principle of biotin conjugation is the same. The choice of biotinylating reagent in these contexts often depends on factors like the nature of the molecule to be biotinylated, the desired linker length and properties, and the specific reaction conditions.

Conclusion

This compound is a specialized chemical probe with significant applications in the study of bacterial cell wall biosynthesis. Its ability to be incorporated into peptidoglycan by penicillin-binding proteins makes it a valuable tool for investigating the efficacy of antibiotics and understanding bacterial physiology. While fluorescent D-amino acids offer a more direct labeling approach, the high sensitivity and versatility of detection associated with the biotin-streptavidin system ensure that BDL-TFA remains a relevant and powerful tool for researchers. Furthermore, its isomeric relationship to the neuroanatomical tracer Biocytin suggests potential, though less explored, applications in neuroscience. For researchers in drug development and diagnostics, understanding the principles of biotinylation, as exemplified by BDL-TFA, is crucial for designing sensitive and specific assays and targeted delivery systems.

Probing the Fortress: A Comparative Guide to Alternatives for Labeling Bacterial Cell Walls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of bacterial physiology and the development of novel antimicrobial agents, the ability to visualize and track the bacterial cell wall is paramount. Biotinylated-D-lysine has been a staple for this purpose, but a new generation of probes offers significant advantages in terms of versatility, specificity, and ease of use. This guide provides an in-depth comparison of the leading alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal tool for your research needs.

The bacterial cell wall, a complex and dynamic structure essential for survival, is a primary target for many antibiotics. Understanding its synthesis, remodeling, and interaction with various molecules is crucial for deciphering bacterial pathogenesis and discovering new therapeutic strategies. While Biotinylated-D-lysine has served as a valuable tool, its reliance on a secondary detection step with streptavidin conjugates can introduce steric hindrance and background issues. This guide explores superior alternatives that offer direct visualization and a broader range of applications.

Executive Summary of Alternatives

Here, we compare four primary classes of alternatives to Biotinylated-D-lysine for bacterial cell wall labeling: Fluorescent D-amino acids (FDAAs), Click Chemistry-based probes, fluorescently-labeled Wheat Germ Agglutinin (WGA), and fluorescently-labeled antibiotics. Each approach presents a unique set of advantages and is suited for different experimental goals.

Probe TypeMechanism of ActionKey AdvantagesKey Disadvantages
Fluorescent D-amino acids (FDAAs) Metabolic incorporation into peptidoglycan via D-D-transpeptidases.Direct, one-step labeling; high biocompatibility; available in a wide range of colors for multicolor imaging.[1][2][3]Labeling efficiency can vary between bacterial species.
Click Chemistry Probes Two-step process: metabolic incorporation of a bioorthogonal handle (e.g., azide (B81097), alkyne) followed by a highly specific click reaction with a fluorescent reporter.[4][5]High specificity and signal-to-noise ratio; versatile for labeling different cell wall components (peptidoglycan, glycans).[4][6]Two-step process can be more time-consuming; potential for incomplete reaction.
Fluorescent Wheat Germ Agglutinin (WGA) Binds to N-acetyl-D-glucosamine residues in the peptidoglycan of Gram-positive bacteria.[7][8]Simple, rapid staining of the cell surface.Generally not suitable for Gram-negative bacteria due to the outer membrane; can be toxic to some cells.[7][9]
Fluorescent Antibiotics Direct binding to specific targets in the cell wall, such as D-Ala-D-Ala residues (e.g., vancomycin).[10][11][12]Highly specific for their target; can be used to study antibiotic mechanism of action.Can perturb cell wall synthesis and affect cell viability; labeling pattern can be concentration-dependent.[10]

In-Depth Comparison and Performance Data

Fluorescent D-amino Acids (FDAAs)

FDAAs are synthetic molecules where a fluorophore is directly attached to the side chain of a D-amino acid, typically D-alanine or D-lysine.[3] These probes are metabolically incorporated into the peptidoglycan layer by bacterial transpeptidases, providing a direct and dynamic readout of cell wall synthesis.[1][2] A key advantage of FDAAs is the availability of a wide spectral range of fluorophores, enabling multicolor pulse-chase experiments to visualize spatial and temporal patterns of cell wall growth.[1][13]

Quantitative Performance Data:

FDAA ProbeExcitation Max (nm)Emission Max (nm)Bacterial Species LabeledReference
HADA (blue)~405~450E. coli, B. subtilis, M. smegmatis
NADA (green)~468~525E. coli, B. subtilis[5]
TADA (orange)~555~580B. subtilis, S. aureus[3]
RADA (red)~565~585B. subtilis[13]

Experimental Protocol: Labeling E. coli with HADA

  • Culture Preparation: Grow E. coli in a suitable liquid medium (e.g., LB broth) to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

  • Probe Preparation: Prepare a 1 mM stock solution of HADA in DMSO.

  • Labeling: Add HADA to the bacterial culture to a final concentration of 0.5-1 µM.

  • Incubation: Incubate the culture with shaking at 37°C for a duration appropriate for the experimental question (e.g., 5-30 minutes for pulse labeling).

  • Washing: Pellet the cells by centrifugation (e.g., 5000 x g for 3 minutes).

  • Resuspension: Wash the cell pellet twice with phosphate-buffered saline (PBS) to remove unbound probe.

  • Imaging: Resuspend the final cell pellet in PBS and image using fluorescence microscopy with appropriate filter sets (e.g., DAPI channel).

FDAA_Workflow cluster_culture Bacterial Culture cluster_labeling Labeling cluster_washing Washing cluster_imaging Imaging Culture Log-phase bacterial culture Add_FDAA Add FDAA (e.g., HADA) Culture->Add_FDAA Incubate Incubate (e.g., 37°C, 15 min) Add_FDAA->Incubate Centrifuge1 Centrifuge Incubate->Centrifuge1 Wash1 Wash with PBS Centrifuge1->Wash1 Centrifuge2 Centrifuge Wash1->Centrifuge2 Wash2 Wash with PBS Centrifuge2->Wash2 Resuspend Resuspend in PBS Wash2->Resuspend Microscopy Fluorescence Microscopy Resuspend->Microscopy

FDAA Labeling Workflow
Click Chemistry-Based Probes

Click chemistry offers a powerful and highly specific two-step labeling strategy.[4] First, a bacterial culture is incubated with a molecule containing a bioorthogonal functional group (a "click handle"), such as an azide or an alkyne. This molecule is metabolically incorporated into the cell wall. In the second step, a fluorescent probe containing the complementary click handle is added, leading to a highly specific and covalent linkage. This approach can be used to label various components of the cell wall, including peptidoglycan (via D-amino acid or sugar analogues) and glycans.[4][5][6]

Experimental Protocol: Click Chemistry Labeling of Bacterial Peptidoglycan

  • Metabolic Labeling:

    • Grow bacteria to mid-log phase.

    • Add a D-amino acid or sugar analogue containing a click handle (e.g., an azide-modified D-alanine) to the culture at a final concentration of 100-500 µM.

    • Incubate for a period sufficient for incorporation (e.g., 1-2 hours).

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Resuspend the cells in PBS.

    • Add a fluorescent alkyne probe (e.g., Alexa Fluor 488-alkyne) to a final concentration of 10-50 µM.

    • Add the copper(I) catalyst (e.g., a mixture of CuSO4 and a reducing agent like sodium ascorbate) or use a copper-free click chemistry reagent.

    • Incubate at room temperature for 30-60 minutes, protected from light.

  • Final Washing and Imaging:

    • Wash the cells three times with PBS to remove excess reagents.

    • Resuspend in PBS for fluorescence microscopy.

Click_Chemistry_Pathway cluster_metabolic Metabolic Incorporation cluster_click Click Reaction Bioorthogonal_Probe Bioorthogonal Probe (e.g., Azide-D-Ala) Incorporation Incorporation Bioorthogonal_Probe->Incorporation Cell_Wall Bacterial Cell Wall Cell_Wall->Incorporation Labeled_Cell_Wall Labeled Cell Wall Click Click Reaction Incorporation->Click Labeled Precursor Fluorescent_Probe Fluorescent Probe (e.g., Alkyne-Fluorophore) Fluorescent_Probe->Click Click->Labeled_Cell_Wall Covalent Bond Formation

Click Chemistry Labeling Mechanism
Fluorescent Wheat Germ Agglutinin (WGA)

WGA is a lectin that specifically binds to N-acetyl-D-glucosamine and sialic acid residues.[8] In Gram-positive bacteria, the thick peptidoglycan layer is rich in N-acetylglucosamine, making it accessible to fluorescently conjugated WGA for surface labeling.[7] This method is simple and rapid but is generally not effective for Gram-negative bacteria as the outer membrane blocks access to the peptidoglycan layer.[7]

Experimental Protocol: Staining Bacillus subtilis with Fluorescent WGA

  • Cell Preparation: Grow B. subtilis to mid-log phase and wash the cells once with PBS.

  • Staining: Resuspend the cell pellet in PBS containing a fluorescently labeled WGA (e.g., WGA-Alexa Fluor 488) at a concentration of 1-5 µg/mL.

  • Incubation: Incubate at room temperature for 10-15 minutes.

  • Washing: Wash the cells twice with PBS to remove unbound WGA.

  • Imaging: Resuspend in PBS for fluorescence microscopy.

Fluorescent Antibiotics

Certain antibiotics that target the bacterial cell wall can be chemically conjugated to fluorophores to create specific probes.[10][11] A prime example is vancomycin (B549263), a glycopeptide antibiotic that binds to the D-Ala-D-Ala termini of peptidoglycan precursors.[12][14] Fluorescent vancomycin derivatives can be used to label Gram-positive bacteria and, in some cases, to assess outer membrane permeability in Gram-negative bacteria.[11] However, it is crucial to use these probes at sub-inhibitory concentrations to minimize their impact on cell wall synthesis and cell viability.[10]

Quantitative Performance of a Fluorescent Vancomycin Probe:

ProbeTargetLabeled BacteriaApplicationReference
Vancomycin-BODIPY FLD-Ala-D-AlaS. aureus, B. subtilisImaging sites of cell wall synthesis[10]

Conclusion

The field of bacterial cell wall imaging has moved beyond traditional biotin-based methods, offering researchers a sophisticated toolkit of probes with distinct advantages. For dynamic, live-cell imaging of peptidoglycan synthesis with minimal perturbation, Fluorescent D-amino acids (FDAAs) are an excellent choice due to their direct incorporation and wide array of colors. When utmost specificity and the ability to target different cell wall components are required, Click Chemistry-based probes provide a powerful and versatile platform. For rapid and simple surface labeling of Gram-positive bacteria, fluorescent WGA is a convenient option. Finally, fluorescent antibiotics offer a unique approach to not only visualize the cell wall but also to probe the mechanisms of antibiotic action.

The selection of the appropriate probe will depend on the specific research question, the bacterial species under investigation, and the available imaging instrumentation. By understanding the principles and performance characteristics of these alternatives, researchers can make informed decisions to effectively illuminate the intricacies of the bacterial cell wall.

References

comparative analysis of biotin detection methods for labeled samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exceptional affinity between biotin (B1667282) and avidin (B1170675) proteins, most notably streptavidin, has established biotinylation as a cornerstone technique for labeling and detecting biomolecules in a vast array of applications, from fundamental research to drug discovery. The selection of an appropriate biotin detection method is critical and contingent on the specific experimental requirements, including sensitivity, sample type, and desired quantitative accuracy. This guide provides an objective comparison of common biotin detection methods, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their experimental designs.

Comparison of Biotin Detection Methods

The choice of a biotin detection method is a trade-off between sensitivity, cost, and the complexity of the experimental setup. Below is a summary of the most prevalent methods, highlighting their key characteristics to facilitate a direct comparison.

Method Principle Detection Range Advantages Disadvantages Common Applications
Colorimetric (HABA Assay) [1][2]Competitive displacement of the HABA dye from the avidin-HABA complex by biotin, leading to a decrease in absorbance at 500 nm.[2][3]~60 pmol - 1 nmol[1]Simple, cost-effective, and rapid.[4][5]Limited sensitivity, susceptible to interference from colored compounds.[4][6]Quantifying the degree of biotinylation of proteins and antibodies.[1]
Fluorescent [3][7]Displacement of a fluorescent dye from a streptavidin complex by biotin, resulting in a change in fluorescence intensity.[7] Can also involve fluorescently labeled streptavidin.0.1 - 5 nmol/well (modified Quant*Tag)[8]Higher sensitivity than colorimetric methods, wider dynamic range.[7][8]Requires a fluorescence plate reader, can be more expensive.Quantifying biotinylation levels with higher sensitivity, immunofluorescence, flow cytometry.[7][9]
Chemiluminescent [4]Enzymatic reaction, typically using streptavidin-HRP, that produces light. The signal is captured by a CCD camera or X-ray film.[4][6]Femtogram rangeVery high sensitivity.[4]Can be non-quantitative due to signal saturation, requires a substrate.[4]Western blotting, ELISA.[9][10]
Mass Spectrometry (DiDBiT) [11][12]Direct detection of biotin-containing tags on peptides after proteolytic digestion, offering high confidence in identification.[11][12]Identifies thousands of biotinylated peptides from mg of protein lysate.[12]High specificity and sensitivity, allows for precise localization of the biotin label.[11][12]Requires specialized equipment and expertise, complex data analysis.Proteomics, identifying protein-protein interactions, mapping post-translational modifications.[11][12]
Biosensors (AuNP-GFET) [13]Avidin-functionalized gold nanoparticle-decorated graphene field-effect transistor detects binding of biotinylated macromolecules through changes in electrical current.[13]Sub-picomolar (pM) range[13]Ultra-high sensitivity and specificity, real-time detection.[13]Emerging technology, not yet widely accessible.Point-of-care diagnostics, biomarker detection.[13]
Immunoassays (ELISA, LFA) [14][15][16]Competitive or sandwich formats using anti-biotin antibodies or streptavidin-coated surfaces to detect biotin or biotinylated molecules.[14][17]ng/mL to µg/kg range[14][18]Rapid, can be adapted for high-throughput screening.[16][18]Susceptible to interference from endogenous biotin in biological samples.[17]Quantification of biotin in food and biological samples, diagnostics.[14][15][16]

Experimental Workflows and Principles

Visualizing the workflow of each detection method can help in understanding the underlying principles and experimental steps involved.

Biotin_Detection_Workflows cluster_colorimetric Colorimetric (HABA) Assay cluster_fluorescent Fluorescent Assay cluster_chemiluminescent Chemiluminescent (Western Blot) cluster_mass_spec Mass Spectrometry (DiDBiT) C1 Avidin-HABA Complex C2 Add Biotinylated Sample C1->C2 C3 Biotin Displaces HABA C2->C3 C4 Measure Absorbance at 500 nm C3->C4 F1 Streptavidin-Dye Complex F2 Add Biotinylated Sample F1->F2 F3 Biotin Displaces Dye F2->F3 F4 Measure Fluorescence F3->F4 CH1 Transfer Proteins to Membrane CH2 Block Membrane CH1->CH2 CH3 Incubate with Biotinylated Antibody CH2->CH3 CH4 Incubate with Streptavidin-HRP CH3->CH4 CH5 Add Substrate CH4->CH5 CH6 Detect Light Signal CH5->CH6 MS1 Biotinylate Proteins MS2 Lyse Cells & Digest Proteins MS1->MS2 MS3 Enrich Biotinylated Peptides MS2->MS3 MS4 LC-MS/MS Analysis MS3->MS4

Figure 1. Simplified workflows for common biotin detection methods.

Signaling Pathway in Enzyme-Linked Detection

Many biotin detection methods, particularly in ELISA and Western blotting, rely on an enzymatic reporter system. The streptavidin-biotin interaction forms the basis of signal amplification.

Signal_Amplification Biotin Biotinylated Target Strep Streptavidin-HRP Conjugate Biotin->Strep High-Affinity Binding Substrate Chemiluminescent Substrate Strep->Substrate Enzymatic Conversion Product Light Signal (Detectable Product) Substrate->Product

Figure 2. Signal generation in a streptavidin-HRP based chemiluminescent assay.

Detailed Experimental Protocols

HABA (2-(4'-hydroxyazobenzene) benzoic acid) Assay for Biotin Quantification

This protocol is adapted from commercially available kits for determining the molar ratio of biotin to a protein.[1]

Materials:

  • Avidin-HABA reagent solution

  • Biotin standard solution (e.g., 1 mM)

  • Biotinylated protein sample

  • Phosphate-Buffered Saline (PBS)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 500 nm

Procedure:

  • Prepare Standards: Create a standard curve by preparing serial dilutions of the biotin standard in PBS.

  • Prepare Samples: Dilute the biotinylated protein sample in PBS to a concentration within the assay's detection range. An unbiotinylated protein sample should be used as a negative control.

  • Assay:

    • Add 100 µL of the Avidin-HABA reagent to each well of the microplate.

    • Measure the initial absorbance at 500 nm (A500_initial).

    • Add 10 µL of each standard and sample to respective wells.

    • Incubate for 10 minutes at room temperature.

    • Measure the final absorbance at 500 nm (A500_final).

  • Calculation:

    • Calculate the change in absorbance (ΔA500) for each standard and sample: ΔA500 = A500_initial - A500_final.

    • Plot the ΔA500 of the standards versus their known concentrations to generate a standard curve.

    • Determine the biotin concentration of the sample from the standard curve.

    • Calculate the moles of biotin per mole of protein.

Chemiluminescent Detection of Biotinylated Proteins in Western Blot

This protocol outlines the general steps for detecting a biotinylated protein on a Western blot using a streptavidin-HRP conjugate.[10]

Materials:

  • PVDF or nitrocellulose membrane with transferred proteins

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Streptavidin-HRP conjugate

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Enhanced Chemiluminescent (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Blocking: After protein transfer, block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.[10]

  • Streptavidin-HRP Incubation: Incubate the membrane with a diluted solution of streptavidin-HRP conjugate in blocking buffer for 1 hour at room temperature.[10] The optimal dilution should be determined empirically.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound streptavidin-HRP.[10]

  • Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).

    • Capture the chemiluminescent signal using a CCD imager or by exposing it to X-ray film.[10]

Logical Relationship of Detection Method Selection

The choice of a detection method is a multi-faceted decision based on the experimental goals.

Detection_Choice Goal Experimental Goal Quant Quantitative Analysis? Goal->Quant Qual Qualitative Detection? Goal->Qual Sens High Sensitivity Required? Quant->Sens HABA HABA Assay Quant->HABA No Fluor Fluorescent Assay Sens->Fluor Yes MS Mass Spectrometry Sens->MS Yes (High Specificity) Chemi Chemiluminescent Assay Qual->Chemi High Sensitivity WB Western Blot (Chemi/Fluor) Qual->WB

Figure 3. Decision tree for selecting a biotin detection method.

Conclusion

The diverse range of biotin detection methods offers researchers the flexibility to choose a technique that best suits their specific needs. For routine quantification of biotinylation, colorimetric assays like the HABA assay provide a simple and cost-effective solution. When higher sensitivity and a broader dynamic range are required, fluorescent methods are a superior choice. For applications demanding the utmost sensitivity, such as the detection of low-abundance proteins in Western blots or ELISAs, chemiluminescent methods are the gold standard. For in-depth proteomic analyses, mass spectrometry provides unparalleled specificity and quantitative accuracy. The continuous development of novel technologies, such as biosensors, promises to further expand the capabilities of biotin detection, enabling even more sensitive and real-time measurements in the future. A thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, is paramount for the successful design and execution of experiments involving biotinylated samples.

References

Confirming the Site of Biotinylated-D-lysine TFA Incorporation in Peptidoglycan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise localization of molecular probes is paramount for accurate data interpretation. This guide provides a comparative analysis of Biotinylated-D-lysine TFA for labeling bacterial peptidoglycan, alongside alternative methods. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in experimental design.

The bacterial cell wall, and specifically the peptidoglycan (PG) layer, is a critical structure for bacterial survival and a key target for antibiotics.[1] Visualizing and tracking the synthesis and remodeling of PG is essential for understanding bacterial growth, division, and the mechanisms of antibiotic action. Metabolic labeling using unnatural D-amino acid analogs has emerged as a powerful tool for this purpose.[2][3] Biotinylated-D-lysine (BDL) TFA salt is one such probe, enabling the introduction of a biotin (B1667282) handle into the PG for subsequent detection.[4]

This guide compares BDL with two other major classes of PG probes: Fluorescent D-Amino Acids (FDAAs) and D-amino acids functionalized for click chemistry. The comparison focuses on the mechanism of incorporation, detection methods, and key advantages and disadvantages.

Comparison of Peptidoglycan Labeling Probes

FeatureBiotinylated-D-lysine (BDL) TFAFluorescent D-Amino Acids (FDAAs)Click Chemistry Probes (e.g., Azido-D-alanine)
Principle Metabolic incorporation of a D-lysine analog carrying a biotin moiety into the peptidoglycan stem peptide.[4]Direct metabolic incorporation of a D-amino acid conjugated to a fluorophore.[1][5][6]Two-step method: metabolic incorporation of a D-amino acid with a bioorthogonal handle (e.g., azide (B81097) or alkyne), followed by covalent reaction with a complementary fluorescent probe.[7][8][9]
Detection Indirect. Requires a secondary detection reagent, typically streptavidin conjugated to a fluorophore or an enzyme.Direct fluorescence microscopy.[10][11]Indirect. Requires a "click" reaction with a fluorescent probe prior to visualization.[12]
Advantages - High affinity of biotin-streptavidin interaction provides excellent signal amplification and specificity.[2] - Versatile for various downstream applications beyond imaging, such as affinity purification of PG fragments.- One-step labeling and imaging, simplifying the experimental workflow.[6] - Allows for real-time imaging of PG synthesis in live cells.[13] - A wide palette of colors is available.[5]- The small size of the bioorthogonal handle minimizes perturbation of the biological system during incorporation.[7] - High reaction specificity and efficiency of the click reaction.[9][14] - Modular approach allows for the use of various detection probes.
Disadvantages - Indirect detection adds extra steps to the protocol. - The large size of the streptavidin conjugate may cause steric hindrance or accessibility issues. - Potential for endogenous biotin interference, requiring blocking steps.- The fluorophore is directly attached, which can sometimes affect the efficiency of incorporation by PG synthesis enzymes.[12] - Photobleaching of the fluorophore can be a limitation.- Two-step process can be more time-consuming. - The copper catalyst used in the most common click reaction (CuAAC) can be toxic to cells, although copper-free alternatives are available.[9]
Incorporation Site Primarily incorporated by L,D-transpeptidases and D,D-transpeptidases into the peptide side chains of the PG.[15][16] Can also be used to label lipid-linked PG precursors.Incorporated by L,D- and D,D-transpeptidases.[11][16][17]Incorporated by the same transpeptidases as other D-amino acid analogs.[7]

Experimental Protocols

Protocol 1: Confirmation of this compound Incorporation by Mass Spectrometry

This protocol outlines the steps to definitively identify the site of BDL incorporation into the peptidoglycan structure.

1. Bacterial Culture and Labeling: a. Grow the bacterial species of interest to the mid-logarithmic phase in an appropriate culture medium. b. Add this compound salt to the culture at a final concentration of 50-500 µM. The optimal concentration should be determined empirically for each bacterial species. c. Incubate the culture for a period equivalent to one to three cell divisions to allow for incorporation of the probe.

2. Peptidoglycan Isolation: a. Harvest the bacterial cells by centrifugation. b. Resuspend the cell pellet in a suitable buffer and lyse the cells using a standard method (e.g., sonication, French press, or boiling in SDS). c. Treat the lysate with nucleases (DNase and RNase) and proteases to remove contaminating macromolecules. d. Purify the crude peptidoglycan by repeated washing and centrifugation steps, often involving treatment with hot trichloroacetic acid (TCA) to remove teichoic acids.

3. Enzymatic Digestion of Peptidoglycan: a. Resuspend the purified peptidoglycan in a digestion buffer (e.g., phosphate (B84403) buffer, pH 6.0). b. Add a muramidase, such as mutanolysin or cellosyl, to digest the glycan backbone of the peptidoglycan, generating muropeptides. c. Incubate the digestion reaction at 37°C overnight.

4. Muropeptide Reduction and Desalting: a. Stop the digestion by boiling the sample. b. Reduce the muropeptides by adding sodium borohydride (B1222165) to prevent the formation of anomers. c. Desalt the muropeptide mixture using a C18 solid-phase extraction cartridge.

5. LC-MS/MS Analysis: a. Analyze the desalted muropeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18] b. Use a high-resolution mass spectrometer to accurately determine the mass of the muropeptides.[19][20] c. The incorporation of BDL will result in a specific mass shift in the corresponding muropeptide fragments.[21] d. Perform tandem mass spectrometry (MS/MS) on the modified muropeptide ions to fragment them and confirm the location of the BDL moiety on the peptide stem.

Protocol 2: Visualization of BDL Incorporation by Fluorescence Microscopy

This protocol describes how to visualize the location of PG synthesis using BDL and a fluorescently labeled streptavidin conjugate.

1. Bacterial Culture and Labeling: a. Follow steps 1a-1c from Protocol 1.

2. Cell Fixation and Permeabilization: a. Harvest the labeled cells by centrifugation. b. Wash the cells with phosphate-buffered saline (PBS). c. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or cold ethanol). d. If necessary, permeabilize the cells with a detergent like Triton X-100 or lysozyme (B549824) to allow entry of the streptavidin conjugate.

3. Staining with Fluorescent Streptavidin: a. Resuspend the fixed and permeabilized cells in a blocking buffer (e.g., PBS with 2% bovine serum albumin) to reduce non-specific binding. b. Add a fluorescently labeled streptavidin conjugate (e.g., streptavidin-FITC or streptavidin-Alexa Fluor 594) at an appropriate dilution. c. Incubate for 30-60 minutes at room temperature in the dark.

4. Washing and Mounting: a. Wash the cells several times with PBS to remove unbound streptavidin. b. Resuspend the final cell pellet in a small volume of PBS or an antifade mounting medium. c. Mount the cells on a microscope slide.

5. Fluorescence Microscopy: a. Visualize the labeled bacteria using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore. b. The fluorescent signal will indicate the sites of new peptidoglycan synthesis where the BDL was incorporated.

Visualizations

experimental_workflow cluster_labeling Bacterial Labeling cluster_mass_spec Mass Spectrometry Analysis cluster_microscopy Fluorescence Microscopy bacterial_culture Bacterial Culture add_bdl Add this compound bacterial_culture->add_bdl incubation Incubation add_bdl->incubation pg_isolation Peptidoglycan Isolation incubation->pg_isolation cell_fixation Cell Fixation & Permeabilization incubation->cell_fixation enzymatic_digestion Enzymatic Digestion pg_isolation->enzymatic_digestion lc_msms LC-MS/MS Analysis enzymatic_digestion->lc_msms data_analysis_ms Data Analysis: Identify Modified Muropeptides lc_msms->data_analysis_ms streptavidin_staining Fluorescent Streptavidin Staining cell_fixation->streptavidin_staining microscopy Fluorescence Microscopy streptavidin_staining->microscopy data_analysis_microscopy Data Analysis: Localize PG Synthesis microscopy->data_analysis_microscopy start Start start->bacterial_culture signaling_pathway cluster_incorporation Probe Incorporation cluster_detection Detection bdl Biotinylated-D-lysine (BDL) transpeptidases L,D- and D,D- Transpeptidases (PBPs) bdl->transpeptidases labeled_pg BDL-labeled Peptidoglycan transpeptidases->labeled_pg Covalent Incorporation pg_stem Peptidoglycan Stem Peptide pg_stem->transpeptidases streptavidin Streptavidin- Fluorophore Conjugate labeled_pg->streptavidin signal Fluorescent Signal (Microscopy) streptavidin->signal

References

Safety Operating Guide

Proper Disposal of Biotinylated-D-lysine TFA: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling Biotinylated-D-lysine TFA must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, grounded in safety data and regulatory compliance. This compound is classified as a combustible solid and is hazardous to aquatic life, necessitating its treatment as hazardous chemical waste.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of dust particles.[2][3]

Step-by-Step Disposal Protocol

  • Collection of Waste:

    • Carefully sweep up any solid this compound waste using spark-resistant tools to avoid ignition.[2] Minimize dust generation during this process.[2]

    • For solutions, absorb the liquid with an inert material such as vermiculite (B1170534) or sand.[4]

    • Place all solid waste and absorbed materials into a designated, compatible hazardous waste container.[2][5] Suitable containers are sturdy, sealable, and made of polyethylene (B3416737) or glass.[2][4]

  • Labeling of Waste Container:

    • Clearly label the hazardous waste container with the full chemical name: "this compound".[4] Do not use abbreviations.

    • The label must also include the appropriate hazard pictograms (e.g., flammable solid, environmental hazard) and the words "Hazardous Waste".[4][5]

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, cool, and dry satellite accumulation area.[4]

    • Ensure the container is stored separately from incompatible materials, particularly strong oxidizing agents, bases, and hydrides.[4][5][6] A flammable safety cabinet is the recommended storage location.[3][5]

  • Arranging for Disposal:

    • Do not dispose of this compound down the drain or in regular solid waste.[2][7] This compound should not be released into the environment.[1][8]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and proper disposal of the hazardous waste container.[3][5][7][8]

Chemical and Safety Data

The following table summarizes key quantitative data for this compound:

PropertyValue
Molecular FormulaC₁₆H₂₈N₄O₄S · C₂HF₃O₂
Molecular Weight486.51 g/mol
Storage Class Code11 (Combustible Solids)
Water Hazard Class (WGK)3 (Severely hazardous to water)

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste? is_solid Is the waste solid? start->is_solid is_solution Is the waste a solution? is_solid->is_solution No sweep Sweep with spark-resistant tools. Minimize dust. is_solid->sweep Yes absorb Absorb with inert material (vermiculite, sand). is_solution->absorb Yes container Place in a labeled, compatible hazardous waste container. sweep->container absorb->container storage Store in a designated, cool, dry area away from incompatibles. container->storage contact_ehs Contact EHS or licensed waste disposal for pickup. storage->contact_ehs end End of Disposal Process contact_ehs->end

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Biotinylated-D-lysine TFA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of Biotinylated-D-lysine TFA, a conjugate of L-biotin and D-lysine supplied as a trifluoroacetic acid (TFA) salt.[1] Due to the presence of TFA, a strong corrosive acid, specific precautions are necessary to ensure laboratory safety and experimental integrity.[2]

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₁₈H₂₉F₃N₄O₆S[3]
Molecular Weight 486.51 g/mol [4][5]
Appearance Powder or crystals[4][5]
Storage Temperature -20°C[4][5]
Purity 99.32%[1]

Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is the most critical line of defense against potential exposure. The primary hazards associated with this compound are related to the trifluoroacetic acid component, which is corrosive and can cause severe burns.[2]

PPE CategorySpecific RecommendationsPurpose
Eye and Face Protection ANSI-approved chemical splash goggles. A face shield may be required for handling larger quantities (>500 mL of solution).[6]Protects eyes from airborne powder particles and potential splashes of solutions.
Hand Protection Chemical-resistant gloves (nitrile gloves are suitable for low-volume applications). For high-volume applications (>500 mL), heavy-duty gloves such as butyl rubber or Viton are recommended. Double gloving is a good practice.[2][6]Prevents direct skin contact with the compound.
Body Protection A fully buttoned laboratory coat. For high-volume applications, a chemical-resistant apron may be required.[6]Protects skin and personal clothing from contamination.
Foot Protection Closed-toe shoes that cover the entire foot.[7]Protects feet from spills and falling objects.
Respiratory Protection A NIOSH-certified respirator may be required if dust is generated and work is not performed inside a chemical fume hood.[6]Prevents inhalation of fine powder particles.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks and ensures a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.[7]

  • Store the container in a tightly sealed container at -20°C.[4][5]

  • Store in a dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[2][6]

2. Handling and Preparation of Solutions:

  • All handling of the solid compound and preparation of solutions should be conducted in a properly functioning chemical fume hood.[6][8]

  • Before use, allow the container to warm to room temperature to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.[9]

  • When preparing solutions, always add the acid (in this case, the TFA salt) to the solvent, never the other way around.[2]

  • Use sterile, low-adhesion microcentrifuge tubes for aliquoting solutions to minimize waste and prevent contamination.[9]

3. Spill Management:

  • Minor Spill (<500 mL of solution or small amount of powder):

    • Alert others in the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite (B1170534) or sand.[8][10]

    • Carefully neutralize the spill with a suitable agent like sodium carbonate.[11]

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[6][11]

    • Clean the spill area with a suitable decontaminant.

  • Major Spill (>500 mL of solution):

    • Evacuate the area immediately.[8]

    • Alert laboratory personnel and contact the institution's emergency response team.[6]

    • Do not attempt to clean up a large spill without proper training and equipment.

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][6]

  • Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Unused this compound and solutions containing the compound should be disposed of as hazardous chemical waste.[2][6]

    • Store waste in a clearly labeled, sealed, and compatible container.[6]

    • Do not mix with incompatible waste streams, such as bases or strong oxidizing agents.[2]

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be considered contaminated.[7]

    • These materials should be double-bagged and disposed of as hazardous waste.[6]

Experimental Protocol: Reconstitution of this compound

This protocol provides a general guideline for reconstituting lyophilized this compound to create a stock solution.

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water or an appropriate buffer (e.g., PBS)

  • Sterile, low-adhesion microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Ultrasonic bath

Procedure:

  • Pre-cool: Before opening, bring the vial of lyophilized this compound to room temperature to prevent condensation.[9]

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.[9]

  • Reconstitute: Add the desired volume of sterile solvent to the vial.

  • Dissolve: Gently vortex the vial to dissolve the powder. If necessary, use a brief sonication in an ultrasonic bath to aid dissolution.[9]

  • Aliquot: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, low-adhesion microcentrifuge tubes to avoid repeated freeze-thaw cycles.[9]

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.[1]

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal Receive_Inspect Receive & Inspect Container Store Store at -20°C Receive_Inspect->Store If OK Equilibrate Equilibrate to Room Temperature Store->Equilibrate Centrifuge Centrifuge Vial Equilibrate->Centrifuge Reconstitute Reconstitute with Solvent Centrifuge->Reconstitute Dissolve Vortex/Sonicate to Dissolve Reconstitute->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Use_in_Experiment Use in Experiment Aliquot->Use_in_Experiment Collect_Liquid_Waste Collect Liquid Waste (Hazardous) Use_in_Experiment->Collect_Liquid_Waste Collect_Solid_Waste Collect Solid Waste (Contaminated PPE, etc.) Use_in_Experiment->Collect_Solid_Waste Dispose Dispose via Institutional EHS Procedures Collect_Liquid_Waste->Dispose Collect_Solid_Waste->Dispose

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.